molecular formula C9H10FNO2 B055552 Ethyl 2-Amino-4-fluorobenzoate CAS No. 117324-05-7

Ethyl 2-Amino-4-fluorobenzoate

Cat. No.: B055552
CAS No.: 117324-05-7
M. Wt: 183.18 g/mol
InChI Key: OTJQWSLMOCZLGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-Amino-4-fluorobenzoate is a versatile fluorinated aromatic ester serving as a critical synthetic intermediate in medicinal chemistry and organic synthesis. Its structure incorporates two key functional handles—an aromatic amine and an ester group—along with a fluorine atom at the 4-position, enabling a wide range of chemical transformations and structure-activity relationship (SAR) studies. This compound is predominantly employed in the synthesis of complex heterocyclic systems, including quinazolinones and benzimidazoles, which are privileged scaffolds in drug discovery for targeting various kinases and enzymes. The electron-withdrawing nature of the fluorine atom can significantly influence the molecule's electronic distribution, metabolic stability, and bioavailability, making it a valuable building block for the development of potential pharmaceutical candidates, agrochemicals, and advanced materials. Researchers utilize this compound to explore novel synthetic pathways and to create libraries of compounds for high-throughput screening against biologically relevant targets. Its mechanism of action is not intrinsic but is conferred upon the final synthesized molecules, which may act as enzyme inhibitors, receptor agonists/antagonists, or fluorescent probes depending on the elaborated structure.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-amino-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJQWSLMOCZLGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70557773
Record name Ethyl 2-amino-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117324-05-7
Record name Ethyl 2-amino-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 2-Amino-4-fluorobenzoate: Synthesis, Applications, and Core Principles for Drug Development Professionals

This compound (CAS Number: 117324-05-7 ) is a specialized aromatic organic compound that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors.[1][2] It belongs to the class of aminobenzoates, which are foundational scaffolds in drug discovery.[3] The strategic incorporation of a fluorine atom at the 4-position of the benzene ring, combined with the reactive amino and ethyl ester functionalities, makes this molecule a highly valuable and versatile building block for the synthesis of complex active pharmaceutical ingredients (APIs).

The presence of fluorine in a drug candidate can profoundly and often beneficially alter its physicochemical and pharmacological properties.[4][5] These modifications can include enhanced metabolic stability (by blocking sites of oxidative metabolism), increased binding affinity to target proteins, and improved membrane permeability, all of which are critical determinants of a drug's overall efficacy and pharmacokinetic profile.[4][6] This guide provides a comprehensive overview of this compound, detailing its properties, a validated synthesis protocol, its applications in drug discovery, and essential safety protocols, designed for researchers and scientists engaged in the development of novel therapeutics.

Physicochemical and Structural Data

A thorough understanding of a compound's properties is fundamental to its application in synthesis and research. The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 117324-05-7[1]
Molecular Formula C₉H₁₀FNO₂[2][7]
Molecular Weight 183.18 g/mol [2][7]
Boiling Point 271.2°C[2]
Appearance Solid[8]
Storage Conditions 2-8°C, under inert gas[2][9]
Polar Surface Area 52.3 Ų[7]
InChI Key OTJQWSLMOCZLGQ-UHFFFAOYSA-N[7]

Synthesis Protocol: A Validated Approach

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid precursor, 2-Amino-4-fluorobenzoic acid. The following protocol is a robust and widely applicable method, adapted from standard esterification procedures for similar aminobenzoates.[10][11]

Principle of the Method (Causality)

The core of this synthesis is a Fischer esterification reaction. This acid-catalyzed reaction involves the protonation of the carboxylic acid group, which increases its electrophilicity, making it susceptible to nucleophilic attack by the ethanol. A strong acid catalyst, such as sulfuric acid or gaseous hydrogen chloride, is essential to drive the equilibrium towards the formation of the ester. The reaction is typically performed under reflux to increase the reaction rate. An excess of the alcohol (ethanol) is often used to further shift the equilibrium to the product side, in accordance with Le Châtelier's principle.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Esterification cluster_workup Work-up & Isolation cluster_purification Purification start Start: 2-Amino-4-fluorobenzoic Acid + Absolute Ethanol reagents Cool to 0°C Add H₂SO₄ (catalyst) start->reagents Dissolve starting material reflux Heat under Reflux (e.g., 12-24 hours) reagents->reflux Initiate reaction cool Cool to Room Temp. reflux->cool neutralize Neutralize with NaHCO₃ (aq) (Quenches acid) cool->neutralize Prepare for extraction extract Extract with Ethyl Acetate neutralize->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry evaporate Evaporate Solvent (Rotary Evaporator) dry->evaporate Isolate crude product purify Purify via Column Chromatography (Silica Gel) evaporate->purify product Final Product: This compound purify->product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Amino-4-fluorobenzoic acid in an excess of absolute ethanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Cool the mixture in an ice bath to 0°C. Slowly and carefully, add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or saturate the solution with dry hydrogen chloride (HCl) gas.[11] The use of a strong acid is critical for protonating the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling the mixture to room temperature, reduce the volume of ethanol using a rotary evaporator.

  • Neutralization: Carefully pour the concentrated reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes the acid catalyst and any unreacted carboxylic acid.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product into an organic solvent, such as ethyl acetate (3x volumes). The choice of ethyl acetate is based on its ability to effectively dissolve the ester product while being immiscible with water.

  • Drying and Concentration: Combine the organic layers and dry them over anhydrous sodium sulfate (Na₂SO₄) to remove residual water. Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to obtain the pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an active drug itself but rather a high-value intermediate. Its utility stems from the three distinct chemical handles it possesses: the nucleophilic amino group, the electrophilic ester carbonyl, and the fluorinated aromatic ring, which can participate in various coupling reactions.

Role as a Versatile Chemical Scaffold

This compound is a key starting material for creating more complex molecules with targeted pharmacological activities.[6] It is particularly employed in the synthesis of:

  • Central Nervous System (CNS) Agents: It serves as a precursor for fluorinated benzodiazepines and other psychoactive compounds.[2]

  • Anti-inflammatory Drugs and Anesthetics: The aminobenzoate core is a common feature in local anesthetics and can be readily derivatized to produce novel anti-inflammatory agents.[2][6]

  • Enzyme Inhibitors: The structural motifs derived from this intermediate are being investigated for their role in inhibiting specific enzymes involved in disease progression, including in oncology.[4]

The diagram below illustrates the logical relationship of how this compound acts as a central scaffold for derivatization in a drug discovery program.

MedChem_Scaffold cluster_derivatization Chemical Derivatization Pathways cluster_applications Therapeutic Candidate Classes scaffold This compound (Core Scaffold) amino_mod N-Acylation / N-Alkylation (Amide / Amine Formation) scaffold->amino_mod Modify Amino Group ester_mod Amidation / Reduction (Amide / Alcohol Formation) scaffold->ester_mod Modify Ester Group ring_mod Aromatic Substitution (e.g., Suzuki, Buchwald-Hartwig) scaffold->ring_mod Modify Ring cns CNS Agents amino_mod->cns anti_inflam Anti-Inflammatory Drugs amino_mod->anti_inflam oncology Oncology Candidates amino_mod->oncology ester_mod->anti_inflam anesthetics Local Anesthetics ester_mod->anesthetics ring_mod->cns ring_mod->oncology

Caption: Role of this compound as a versatile scaffold.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety. The following information is derived from available Safety Data Sheets (SDS).[12][13][14][15][16]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is considered hazardous. Always consult the most current SDS before use.

Hazard Statements (GHS)Precautionary Statements (GHS)
H302: Harmful if swallowed.P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[12]
H315: Causes skin irritation.P280: Wear protective gloves/eye protection/face protection.[12]
H319: Causes serious eye irritation.P302+P352: IF ON SKIN: Wash with plenty of water.[12]
H335: May cause respiratory irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[12]

  • Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.[15]

  • Respiratory Protection: Use a NIOSH-approved respirator or work in a certified laboratory fume hood to avoid inhalation.[15]

Handling and Storage
  • Handling: Handle in a well-ventilated place or a fume hood to avoid the formation of dust and aerosols.[12][14] Keep away from ignition sources, strong acids, strong bases, and oxidizing agents.[13]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13] Recommended storage is at 2-8°C to ensure long-term stability.[2]

Conclusion

This compound is a strategically important building block in modern drug discovery. Its unique combination of a fluorinated aromatic ring and reactive functional groups provides medicinal chemists with a powerful tool for designing novel therapeutic agents with potentially enhanced pharmacological profiles. A clear understanding of its synthesis, properties, and safe handling procedures, as detailed in this guide, is crucial for leveraging its full potential in advancing the drug development pipeline.

References

  • AbacipharmTech.
  • PrepChem.com.
  • PubChem.
  • MySkinRecipes.
  • PubChem.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Discovery. [Link]
  • PubMed. Applications of fluorine-containing amino acids for drug design. [Link]
  • PrepChem.com.
  • PubChem.

Sources

Ethyl 2-Amino-4-fluorobenzoate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 2-Amino-4-fluorobenzoate: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and pharmaceutical development. Its molecular structure, featuring an ethyl ester, an aniline-like amino group, and a strategically placed fluorine atom, makes it a versatile building block for synthesizing complex therapeutic agents. The presence of fluorine is particularly noteworthy, as it can profoundly influence a drug candidate's metabolic stability, binding affinity, and overall pharmacokinetic profile. This guide provides a comprehensive technical overview of this compound, beginning with its core molecular properties and molecular weight, and extending to synthetic methodologies, analytical characterization, and its pivotal role as a precursor in drug discovery, particularly for central nervous system (CNS) agents.[1]

Core Molecular Profile

The foundational step in utilizing any chemical intermediate is a thorough understanding of its physicochemical properties. The molecular weight of a compound is a critical parameter, directly impacting reaction stoichiometry, analytical interpretation, and formulation.

The molecular formula for this compound is C₉H₁₀FNO₂.[2][3] Based on this, the computed molecular weight is 183.18 g/mol .[2][3] This value is essential for all quantitative work, from weighing reagents for a synthesis to interpreting mass spectrometry data. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 183.18 g/mol [2][3]
Molecular Formula C₉H₁₀FNO₂[2][3]
CAS Number 117324-05-7[3][4]
IUPAC Name This compound[3]
Boiling Point 271.2°C[2]
Topological Polar Surface Area 52.3 Ų[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 3[3]
Storage Temperature 2-8°C[2]

The Strategic Role of Fluorine in Medicinal Chemistry

The incorporation of fluorine into drug candidates has become a prevalent and highly successful strategy in modern drug discovery.[5] The fluorine atom in this compound is not merely a structural component; it is a functional feature that imparts advantageous properties to downstream molecules.

  • Metabolic Stability: Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. The strong carbon-fluorine bond can block these sites of metabolism, increasing the molecule's half-life and bioavailability.

  • Receptor Binding Affinity: Fluorine's high electronegativity can alter the electronic environment of the aromatic ring and participate in favorable interactions (such as hydrogen bonds or dipole-dipole interactions) within a target protein's binding pocket, potentially enhancing potency and selectivity.

  • Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes, including the blood-brain barrier—a critical attribute for CNS-targeting drugs.

These effects explain why this scaffold is frequently employed in the synthesis of fluorinated benzodiazepines and other CNS agents, where enhanced metabolic stability and receptor binding are paramount.[1]

Synthesis and Mechanistic Insights

This compound is most commonly synthesized from its corresponding carboxylic acid, 2-amino-4-fluorobenzoic acid, via an acid-catalyzed esterification known as the Fischer-Speier esterification.[6][7] This reaction involves treating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[7][8]

Mechanism of Fischer Esterification:

The mechanism proceeds through several equilibrium steps. The acid catalyst plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This activation allows the weakly nucleophilic alcohol (ethanol) to attack the carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule yield the final ester product.

The workflow for this synthesis is depicted in the diagram below.

G cluster_reactants Reactants & Catalyst cluster_process Process cluster_workup Workup & Purification start_acid 2-Amino-4-fluorobenzoic Acid reaction Reflux start_acid->reaction start_alcohol Ethanol (Excess) start_alcohol->reaction catalyst H₂SO₄ (cat.) catalyst->reaction quench Neutralization (e.g., NaHCO₃ soln) reaction->quench extract Solvent Extraction (e.g., Ethyl Acetate) quench->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: Generalized workflow for the synthesis of this compound.

Analytical Characterization & Validation

Confirming the identity and purity of the synthesized product is a critical, self-validating step in any protocol. While experimental spectra are determined empirically, the expected spectroscopic fingerprint can be predicted with high accuracy based on the molecule's structure.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR ~1.3 ppm (t, 3H): Triplet for the ethyl -CH₃ group. ~4.3 ppm (q, 2H): Quartet for the ethyl -CH₂- group. ~4.5-5.5 ppm (br s, 2H): Broad singlet for the -NH₂ protons. ~6.3-6.5 ppm (m, 2H): Multiplets for aromatic protons ortho and para to the -NH₂ group. ~7.8 ppm (dd, 1H): Doublet of doublets for the aromatic proton ortho to the ester group, showing coupling to both the adjacent proton and the fluorine atom.
¹³C NMR ~14 ppm: Ethyl -CH₃ carbon. ~60 ppm: Ethyl -O-CH₂- carbon. ~100-115 ppm: Aromatic C-H carbons, influenced by the electron-donating -NH₂ group and showing C-F coupling. ~150-165 ppm: Aromatic carbons directly bonded to -NH₂ and -F (quaternary). ~167 ppm: Ester carbonyl carbon (-C=O).
FT-IR ~3300-3500 cm⁻¹: Two sharp peaks for the N-H stretches of the primary amine. ~1680-1710 cm⁻¹: Strong peak for the C=O stretch of the ester. ~1250 cm⁻¹: Strong peak for the C-O stretch of the ester. ~1100-1200 cm⁻¹: Peak for the C-F stretch.
Mass Spec (EI) m/z 183: Molecular ion (M⁺). m/z 138: Fragment from loss of the ethoxy group (-OC₂H₅).

Causality: In the ¹H NMR, the electron-donating amino group (-NH₂) shields the ortho and para protons, shifting them upfield (lower ppm), while the electron-withdrawing ester group deshields its ortho proton, shifting it downfield. The fluorine atom will introduce additional splitting (H-F coupling) on adjacent protons, a key validation feature.

Applications in Drug Discovery & Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a crucial starting material or intermediate.[1] Its bifunctional nature (amine and ester) allows for sequential and regioselective reactions to build molecular complexity.

It is a documented precursor for:

  • Benzodiazepine Analogs: The core structure is ideal for constructing the diazepine ring system used in anxiolytics and anticonvulsants.[1]

  • Anti-inflammatory Agents: The anthranilate scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).

  • Local Anesthetics: Derivatives of aminobenzoic acids are a well-known class of local anesthetics.[1]

The diagram below illustrates its role as a foundational scaffold.

G cluster_rxns Synthetic Transformations cluster_products Target Drug Classes A Ethyl 2-Amino- 4-fluorobenzoate B Amide Coupling (at Amino Group) A->B C Hydrolysis/Amidation (at Ester Group) A->C D Cyclization Reactions B->D C->D E CNS Agents (e.g., Benzodiazepines) D->E F Anti-inflammatory Compounds D->F G Bioactive Scaffolds D->G

Caption: Role of this compound as a versatile chemical scaffold.

Experimental Protocols

The following protocols are provided as a guide for laboratory practice. Researchers should always conduct their own risk assessment before beginning any new procedure.

Protocol 1: Generalized Synthesis via Fischer Esterification

This protocol is based on standard Fischer esterification procedures for aminobenzoic acids.[8][9]

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-4-fluorobenzoic acid (10.0 g, 64.5 mmol).

    • Add absolute ethanol (100 mL). The ethanol serves as both the reactant and the solvent.

    • Stir the suspension to ensure mixing.

  • Catalyst Addition:

    • In a fume hood, slowly and carefully add concentrated sulfuric acid (2.0 mL, ~37 mmol) to the stirring suspension. An exotherm may be observed.

  • Reaction:

    • Heat the mixture to reflux (approximately 78-80°C) using a heating mantle.

    • Allow the reaction to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Workup and Neutralization:

    • Cool the reaction mixture to room temperature, then chill in an ice bath.

    • Slowly pour the cooled mixture into a beaker containing 200 mL of a cold, saturated sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid. Caution: CO₂ evolution (foaming) will occur.

    • Stir until foaming ceases and the solution is basic (confirm with pH paper).

  • Extraction and Isolation:

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Protocol 2: Spectroscopic Validation (NMR)
  • Sample Preparation:

    • Dissolve approximately 10-15 mg of the purified, dried product in ~0.7 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum.

    • (Optional but recommended) Acquire a ¹⁹F NMR spectrum to confirm the fluorine environment.

  • Analysis:

    • Process the spectra and compare the observed chemical shifts, integrations, and coupling constants to the predicted values in Table 2 to confirm the structure of this compound.

Safety, Handling, and Storage

Proper safety and handling procedures are essential when working with any chemical reagent. While specific toxicity data for this compound is limited, data for related aminobenzoates suggests it should be handled with care.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 2-8°C.[2]

  • Hazards: Based on analogous compounds, potential hazards include skin irritation and serious eye irritation.[11] In case of contact, flush the affected area with copious amounts of water and seek medical advice.

References

  • MySkinRecipes.
  • Guidechem.
  • MySkinRecipes.
  • Benchchem.
  • Fisher Scientific.
  • Wikipedia.
  • PubChem.
  • OperaChem.
  • Organic Chemistry Portal.
  • AbacipharmTech.
  • PubMed. Applications of fluorine-containing amino acids for drug design. [Link]

Sources

An In-depth Technical Guide to Ethyl 2-Amino-4-fluorobenzoate: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-Amino-4-fluorobenzoate is a key fluorinated anthranilate derivative that has garnered significant attention in the field of medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring an ethyl ester, an aromatic amine, and a fluorine substituent, provides a versatile scaffold for the construction of complex, biologically active molecules. This guide offers a comprehensive examination of its core structural features, physicochemical properties, spectroscopic signature, and established synthetic protocols. Furthermore, it delves into the causality behind its reactivity and highlights its pivotal role as a building block in the development of modern pharmaceuticals, underpinned by authoritative references and field-proven insights.

Core Molecular Structure and Physicochemical Identity

This compound is an aromatic organic compound. The structure is characterized by a benzene ring substituted with three functional groups: an amino group (-NH₂), a fluorine atom (-F), and an ethyl ester group (-COOCH₂CH₃). The substitution pattern, with the amino and ester groups in an ortho relationship and the fluorine atom para to the amino group, is critical to its chemical reactivity and utility.

The presence of the electron-withdrawing fluorine atom significantly influences the electronic properties of the benzene ring and the basicity of the amino group. This modulation is a key reason for its use in drug design, as fluorine substitution can enhance metabolic stability, binding affinity, and lipophilicity of the final active pharmaceutical ingredient (API)[1].

Chemical Identifiers
IdentifierValue
IUPAC Name This compound[2]
CAS Number 117324-05-7[2][3]
Molecular Formula C₉H₁₀FNO₂[2][3][4]
Molecular Weight 183.18 g/mol [2][4]
Canonical SMILES CCOC(=O)C1=C(C=C(C=C1)F)N[2]
InChI Key OTJQWSLMOCZLGQ-UHFFFAOYSA-N[2][3]
Synonyms 2-Amino-4-fluoro-benzoic Acid Ethyl Ester, Ethyl 4-fluoroanthranilate[2]
Physicochemical Properties
PropertyValueSource
Boiling Point 271.2°C (Predicted)[4]
Polar Surface Area 52.3 Ų[2]
XLogP3 2.7[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 3[2]
Structural Representation

Caption: 2D structure of this compound.

Spectroscopic Profile: A Structural Verification System

The definitive identification and purity assessment of this compound relies on a combination of spectroscopic techniques. The following sections describe the expected spectral characteristics, which serve as a self-validating system for experimental outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the amine protons, and the ethyl group protons. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings. The ethyl group will present as a characteristic triplet (for the -CH₃) and quartet (for the -O-CH₂-). The amine (-NH₂) protons typically appear as a broad singlet.

  • ¹³C NMR: The carbon NMR will show nine distinct signals. The carbonyl carbon of the ester will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the attached functional groups. The fluorine substitution will cause C-F coupling, resulting in splitting of the signals for carbon atoms C3, C4, and C5.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups.

  • N-H Stretching: Two distinct sharp peaks are expected in the 3300-3500 cm⁻¹ region, characteristic of the primary amine (-NH₂).

  • C=O Stretching: A strong, sharp absorption band around 1680-1710 cm⁻¹ will indicate the presence of the ester carbonyl group.

  • C-F Stretching: A strong band in the 1200-1300 cm⁻¹ region is indicative of the C-F bond.

  • C-O Stretching: Absorptions corresponding to the ester C-O bonds will be visible in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 183.07, corresponding to the molecular weight of the compound (C₉H₁₀FNO₂)[2][5].

  • Fragmentation: Common fragmentation pathways include the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group, leading to characteristic fragment ions.

Caption: Logical workflow for spectroscopic verification.

Synthesis and Chemical Reactivity

The synthesis of fluorinated anthranilates often requires strategic protection and functional group transformations. A common laboratory-scale synthesis involves the esterification of the corresponding carboxylic acid.

Reference Synthetic Protocol: Esterification of 2-Amino-4-fluorobenzoic Acid

This protocol is based on the principle of Fischer esterification, where a carboxylic acid is treated with an alcohol in the presence of an acid catalyst.

Materials:

  • 2-Amino-4-fluorobenzoic acid (CAS 446-32-2)[6][7][8][9][10]

  • Anhydrous Ethanol (Ethyl Alcohol)

  • Concentrated Sulfuric Acid (H₂SO₄) or Boron trifluoride etherate[11]

  • Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexane

Procedure:

  • Reaction Setup: A solution of 2-Amino-4-fluorobenzoic acid is prepared in a large excess of anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: A catalytic amount of concentrated sulfuric acid is carefully added to the solution. The choice of a strong acid catalyst is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity towards attack by the ethanol.

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours (e.g., 22 hours as per a similar synthesis)[11]. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the excess ethanol is removed under reduced pressure.

  • Neutralization: The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. This step is critical to prevent product degradation and to facilitate separation.

  • Extraction & Drying: The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: The solvent is evaporated, and the resulting crude product is purified, typically by recrystallization from a suitable solvent system like ethanol-hexane, to yield pure this compound[11].

Synthesis_Workflow start Start: 2-Amino-4-fluorobenzoic Acid + Ethanol step1 Acid Catalyst Addition (e.g., H₂SO₄) start->step1 step2 Heat to Reflux (Monitor by TLC) step1->step2 step3 Cool & Remove Excess Ethanol step2->step3 step4 Dissolve in Ethyl Acetate Neutralize with NaHCO₃ step3->step4 step5 Separate Organic Layer Dry with Na₂SO₄ step4->step5 step6 Evaporate Solvent step5->step6 step7 Purify by Recrystallization (Ethanol/Hexane) step6->step7 end Product: This compound step7->end

Caption: Fischer esterification workflow for synthesis.

Applications in Pharmaceutical Research and Development

This compound is a valuable intermediate primarily because its functional groups allow for straightforward derivatization. It serves as a foundational scaffold for building more complex molecules with desired pharmacological properties.

  • Scaffold for Heterocyclic Synthesis: The ortho-amino ester functionality is a classic precursor for the synthesis of various heterocyclic systems, such as quinazolinones and benzodiazepines, which are prevalent in many CNS-active drugs[4][12].

  • Amide Bond Formation: The amino group can be readily acylated to form amides, a common linkage in drug molecules.

  • Diazotization Reactions: The aromatic amine can undergo diazotization followed by Sandmeyer-type reactions to introduce a wide variety of substituents onto the aromatic ring.

  • Enhancing Pharmacokinetic Properties: The incorporation of the fluorine atom is a well-established strategy in medicinal chemistry to improve a drug candidate's metabolic stability and membrane permeability[1][13]. Fluorine-containing amino acids and their derivatives are increasingly prominent in new drugs[14].

This intermediate is used in the synthesis of anti-inflammatory compounds, local anesthetics, and other bioactive molecules[4].

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety. The following information is synthesized from available Safety Data Sheets (SDS).

Hazard Identification

Based on GHS classifications for similar compounds, this compound may cause skin irritation, serious eye irritation, and respiratory irritation[15][16].

Hazard TypeGHS Classification
Skin Irritation Category 2
Eye Irritation Category 2
Specific Target Organ Toxicity Category 3 (Respiratory irritation)
Recommended Precautionary Measures
Precaution TypeP-Statement CodeDescription
Prevention P261, P264, P271, P280Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands and skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection[15][17].
Response P302+P352, P305+P351+P338IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[15][17].
Storage P403+P233, P405Store in a well-ventilated place. Keep container tightly closed. Store locked up[15][17].
Disposal P501Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles.

  • Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.

  • Respiratory Protection: Use a NIOSH-approved respirator if dust or aerosols are generated.

Storage: Store in a cool, dry, well-ventilated place, away from incompatible materials such as strong oxidizing agents. Recommended storage is often at 2-8°C[4][16].

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in drug discovery. Its well-defined structure, predictable reactivity, and the strategic placement of its fluorine atom provide medicinal chemists with a reliable and versatile building block. A thorough understanding of its properties, from its spectroscopic signature to its handling requirements, is essential for its effective and safe utilization in the synthesis of the next generation of therapeutic agents. This guide provides the foundational, technically-grounded knowledge required by researchers to leverage this important intermediate to its full potential.

References

  • Synthesis of ethyl 4-amino-2-fluorobenzo
  • This compound | C9H10FNO2 | CID 14233600.
  • Ethyl 2-amino-4-fluorobenzo
  • CAS No : 446-32-2 | Product Name : 2-Amino-4-fluorobenzoic acid.
  • 446-32-2 | 2-Amino-4-fluorobenzoic acid. Alachem Co., Ltd. [Link]
  • Ethyl 2-amino-4-fluorobenzo
  • Ethyl 2-amino-4-fluorobenzo
  • Applications of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Research. [Link]
  • Ethyl 4-amino-2-fluorobenzo
  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]
  • The Role of Ethyl 4-fluorobenzoate in Pharmaceutical Synthesis: A Supplier's Perspective. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

Ethyl 2-Amino-4-fluorobenzoate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 2-Amino-4-fluorobenzoate (CAS: 117324-05-7) for Advanced Research and Development

Executive Summary

This compound is a fluorinated aromatic compound of significant interest to the pharmaceutical and chemical research sectors. As a derivative of anthranilic acid, it serves as a crucial and versatile building block in the synthesis of complex bioactive molecules. The strategic placement of the fluorine atom, amino group, and ethyl ester functionality provides medicinal chemists with a scaffold that can be readily modified to tune the pharmacokinetic and pharmacodynamic properties of new drug candidates. The incorporation of fluorine, in particular, is a well-established strategy for enhancing metabolic stability, receptor binding affinity, and bioavailability.[1][2] This guide offers a comprehensive technical overview of its chemical properties, a predictive spectroscopic profile, a representative synthesis protocol, and its applications in drug discovery, designed for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

Structure and Nomenclature

The molecular structure of this compound consists of a benzene ring substituted with an amino group at position 2, a fluorine atom at position 4, and an ethyl carboxylate group at position 1. Its formal IUPAC name is this compound.[3]

Caption: Chemical structure of this compound.

Key Identifiers

All quantitative and identifying data for the compound are summarized in the table below for quick reference.

IdentifierValueSource
CAS Number 117324-05-7[1][3][4]
Molecular Formula C₉H₁₀FNO₂[1][3]
Molecular Weight 183.18 g/mol [1][3]
InChIKey OTJQWSLMOCZLGQ-UHFFFAOYSA-N[3]
Canonical SMILES CCOC(=O)C1=C(C=C(C=C1)F)N[3]
Synonyms Benzoic acid, 2-amino-4-fluoro-, ethyl ester; Ethyl 4-fluoroanthranilate[3]
Physicochemical Properties

The physical properties of a compound are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

PropertyValueSource
Boiling Point 271.2°C[1]
Appearance White to off-white solid (inferred from isomers)[5]
Solubility Expected to be soluble in organic solvents like ethanol, ether, and ethyl acetate; low solubility in water (inferred from related compounds).[6][7]
Storage 2-8°C[1]

Spectroscopic Profile: A Predictive Analysis

While specific spectral data is not publicly indexed, the structure of this compound allows for a robust prediction of its spectroscopic features. This analysis is fundamental for reaction monitoring and quality control.

¹H NMR Spectroscopy
  • Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (~6.0-8.0 ppm). Due to the fluorine and amine substituents, they will exhibit complex splitting patterns (doublets and triplets of doublets) arising from both H-H and H-F coupling.

  • Amine Protons (2H): A broad singlet corresponding to the -NH₂ group is expected, typically between 3.5 and 5.0 ppm. Its chemical shift can be highly variable and dependent on solvent and concentration.

  • Ethyl Ester Protons (5H): The ethyl group will present as a quartet (~4.1-4.4 ppm, 2H, -OCH₂-) and a triplet (~1.2-1.5 ppm, 3H, -CH₃). The quartet is due to coupling with the adjacent methyl group, and the triplet is due to coupling with the methylene group.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to appear significantly downfield, in the range of 165-175 ppm.

  • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (100-160 ppm). The carbon directly bonded to the fluorine atom will show a large C-F coupling constant, which is a key diagnostic feature.

  • Ethyl Carbons (2C): The methylene carbon (-OCH₂-) will appear around 60-65 ppm, while the methyl carbon (-CH₃) will be the most upfield signal, typically around 14-16 ppm.

Infrared (IR) Spectroscopy
  • N-H Stretching: The primary amine will show two characteristic medium-to-sharp absorption bands in the 3300-3500 cm⁻¹ region.

  • C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be just below 3000 cm⁻¹.

  • C=O Stretching: A strong, sharp absorption band for the ester carbonyl group is expected around 1700-1730 cm⁻¹.

  • C-F Stretching: A strong absorption band in the fingerprint region, typically between 1200-1300 cm⁻¹, will indicate the presence of the C-F bond.

Mass Spectrometry
  • Molecular Ion Peak (M+): The parent molecular ion peak would be observed at an m/z of 183.

  • Key Fragmentation: Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, m/z 45) to give a fragment at m/z 138, and the loss of an ethyl radical (-C₂H₅, m/z 29) to give a fragment at m/z 154.

Synthesis and Reactivity

Representative Synthesis Protocol

This compound is typically synthesized via the esterification of its parent carboxylic acid, 2-Amino-4-fluorobenzoic acid. Fischer esterification is a standard and reliable method for this transformation.

Objective: To synthesize this compound from 2-Amino-4-fluorobenzoic acid.

Materials:

  • 2-Amino-4-fluorobenzoic acid

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1.0 equivalent of 2-Amino-4-fluorobenzoic acid in an excess of absolute ethanol (e.g., 10-20 mL per gram of acid).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10% of the acid's molar equivalent) to the stirring suspension. The addition is exothermic and should be done cautiously.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and saturated sodium bicarbonate solution. This neutralizes the acidic catalyst and unreacted starting material.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure ester.

G start 2-Amino-4-fluorobenzoic Acid + Absolute Ethanol reagents Add cat. H₂SO₄ start->reagents reflux Heat to Reflux (4-6 hours) reagents->reflux quench Cool & Quench (Ice + NaHCO₃) reflux->quench extract Extract with Ethyl Acetate quench->extract dry Wash & Dry (Brine, MgSO₄) extract->dry purify Evaporate & Purify (Chromatography) dry->purify end_product Pure this compound purify->end_product

Caption: Workflow for the synthesis of this compound.

Applications in Medicinal Chemistry and Drug Discovery

The Fluorinated Anthranilate Scaffold

This compound is a valuable synthetic intermediate primarily because it provides a fluorinated anthranilate scaffold.[1] This structural motif is present in numerous classes of therapeutic agents. The amine and ester groups serve as convenient handles for further chemical elaboration, allowing for the construction of more complex molecular architectures such as fluorinated benzodiazepines and other agents targeting the central nervous system.[1][2]

Impact of Fluorine on Pharmacokinetics

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, and this compound is a direct enabler of that strategy. The C-F bond is exceptionally strong, which can block sites of metabolic oxidation. This often leads to:

  • Enhanced Metabolic Stability: Reduced susceptibility to enzymatic degradation, increasing the drug's half-life.[1][2]

  • Improved Receptor Binding: The high electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.[1][2][8]

  • Increased Lipophilicity: Fluorine substitution can increase a molecule's ability to cross cell membranes, improving absorption and distribution.[8]

Therapeutic Areas of Interest

Derivatives of fluorinated aminobenzoic acids are explored in a wide range of therapeutic areas. While specific applications for this compound are proprietary, the broader class of related compounds is used in the development of anti-inflammatory drugs, analgesics, and agents for oncology and cardiovascular disorders.[9]

Safety, Handling, and Storage

Disclaimer: This information is based on data for structurally related compounds. Always consult the specific Safety Data Sheet (SDS) for CAS number 117324-05-7 before handling.

Hazard Classification

Based on isomers like ethyl 4-amino-2-fluorobenzoate, this compound may be classified as harmful. Potential hazards include:

  • Skin Irritation (H315)[10]

  • Serious Eye Irritation (H319)[10]

  • Respiratory Irritation (H335)[10]

The GHS pictogram would likely be GHS07 (Exclamation Mark).

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[11]

  • Hygiene: Avoid breathing dust. Wash hands thoroughly after handling.[10][11]

Storage and Stability
  • Storage Conditions: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 2-8°C.[1]

  • Stability: The compound is generally stable under recommended storage conditions. Avoid contact with strong oxidizing agents.[6]

References

  • MySkinRecipes. (n.d.). This compound.
  • AbacipharmTech. (n.d.). This compound.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Guidechem. (n.d.). ethyl 4-amino-2-fluorobenzoate 73792-06-0.
  • CymitQuimica. (n.d.). Ethyl 4-amino-2-fluorobenzoate.
  • PrepChem.com. (n.d.). Synthesis of ethyl 4-amino-2-fluorobenzoate.
  • Guidechem. (n.d.). ETHYL 4-AMINO-2-FLUOROBENZOATE 73792-06-0 wiki.
  • ECHEMI. (n.d.). ETHYL 4-AMINO-2-FLUOROBENZOATE SDS, 73792-06-0 Safety Data Sheets.
  • MySkinRecipes. (n.d.). This compound.
  • Guidechem. (n.d.). How to synthesize and app 2-Amino-4-Fluorobenzoic Acid - FAQ.
  • Pharmaceutical Research. (n.d.). Applications of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Research. Retrieved from an independent chemical supplier website.
  • PubMed. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry.
  • Google Patents. (n.d.). JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.
  • Pharmaceutical Discovery. (2026). The Role of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Discovery. Retrieved from an independent chemical supplier website.
  • Flinn Scientific. (2015). Ethyl 4-Aminobenzoate Safety Data Sheet (SDS).
  • Chem-Impex. (n.d.). Ethyl 4-aminobenzoate.

Sources

Introduction: The Strategic Importance of Ethyl 2-Amino-4-fluorobenzoate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Ethyl 2-Amino-4-fluorobenzoate

This compound is a pivotal molecular building block in the landscape of pharmaceutical research and development. Its significance lies in the unique combination of a fluorinated aromatic ring, an amine, and an ester functional group. This trifecta of features makes it an invaluable intermediate for constructing complex bioactive molecules with enhanced pharmacological properties.[1] The incorporation of a fluorine atom, in particular, is a well-established strategy in medicinal chemistry to improve a drug candidate's metabolic stability, lipophilicity, and binding affinity to its target receptor.[2] Consequently, this compound is frequently employed in the synthesis of central nervous system agents, fluorinated benzodiazepines, anti-inflammatory compounds, and other therapeutic agents.[1]

This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering in-depth mechanistic insights, detailed experimental protocols, and a discussion of the critical parameters that ensure a successful and reproducible synthesis.

Strategic Synthesis Overview: Two Validated Pathways

The synthesis of this compound can be approached via two principal and well-documented strategies. The choice between these routes often depends on the availability of starting materials, scalability, and desired purity profile.

  • Route A: Fischer Esterification. This is the most direct approach, involving the acid-catalyzed esterification of 2-Amino-4-fluorobenzoic acid with ethanol. It is an equilibrium-driven reaction favored for its simplicity and atom economy.

  • Route B: Reduction of a Nitro Precursor. This multi-step approach begins with the synthesis of Ethyl 4-fluoro-2-nitrobenzoate, followed by the reduction of the nitro group to the corresponding amine. This route can be advantageous when the starting 2-Amino-4-fluorobenzoic acid is less readily available or of lower purity.

The following sections will delve into the technical specifics of each route, providing the necessary details for practical implementation in a research or process development setting.

Route A: Fischer Esterification of 2-Amino-4-fluorobenzoic Acid

The Fischer esterification is a classic and reliable method for converting a carboxylic acid and an alcohol into an ester using an acid catalyst.[3][4] This reaction is reversible, and its success hinges on manipulating the reaction equilibrium to favor product formation.[5][6]

The Underlying Mechanism: An Acid-Catalyzed Nucleophilic Acyl Substitution

The role of the acid catalyst (commonly concentrated sulfuric acid, H₂SO₄) is twofold: it activates the carboxylic acid and acts as a dehydrating agent.[7]

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of 2-Amino-4-fluorobenzoic acid. This crucial first step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2][8]

  • Nucleophilic Attack by Ethanol: A molecule of ethanol, acting as the nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.[4]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[2]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.

  • Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product, this compound.

Fischer_Esterification Fischer Esterification Mechanism cluster_reactants Reactants Carboxylic_Acid 2-Amino-4-fluorobenzoic Acid Protonated_Acid Protonated_Acid Carboxylic_Acid->Protonated_Acid Ethanol Ethanol Ethanol->Protonated_Acid H+ H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Water_Leaving Elimination of H₂O Tetrahedral_Intermediate->Water_Leaving Proton Transfer Product This compound Water_Leaving->Product Deprotonation Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack

Caption: The acid-catalyzed mechanism for Fischer Esterification.

Driving the Equilibrium: The Power of Le Chatelier's Principle

To maximize the yield of the ester, the reaction equilibrium must be shifted to the right. This is achieved by:

  • Using an Excess of a Reactant: Typically, ethanol is used in large excess, serving as both a reactant and the solvent. This high concentration of ethanol drives the reaction forward.[5][9][10]

  • Removing Water: The water produced during the reaction can be removed, for example, by azeotropic distillation with a suitable solvent (like toluene) using a Dean-Stark apparatus. The sulfuric acid catalyst also aids in sequestering water.[5][6]

Detailed Experimental Protocol: Fischer Esterification

This protocol is a synthesized representation of standard laboratory procedures for this transformation.[11][12]

Materials and Reagents:

  • 2-Amino-4-fluorobenzoic acid

  • Absolute Ethanol (reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Amino-4-fluorobenzoic acid (1.0 eq).

  • Solvent and Reagent Addition: Add a large excess of absolute ethanol (e.g., 10-20 equivalents, serving as the solvent). Stir the mixture until the solid is fully dissolved.

  • Catalyst Addition: Cool the flask in an ice-water bath. Slowly and carefully, add concentrated sulfuric acid (approx. 0.1-0.2 eq) dropwise to the stirred solution. Caution: The addition of sulfuric acid is exothermic. A precipitate of the aminobenzoic acid salt may form but will redissolve as the reaction progresses.

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching and Neutralization: After cooling the reaction mixture to room temperature, slowly pour it into a beaker containing ice-cold water.

  • Carefully neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Caution: CO₂ gas evolution will cause frothing.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford this compound as a solid.

Route B: Reduction of Ethyl 4-fluoro-2-nitrobenzoate

This alternative route involves the initial synthesis of the corresponding nitro compound, Ethyl 4-fluoro-2-nitrobenzoate, followed by its reduction. This pathway is particularly useful if the starting material for Route A is unavailable.

Step 1: Synthesis of Ethyl 4-fluoro-2-nitrobenzoate

The nitro precursor can be synthesized via Fischer esterification of 4-fluoro-2-nitrobenzoic acid with ethanol, using a similar protocol to the one described in Route A.[13]

Step 2: Reduction of the Nitro Group

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Several methods are effective, with the most common being catalytic hydrogenation and the use of a metal in acidic media.[14]

  • Catalytic Hydrogenation: This is often the preferred method due to its clean nature and high yields. The reaction involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂).[15][16][17] However, this method requires specialized hydrogenation equipment.

  • Metal/Acid Reduction (e.g., Sn/HCl or SnCl₂/HCl): A classic and robust method that uses a metal like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl).[18][19] The metal acts as the electron donor to reduce the nitro group. This method is often more accessible in a standard laboratory setting.

The Mechanism of Sn/HCl Reduction

The reduction of a nitro group with tin and HCl proceeds through a series of intermediates:

  • Electron Transfer: The tin metal (Sn) donates electrons to the nitro group in the acidic medium.

  • Intermediate Formation: The nitro group is sequentially reduced to a nitroso (-NO) and then a hydroxylamine (-NHOH) intermediate.[19]

  • Final Reduction: Further reduction of the hydroxylamine yields the protonated amine (anilinium ion).

  • Neutralization: A final basic work-up is required to deprotonate the anilinium ion and yield the free amine product.[18]

Nitro_Reduction Nitro Group Reduction Workflow Reducing_Agent Sn / HCl Nitro_Ester Nitro_Ester Reducing_Agent->Nitro_Ester Nitroso_Intermediate Nitroso Intermediate Hydroxylamine_Intermediate Hydroxylamine Intermediate Nitroso_Intermediate->Hydroxylamine_Intermediate Reduction Anilinium_Salt Anilinium Salt Hydroxylamine_Intermediate->Anilinium_Salt Reduction Final_Product This compound Anilinium_Salt->Final_Product Neutralization Base_Workup Base (e.g., NaOH) Base_Workup->Anilinium_Salt

Caption: General workflow for the reduction of a nitroaromatic compound.

Detailed Experimental Protocol: SnCl₂ Reduction

This protocol outlines the reduction using tin(II) chloride, which is often milder and easier to handle than metallic tin.[14]

Materials and Reagents:

  • Ethyl 4-fluoro-2-nitrobenzoate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Deionized Water

Procedure:

  • Reaction Setup: Dissolve Ethyl 4-fluoro-2-nitrobenzoate (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Reagent Addition: Add a solution of tin(II) chloride dihydrate (approx. 3-4 eq) in concentrated HCl to the flask.

  • Reaction: Heat the mixture, if necessary, to initiate the reaction (it is often exothermic). Stir vigorously for several hours until TLC analysis indicates the complete consumption of the starting material.

  • Work-up - Quenching and Neutralization: Cool the reaction mixture and carefully basify by adding a cold aqueous solution of NaOH until the pH is strongly basic (pH > 10). This will precipitate tin salts.

  • Filtration and Extraction: Filter the mixture through a pad of Celite® to remove the tin hydroxides, washing the filter cake with the organic solvent used in the reaction.

  • Transfer the filtrate to a separatory funnel. If the reaction was done in ethanol, add an extraction solvent like ethyl acetate. Separate the organic layer.

  • Extract the aqueous layer with additional portions of the organic solvent.

  • Drying and Evaporation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization as described in Route A.

Product Purification and Characterization

Independent of the synthetic route chosen, the final product requires rigorous purification and characterization to ensure it meets the standards for use in drug development.

Technique Purpose Expected Outcome
Recrystallization Primary purification method to remove impurities.Formation of solid crystals of the desired compound.
Column Chromatography Alternative purification for removing closely related impurities.Isolation of the pure compound from a mixture.
Melting Point To assess purity.A sharp melting point range is indicative of high purity.
¹H NMR Spectroscopy To confirm the molecular structure.Expected signals include aromatic protons, an ethyl group (quartet and triplet), and an amine (-NH₂) singlet.
¹³C NMR Spectroscopy To confirm the carbon framework of the molecule.Will show the expected number of carbon signals, including the carbonyl carbon of the ester.
IR Spectroscopy To identify key functional groups.Characteristic peaks for N-H stretching (amine), C=O stretching (ester), and C-F stretching.
Mass Spectrometry To determine the molecular weight.The molecular ion peak should correspond to the calculated molecular weight of C₉H₁₀FNO₂ (183.18 g/mol ).

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that all chemical syntheses must be conducted with strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[20][21]

  • Ventilation: All operations should be performed in a well-ventilated fume hood.[20][22]

  • Handling of Reagents:

    • Concentrated Acids (H₂SO₄, HCl): These are highly corrosive and must be handled with extreme care. Always add acid to water/solvent, never the other way around.

    • Tin Compounds: Tin salts can be irritants and sensitizers. Avoid inhalation of dust and skin contact.[23]

    • Solvents: Organic solvents like ethanol and ethyl acetate are flammable. Keep away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

By carefully selecting the synthetic strategy and meticulously controlling the reaction parameters, researchers can reliably and safely produce high-purity this compound, a critical component in the advancement of modern pharmaceutical science.

References

  • Illustrated Glossary of Organic Chemistry - Le Ch
  • Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). [Link]
  • Sn2+ reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Video: Esterific
  • Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer)
  • Fischer Esterific
  • Nitro Reduction - Common Conditions. [Link]
  • What is the purpose of sulfuric acid in a Fischer esterific
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
  • Nitroaromatic Reduction w/Sn - Sciencemadness Discussion Board. [Link]
  • Hydrogenation of nitrobenzene a Catalytic performance for the...
  • Fischer esterific
  • Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians. [Link]
  • 4 - Supporting Information - Royal Society of Chemistry. [Link]
  • Solved Exp #7: Benzocaine: Acid-C
  • US4265834A - Process for the catalytic hydrogenation of nitrobenzene - Google P
  • Catalytic Hydrogenation of Nitrobenzene to Aniline | Applic
  • EP0647615B1 - Process for the preparation of 5-fluoroanthranilic acid alkyl esters and or 5 ...
  • Catalytic hydrogenation of nitrobenzene over different catalysts.
  • Gelder, Elaine A. (2005)
  • Ethyl 4-Fluoro-2-nitrobenzo
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. [Link]
  • Fischer–Speier esterific
  • Fischer Esterific
  • 4 - The Royal Society of Chemistry. [Link]
  • 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898) - HMDB. [Link]
  • Synthesis of ethyl 4-nitrobenzo
  • Synthesis of ethyl 4-amino-2-fluorobenzo
  • Supporting information - The Royal Society of Chemistry. [Link]
  • Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradi
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. [Link]
  • Ethyl 2-amino-4-fluorobenzo
  • Synthetic routes | OCR A-Level Chemistry - Save My Exams. [Link]
  • p-FLUOROBENZOIC ACID - Organic Syntheses Procedure. [Link]
  • An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals - Beilstein Journals. [Link]
  • ethyl 4-aminobenzoate - Organic Syntheses Procedure. [Link]

Sources

Ethyl 2-Amino-4-fluorobenzoate synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Ethyl 2-Amino-4-fluorobenzoate

Introduction

This compound is a key chemical intermediate with significant applications in the pharmaceutical and medicinal chemistry sectors.[1] Its fluorinated aromatic structure, combined with amino and ester functional groups, makes it a versatile building block for synthesizing a range of bioactive molecules and active pharmaceutical ingredients (APIs), including anti-inflammatory compounds and agents targeting the central nervous system.[1] The presence of the fluorine atom can enhance metabolic stability and receptor binding affinity in drug candidates.

This guide provides a comprehensive overview of the predominant synthesis pathway for this compound, designed for researchers, chemists, and drug development professionals. We will delve into the multi-step synthesis of the crucial precursor, 2-Amino-4-fluorobenzoic acid, followed by a detailed examination of its subsequent esterification. The narrative emphasizes the rationale behind experimental choices, process safety, and validation, reflecting the expertise required for scalable and reproducible chemical synthesis.

Overall Synthesis Strategy

The most common and industrially viable route to this compound is a two-stage process. The first stage involves the synthesis of the key intermediate, 2-Amino-4-fluorobenzoic acid, from a readily available starting material like 4-fluorotoluene. The second stage is the direct esterification of this intermediate with ethanol under acidic conditions.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Esterification A 4-Fluorotoluene B 4-Fluoro-2-nitrotoluene A->B Nitration C 4-Fluoro-2-nitrobenzoic Acid B->C Oxidation D 2-Amino-4-fluorobenzoic Acid C->D Reduction E This compound D->E Fischer Esterification

Caption: High-level workflow for the synthesis of this compound.

Part A: Synthesis of 2-Amino-4-fluorobenzoic Acid

The synthesis of the precursor, 2-Amino-4-fluorobenzoic acid, is a critical multi-step process that demands careful control over reaction conditions to ensure safety and high yield.[2] A common and scalable route begins with 4-fluorotoluene.[3]

Step 1: Nitration of 4-Fluorotoluene

The initial step involves the electrophilic aromatic substitution of 4-fluorotoluene to introduce a nitro group, yielding 4-fluoro-2-nitrotoluene.

  • Causality & Rationale: A mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) is used. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is highly exothermic and requires strict temperature control to prevent thermal runaway and the formation of dinitrated byproducts.[3] Continuous-flow reactors are often recommended at scale to manage heat effectively.[3]

Experimental Protocol: Synthesis of 4-Fluoro-2-nitrotoluene [3]

  • Charge a jacketed glass-lined reactor with 4-fluorotoluene.

  • Cool the reactor to 0-5 °C.

  • Slowly add a pre-mixed solution of concentrated sulfuric acid and nitric acid via an addition funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice and water.

  • Separate the organic layer, wash it with water and then with a dilute sodium bicarbonate solution to neutralize residual acid.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield crude 4-fluoro-2-nitrotoluene.

Step 2: Oxidation to 4-Fluoro-2-nitrobenzoic Acid

The methyl group of 4-fluoro-2-nitrotoluene is oxidized to a carboxylic acid.

  • Causality & Rationale: Potassium permanganate (KMnO₄) is a strong and effective oxidizing agent for this transformation.[3][4] The reaction is typically performed in an aqueous medium at elevated temperatures. The reaction's endpoint is indicated by the disappearance of the purple permanganate color. This step can also be highly exothermic and may generate manganese dioxide (MnO₂) as a solid byproduct, which needs to be filtered off.[3]

Experimental Protocol: Synthesis of 4-Fluoro-2-nitrobenzoic Acid [3]

  • Charge the reactor with water and 4-fluoro-2-nitrotoluene.

  • Heat the mixture to 80-90 °C with vigorous stirring.

  • Slowly add potassium permanganate in portions, ensuring the temperature is maintained between 90-100 °C.

  • After the addition is complete, heat the mixture at reflux for 4-6 hours until the reaction is complete (monitored by HPLC).

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.

  • To the filtrate, add sodium bisulfite to quench any unreacted permanganate.

  • Acidify the solution with concentrated hydrochloric acid to a pH of 1-2 to precipitate the product.

  • Cool the mixture in an ice bath to maximize precipitation, then filter the solid, wash with cold water, and dry under vacuum to yield 4-fluoro-2-nitrobenzoic acid.

ParameterCondition
Starting Material4-Fluoro-2-nitrotoluene
Oxidizing AgentPotassium Permanganate (KMnO₄)
SolventWater
Temperature90-100 °C, then reflux
Work-upFiltration, Acidification (HCl)
Typical Purity >98% (HPLC)
Melting Point 140-145 °C
Table 1: Summary of Reaction Conditions for Oxidation.[3]
Step 3: Reduction to 2-Amino-4-fluorobenzoic Acid

The final step in the precursor synthesis is the reduction of the nitro group of 4-fluoro-2-nitrobenzoic acid to an amino group.

  • Causality & Rationale: Catalytic hydrogenation is the preferred method for this reduction due to its high efficiency and cleaner reaction profile compared to methods like iron powder reduction.[3][5] A noble metal catalyst, typically Palladium on carbon (Pd/C), is used. The reaction involves flammable hydrogen gas under pressure and a pyrophoric catalyst, necessitating an inert atmosphere during handling and a pressure-rated reactor.[3]

Experimental Protocol: Synthesis of 2-Amino-4-fluorobenzoic Acid [3]

  • Charge a pressure-rated hydrogenation reactor with 4-fluoro-2-nitrobenzoic acid, a suitable solvent (e.g., ethanol or methanol), and the Pd/C catalyst under a nitrogen atmosphere.

  • Seal the reactor, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 2-10 atm).

  • Heat the reaction mixture to 40-60 °C with efficient stirring.

  • Monitor the reaction progress by hydrogen uptake and HPLC analysis, typically complete in 4-8 hours.

  • After completion, cool the reactor, carefully vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a bed of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-Amino-4-fluorobenzoic acid.

Part B: Fischer Esterification

With the precursor in hand, the final step is a classic Fischer esterification to form the target molecule. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[6]

Mechanism and Scientific Principles

The Fischer esterification mechanism proceeds via several equilibrium steps:

  • Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.[6][7]

  • Nucleophilic Attack: A molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[6]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.

  • Deprotonation: The protonated ester is deprotonated by a base (like HSO₄⁻ or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product.

  • Driving the Equilibrium: To achieve a high yield, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol (ethanol), which also serves as the solvent, or by removing water as it forms.[6][8]

  • Role of the Amino Group: The presence of the basic amino group on the aromatic ring complicates the catalysis. The amino group will be protonated by the strong acid catalyst.[7][9] Therefore, the acid is not truly catalytic and must be used in at least a stoichiometric amount to ensure enough free acid is available to catalyze the esterification reaction itself.[7]

G cluster_mech Fischer Esterification Mechanism start Carboxylic Acid + H⁺ step1 Protonated Carbonyl start->step1 Protonation step2 Tetrahedral Intermediate step1->step2 + EtOH step3 Protonated Intermediate step2->step3 Proton Transfer step4 Protonated Ester step3->step4 - H₂O finish Ester + H⁺ step4->finish Deprotonation

Caption: Key stages of the Fischer Esterification mechanism.

Detailed Experimental Protocol

This protocol is analogous to the synthesis of similar aminobenzoates like benzocaine.[7][10]

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Amino-4-fluorobenzoic acid (1.0 eq) and absolute ethanol (10-20 eq). Ethanol serves as both reactant and solvent.

  • Stir the mixture until the solid is fully suspended.

  • Slowly and carefully add concentrated sulfuric acid (1.0-1.2 eq) to the stirring mixture. A precipitate of the ammonium salt may form.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The solid should dissolve as the reaction proceeds.

  • Monitor the reaction for the disappearance of the starting material by Thin Layer Chromatography (TLC) or HPLC.

  • Once complete, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing ice water (approx. 3 volumes relative to the ethanol used).

  • Slowly neutralize the acidic solution by adding a 10% aqueous sodium carbonate (Na₂CO₃) solution dropwise with stirring until the pH is approximately 8. Vigorous gas (CO₂) evolution will occur.

  • The product, this compound, will precipitate as a solid.

  • Isolate the solid product by vacuum filtration.

  • Wash the filter cake with several portions of cold water to remove inorganic salts.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol-hexane.[11]

ParameterCondition
Reactants2-Amino-4-fluorobenzoic Acid, Ethanol
CatalystConcentrated Sulfuric Acid (H₂SO₄)
SolventEthanol (in excess)
TemperatureReflux (~78 °C)
Work-upNeutralization (Na₂CO₃), Precipitation
PurificationRecrystallization
Table 2: Summary of Conditions for Fischer Esterification.

References

  • BenchChem (2025). Scaling up the synthesis of 2-Amino-4-fluorobenzoic acid for pilot production.
  • Ningbo Inno Pharmachem Co., Ltd. (2025). The Synthesis of 2-Amino-4-fluorobenzoic Acid: A Crucial Step in API Production.
  • Guidechem. How to synthesize and app 2-Amino-4-Fluorobenzoic Acid - FAQ.
  • Google Patents. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.
  • PrepChem.com. Synthesis of ethyl 4-amino-2-fluorobenzoate.
  • GoldBio. 2-Amino-4-fluorobenzoic acid.
  • ResearchGate. Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid.
  • BenchChem. A Comparative Kinetic Analysis of 4-Amino-2-fluorobenzoic Acid and its Non-fluorinated Analogs in Esterification Reactions.
  • MySkinRecipes. This compound.
  • Google Patents. CN106905173A - Prepare aminobenzoic acid or the method for its ester.
  • Chemistry LibreTexts (2021). 3: Esterification (Experiment).
  • Organic Chemistry Portal. Fischer Esterification.
  • OperaChem (2024). Fischer Esterification-Typical Procedures.
  • Sigma-Aldrich. 4-Fluoro-2-nitrobenzoic acid.

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 2-Amino-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-amino-4-fluorobenzoate is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries.[1][2][3] Its structural features, including a fluorinated benzene ring, an amino group, and an ethyl ester, make it a versatile building block for the synthesis of a wide range of complex molecules.[3] This guide provides a comprehensive overview of the primary synthetic routes to this compound, detailing the underlying chemical principles, step-by-step protocols, and critical process considerations for researchers, scientists, and professionals in drug development.

The primary and most commercially viable route to this compound begins with 2-amino-4-fluorobenzoic acid, also known as 4-fluoroanthranilic acid.[4][5] This precursor is then subjected to esterification to yield the final product. Therefore, this guide will first focus on the synthesis of 4-fluoroanthranilic acid from various starting materials, followed by a detailed examination of its esterification.

Part 1: Synthesis of the Core Intermediate: 2-Amino-4-fluorobenzoic Acid (4-Fluoroanthranilic Acid)

The synthesis of 4-fluoroanthranilic acid is a critical first stage. Several well-established methods exist, each with its own set of advantages and disadvantages. The choice of a particular route often depends on the availability and cost of starting materials, desired scale of production, and safety considerations.

Route A: From 4-Fluorotoluene

This is a common and scalable route for the industrial production of 4-fluoroanthranilic acid.[6] It involves a multi-step process that begins with the readily available and relatively inexpensive 4-fluorotoluene.

1. Nitration of 4-Fluorotoluene: The first step is the regioselective nitration of 4-fluorotoluene to introduce a nitro group at the position ortho to the fluorine atom and meta to the methyl group. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.[6] The reaction is highly exothermic and requires careful temperature control to prevent over-nitration and ensure safety.[6]

2. Oxidation of the Methyl Group: The methyl group of 4-fluoro-2-nitrotoluene is then oxidized to a carboxylic acid, yielding 4-fluoro-2-nitrobenzoic acid.[6] Common oxidizing agents for this transformation include potassium permanganate or nitric acid.[6] This step can also be exothermic and may generate hazardous byproducts.[6]

3. Reduction of the Nitro Group: The final step in this sequence is the reduction of the nitro group to an amino group. Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is a common and efficient method for this reduction.[4][6] This step requires specialized equipment, such as a high-pressure autoclave, to handle flammable hydrogen gas safely.[6]

Experimental Protocol: Synthesis of 2-Amino-4-fluorobenzoic Acid from 4-Fluorotoluene [6]

Step 1: Nitration of 4-Fluorotoluene

  • In a jacketed glass-lined reactor, cool concentrated sulfuric acid to 0-5 °C.

  • Slowly add 4-fluorotoluene while maintaining the temperature below 10 °C.

  • In a separate vessel, prepare a pre-cooled nitrating mixture of concentrated nitric and sulfuric acids.

  • Add the nitrating mixture dropwise to the reactor, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to proceed for a specified time before quenching with ice water.

  • Separate the organic layer containing 4-fluoro-2-nitrotoluene.

Step 2: Oxidation of 4-Fluoro-2-nitrotoluene

  • The crude 4-fluoro-2-nitrotoluene is subjected to oxidation using a suitable oxidizing agent like potassium permanganate in an aqueous solution.

  • The reaction mixture is heated to drive the reaction to completion.

  • Upon completion, the manganese dioxide byproduct is filtered off, and the filtrate is acidified to precipitate 4-fluoro-2-nitrobenzoic acid.

Step 3: Reduction of 4-Fluoro-2-nitrobenzoic acid

  • Charge a high-pressure autoclave with 4-fluoro-2-nitrobenzoic acid and a suitable solvent like methanol.

  • Carefully add a Pd/C catalyst under an inert nitrogen atmosphere.

  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 5-10 bar).

  • Heat the mixture to 40-60 °C with stirring and monitor the reaction by hydrogen uptake.

  • Once complete, cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Filter the catalyst and concentrate the filtrate to obtain crude 2-amino-4-fluorobenzoic acid.

  • Purify the crude product by recrystallization.

Route B: From 4-Fluorobenzoic Acid

An alternative approach starts with 4-fluorobenzoic acid. This route is conceptually straightforward but may present challenges in achieving high regioselectivity during the nitration step.

1. Nitration of 4-Fluorobenzoic Acid: 4-Fluorobenzoic acid is nitrated using a mixture of nitric and sulfuric acids to introduce a nitro group at the 2-position, yielding 4-fluoro-2-nitrobenzoic acid.[4]

2. Reduction of the Nitro Group: The resulting 4-fluoro-2-nitrobenzoic acid is then reduced to 2-amino-4-fluorobenzoic acid using methods such as catalytic hydrogenation, as described in Route A.[4]

Data Summary: Comparison of Synthetic Routes to 2-Amino-4-fluorobenzoic Acid

Starting MaterialKey StepsAdvantagesDisadvantages
4-FluorotolueneNitration, Oxidation, ReductionScalable, uses readily available starting material.[6]Multi-step, involves hazardous reagents and conditions.[6]
4-Fluorobenzoic AcidNitration, ReductionFewer steps than the 4-fluorotoluene route.Potential for formation of undesired isomers during nitration.
4-Fluorohalogenobenzoic AcidNitration, Catalytic ReductionHigh yield potential.[7]Starting material may be less accessible.[7]

Part 2: Esterification of 2-Amino-4-fluorobenzoic Acid

Once 2-amino-4-fluorobenzoic acid is obtained, the final step is its conversion to the corresponding ethyl ester. Fischer esterification is the most common method employed for this transformation.[8][9]

Fischer Esterification: The Core Principle

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[8][9] To drive the equilibrium towards the product side and achieve a high yield of the ester, a large excess of the alcohol (ethanol in this case) is typically used, and/or the water formed during the reaction is removed.[9][10]

Catalysts: Common acid catalysts for Fischer esterification include concentrated sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and dry hydrogen chloride gas.[8][10]

Esterification_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2_Amino_4_fluorobenzoic_Acid 2-Amino-4-fluorobenzoic Acid Reaction_Mixture 2_Amino_4_fluorobenzoic_Acid->Reaction_Mixture Ethanol Ethanol (in excess) Ethanol->Reaction_Mixture Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction_Mixture Heat Heat (Reflux) Heat->Reaction_Mixture Ethyl_2_Amino_4_fluorobenzoate This compound Water Water Reaction_Mixture->Ethyl_2_Amino_4_fluorobenzoate Fischer Esterification Reaction_Mixture->Water

Caption: Fischer Esterification of 2-Amino-4-fluorobenzoic Acid.

Experimental Protocol: Synthesis of this compound via Fischer Esterification [10][11]

  • In a round-bottom flask, dissolve 2-amino-4-fluorobenzoic acid in a large excess of absolute ethanol.

  • With stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid. The addition is exothermic, and the temperature should be controlled.

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography to obtain the final product of high purity.

Alternative Esterification Method: Transesterification

While Fischer esterification is prevalent, transesterification offers an alternative route. This method involves the reaction of an ester (commonly the methyl ester of 2-amino-4-fluorobenzoic acid) with ethanol in the presence of a basic or acidic catalyst.[12] The equilibrium is driven by distilling off the lower-boiling alcohol (methanol) that is formed.[12]

Synthetic_Overview Start_A 4-Fluorotoluene Intermediate_A1 4-Fluoro-2-nitrotoluene Start_A->Intermediate_A1 Nitration Start_B 4-Fluorobenzoic Acid Intermediate_A2 4-Fluoro-2-nitrobenzoic Acid Start_B->Intermediate_A2 Nitration Intermediate_A1->Intermediate_A2 Oxidation Core_Intermediate 2-Amino-4-fluorobenzoic Acid Intermediate_A2->Core_Intermediate Reduction Final_Product This compound Core_Intermediate->Final_Product Esterification

Caption: Key Synthetic Pathways to this compound.

Conclusion

The synthesis of this compound is a well-established process that primarily relies on the esterification of 2-amino-4-fluorobenzoic acid. The choice of the synthetic route for the acid precursor depends on factors such as cost, scalability, and safety. A thorough understanding of the reaction mechanisms and careful control of the reaction conditions are paramount to achieving high yields and purity of the final product. This guide provides a solid foundation for researchers and drug development professionals to approach the synthesis of this important chemical intermediate with confidence and technical proficiency.

References

  • Google Patents. (n.d.). JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.
  • PrepChem.com. (n.d.). Synthesis of N-allyl-4-fluoroanthranilic acid.
  • Ningbo Inno Pharmachem Co., Ltd. (2025, October 20). The Synthesis of 2-Amino-4-fluorobenzoic Acid: A Crucial Step in API Production.
  • Google Patents. (n.d.). WO2003095417A1 - Process for the manufacture of 4-fluoro-anthranilic acid.
  • PrepChem.com. (n.d.). Synthesis of ethyl 4-amino-2-fluorobenzoate.
  • MySkinRecipes. (n.d.). This compound.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • PubChem. (n.d.). 4-Fluoroanthranilic acid.
  • PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
  • ResearchGate. (n.d.). Sandmeyer Reaction.
  • Chem-Station Int. Ed. (2014, May 8). Sandmeyer Reaction.
  • PubChem. (n.d.). This compound.
  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • AbacipharmTech. (n.d.). This compound.
  • PrepChem.com. (n.d.). Synthesis of ethyl 2-amino-4-bromobenzoate.
  • PubChem - NIH. (n.d.). Ethyl 4-Amino-2-fluorobenzoate.
  • Google Patents. (n.d.). CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.
  • KEGG PATHWAY Database. (n.d.). KEGG PATHWAY Database.
  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment).
  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids.
  • PMC - NIH. (n.d.). Propargyl 4-[18F]fluorobenzoate: A Putatively More Stable Prosthetic group for the Fluorine-18 Labeling of Biomolecules via Click Chemistry.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
  • Google Patents. (n.d.). US4135050A - Process for preparing anthranilic acid esters.

Sources

A Comprehensive Technical Guide to Ethyl 2-Amino-4-fluorobenzoate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-Amino-4-fluorobenzoate is a key fluorinated anthranilate building block with significant applications in medicinal chemistry and pharmaceutical development. Its strategic placement of amino, ester, and fluorine functional groups on the benzene ring makes it a versatile precursor for a wide range of complex, biologically active molecules. This in-depth guide provides a comprehensive overview of its chemical identity, physicochemical properties, established synthesis protocols, and critical role in the design of novel therapeutics. We will explore the causality behind its utility, focusing on how its unique structural features, particularly the fluorine substituent, are leveraged to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. This document is intended for researchers, scientists, and drug development professionals engaged in organic synthesis and medicinal chemistry.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is foundational to scientific research. This compound is systematically named according to IUPAC conventions, which provides a definitive structural description.

The IUPAC name for this compound is This compound .[1] This name precisely defines the arrangement of its functional groups: an ethyl ester at position 1, an amino group at position 2, and a fluorine atom at position 4 of the benzoic acid scaffold. It is also commonly known by synonyms such as ethyl 4-fluoroanthranilate.[1]

A summary of its key identifiers is presented below for rapid reference and database integration.

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 117324-05-7PubChem[1]
PubChem CID 14233600PubChem[1]
Molecular Formula C₉H₁₀FNO₂PubChem[1]
Molecular Weight 183.18 g/mol PubChem[1]
Canonical SMILES CCOC(=O)C1=C(C=C(C=C1)F)NPubChem[1]
InChI InChI=1S/C9H10FNO2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2,11H2,1H3PubChem[1]
InChIKey OTJQWSLMOCZLGQ-UHFFFAOYSA-NPubChem[1]

Physicochemical and Spectroscopic Properties

The physical and spectral characteristics of a compound dictate its handling, purification, and analytical procedures. This compound is typically a solid at room temperature.[2][3]

PropertyValueSource
Physical Form SolidCymitQuimica, Guidechem[2][3]
Boiling Point 271.2°CMySkinRecipes[4]
Melting Point 106-110 °CSigma-Aldrich
Density 1.219 g/cm³Guidechem[2]
Flash Point 143.621°CGuidechem[2]
Refractive Index 1.536Guidechem[2]
LogP 2.16580Guidechem[2]
Spectroscopic Profile
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons with splitting patterns influenced by the amino, fluoro, and ester substituents, and a broad singlet for the amino (-NH₂) protons.

  • ¹³C NMR: The carbon NMR would display distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the six aromatic carbons, with their chemical shifts influenced by the attached functional groups.

  • FT-IR: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine, C=O stretching of the ester, C-F stretching, and various C-H and C=C aromatic vibrations.[6]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (183.18 g/mol ).

Synthesis and Manufacturing Protocols

The synthesis of this compound is a critical process for its application in research and industry. Several synthetic routes have been established, often starting from commercially available fluorinated benzoic acids. One common and reliable method involves the esterification and subsequent deprotection of a protected amino-benzoic acid derivative.

Protocol: Synthesis from 4-Acetamido-2-fluorobenzoic Acid

This protocol is based on a well-established procedure involving Fischer esterification followed by the removal of the acetyl protecting group, which occurs concurrently under the reaction conditions.[7] The choice of an acid catalyst like boron trifluoride etherate is crucial as it effectively promotes the esterification of the carboxylic acid with ethanol.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-acetamido-2-fluorobenzoic acid (10.0 g), absolute ethanol (100 ml), and boron trifluoride etherate (2.0 ml).[7]

  • Reflux: Heat the reaction mixture to reflux and maintain for approximately 22 hours.[7] The extended reflux is necessary to drive the esterification to completion and facilitate the hydrolysis of the acetamido group.

  • Solvent Exchange: Slowly remove the solvent via distillation while simultaneously adding an equal volume of fresh absolute ethanol. This step helps to shift the equilibrium towards the product by removing water formed during the reaction. Continue this process until approximately 200 ml of solvent has been exchanged.[7]

  • Work-up: After cooling, evaporate the remaining solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate.

  • Purification: Wash the ethyl acetate solution with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and evaporate the solvent.

  • Recrystallization: Recrystallize the crude solid product from an ethanol-hexane solvent system to yield pure Ethyl 4-amino-2-fluorobenzoate.[7]

Synthesis_Workflow cluster_reagents Starting Materials & Reagents cluster_process Reaction & Purification A 4-Acetamido-2-fluorobenzoic Acid P1 Combine and Reflux (22 hours) A->P1 B Ethanol (Solvent/Reagent) B->P1 C BF3·OEt2 (Catalyst) C->P1 P2 Solvent Exchange (Distillation) P1->P2 P3 Evaporation P2->P3 P4 Aqueous Work-up (EtOAc / NaHCO3) P3->P4 P5 Recrystallization (Ethanol/Hexane) P4->P5 Product Pure this compound P5->Product

Caption: Synthesis workflow for this compound.

Role and Application in Drug Discovery

This compound is not an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate or building block in the synthesis of APIs.[2][4][8] The presence and position of the fluorine atom are of paramount importance in modern medicinal chemistry.

The Fluorine Factor: A Mechanistic Insight

The incorporation of fluorine into a drug candidate can profoundly alter its biological properties.[9][10] This is a deliberate strategy employed by medicinal chemists for several reasons:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[9]

  • Enhanced Binding Affinity: Fluorine is highly electronegative and can engage in favorable electrostatic interactions (e.g., hydrogen bonds, dipole-dipole) with amino acid residues in the target protein's binding pocket. This can lead to a significant increase in binding affinity and potency.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as the amino group in this molecule. This modification can alter the ionization state of the molecule at physiological pH, impacting its solubility, cell permeability, and target engagement.

  • Lipophilicity: Introducing fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[9]

Therapeutic Applications

This building block is instrumental in the synthesis of a variety of therapeutic agents:

  • Central Nervous System (CNS) Agents: It is a precursor for fluorinated benzodiazepines and other CNS-active compounds, where the fluorine atom can enhance blood-brain barrier penetration and receptor binding affinity.[4]

  • Anti-inflammatory Drugs and Analgesics: The anthranilate scaffold is a known pharmacophore in many non-steroidal anti-inflammatory drugs (NSAIDs). The addition of fluorine can be used to optimize the activity and safety profile of new analgesic and anti-inflammatory candidates.[9][11]

  • Oncology: Derivatives have been explored for their potential in developing anti-cancer agents, where the unique electronic properties of the fluorinated ring can be exploited to design targeted enzyme inhibitors.[9]

Applications cluster_mods Chemical Derivatization cluster_drugs Therapeutic Candidates Start This compound Mod1 Amine Functionalization Start->Mod1 Mod2 Ester Functionalization Start->Mod2 Mod3 Aromatic Ring Substitution Start->Mod3 Drug1 CNS Agents (e.g., Benzodiazepines) Mod1->Drug1 Drug2 Anti-inflammatory Agents Mod2->Drug2 Drug3 Oncology Drugs Mod3->Drug3

Sources

The Strategic Intermediate: A Technical Guide to Ethyl 2-Amino-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Architect in Modern Therapeutics

In the intricate world of pharmaceutical synthesis, the journey from a simple molecule to a life-saving therapeutic is paved with critical, often unsung, chemical intermediates. Ethyl 2-Amino-4-fluorobenzoate stands as a prime example of such a pivotal building block. Its strategically positioned functional groups—an amine, an ester, and a fluorine atom on an aromatic scaffold—offer a versatile platform for constructing complex molecular architectures. This guide, intended for the discerning researcher and drug development professional, delves into the technical nuances of this compound, from its fundamental chemical identity to its application in the synthesis of advanced pharmaceutical agents. The presence of the fluorine atom is of particular significance, as its incorporation into drug candidates can profoundly influence metabolic stability, binding affinity, and lipophilicity—key determinants of a drug's pharmacokinetic and pharmacodynamic profile.[1]

Core Chemical Identity and Synonyms

Precise identification of chemical compounds is paramount for reproducibility and safety in research and development. This compound is known by several names and identifiers across various chemical databases and commercial suppliers. Understanding these synonyms is crucial for comprehensive literature searches and procurement.

Identifier TypeValue
IUPAC Name This compound
CAS Number 117324-05-7
Molecular Formula C₉H₁₀FNO₂
Molecular Weight 183.18 g/mol
Synonym Benzoic acid, 2-amino-4-fluoro-, ethyl ester
Synonym ethyl 4-fluoroanthranilate
Synonym 2-Amino-4-fluoro-benzoic Acid Ethyl Ester
Synonym 2-Carboethoxy-5-fluoroaniline

The Role in Drug Discovery and Development: A Fluorinated Scaffold

This compound is a highly valued intermediate in medicinal chemistry, primarily for its role in the synthesis of fluorinated heterocyclic compounds. The fluorinated aromatic core is a key structural motif in a variety of bioactive molecules, including central nervous system (CNS) agents like fluorinated benzodiazepines, as well as anti-inflammatory compounds and local anesthetics.[1] The amine and ester functionalities provide convenient handles for derivatization, allowing for the systematic modification of the molecule to optimize its biological activity.

One of the key advantages of using fluorinated intermediates is the potential to enhance the metabolic stability of the final drug product. The carbon-fluorine bond is exceptionally strong and not easily cleaved by metabolic enzymes, which can lead to a longer half-life and improved bioavailability of the drug.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor, 2-Amino-4-fluorobenzoic acid, followed by its esterification.

Part 1: Synthesis of 2-Amino-4-fluorobenzoic Acid

This synthetic route starts from the readily available 4-Fluorotoluene and proceeds through nitration, oxidation, and reduction steps.

Step 1: Nitration of 4-Fluorotoluene to 4-Fluoro-2-nitrotoluene

  • Objective: To introduce a nitro group ortho to the methyl group.

  • Procedure:

    • In a jacketed glass-lined reactor, cool concentrated sulfuric acid to 0-5 °C with constant stirring.

    • Slowly add 4-Fluorotoluene to the sulfuric acid, ensuring the temperature remains below 10 °C.

    • In a separate vessel, prepare a nitrating mixture of concentrated nitric acid and sulfuric acid, pre-cooled to 0 °C.

    • Add the nitrating mixture dropwise to the reactor, maintaining the temperature between 0-5 °C.

    • After the addition is complete, allow the reaction to stir for 2-4 hours.

    • Carefully quench the reaction by pouring the mixture over crushed ice.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Fluoro-2-nitrotoluene.

Step 2: Oxidation of 4-Fluoro-2-nitrotoluene to 4-Fluoro-2-nitrobenzoic acid

  • Objective: To oxidize the methyl group to a carboxylic acid.

  • Procedure:

    • Charge a reactor with water and 4-Fluoro-2-nitrotoluene.

    • Heat the mixture to 80-90 °C with vigorous stirring.

    • Slowly add potassium permanganate (KMnO₄) in portions, maintaining the temperature between 90-100 °C.

    • After the addition is complete, continue to heat at reflux for 4-6 hours, monitoring the reaction by HPLC.

    • Cool the reaction mixture and filter off the manganese dioxide byproduct.

    • Acidify the filtrate with concentrated hydrochloric acid to a pH of 1-2 to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 4-Fluoro-2-nitrobenzoic acid.

Step 3: Reduction of 4-Fluoro-2-nitrobenzoic acid to 2-Amino-4-fluorobenzoic acid

  • Objective: To reduce the nitro group to an amine.

  • Procedure:

    • In a hydrogenation reactor, dissolve 4-Fluoro-2-nitrobenzoic acid in a suitable solvent such as ethanol.

    • Add a catalytic amount of Palladium on carbon (Pd/C).

    • Pressurize the reactor with hydrogen gas and heat to 40-60 °C with efficient stirring.

    • Monitor the reaction by hydrogen uptake and HPLC.

    • Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen.

    • Filter the mixture to remove the catalyst and concentrate the filtrate to obtain crude 2-Amino-4-fluorobenzoic acid.

    • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Part 2: Fischer Esterification to this compound

This standard esterification procedure is adapted from the synthesis of a closely related isomer, ethyl 4-amino-2-fluorobenzoate.[2]

  • Objective: To convert the carboxylic acid to its ethyl ester.

  • Procedure:

    • In a round-bottom flask, dissolve 2-Amino-4-fluorobenzoic acid in a large excess of absolute ethanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G cluster_0 Synthesis of 2-Amino-4-fluorobenzoic Acid cluster_1 Esterification 4-Fluorotoluene 4-Fluorotoluene Nitration Nitration 4-Fluorotoluene->Nitration H₂SO₄, HNO₃ 4-Fluoro-2-nitrotoluene 4-Fluoro-2-nitrotoluene Nitration->4-Fluoro-2-nitrotoluene Oxidation Oxidation 4-Fluoro-2-nitrotoluene->Oxidation KMnO₄ 4-Fluoro-2-nitrobenzoic acid 4-Fluoro-2-nitrobenzoic acid Oxidation->4-Fluoro-2-nitrobenzoic acid Reduction Reduction 4-Fluoro-2-nitrobenzoic acid->Reduction H₂, Pd/C 2-Amino-4-fluorobenzoic acid 2-Amino-4-fluorobenzoic acid Reduction->2-Amino-4-fluorobenzoic acid Fischer Esterification Fischer Esterification 2-Amino-4-fluorobenzoic acid->Fischer Esterification Ethanol, H₂SO₄ This compound This compound Fischer Esterification->this compound

Caption: Synthetic pathway for this compound.

Application in the Synthesis of Lifitegrast: A Case Study

While not a direct precursor, the structural motifs present in this compound are highly relevant to the synthesis of complex drugs like Lifitegrast. Lifitegrast is an LFA-1 antagonist used for the treatment of dry eye disease.[3][4] Its structure features a complex, substituted tetrahydroisoquinoline core. The synthesis of such cores often involves amide bond formation reactions where a fluorinated aminobenzoate derivative could serve as a key starting material.

The following diagram illustrates a conceptual workflow for the synthesis of a key intermediate in the Lifitegrast synthesis, highlighting the type of transformations where a molecule like this compound would be instrumental.

G Fluorinated_Aminobenzoate Fluorinated Aminobenzoate Derivative Amide_Coupling Amide Coupling Fluorinated_Aminobenzoate->Amide_Coupling Cyclization Cyclization Amide_Coupling->Cyclization Tetrahydroisoquinoline_Core Substituted Tetrahydroisoquinoline Core Cyclization->Tetrahydroisoquinoline_Core Further_Functionalization Further Functionalization Tetrahydroisoquinoline_Core->Further_Functionalization Lifitegrast_Analog Lifitegrast Analog Further_Functionalization->Lifitegrast_Analog Amine_Component Amine Component Amine_Component->Amide_Coupling

Caption: Conceptual workflow for a Lifitegrast intermediate.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design in modern drug discovery. Its unique combination of reactive functional groups and the advantageous properties conferred by the fluorine atom make it an invaluable tool for medicinal chemists. A thorough understanding of its chemical identity, synthesis, and potential applications is essential for any researcher or organization aiming to innovate at the forefront of pharmaceutical development. As the demand for more effective and metabolically robust therapeutics continues to grow, the importance of versatile and strategically designed building blocks like this compound will only increase.

References

  • PrepChem.com.
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]
  • ChemistryViews. Improved Synthesis Route for Lifitegrast. [Link]
  • MySkinRecipes.
  • Organic Syntheses. p-FLUOROBENZOIC ACID. [Link]
  • MDPI.
  • Google Patents. Preparation method of 4-amino-2-fluorobenzoic acid.
  • Google Patents. Process for the manufacture of 4-fluoro-anthranilic acid.
  • Google Patents.
  • PubMed Central.
  • PubMed Central. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]
  • Google Patents. Method for producing 2-amino-4-fluorobenzoic acid.
  • National Center for Biotechnology Information. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
  • Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • PrepChem.com. Synthesis of N-allyl-4-fluoroanthranilic acid. [Link]
  • ResearchGate. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. [Link]

Sources

An In-depth Technical Guide on the Health and Safety of Ethyl 2-Amino-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the health and safety considerations for Ethyl 2-Amino-4-fluorobenzoate, a key intermediate in pharmaceutical synthesis.[1] It is intended for researchers, scientists, and professionals in drug development who handle this compound. The information herein is synthesized from available safety data sheets and chemical databases to ensure a high standard of scientific integrity and promote safe laboratory practices.

Section 1: Chemical and Physical Properties

Understanding the fundamental properties of this compound is crucial for its safe handling. This compound is a fluorinated aromatic ester, a structural motif common in medicinal chemistry for enhancing metabolic stability and receptor binding affinity.[1]

PropertyValueSource
Chemical Name This compound[2][3]
Synonyms Ethyl 4-fluoroanthranilate[3]
CAS Number 117324-05-7[2][3]
Molecular Formula C₉H₁₀FNO₂[1][3][4]
Molecular Weight 183.18 g/mol [1][3][4]
Appearance White to off-white crystalline solid[5]
Boiling Point 271.2°C[1]
Melting Point 88 - 90°C[5]
Solubility Soluble in ethyl alcohol, dilute acids, and ether. Insoluble in water.[6]
Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin, eye, and respiratory irritation.[4][7]

  • GHS Classification:

    • Skin Irritation, Category 2[4][7]

    • Eye Irritation, Category 2[4][7]

    • Specific target organ toxicity – single exposure, Category 3 (Respiratory tract irritation)[4][7]

  • Signal Word: Warning[4][7]

  • Hazard Statements:

    • H315: Causes skin irritation.[4][7]

    • H319: Causes serious eye irritation.[4][7]

    • H335: May cause respiratory irritation.[4][7]

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize exposure and ensure the safety of laboratory personnel.

3.1 Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is recommended.

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[2][7]

  • Eye and Face Protection: Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against splashes and airborne particles.[7]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile rubber) should be worn at all times. Gloves must be inspected before use and disposed of properly after handling the compound.[8]

    • Lab Coat: A flame-resistant lab coat or other protective clothing is required to prevent skin contact.[7]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or if irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[7]

Experimental Workflow: Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials Gather all necessary equipment and reagents prep_fumehood->prep_materials handle_weigh Weigh the compound within the fume hood prep_materials->handle_weigh Proceed to handling handle_dissolve Dissolve in an appropriate solvent handle_weigh->handle_dissolve handle_transfer Transfer solution using appropriate glassware handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate all surfaces and glassware handle_transfer->cleanup_decontaminate Proceed to cleanup cleanup_waste Dispose of waste in a designated, sealed container cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and dispose of PPE correctly cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: A logical workflow for the safe handling of this compound.

3.2 Storage Requirements

Proper storage is critical to maintain the stability of the compound and prevent accidental release.

  • Container: Store in a tightly closed, properly labeled container.[7]

  • Conditions: The storage area should be cool, dry, and well-ventilated.[7] Recommended storage temperatures are between 2-8°C.[1]

  • Incompatibilities: While specific incompatibility data is limited, it is prudent to store this compound away from strong oxidizing agents, strong acids, and strong bases.

Section 4: Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

4.1 First-Aid Measures

  • Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][7]

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[2][7]

  • Eye Contact: If the compound enters the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and consult a physician.[2][7]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][7]

4.2 Accidental Release Measures

  • Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE, including respiratory protection, to avoid contact with the spilled material and inhalation of dust.[7]

  • Environmental Precautions: Prevent the spilled material from entering drains or waterways.[7]

  • Containment and Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2][9] For large spills, dike the area to contain the material. All cleanup materials should be considered hazardous waste and disposed of accordingly.

4.3 Fire-Fighting Measures

  • Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire involving this compound.[7]

  • Hazardous Combustion Products: Under fire conditions, hazardous decomposition products such as carbon oxides and nitrogen oxides may be formed.[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.[7]

Logical Relationship: Emergency Response

cluster_exposure Exposure Event cluster_response Immediate Response cluster_medical Medical Attention exposure Accidental Exposure Occurs inhalation Inhalation: Move to fresh air exposure->inhalation skin Skin Contact: Wash with soap and water exposure->skin eye Eye Contact: Rinse with water for 15 mins exposure->eye ingestion Ingestion: Rinse mouth, do not induce vomiting exposure->ingestion seek_medical Seek Immediate Medical Attention inhalation->seek_medical skin->seek_medical eye->seek_medical ingestion->seek_medical provide_sds Provide Safety Data Sheet to medical personnel seek_medical->provide_sds

Caption: A decision-making diagram for responding to an accidental exposure.

Section 5: Toxicological and Ecological Information

5.1 Toxicological Information

There is a significant lack of comprehensive toxicological data for this compound.[7] The primary known effects are irritation to the skin, eyes, and respiratory system.[4][7] No data is available regarding acute toxicity (oral, dermal, inhalation), carcinogenicity, mutagenicity, or reproductive toxicity.[5][7] Therefore, all necessary precautions should be taken to avoid any direct contact or inhalation.

5.2 Ecological Information

Similarly, there is no available data on the ecotoxicity of this compound.[7] It is crucial to prevent its release into the environment, as its effects on aquatic life and other organisms are unknown.[7] All waste containing this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[7]

Section 6: Disposal Considerations

Waste disposal must be conducted in compliance with all applicable regulations. Contaminated packaging should be treated in the same manner as the chemical itself. It is recommended to consult with a licensed professional waste disposal service to ensure proper disposal.[7]

References

  • SAFETY D
  • This compound | C9H10FNO2 | CID 14233600 - PubChem. [Link]
  • Ethyl 2-amino-4-fluorobenzo

Sources

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Analysis of Ethyl 2-Amino-4-fluorobenzoate

This compound (EAFB) is a substituted aromatic amine that serves as a critical building block in medicinal chemistry.[1] Its structural motifs are integral to the synthesis of various pharmaceutical agents, including central nervous system drugs and anti-inflammatory compounds.[1] As with any active pharmaceutical ingredient (API) or intermediate, its purity is not merely a quality metric but a cornerstone of drug safety and efficacy. The presence of even trace amounts of impurities can alter the pharmacological and toxicological profile of the final drug product, posing significant risks to patient health and jeopardizing regulatory approval.

This guide provides a comprehensive, field-proven framework for the purity analysis of this compound. We will move beyond rote protocols to explore the causality behind analytical choices, establishing a self-validating system for impurity detection, identification, and quantification. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust and defensible approach to purity assessment.

The Regulatory Landscape: A Foundation of Safety and Compliance

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent purity analysis for all pharmaceutical components.[2][3] The International Council for Harmonisation (ICH) provides a globally recognized framework through its guidelines. For a drug substance like EAFB, ICH Q3A(R2) is paramount, categorizing impurities and defining thresholds for action.[4][5]

Key Impurity Categories (ICH Q3A):

  • Organic Impurities: These are the most common and structurally diverse, arising from the manufacturing process or storage. They include starting materials, by-products, intermediates, and degradation products.[4][6]

  • Inorganic Impurities: This category includes reagents, ligands, catalysts, and heavy metals that may be introduced during synthesis.[4]

  • Residual Solvents: Solvents used in the manufacturing process that are not completely removed. Their limits are governed by ICH Q3C.[4][6]

Understanding these classifications is critical, as they dictate the analytical strategies required for comprehensive impurity profiling. The goal is to identify and quantify any impurity present above the identification threshold (typically 0.05-0.1%).[3]

Anticipating Contaminants: A Proactive Approach to Impurity Profiling

A robust analytical strategy begins with a theoretical understanding of potential impurities based on the synthetic route. A common synthesis for EAFB involves the esterification and subsequent deprotection of 4-acetamido-2-fluorobenzoic acid or the reduction of a nitro-precursor like ethyl 2-fluoro-4-nitrobenzoate.[7][8]

Potential Process-Related Impurities:

  • Unreacted Starting Materials: e.g., 4-acetamido-2-fluorobenzoic acid.

  • Intermediates: Incomplete reactions can leave residual intermediates in the final product.

  • Isomeric Impurities: Positional isomers, such as Ethyl 4-Amino-2-fluorobenzoate, may form depending on the selectivity of the synthesis.

  • By-products: Side reactions can generate related substances, such as products of hydrolysis (2-Amino-4-fluorobenzoic acid) or over-alkylation.

  • Degradation Products: The compound may degrade under specific conditions (light, heat, pH extremes), forming new impurities.

This predictive analysis informs the development of analytical methods with the required specificity to separate the main component from these anticipated compounds.

The Analytical Toolkit: A Multi-Modal Strategy for Purity Verification

No single technique can provide a complete picture of a substance's purity. A multi-faceted approach is essential, leveraging the strengths of orthogonal methods to ensure all potential impurities are detected and characterized.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Quantification

For non-volatile organic compounds like EAFB, reversed-phase HPLC (RP-HPLC) is the cornerstone of purity analysis due to its high resolution, sensitivity, and reproducibility.[9][10]

Causality of Method Choice: RP-HPLC separates compounds based on their polarity. The C18 stationary phase (non-polar) retains the aromatic EAFB molecule, while a polar mobile phase (e.g., acetonitrile and water) elutes the compounds.[9] Impurities with different polarities, such as the more polar hydrolyzed acid by-product or less polar starting materials, will have different retention times, allowing for their separation and quantification.

Experimental Protocol: Stability-Indicating RP-HPLC Method

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[10]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: A linear gradient from 30% B to 90% B over 20 minutes, followed by a 5-minute hold and re-equilibration. Rationale: A gradient is crucial for eluting both polar and non-polar impurities within a reasonable runtime.

    • Flow Rate: 1.0 mL/min.[9][10]

    • Column Temperature: 30 °C. Rationale: Controlled temperature ensures reproducible retention times.

    • Detection Wavelength: 254 nm, with DAD scanning from 200-400 nm. Rationale: 254 nm provides a strong response for the aromatic ring. DAD allows for peak purity assessment and detection of co-eluting impurities with different UV spectra.

    • Injection Volume: 10 µL.[9][10]

  • Solutions Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of EAFB reference standard into a 100 mL volumetric flask and dissolve with diluent.

    • Sample Solution (0.1 mg/mL): Prepare the sample to be tested at the same concentration as the standard.

  • System Suitability Testing (SST) - The Self-Validating Check:

    • Before sample analysis, inject the standard solution five times.

    • Acceptance Criteria:

      • Tailing Factor: ≤ 2.0. Rationale: Ensures good peak shape for accurate integration.

      • Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0%. Rationale: Confirms system precision.

      • Theoretical Plates: ≥ 2000. Rationale: Verifies column efficiency and separation power.

  • Data Analysis:

    • Calculate the purity using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN/Water/Acid) SST System Suitability (5 Injections) MobilePhase->SST Standard Reference Standard (0.1 mg/mL) Standard->SST Sample Test Sample (0.1 mg/mL) Injection Inject Sample Sample->Injection SST->Injection Pass Criteria Chromatography Data Acquisition (DAD @ 254 nm) Injection->Chromatography Integration Peak Integration Chromatography->Integration Calculation % Purity Calculation (Area Normalization) Integration->Calculation Report Final Report Calculation->Report

Caption: HPLC Purity Analysis Workflow.

Gas Chromatography (GC): Targeting Volatile Impurities and Residual Solvents

GC is the ideal technique for analyzing volatile and semi-volatile substances.[2] Its primary role in the analysis of EAFB is the quantification of residual solvents (e.g., ethanol, ethyl acetate, hexane from synthesis or recrystallization) and volatile raw materials.[7][8]

Causality of Method Choice: EAFB itself has limited volatility due to the polar amine group, which can cause peak tailing on standard GC columns. To analyze EAFB directly or detect less volatile impurities, derivatization is often employed. This process chemically modifies the polar -NH2 group, typically by silylation, to create a more volatile and thermally stable derivative, leading to improved chromatographic performance.[11]

Experimental Protocol: Headspace GC for Residual Solvents

  • Instrumentation:

    • Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness. Rationale: This phase is designed for solvent analysis.

    • Carrier Gas: Helium or Hydrogen.

    • Oven Program: 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min.

    • Injector Temperature: 200 °C.

    • Detector Temperature: 250 °C (FID).

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Equilibration Time: 15 minutes.

  • Solutions Preparation:

    • Diluent: Dimethyl sulfoxide (DMSO).

    • Standard Solution: Prepare a stock solution containing known amounts of all expected solvents in DMSO.

    • Sample Solution: Accurately weigh ~100 mg of EAFB into a headspace vial and dissolve in a known volume of DMSO.

  • Data Analysis:

    • Quantify each solvent by comparing the peak area in the sample to the calibration curve generated from the standard.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC-FID Analysis cluster_data Data Processing Sample Weigh Sample in Headspace Vial Solvent Add Diluent (e.g., DMSO) Sample->Solvent Equilibrate Incubate Vial (e.g., 80°C) Solvent->Equilibrate Inject Inject Headspace Gas Equilibrate->Inject Separate GC Separation Inject->Separate Detect FID Detection Separate->Detect Quantify Quantify vs. Standard Detect->Quantify Report Report Results (ppm) Quantify->Report

Caption: Headspace GC Workflow for Residual Solvents.

Mass Spectrometry (MS): Unambiguous Impurity Identification

While chromatography separates impurities, mass spectrometry identifies them. MS provides the molecular weight of a compound and, through fragmentation, offers clues to its structure.[12][13] When coupled with a separation technique (LC-MS or GC-MS), it becomes an unparalleled tool for impurity profiling.[12] High-Resolution Mass Spectrometry (HRMS) is particularly powerful, providing a mass measurement so accurate that it can be used to determine the elemental formula of an unknown impurity.[13]

Causality of Method Choice: If the HPLC analysis reveals an unknown impurity peak greater than the 0.1% reporting threshold, LC-MS is the logical next step. By obtaining the mass of the unknown peak, one can hypothesize its structure. For example, an impurity with a mass 14 Da higher than EAFB might suggest an additional methyl group, while a mass 28 Da lower could indicate the loss of the ethyl group from the ester (hydrolysis).

Hyphenation_Logic Start Mixture of EAFB & Impurities LC LC Separation (by Polarity) Start->LC MS MS Detection (by Mass-to-Charge) LC->MS Eluent Transfer Data Correlated Data: Retention Time + Mass MS->Data

Caption: Logic of Hyphenated LC-MS Technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy is the gold standard for the structural elucidation of organic molecules.[14][15] It provides definitive proof of the structure of EAFB and is indispensable for characterizing novel impurities, especially after they have been isolated via techniques like preparative HPLC.

Causality of Method Choice: For EAFB, a suite of NMR experiments provides a complete structural map:

  • ¹H NMR: Shows the number, environment, and connectivity of hydrogen atoms.

  • ¹³C NMR: Identifies all unique carbon atoms in the molecule.

  • ¹⁹F NMR: Crucially, this experiment is highly sensitive to the fluorine atom, providing a clear signal that can be used for both identification and quantification.[16]

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal through-bond correlations between atoms, allowing for the unambiguous assembly of the molecular structure without relying on reference standards.[15][17]

Quantitative NMR (qNMR) can also be used as a primary method for determining the absolute purity of a reference standard without the need for a standard of the same substance.[17]

Forced Degradation Studies: Proving Method Specificity

To ensure an analytical method is truly "stability-indicating," it must be able to separate the intact drug substance from any potential degradation products. Forced degradation, or stress testing, is the process of intentionally degrading the sample to generate these products.[18][19]

Causality of Study Design: The conditions are chosen to mimic potential storage or handling failures and cover the most likely degradation pathways.[20][21] A successful study demonstrates that the primary analytical method (usually HPLC) can resolve the main EAFB peak from all newly formed degradation peaks, thus proving its specificity.

Protocol: Forced Degradation of EAFB

  • Objective: To generate degradation products and validate the stability-indicating nature of the primary HPLC method.

  • Stress Conditions (as per ICH Q1A):

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: 80 °C (dry heat) for 48 hours.

    • Photostability: Expose to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B).

  • Procedure:

    • Prepare solutions of EAFB (~1 mg/mL) under each of the stress conditions. Include an unstressed control sample.

    • After the specified time, neutralize the acid and base samples.

    • Analyze all samples by the validated HPLC-DAD method.

  • Evaluation:

    • Assess the chromatograms for new peaks (degradants).

    • Use the DAD's peak purity function to confirm that the main EAFB peak is spectrally pure in all stressed samples.

    • Aim for 5-20% degradation of the active substance for meaningful results.[20]

Forced_Degradation cluster_stress Stress Conditions Start EAFB Sample Acid Acid (HCl) Start->Acid Base Base (NaOH) Start->Base Oxidation Oxidation (H₂O₂) Start->Oxidation Thermal Thermal (Heat) Start->Thermal Photo Photolytic (Light) Start->Photo Analysis Analyze all samples by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity & Resolution of Degradants Analysis->Evaluation Result Method is Stability-Indicating Evaluation->Result Pass

Caption: Forced Degradation Study Workflow.

Data Synthesis and Summary

The following table presents a hypothetical summary of results for a batch of this compound, integrating data from the orthogonal techniques discussed.

Parameter / TechniqueSpecificationResultMethod
Assay (Purity) ≥ 99.0%99.6%RP-HPLC (Area %)
Impurity A (2-Amino-4-fluorobenzoic acid)≤ 0.15%0.08%RP-HPLC
Impurity B (Unknown, RRT 1.2)Report0.11%RP-HPLC
Total Impurities ≤ 0.5%0.25%RP-HPLC
Residual Ethanol ≤ 5000 ppm850 ppmHeadspace GC-FID
Residual Ethyl Acetate ≤ 5000 ppm< 50 ppm (LOQ)Headspace GC-FID
Identity Confirmation Conforms to structureConforms¹H NMR, ¹⁹F NMR, MS
Mass of Impurity B Reportm/z 197.08LC-MS

Note: Data is hypothetical and for illustrative purposes.

Conclusion

The purity analysis of this compound is a rigorous, multi-step process that underpins its safe use in pharmaceutical development. A comprehensive strategy does not rely on a single measurement but integrates orthogonal analytical techniques—chromatographic separation (HPLC, GC), spectroscopic identification (MS), and definitive structural elucidation (NMR). This approach, grounded in regulatory principles like the ICH guidelines and validated through system suitability and forced degradation studies, creates a self-validating system of quality control. By understanding the causality behind each experimental choice, scientists can build a complete and defensible purity profile, ensuring the final drug product is both safe and effective for the patient.

References

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). Vertex AI Search.
  • The Role of Impurity Standards in Pharmaceutical Quality Control. (2025).
  • How Pharmaceutical Impurity Analysis Works. (2025).
  • Quality: impurities. (n.d.). European Medicines Agency (EMA).
  • Pharmaceutical Impurity Analysis Overview. (n.d.). Chemass.
  • Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec.
  • Forced Degrad
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Accelerated Stress and Forced Degrad
  • IMPURITY PROFILING. (2024). IJCRT.org.
  • Forced degrad
  • The benefits of high-resolution mass spectrometry for impurity profiling. (2025). LGC.
  • Structure Elucid
  • This compound | C9H10FNO2 | CID 14233600. (n.d.). PubChem.
  • Ethyl 2-amino-4-fluorobenzo
  • A Comparative Guide to Validating the Purity of Synthesized 2-Ethylhexyl 4-aminobenzo
  • Identification and structure elucidation by NMR spectroscopy. (2025).
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. (n.d.). NIH.
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). sites@gsu.
  • Synthesis of ethyl 4-amino-2-fluorobenzo
  • Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-medi
  • Derivatization in GC. (n.d.). University of Babylon.
  • INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZO
  • Impurity profiling in peptides: Why It Matters in Drug Development. (2025).
  • A Comparative Guide to the HPLC Purity Analysis of Synthesized 4-Amino-2-chlorobenzoic Acid. (n.d.). Benchchem.
  • GC Analysis of Amino Acids Using Trifluoroacetylacetone and Ethyl Chloroformate as Derivatizing Reagents in Skin Samples of Psoriatic and Arsenicosis Patients. (2011).
  • Gas Chromatographic Analysis of Amino Acids as Ethyl Chloroformate Derivatives. Part 2, Effects of Pigments and Accelerated Aging on the Identification of Proteinaceous Binding Media. (1996).

Sources

An In-depth Technical Guide to Ethyl 2-Amino-4-fluorobenzoate: A Versatile Building Block in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-Amino-4-fluorobenzoate, a key fluorinated building block in medicinal chemistry and materials science. This document delves into its fundamental properties, synthesis, and pivotal applications, with a technical focus on its role in the rational design of therapeutic agents and functional materials.

Compound Profile: this compound

This compound, also known as ethyl 4-fluoroanthranilate, is an aromatic ester that serves as a crucial intermediate in organic synthesis.[1][2] Its structure uniquely combines an amine, an ester, and a fluorine atom on a benzene ring, offering multiple reactive sites for chemical modification.[3] The presence of the fluorine atom is particularly significant; it can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of derivative molecules, making it a prized scaffold in drug discovery.[2][3]

Physicochemical and Structural Data

A precise understanding of the compound's properties is essential for its effective use in experimental design and synthesis.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 117324-05-7 (Ester), 446-32-2 (Parent Acid)[1][4][5][6][7]
Molecular Formula C₉H₁₀FNO₂[1][2]
Molecular Weight 183.18 g/mol [1][2]
Boiling Point 271.2°C[2]
Canonical SMILES CCOC(=O)C1=C(C=C(C=C1)F)N[1]
InChIKey OTJQWSLMOCZLGQ-UHFFFAOYSA-N[1]
The Strategic Importance of Fluorine

The strategic placement of a fluorine atom on the aromatic ring is a cornerstone of modern medicinal chemistry. Fluorine's high electronegativity and small size can profoundly influence a molecule's properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

  • Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets, enhancing binding potency.[2]

  • Lipophilicity & Permeability: Fluorine substitution can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes.

Core Application: A Scaffold for Bioactive Heterocycles

This compound is a quintessential starting material for synthesizing a diverse array of heterocyclic compounds.[8][9] Its ortho-amino ester functionality is primed for cyclization reactions to form fused ring systems that are prevalent in many classes of pharmaceuticals.[9][10]

G cluster_start This compound cluster_products Heterocyclic Scaffolds start_node Key Reactive Sites: - Ortho Amino Group (Nucleophilic) - Ester Group (Electrophilic after activation) - Aromatic Ring quin Quinazolinones start_node->quin Cyclization (e.g., with formamide) benzo Benzodiazepines start_node->benzo Multi-step Synthesis acri Acridones start_node->acri Condensation Reactions phen Phenoxazines start_node->phen Oxidative Cyclization

Versatility of this compound in heterocyclic synthesis.

Application in Oncology: The Synthesis of Kinase Inhibitors

A paramount application of this building block is in the development of kinase inhibitors for cancer therapy.[11][12] Kinases are enzymes that regulate cellular processes like growth and proliferation, and their dysregulation is a hallmark of many cancers.[11][13]

Mechanism of Action: Targeting ATP-Binding Sites

Many kinase inhibitors are designed to compete with adenosine triphosphate (ATP) at the enzyme's catalytic site. The 2-amino-4-fluorobenzoic acid scaffold is integral to forming structures, such as the quinazoline core, that can effectively occupy this ATP-binding pocket.[14] This blocks the downstream signaling pathways that drive tumor growth.[13][14]

G cluster_pathway Signaling Cascade RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR) PI3K PI3K RTK->PI3K Activates GF Growth Factor GF->RTK Binds Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation, Survival, Growth Akt->Proliferation Inhibitor Kinase Inhibitor (Derived from 2-Amino-4- fluorobenzoic acid) Inhibitor->RTK Blocks ATP Site

Inhibition of a generic RTK signaling pathway by a kinase inhibitor.
Workflow: Synthesis of a Quinazolinone Core

The synthesis of a 4-quinazolinone ring system is a classic example of leveraging the reactivity of the parent acid, 2-Amino-4-fluorobenzoic acid. This core is found in several FDA-approved kinase inhibitors.[14]

Protocol: Synthesis of the 7-Fluoro-4-oxo-3,4-dihydroquinazoline Core

This protocol outlines a foundational step in the synthesis of many kinase inhibitors, starting from the parent acid.

  • Objective: To construct the bicyclic quinazolinone scaffold via cyclocondensation.

  • Materials:

    • 2-Amino-4-fluorobenzoic acid (1 eq)

    • Formamide (excess, as reagent and solvent)

    • High-boiling point inert solvent (e.g., diphenyl ether, optional)

    • Reaction vessel with reflux condenser and temperature control

  • Procedure:

    • Step 1: Reaction Setup: Combine 2-Amino-4-fluorobenzoic acid and a large excess of formamide in the reaction vessel.

    • Step 2: Cyclization: Heat the mixture to reflux (typically 160-180°C) for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The amino group first reacts with formamide to form a formamidine intermediate, which then undergoes intramolecular cyclization with the carboxylic acid.

    • Step 3: Workup: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate from the solution.

    • Step 4: Purification: Collect the solid product by filtration, wash with a suitable solvent (e.g., water, then a cold non-polar solvent like diethyl ether) to remove residual formamide, and dry under vacuum. Recrystallization from a solvent like ethanol or acetic acid may be performed for higher purity.

  • Validation: The structure of the resulting 7-fluoro-4(3H)-quinazolinone can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_workflow Synthesis of Quinazolinone Core start 2-Amino-4-fluorobenzoic Acid + Formamide react Heat to Reflux (160-180°C) start->react workup Cool & Precipitate react->workup purify Filter, Wash & Dry workup->purify end 7-Fluoro-4(3H)-quinazolinone (Activated for next step) purify->end

Simplified workflow for the synthesis of the quinazoline core.[14]

Application in Antimicrobial Research

The aminobenzoate scaffold is a well-established pharmacophore in antimicrobial drug design.[15] Para-aminobenzoic acid (PABA) is an essential nutrient for many bacteria, and its analogs can interfere with critical metabolic pathways like folate synthesis.[15] By modifying the this compound structure, researchers can create novel compounds with potent antibacterial and antifungal properties.

One common strategy is the synthesis of Schiff bases, formed by reacting the amino group with various aldehydes. This simple modification can lead to compounds with significant biological activity, including against resistant strains like MRSA.[15]

Biological Activity of Aminobenzoate Derivatives

While specific data for this compound derivatives is proprietary or embedded in patent literature, studies on analogous aminobenzoic acid derivatives demonstrate the potential of this chemical class.

Compound ClassTarget OrganismsTypical Activity Range (MIC)Source
Schiff Base DerivativesGram-positive bacteria (e.g., S. aureus)15-60 µM[15]
Schiff Base DerivativesFungi (e.g., C. albicans)≥ 7.81 µM[15]
AcylthioureasGram-positive & Gram-negative bacteriaVaries with substitution[16]
2-Aminothiazole DerivativesM. tuberculosis, S. aureus, E. coliVaries[17]

Note: MIC (Minimum Inhibitory Concentration) values are from studies on analogous, not necessarily fluorinated, aminobenzoate derivatives and serve to illustrate the potential of the scaffold.

Applications in Materials Science

The utility of this compound and its parent acid extends beyond medicine into materials science. The tunable electronic properties of its derivatives make them attractive for creating functional organic materials.

  • Organic Electronics: Derivatives have been explored as building blocks for organic semiconductors and components in organic light-emitting diodes (OLEDs).[18]

  • Photoswitchable Materials: The amino group can be converted into an azo linkage (-N=N-) to create azobenzene derivatives. These molecules can change their conformation in response to light, making them useful for developing molecular switches and smart materials.[19]

  • Crystal Engineering: The compound can be used to form co-crystals with other molecules, allowing for the precise tuning of physical properties like solubility and stability. For example, 2-aminobenzothiazolium 4-fluorobenzoate has been studied for its optical and electrical properties.[18]

Conclusion

This compound is a strategically vital chemical intermediate whose value is rooted in its structural versatility.[2][6] The combination of an ortho-amino ester arrangement with the modulating effects of a fluorine atom provides a powerful platform for innovation. For researchers in drug discovery, it is a key entry point to potent kinase inhibitors and novel antimicrobial agents. In materials science, it offers a pathway to advanced functional materials with tailored optoelectronic properties. This guide serves as a foundational resource, highlighting the causality behind its widespread use and providing a technical basis for its continued application in cutting-edge research.

References

  • Title: 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents Source: MDPI URL:[Link]
  • Title: this compound | C9H10FNO2 | CID 14233600 Source: PubChem URL:[Link]
  • Title: KEGG PATHWAY D
  • Title: Ethyl 2-amino-4-fluorobenzo
  • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021)
  • Title: 446-32-2 | 2-Amino-4-fluorobenzoic acid Source: Alachem Co., Ltd. URL:[Link]
  • Title: Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy Source: PubMed Central URL:[Link]
  • Title: China 2-Amino-4-fluorobenzoic acid CAS 446-32-2 Manufacturers & Suppliers Source: an-sin.com URL:[Link]
  • Title: FDA-approved kinase inhibitors in PROTAC design, development and synthesis Source: Taylor & Francis Online URL:[Link]
  • Title: Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer Source: PMC - NIH URL:[Link]
  • Title: Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)
  • Title: Applications of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Research Source: Medium URL:[Link]
  • Title: The Kinetic Story of Tailor-made Additives in Polymorphic Systems: New Data and Molecular Insights for p- Aminobenzoic Acid Source: ResearchG
  • Title: 2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorinated Azaheterocycles Source: MDPI URL:[Link]
  • Title: 4-Aryl(benzyl)amino-4-heteroarylbut-1-enes as Building Blocks in Heterocyclic Synthesis. 4.1 Synthesis of 4, 6-Dimethyl-5-nitro(amino)
  • Title: Spectral, electrical, mechanical and dielectric characterization of 2-aminobenzothiazolium 4-fluorobenzoate (Scaffold in drugs) Source: Bangladesh Journals Online URL:[Link]
  • Title: Aminobenzoates as building blocks for natural product assembly lines Source: PubMed URL:[Link]
  • Title: News Source: Ultupharma URL:[Link]
  • Title: Synthesis, mol-ecular and crystal structures of 4-amino-3,5-di-fluoro-benzo-nitrile, ethyl 4-amino-3,5-di-fluoro-benzoate, and diethyl 4,4'-(diazene-1,2-di-yl)
  • Title: (PDF)
  • Title: amino benzoate moiety promoted Source: WORLD JOURNAL OF PHARMACEUTICAL RESEARCH URL:[Link]
  • Title: Recent Developments and Biological Activities of 2-Aminothiazole Deriv

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of Ethyl 2-Amino-4-fluorobenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Advantage of Fluorination in Drug Design

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—confer significant advantages. Judicious fluorination can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa, transforming a promising lead compound into a viable drug candidate.[1][2][3] Ethyl 2-Amino-4-fluorobenzoate (EAFB) has emerged as a pivotal building block in this context. As a fluorinated anthranilate, it provides a versatile and strategically functionalized scaffold for the synthesis of a diverse range of complex therapeutic agents, from kinase inhibitors to central nervous system (CNS) drugs.[4] This guide elucidates the core properties, synthesis, and key applications of EAFB, providing field-proven protocols for its use.

Core Characteristics of this compound

A thorough understanding of a starting material's properties is fundamental to its effective application. EAFB is a stable, crystalline solid under standard conditions, possessing two key reactive handles: an aromatic amine and an ethyl ester. These functionalities allow for a wide array of subsequent chemical modifications.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueSource(s)
IUPAC Name This compound[5]
CAS Number 117324-05-7[5]
Molecular Formula C₉H₁₀FNO₂[5]
Molecular Weight 183.18 g/mol [4][5]
Boiling Point 271.2 °C[4]
Appearance Off-white to light brown solidN/A
Storage 2-8°C, under inert gas[4]
¹H NMR (Predicted) δ 7.8 (dd), 6.5 (m), 6.3 (dd), 4.8 (br s, NH₂), 4.3 (q), 1.3 (t)Based on[6]
¹³C NMR (Predicted) δ 167, 165 (d, C-F), 153 (d), 133 (d), 110 (d), 103 (d), 101 (d), 61, 14Based on[6][7]

Note: Predicted NMR data is based on spectral analysis of structurally similar compounds. Actual spectra should be recorded for experimental samples for verification.

Synthesis and Derivatization Logic

The utility of EAFB begins with its synthesis and the subsequent reactions it enables. The primary synthetic route involves the esterification of its parent carboxylic acid, 2-Amino-4-fluorobenzoic acid.

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes a standard acid-catalyzed esterification. The electron-withdrawing nature of the fluorine atom ortho to the carboxylic acid can increase the electrophilicity of the carbonyl carbon, potentially accelerating the reaction compared to non-fluorinated analogs.[8]

Core Principle: The reaction protonates the carboxyl group, making it more electrophilic for nucleophilic attack by ethanol. An excess of ethanol is used to drive the equilibrium towards the product.

Materials:

  • 2-Amino-4-fluorobenzoic acid

  • Absolute Ethanol (EtOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-Amino-4-fluorobenzoic acid (1.0 eq) in absolute ethanol (10-20 volumes).

  • Acid Catalysis: Cool the suspension in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirring mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-8 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure to remove the excess ethanol.

  • Neutralization: Dissolve the residue in ethyl acetate. Carefully wash the organic layer with saturated NaHCO₃ solution until effervescence ceases, followed by a wash with brine.

    • Causality Note: The bicarbonate wash is crucial to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid, preventing product degradation and facilitating purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude ester by flash column chromatography (e.g., using a hexanes/ethyl acetate gradient) or recrystallization to obtain pure this compound.

G cluster_synthesis Synthesis of EAFB cluster_application Application in Synthesis 2-Amino-4-fluorobenzoic_acid 2-Amino-4-fluorobenzoic Acid Protocol_1 Protocol 1: Fischer Esterification EAFB This compound (EAFB) Derivatization Derivatization Reactions (e.g., Amidation, Cyclization) Bioactive_Scaffold Bioactive Scaffold (e.g., Kinase Inhibitor)

Caption: Two-step synthesis of a 4-quinazolinone core from EAFB.

B. Intermediate for Central Nervous System (CNS) Agents

The blood-brain barrier (BBB) presents a significant challenge in CNS drug development. I[9]ncreasing a molecule's lipophilicity is a common strategy to enhance BBB penetration. The fluorine atom in EAFB can increase lipophilicity and also block sites of metabolism by cytochrome P450 enzymes, prolonging the drug's half-life in the CNS. E[2]AFB is a known precursor for the synthesis of fluorinated benzodiazepines and other psychoactive agents. T[4][10]he synthesis often involves the reaction of the amine with an amino acid derivative followed by cyclization.

Safety and Handling

As a laboratory chemical, proper handling of this compound is essential. The following guidelines are derived from available Safety Data Sheets (SDS).

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles.

    • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust or vapors.

  • Handling and Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place, typically at 2-8°C. [4] * Avoid formation of dust and aerosols.

    • Keep away from strong oxidizing agents and strong acids/bases.

  • First Aid Measures:

    • If Inhaled: Move person to fresh air.

    • In Case of Skin Contact: Wash off with plenty of soap and water.

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

    • If Swallowed: Rinse mouth with water. Do not induce vomiting.

Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a strategic tool for medicinal chemists. Its pre-installed fluorine atom and versatile reactive groups provide a direct route to synthesizing novel therapeutics with enhanced pharmacokinetic and pharmacodynamic profiles. The applications in oncology and neurology are particularly prominent and continue to expand. As our understanding of fluorine's role in molecular interactions deepens, the rational deployment of building blocks like EAFB will continue to be a critical driver of innovation in drug discovery, enabling the development of safer and more effective medicines.

References

  • PrepChem.com. (n.d.). Synthesis of ethyl 4-amino-2-fluorobenzoate.
  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications.
  • Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898).
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: successes, prospects, and future directions. Science, 317(5846), 1881-1886.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • MySkinRecipes. (n.d.). This compound.
  • ResearchGate. (2013). List of fluorinated molecules admitted to clinical trials reported in Drug of the Future 2013.
  • ResearchGate. (2025). Applications of Fluorine in Medicinal Chemistry.
  • Google Patents. (2014). CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.
  • PubChem. (n.d.). This compound.
  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
  • National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators.
  • Google Patents. (1993). JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.
  • National Institutes of Health. (n.d.). Central Nervous System Drug Development: An Integrative Biomarker Approach toward Individualized Medicine.
  • Google Patents. (n.d.). EP3376870B1 - Process for the preparation of kinase inhibitors and intermediates thereof.
  • Drug Discovery News. (2025). Brain-targeting drugs experts have on their radar.
  • National Institutes of Health. (n.d.). Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders.
  • National Institutes of Health. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.
  • Innovations in Clinical Neuroscience. (2015). Lessons Learned and Potentials for Improvement in CNS Drug Development.
  • PubMed. (n.d.). Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning.
  • PubMed. (n.d.). Recent Advances in Biotransformation of CNS and Cardiovascular Agents.
  • PubMed. (n.d.). Novel α-Aminophosphonates of imatinib Intermediate: Synthesis, anticancer Activity, human Abl tyrosine kinase Inhibition, ADME and toxicity prediction.

Sources

Application Notes & Protocols: Ethyl 2-Amino-4-fluorobenzoate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-Amino-4-fluorobenzoate, also known as ethyl 4-fluoroanthranilate, is a trifunctional aromatic compound that has emerged as a cornerstone in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical sectors. Its strategic placement of an amine, an ethyl ester, and a fluorine atom on a benzene ring provides a synthetically rich platform for constructing complex molecular architectures. The presence of the fluorine atom is particularly noteworthy, as its incorporation into bioactive molecules can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving overall pharmacokinetic and pharmacodynamic profiles.[1][2]

This guide provides an in-depth exploration of the synthetic utility of this compound. It is designed for researchers, medicinal chemists, and process development scientists, offering not only detailed experimental protocols but also the underlying chemical principles that govern its reactivity.

Physicochemical Properties & Handling

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueSource
CAS Number 117324-05-7[3][4]
Molecular Formula C₉H₁₀FNO₂[3][4]
Molecular Weight 183.18 g/mol [3][4]
Appearance Not specified, typically a solidN/A
Boiling Point 271.2°C[1][4]
Storage 2-8°C[1][4]

Handling and Safety: While specific toxicity data is limited, standard laboratory precautions should be observed. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material's Safety Data Sheet (SDS).

The Synthetic Versatility of this compound

The reactivity of this compound is dictated by its three functional groups: the nucleophilic aromatic amine, the electrophilic ethyl ester, and the activated fluorinated ring. This trifunctional nature allows for a diverse range of selective transformations.

G main This compound sub_amine Aromatic Amine (-NH2) Reactivity main->sub_amine Nucleophilic Site sub_ester Ethyl Ester (-COOEt) Reactivity main->sub_ester Electrophilic Site sub_ring Fluorinated Ring Reactivity main->sub_ring Aromatic Core n_alkylation N-Alkylation sub_amine->n_alkylation acylation Amide Formation (Acylation) sub_amine->acylation diazotization Diazotization sub_amine->diazotization cyclization_amine Heterocycle Formation (e.g., Quinazolinones) sub_amine->cyclization_amine hydrolysis Hydrolysis to Carboxylic Acid sub_ester->hydrolysis amidation Amidation to Benzamides sub_ester->amidation reduction Reduction to Benzyl Alcohol sub_ester->reduction eas Electrophilic Aromatic Substitution (EAS) sub_ring->eas sandmeyer Sandmeyer Reaction (via Diazonium Salt) diazotization->sandmeyer leads to

Figure 1: Synthetic pathways originating from this compound.

Reactions at the Amino Group

The primary amine is a potent nucleophile and the most reactive site for a majority of transformations.

  • N-Alkylation and N-Arylation: The amine can be readily alkylated or arylated using alkyl halides or activated aryl systems under basic conditions to yield secondary and tertiary amines. This is a fundamental step in diversifying the scaffold for structure-activity relationship (SAR) studies.[5]

  • Acylation (Amide Bond Formation): Reaction with acid chlorides or anhydrides proceeds smoothly, often catalyzed by a non-nucleophilic base like triethylamine or pyridine, to form stable amide linkages. This transformation is a critical step in the synthesis of many heterocyclic systems, such as quinazolinones.

  • Diazotization and Subsequent Reactions: The aromatic amine can be converted into a diazonium salt (Ar-N₂⁺) using nitrous acid (generated in situ from NaNO₂ and a strong acid).[6] This diazonium intermediate is exceptionally versatile, as the N₂ group is an excellent leaving group, allowing for its displacement by a wide array of nucleophiles in reactions like the Sandmeyer reaction.[6][7][8]

Reactions at the Ester Group

The ethyl ester group provides another handle for synthetic modification.

  • Hydrolysis: Saponification using a base (e.g., NaOH, KOH) followed by acidic workup readily converts the ethyl ester to the corresponding carboxylic acid, 2-Amino-4-fluorobenzoic acid.[9] This acid is itself a valuable intermediate for peptide synthesis and other transformations.[10]

  • Amidation: Direct reaction with amines to form amides is possible, though it often requires harsh conditions. A more common route is to first hydrolyze the ester to the carboxylic acid, which can then be coupled with an amine using standard peptide coupling reagents (e.g., EDC, HATU).

  • Reduction: The ester can be reduced to the corresponding primary alcohol, (2-amino-4-fluorophenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Key Applications and Experimental Protocols

The following protocols are illustrative examples of common, high-impact transformations utilizing this compound.

Protocol 1: Synthesis of 7-Fluoro-2-methylquinazolin-4(3H)-one

Quinazolinones are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities including anticancer and anti-inflammatory properties.[11] This protocol describes a classic two-step synthesis.

G start Ethyl 2-Amino- 4-fluorobenzoate step1_reagents Acetic Anhydride Pyridine (cat.) Reflux start->step1_reagents intermediate Ethyl 2-acetamido- 4-fluorobenzoate step1_reagents->intermediate Step 1: N-Acetylation step2_reagents Formamide High Temp (e.g., 130°C) intermediate->step2_reagents product 7-Fluoro-2-methyl- quinazolin-4(3H)-one step2_reagents->product Step 2: Cyclization

Figure 2: Workflow for the synthesis of a 7-fluoro-quinazolin-4(3H)-one derivative.

Step 1: N-Acetylation

  • Materials:

    • This compound (1.0 eq)

    • Acetic Anhydride (1.2 eq)

    • Pyridine (catalytic amount, ~0.1 eq) or Triethylamine (1.5 eq)

    • Toluene or other suitable solvent

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add this compound and the solvent.

    • Add the base (Pyridine or Triethylamine).

    • Slowly add acetic anhydride to the stirred solution. An exotherm may be observed.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • Cool the mixture, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-acetylated intermediate.

Causality: The amine acts as a nucleophile, attacking the electrophilic carbonyl of acetic anhydride. The base neutralizes the acetic acid byproduct, driving the reaction to completion.

Step 2: Cyclization

  • Materials:

    • Crude Ethyl 2-acetamido-4-fluorobenzoate (from Step 1)

    • Formamide (large excess, acts as solvent and nitrogen source)

  • Procedure:

    • Combine the crude intermediate with a large excess of formamide in a flask fitted with a condenser.

    • Heat the mixture to 125-130°C for several hours.[12] Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and pour it into cold water.

    • The solid product will precipitate. Collect the solid by vacuum filtration.

    • Wash the solid with water and then a cold, non-polar solvent (e.g., hexane) to remove impurities. Recrystallize from a suitable solvent like ethanol if necessary.

Causality: At high temperatures, formamide provides a source of ammonia upon decomposition, which displaces the ethoxy group of the ester, forming an amide. This is followed by an intramolecular cyclization and dehydration to yield the stable quinazolinone ring system.[12]

Protocol 2: Sandmeyer Bromination via Diazonium Salt

The Sandmeyer reaction is a powerful method for installing a range of functional groups onto an aromatic ring, which are often difficult to introduce via direct substitution.[7][8]

G start Ethyl 2-Amino- 4-fluorobenzoate step1_reagents NaNO₂ HBr, H₂O 0-5 °C start->step1_reagents diazonium Ethyl 4-fluoro-2-diazonium- benzoate Salt step1_reagents->diazonium Step 1: Diazotization step2_reagents Cu(I)Br Heat diazonium->step2_reagents product Ethyl 2-Bromo- 4-fluorobenzoate step2_reagents->product Step 2: Radical-Nucleophilic Aromatic Substitution

Figure 3: The Sandmeyer reaction pathway for bromination.

  • Materials:

    • This compound (1.0 eq)

    • Sodium Nitrite (NaNO₂) (1.1 eq)

    • Hydrobromic Acid (HBr), 48% (4-5 eq)

    • Copper(I) Bromide (CuBr) (1.2 eq)

    • Ice

  • Procedure:

    • Diazotization: In a flask cooled in an ice-salt bath to 0-5°C, suspend this compound in a mixture of HBr and water.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C. Stir for 20-30 minutes after the addition is complete. The formation of the diazonium salt is often indicated by a color change.

    • Substitution: In a separate flask, prepare a solution or suspension of CuBr in HBr.

    • Slowly add the cold diazonium salt solution from the first step to the CuBr mixture. Vigorous evolution of N₂ gas will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 30-60 minutes to ensure the reaction goes to completion.

    • Cool the mixture, extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Causality & Trustworthiness: The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[7] A one-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and N₂ gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst.[7] Maintaining a low temperature during diazotization is critical, as diazonium salts are unstable and can decompose at higher temperatures. The self-validating nature of this protocol lies in the visible, vigorous evolution of nitrogen gas, which provides a clear, real-time indicator that the desired transformation is occurring.

Conclusion

This compound is a high-value, versatile building block whose utility spans a vast landscape of organic synthesis. The orthogonal reactivity of its amine and ester functionalities, combined with the strategic placement of a fluorine atom, allows for the efficient and controlled construction of complex molecules. The protocols detailed herein represent foundational transformations that can be adapted and expanded upon, serving as a reliable starting point for the development of novel pharmaceuticals, agrochemicals, and functional materials.

References

  • PubChem. This compound | C9H10FNO2 | CID 14233600.
  • MySkinRecipes. This compound.
  • MySkinRecipes. This compound.
  • A-Star Reagents. 2-Amino-4-fluorobenzoic acid CAS 446-32-2.
  • Wikipedia. Sandmeyer reaction.
  • Merck Index. Bischler-Möhlau Indole Synthesis.
  • Merck Index. Bischler-Möhlau Indole Synthesis (alt source).
  • Wikipedia. Bischler–Möhlau indole synthesis.
  • Semantic Scholar. Bischler-Möhlau indole synthesis.
  • chemeurope.com. Bischler-Möhlau indole synthesis.
  • PubChem. Ethyl 4-Amino-2-fluorobenzoate | C9H10FNO2 | CID 10797532.
  • Organic Chemistry Portal. Sandmeyer Reaction.
  • National Institutes of Health (NIH). Recent trends in the chemistry of Sandmeyer reaction: a review - PMC.
  • ResearchGate. Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid.
  • Pharmazone. The Role of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Discovery.
  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • National Institutes of Health (NIH). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC.
  • ResearchGate. Synthesis of 3‐amino‐2‐ethylquinazolin‐4(3H)‐one (3).
  • Royal Society of Chemistry. A general electrochemical strategy for the Sandmeyer reaction.
  • National Institutes of Health (NIH). Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PubMed Central.
  • National Institutes of Health (NIH). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H).
  • Organic Syntheses. ethyl 4-aminobenzoate.
  • Google Patents. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.
  • National Institutes of Health (NIH). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2 - PMC.
  • MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • Oriental Journal of Chemistry. Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate.
  • Google Patents. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.
  • ResearchGate. 2-Amino-4-thiazolidinones: Synthesis and Reactions.
  • ResearchGate. Synthesis and Analgesic Activity of Methyl 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates.

Sources

Application Notes and Protocols for the Acylation of Ethyl 2-Amino-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of N-Acylated 4-Fluoroanthranilates

Ethyl 2-amino-4-fluorobenzoate is a key starting material in synthetic organic chemistry, particularly valued in the fields of medicinal chemistry and materials science. The strategic placement of the fluorine atom, a bioisostere for hydrogen, can significantly modulate the pharmacokinetic and physicochemical properties of a molecule, including metabolic stability and binding affinity. The amino group serves as a versatile synthetic handle for introducing a wide array of functionalities through N-acylation. The resulting N-acylated anthranilate scaffold is a privileged structure found in numerous biologically active compounds, including anti-inflammatory, anticonvulsant, and antimicrobial agents.[1][2]

This guide provides a comprehensive overview of the principles, mechanisms, and practical protocols for the successful N-acylation of this compound. It is designed to equip researchers with the necessary knowledge to select optimal reaction conditions, troubleshoot potential challenges, and efficiently synthesize a diverse library of amide derivatives.

Pillar 1: The Mechanistic Landscape of N-Acylation

The N-acylation of this compound is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The reactivity of the amine is subtly influenced by the electronic properties of the substituents on the aromatic ring. The fluorine atom at the C4 position exerts a moderate electron-withdrawing inductive effect, which slightly decreases the nucleophilicity of the amino group compared to aniline. Conversely, the ethyl ester group at C2 also has an electron-withdrawing character. However, the primary amine remains a potent nucleophile, readily participating in acylation reactions under appropriate conditions.

Common acylating agents include acyl chlorides and acid anhydrides. The choice between them often dictates the specific reaction conditions required.

Acylation with Acyl Chlorides (Schotten-Baumann Reaction)

This classic method involves the reaction of an amine with an acyl chloride in the presence of a base. The base plays a crucial dual role: it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine.[3] Forcing the equilibrium towards the product side results in high yields.[3] A two-phase system, typically an organic solvent like dichloromethane (DCM) and an aqueous base (e.g., NaOH), is often employed.

G Amine This compound (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcylChloride Acyl Chloride (Electrophile) AcylChloride->Intermediate Base Base (e.g., NaOH, Pyridine) Byproduct HCl (neutralized by base) Base->Byproduct Neutralization Product N-Acylated Product (Amide) Intermediate->Product caption Mechanism of Schotten-Baumann Acylation

Caption: Mechanism of Schotten-Baumann Acylation.

Acylation with Acid Anhydrides

Acid anhydrides are generally less reactive than acyl chlorides, which can be advantageous for controlling the reaction. These reactions can be performed under neutral conditions, or they can be accelerated by the addition of a catalytic amount of a base or an acid. The byproduct is a carboxylic acid, which is less corrosive than HCl.

The Role of Catalysts: 4-(Dimethylamino)pyridine (DMAP)

For less reactive amines or sterically hindered acylating agents, a highly nucleophilic catalyst is often employed. 4-(Dimethylamino)pyridine (DMAP) is an exceptionally effective catalyst for acylation reactions.[4][5] Its catalytic cycle involves the initial reaction with the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more electrophilic than the parent anhydride and is readily attacked by the amine nucleophile. DMAP is regenerated in the process, allowing it to be used in catalytic quantities (typically 1-10 mol%).[3]

Pillar 2: Validated Experimental Protocols

The following protocols are adapted from established procedures for structurally similar substrates and are optimized for the N-acylation of this compound.[1]

Protocol 1: N-Acetylation using Acetyl Chloride (Schotten-Baumann Conditions)

This protocol is a robust method for achieving high yields of the N-acetylated product.

Materials:

  • This compound

  • Acetyl chloride (AcCl)

  • Dichloromethane (DCM)

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (approx. 15 mL per gram of substrate).

  • Addition of Base: Add 10% aqueous NaOH solution (2.0 eq of NaOH) to the flask.

  • Addition of Acetyl Chloride: Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise via a dropping funnel over 15-20 minutes. Critical: Maintain the internal temperature below 10 °C to minimize hydrolysis of the acyl chloride and potential side reactions.

  • Reaction: After the complete addition of acetyl chloride, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir vigorously for 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 30-40% ethyl acetate in hexanes). The disappearance of the starting amine spot indicates reaction completion.

  • Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).[6]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, ethyl 2-acetamido-4-fluorobenzoate, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: N-Acylation using an Acid Anhydride with DMAP Catalysis

This method is particularly useful for less reactive acylating agents or when milder conditions are preferred.

Materials:

  • This compound

  • Acid Anhydride (e.g., Acetic Anhydride, Propionic Anhydride) (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Triethylamine (NEt₃) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M aqueous HCl solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.5 eq) to the stirred solution.

  • Addition of Anhydride: Add the acid anhydride (1.2 eq) dropwise at room temperature. An exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 2-6 hours. For less reactive anhydrides, gentle heating (40 °C) may be required.

  • Monitoring: Monitor the reaction progress by TLC as described in Protocol 1.

  • Workup: Dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (to remove DMAP and triethylamine), water, saturated aqueous NaHCO₃ solution (to remove the carboxylic acid byproduct), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Data Presentation: A Comparative Overview

The choice of acylation method can influence reaction time, yield, and the required purification strategy. The following table provides a comparative summary for the acetylation of this compound.

ParameterProtocol 1 (Acetyl Chloride)Protocol 2 (Acetic Anhydride/DMAP)
Acylating Agent Acetyl ChlorideAcetic Anhydride
Reactivity HighModerate
Base Stoichiometric (e.g., NaOH)Stoichiometric (e.g., NEt₃)
Catalyst None requiredCatalytic DMAP
Byproduct HClAcetic Acid
Typical Conditions Biphasic (DCM/H₂O), 0 °C to RTAnhydrous DCM, RT
Workup Complexity Simpler aqueous washesRequires both acidic and basic washes
Advantages Fast, high yieldingMilder, good for sensitive substrates
Disadvantages Corrosive byproduct, moisture sensitiveSlower, requires catalyst, more complex workup

Visualization: Workflow for Method Selection

Choosing the appropriate acylation strategy depends on the specific acyl group to be introduced and the scale of the reaction.

G cluster_acyl_chloride Acyl Chloride Pathway cluster_anhydride Acid Anhydride / Carboxylic Acid Pathway Start Select Acylation Strategy for This compound AcylatingAgent What is the nature of the acylating agent? Start->AcylatingAgent AcylChloride Readily Available Acyl Chloride AcylatingAgent->AcylChloride Acyl Chloride Anhydride Acid Anhydride or Carboxylic Acid AcylatingAgent->Anhydride Anhydride or Acid SchottenBaumann Use Protocol 1: Schotten-Baumann Conditions (DCM/aq. NaOH) AcylChloride->SchottenBaumann SB_Result High Yield, Fast Reaction SchottenBaumann->SB_Result Hindered Is the substrate sterically hindered or unreactive? Anhydride->Hindered DMAP_Protocol Use Protocol 2: Anhydride with DMAP/NEt₃ Hindered->DMAP_Protocol Yes Coupling_Agent Use Peptide Coupling Agent (e.g., EDC, HATU) with Carboxylic Acid Hindered->Coupling_Agent No (using Acid) DMAP_Result Good Yield, Mild Conditions DMAP_Protocol->DMAP_Result Coupling_Result Ideal for complex acids, mild conditions Coupling_Agent->Coupling_Result caption Decision workflow for N-acylation.

Caption: Decision workflow for N-acylation.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining, ensure the acylating agent was not degraded by moisture. For Protocol 1, ensure vigorous stirring to maximize interfacial contact. For Protocol 2, consider increasing the amount of DMAP (up to 20 mol%) or gently heating the reaction.

  • Formation of a Diacylated Product: While less common for amides compared to amines, N,N-diacylation can occur under forcing conditions. Use of the theoretical molar equivalents of the acylating agent and avoiding prolonged heating can minimize this. The second acylation is generally much slower due to the reduced nucleophilicity of the resulting amide.

  • Hydrolysis of the Ethyl Ester: Prolonged exposure to strong aqueous base (especially with heating) can lead to the saponification of the ethyl ester. Keep reaction times to a minimum and perform the workup promptly. If ester hydrolysis is a major concern, using an organic base like pyridine or triethylamine (as in Protocol 2) is preferable.

  • Difficult Purification: The product amide is often more polar than the starting amine. If the product and starting material have very similar Rf values on TLC, careful column chromatography with a shallow solvent gradient will be necessary. The N-acylpyridinium salt from DMAP catalysis can sometimes complicate purification; an acidic wash during workup is essential for its removal.[7]

References

  • Eastern Illinois University. (n.d.). DMAP as a Catalyst for Carbon Acylation: Elucidation of Mechanistic Pathway, Including Spectral Characterization of the Putative Reactive Intermediate.
  • Google Patents. (1974). US3804821A - Method for the direct acylation of aminobenzoic acids.
  • Quora. (2018). Is the Friedel-Crafts acylation of aniline difficult?.
  • ResearchGate. (n.d.). Two possible DMAP-catalysed acylation pathways: nucleophilic attack of....
  • Google Patents. (2013). US8637647B2 - Method of acylating a peptide or protein.
  • National Center for Biotechnology Information. (2017). Utilization of Acidic α-Amino Acids as Acyl Donors: An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives.
  • Google Patents. (2003). US6538151B1 - Modifications of 2-amino-4-(4-fluorobenzylamino)-1-ethoxycarbonylaminobenzene, and processes for their preparation.
  • National Center for Biotechnology Information. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2.
  • ACS Publications. (2010). Direct, One-Pot Reductive Alkylation of Anilines with Functionalized Acetals Mediated by Triethylsilane and TFA. Straightforward Route for Unsymmetrically Substituted Ethylenediamine.
  • PubMed. (2014). 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism.
  • Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines.
  • Google Patents. (1954). US2698342A - Acylated derivatives of amino-sulfonic acids and method for their preparation.
  • Semantic Scholar. (n.d.). Catalysis by 4-dialkylaminopyridines.
  • ScholarWorks @ UTRGV. (2020). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study.
  • ResearchGate. (n.d.). Acylation of amines with different anhydrides.
  • Google Patents. (2013). US20130184277A1 - Imidazo [1, 2-a] Pyrimidin-5-amine derivatives and their use as kinase inhibitors.
  • Course Hero. (n.d.). Acetylation reaction of aniline to activation effect.
  • Google Patents. (2014). CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.
  • European Journal of Chemistry. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal.
  • Reddit. (n.d.). Acylation of N-Aryl systems using acyl chlorides.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2017). SYNTHESIS CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES STUDIES OF N-{2-(4-CHLOROPHENYL) ACETYL} AMINO ALCOHOLS DERIVED FROM α-AMINO ACIDS.
  • Oriental Journal of Chemistry. (2019). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate.
  • ResearchGate. (2004). N-Acylation in Combinatorial Chemistry.
  • ResearchGate. (2013). Synthesis and Bioactivity of Ethyl 2-Cyano-3-substituted-amino-3[2-(4-fluorophenyl)-ethylamino]-acrylates.
  • PubMed. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2.

Sources

Application Notes and Protocols: Diazotization Reactions of Ethyl 2-Amino-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Diazonium Salts in Synthesis

Aryl diazonium salts are highly versatile intermediates in organic synthesis, enabling the introduction of a wide range of functional groups onto an aromatic ring that would be difficult to achieve through direct substitution methods.[1][2] The conversion of a primary aromatic amine to a diazonium salt, a process known as diazotization, unlocks a plethora of subsequent transformations.[3][4] This guide focuses on the diazotization of ethyl 2-amino-4-fluorobenzoate, a fluorinated anthranilate derivative. The presence of the fluorine atom and the ester functionality makes this starting material particularly relevant in the synthesis of novel pharmaceutical agents and other specialized chemical compounds.[5][6] Fluorine substitution can significantly enhance the pharmacokinetic properties of drug candidates.[5]

The resulting diazonium salt of this compound can be utilized in a variety of reactions, including the Sandmeyer, Balz-Schiemann, and azo coupling reactions, to introduce halides, cyano, hydroxyl, and azo groups, respectively.[2][7][8] These transformations are foundational in the construction of complex molecular architectures for drug discovery and materials science.

Mechanistic Overview of Diazotization

The diazotization reaction proceeds through the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[9][10] The reaction is critically dependent on low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt, as these compounds can be unstable and even explosive at higher temperatures or in solid form.[9][11][12]

The mechanism involves the following key steps:

  • Formation of the Nitrosating Agent: The strong acid protonates nitrous acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺).[10]

  • Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (this compound) attacks the nitrosonium ion.[10]

  • Deprotonation and Tautomerization: A series of proton transfer steps leads to the formation of an N-nitrosamine intermediate.[10]

  • Formation of the Diazonium Ion: Under acidic conditions, the N-nitrosamine is protonated and subsequently loses a molecule of water to form the stable aryl diazonium ion.[10] The stability of arenediazonium salts is attributed to the resonance delocalization of the positive charge over the benzene ring.[13][14]

Caption: General mechanism of the diazotization reaction.

Experimental Protocols

Safety Precautions: Diazonium salts are potentially explosive, especially when dry.[12][15] All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. The reaction temperature must be strictly controlled and kept below 5 °C at all times.[16] It is crucial to avoid the isolation of the diazonium salt as a solid unless absolutely necessary and with appropriate safety measures in place.[9]

Protocol 1: In Situ Preparation of Ethyl 4-fluoro-2-(diazonium)benzoate Chloride

This protocol details the formation of the diazonium salt in solution, which is then used directly in subsequent reactions.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
This compound183.1810.01.83 g
Concentrated Hydrochloric Acid (HCl)36.4630.0~2.5 mL
Sodium Nitrite (NaNO₂)69.0010.50.725 g
Distilled Water18.02-20 mL
Ice--As needed

Procedure:

  • Preparation of the Amine Solution: In a 100 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add this compound (1.83 g, 10.0 mmol).

  • Add distilled water (10 mL) and concentrated hydrochloric acid (~2.5 mL, 30.0 mmol) to the flask. Stir the mixture until the amine is completely dissolved.

  • Cool the solution to 0-5 °C in an ice-salt bath. It is critical to maintain this temperature range throughout the reaction.[9]

  • Preparation of the Sodium Nitrite Solution: In a separate beaker, dissolve sodium nitrite (0.725 g, 10.5 mmol) in cold distilled water (10 mL).

  • Diazotization: Slowly add the sodium nitrite solution dropwise to the cold amine solution over a period of 15-20 minutes, ensuring the temperature does not rise above 5 °C.[9] Vigorous stirring is essential.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the reaction goes to completion.

  • The resulting pale yellow solution contains the ethyl 4-fluoro-2-(diazonium)benzoate chloride and should be used immediately in the next synthetic step.[3][9]

Protocol 2: Sandmeyer Reaction for the Synthesis of Ethyl 2-chloro-4-fluorobenzoate

This protocol demonstrates the conversion of the in situ generated diazonium salt to the corresponding aryl chloride. The Sandmeyer reaction is a radical-nucleophilic aromatic substitution that utilizes copper(I) salts as catalysts.[8][17]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Copper(I) Chloride (CuCl)98.9911.01.09 g
Concentrated Hydrochloric Acid (HCl)36.4610.0~0.83 mL
Diethyl Ether74.12-As needed
Saturated Sodium Bicarbonate Solution--As needed
Anhydrous Magnesium Sulfate120.37-As needed

Procedure:

  • Preparation of the Copper(I) Chloride Solution: In a 250 mL beaker, dissolve copper(I) chloride (1.09 g, 11.0 mmol) in concentrated hydrochloric acid (~0.83 mL, 10.0 mmol).

  • Cool this solution to 0-5 °C in an ice bath.

  • Sandmeyer Reaction: Slowly and carefully add the freshly prepared cold diazonium salt solution from Protocol 1 to the cold copper(I) chloride solution with continuous stirring.

  • Effervescence (evolution of nitrogen gas) should be observed. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ethyl 2-chloro-4-fluorobenzoate.

  • Further purification can be achieved by column chromatography on silica gel.

Protocol 3: Balz-Schiemann Reaction for the Synthesis of Ethyl 2,4-difluorobenzoate

The Balz-Schiemann reaction is a method for the synthesis of aryl fluorides from aryl diazonium salts.[18][19] It typically involves the formation of a diazonium tetrafluoroborate salt, which upon heating, decomposes to yield the aryl fluoride.[20][21]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Tetrafluoroboric Acid (HBF₄, 50% in H₂O)87.8112.0~2.1 mL
Diethyl Ether74.12-As needed
Saturated Sodium Bicarbonate Solution--As needed
Anhydrous Magnesium Sulfate120.37-As needed

Procedure:

  • Formation of the Diazonium Tetrafluoroborate Salt: To the freshly prepared cold diazonium salt solution from Protocol 1, slowly add cold tetrafluoroboric acid (~2.1 mL, 12.0 mmol) with stirring.

  • A precipitate of the diazonium tetrafluoroborate salt should form. Continue stirring in the ice bath for 30 minutes.

  • Collect the precipitate by vacuum filtration and wash it with cold water, followed by a small amount of cold ethanol, and then diethyl ether.

  • Thermal Decomposition: Carefully dry the isolated diazonium tetrafluoroborate salt. Caution: This salt is potentially explosive and should be handled with extreme care.

  • Gently heat the dry salt in a flask equipped with a condenser until the evolution of nitrogen gas and boron trifluoride ceases. The product, ethyl 2,4-difluorobenzoate, will distill over.

  • Work-up and Purification: Collect the distillate and purify it by fractional distillation under reduced pressure.

Applications in Drug Development and Research

The derivatives of this compound are valuable building blocks in medicinal chemistry.[5] For instance, aminobenzoic acids and their analogs are used in the synthesis of a wide range of therapeutic agents with anticancer, antibacterial, and anti-inflammatory properties.[22] The ability to introduce various substituents at the 2-position via diazotization reactions allows for the fine-tuning of the electronic and steric properties of the molecule, which is crucial for optimizing drug-target interactions. The Sandmeyer and Balz-Schiemann reactions, in particular, provide access to halogenated benzoic acid derivatives that are important precursors in the synthesis of complex pharmaceuticals.[23]

Caption: Workflow for the diazotization and subsequent reactions.

References

  • Slideshare. (n.d.). Synthetic utility of aryl diazoniumsalts.
  • BYJU'S. (n.d.). Diazonium Salts Preparation.
  • Quora. (2017, September 18). How is diazonium salt prepared from Aniline?
  • Scribd. (n.d.). Synthetic Uses of Aryl Diazonium Salts.
  • CK-12 Foundation. (2025, December 16). Diazonium Salts.
  • ResearchGate. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes.
  • ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts.
  • Wikipedia. (n.d.). Diazonium compound.
  • Chemguide. (n.d.). making diazonium salts from phenylamine (aniline).
  • Chemistry LibreTexts. (2023, January 22). Making Diazonium Salts.
  • Max-Planck-Gesellschaft. (2024, April 29). Safer alternative for an explosive reaction.
  • Unacademy. (n.d.). Diazonium Salts: Importance in Synthetic Organic Chemistry.
  • IJCRT.org. (2022, August 8). ARYL DIAZONIUM SALT - A REVIEW.
  • ACS Publications. (2020, August 28). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts.
  • Wikipedia. (n.d.). Balz–Schiemann reaction.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Vedantu. (n.d.). The stability of benzene diazonium salts is because class 11 chemistry CBSE.
  • Wikiwand. (n.d.). Balz–Schiemann reaction.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • PharmD GURU. (n.d.). 32. SANDMEYERS REACTION.
  • (n.d.). Applications of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Research.
  • Scientific Update. (2019, February 6). The Balz-Schiemann Reaction.
  • (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • Química Organica.org. (n.d.). Balz Schiemann (Reaction).
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism.
  • BYJU'S. (n.d.). Diazotization Reaction Mechanism.
  • NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • PubMed. (2020, January 15). Applications of fluorine-containing amino acids for drug design.
  • ResearchGate. (n.d.). A novel azo compound derived from ethyl-4-amino benzoate: synthesis, nonlinear optical properties and DFT investigations.
  • ResearchGate. (n.d.). Kinetics and Mechanism of Diazotization.
  • Scirp.org. (n.d.). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
  • Scirp.org. (2016, May 27). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
  • DTIC. (n.d.). New Diazo Process.
  • ResearchGate. (2025, August 6). (PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
  • Benchchem. (n.d.). Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis.
  • PubChem. (n.d.). This compound.
  • (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.

Sources

Application Notes and Protocols for the Halogenation of the Aromatic Ring of Ethyl 2-Amino-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Halogenated anthranilic acid derivatives are pivotal structural motifs in medicinal chemistry and drug discovery.[1][2] Their unique physicochemical properties, arising from the introduction of halogen atoms, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3] Ethyl 2-amino-4-fluorobenzoate serves as a valuable starting material for the synthesis of a diverse array of halogenated analogs, which are precursors to potent therapeutic agents, including novel androgen receptor antagonists.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the regioselective halogenation of the aromatic ring of this compound. We will delve into the underlying principles of electrophilic aromatic substitution and provide detailed, field-proven protocols for chlorination, bromination, and iodination.

Guiding Principles: Regioselectivity in Electrophilic Aromatic Substitution

The halogenation of this compound is an electrophilic aromatic substitution (SEAr) reaction.[4] The regiochemical outcome of this reaction is governed by the directing effects of the substituents already present on the benzene ring: the amino (-NH2), fluoro (-F), and ethyl ester (-COOEt) groups.

  • Amino Group (-NH2): A powerful activating, ortho, para-director due to its ability to donate electron density to the ring via resonance.[5]

  • Fluoro Group (-F): Although electronegative and deactivating through the inductive effect, it is an ortho, para-director due to lone pair donation via resonance.

  • Ethyl Ester Group (-COOEt): A deactivating, meta-director due to its electron-withdrawing nature.

The combined influence of these groups directs the incoming electrophile (X+) primarily to the positions ortho or para to the strongly activating amino group. Given that the para position is blocked by the fluorine atom, substitution is expected to occur at the positions ortho to the amino group (C3 and C5). Steric hindrance may influence the ratio of the resulting isomers.

Chlorination of this compound

The introduction of a chlorine atom onto the aromatic ring can be effectively achieved using N-Chlorosuccinimide (NCS), a mild and selective chlorinating agent.

Protocol: Synthesis of Ethyl 2-Amino-5-chloro-4-fluorobenzoate

Objective: To regioselectively chlorinate this compound at the C5 position.

Materials
  • This compound

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: Add N-Chlorosuccinimide (1.05 eq) to the solution in one portion.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane (DCM).

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[6]

  • Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its structure and purity.

ParameterValue
Starting MaterialThis compound
ReagentN-Chlorosuccinimide (NCS)
SolventAcetonitrile
TemperatureRoom Temperature
Reaction Time4-6 hours
Major ProductEthyl 2-amino-5-chloro-4-fluorobenzoate
Safety Precautions
  • N-Chlorosuccinimide is a corrosive and oxidizing agent. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8]

  • Work in a well-ventilated fume hood.[7][8]

  • In case of contact with skin or eyes, flush immediately with copious amounts of water.[8]

Bromination of this compound

N-Bromosuccinimide (NBS) is a convenient and effective reagent for the regioselective bromination of aromatic compounds.

Protocol: Synthesis of Ethyl 2-Amino-5-bromo-4-fluorobenzoate

Objective: To introduce a bromine atom at the C5 position of the aromatic ring.

Materials
  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure
  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of N-Bromosuccinimide (1.05 eq) in acetonitrile dropwise over 15 minutes.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • After completion, concentrate the reaction mixture in vacuo.

    • Dissolve the residue in dichloromethane (DCM) and wash with saturated sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

    • Dry the organic phase over anhydrous magnesium sulfate.

  • Purification:

    • Filter and concentrate the organic layer.

    • Purify the crude product via flash column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).[6]

  • Characterization: Confirm the structure and purity of the isolated product using spectroscopic methods (NMR, MS).

ParameterValue
Starting MaterialThis compound
ReagentN-Bromosuccinimide (NBS)
SolventAcetonitrile
Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Major ProductEthyl 2-amino-5-bromo-4-fluorobenzoate
Safety Precautions
  • N-Bromosuccinimide is an oxidizing solid and can cause skin and eye irritation.[9] Handle with appropriate PPE.[9]

  • The reaction should be performed in a well-ventilated fume hood.[9]

  • Avoid mixing with combustible materials.[9]

Iodination of this compound

Iodination can be achieved using N-Iodosuccinimide (NIS) in the presence of an acid catalyst, which enhances the electrophilicity of the iodine.

Protocol: Synthesis of Ethyl 2-Amino-4-fluoro-5-iodobenzoate

Objective: To regioselectively iodinate the aromatic ring at the C5 position.

Materials
  • This compound

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Equipment
  • Round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Syringe

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure
  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add N-Iodosuccinimide (1.1 eq).

  • Catalyst Addition: Add trifluoroacetic acid (TFA, 0.1 eq) to the mixture.

  • Reaction Conditions: Stir the reaction at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer with saturated sodium bicarbonate solution, followed by saturated sodium thiosulfate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the resulting residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).[6]

  • Characterization: Analyze the final product by NMR and mass spectrometry to verify its identity and purity.

ParameterValue
Starting MaterialThis compound
ReagentN-Iodosuccinimide (NIS)
CatalystTrifluoroacetic acid (TFA)
SolventDichloromethane (DCM)
TemperatureRoom Temperature
Reaction Time12-16 hours
Major ProductEthyl 2-amino-4-fluoro-5-iodobenzoate
Safety Precautions
  • N-Iodosuccinimide is an oxidizing agent and should be handled with care.[10]

  • Trifluoroacetic acid is highly corrosive. Use appropriate PPE, including acid-resistant gloves and safety goggles, and work in a fume hood.

  • Ensure adequate ventilation and have appropriate spill cleanup materials readily available.[10]

Visualization of Experimental Workflow

Halogenation_Workflow cluster_start Starting Material cluster_reactions Halogenation Reactions cluster_process Downstream Processing cluster_products Halogenated Products Start This compound Chlorination Chlorination (NCS, Acetonitrile) Start->Chlorination Select Reagent Bromination Bromination (NBS, Acetonitrile) Start->Bromination Select Reagent Iodination Iodination (NIS, TFA, DCM) Start->Iodination Select Reagent Workup Aqueous Work-up Chlorination->Workup Bromination->Workup Iodination->Workup Purification Column Chromatography Workup->Purification Crude Product Product_Cl Ethyl 2-Amino-5-chloro- 4-fluorobenzoate Purification->Product_Cl Purified Product Product_Br Ethyl 2-Amino-5-bromo- 4-fluorobenzoate Purification->Product_Br Purified Product Product_I Ethyl 2-Amino-4-fluoro- 5-iodobenzoate Purification->Product_I Purified Product

Sources

Application Notes & Protocols: Suzuki Coupling with Ethyl 2-Amino-4-fluorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of Functionalized Biaryls

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is particularly vital in the pharmaceutical and materials science industries for the synthesis of complex biaryl compounds.[3] Ethyl 2-amino-4-fluorobenzoate and its derivatives are valuable building blocks, incorporating a synthetically versatile ester, a nucleophilic amino group, and an electron-withdrawing fluorine atom. However, the very functionalities that make these substrates interesting also present unique challenges for cross-coupling reactions. The electron-donating nature of the amino group can decrease the reactivity of the aryl halide towards oxidative addition, a critical step in the catalytic cycle.[4] This guide provides a comprehensive overview, detailed protocols, and troubleshooting advice for successfully employing this compound derivatives in Suzuki coupling reactions.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., Ethyl 2-amino-4-fluoro-X-benzoate, where X is Br or I), forming a Pd(II) intermediate. This step is often rate-limiting, particularly with electron-rich or sterically hindered aryl halides.[4][6]

  • Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate species.[2][7][8][9] The choice of base is critical and can significantly influence the reaction's success.[4][10]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][5]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of Ethyl 2-Amino-4-fluorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of N-Aryl Anthranilates

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] The ability to couple a wide array of amines with aryl halides and pseudohalides under relatively mild conditions has made it an indispensable tool for medicinal chemists and process developers.[5]

This guide focuses on a specific, yet highly relevant, application: the N-arylation of ethyl 2-amino-4-fluorobenzoate and its derivatives. Molecules of this class are valuable building blocks, leading to a variety of complex heterocyclic structures and pharmacologically active agents. The presence of the ethyl ester and the fluorine atom on the aniline ring introduces specific challenges and necessitates a carefully optimized protocol to achieve high yields and purity. This document provides an in-depth analysis of the reaction, from its mechanistic underpinnings to detailed, field-proven experimental procedures.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[3][6] Understanding these fundamental steps is crucial for troubleshooting and optimizing the reaction for specific substrates.

  • Oxidative Addition: The cycle commences with the reaction of the active Pd(0) catalyst with the aryl halide (Ar-X), leading to the formation of a Pd(II) intermediate.[3]

  • Amine Coordination and Deprotonation: The amine substrate then coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated, forming a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the N-aryl amine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]

A potential side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to hydrodehalogenation of the arene starting material.[3]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd(0)L2->OxAdd Pd(II)Complex Ar-Pd(II)(X)Ln OxAdd->Pd(II)Complex AmineCoord Amine Coordination (R2NH) Pd(II)Complex->AmineCoord AmineComplex [Ar-Pd(II)(NHR2)Ln]+X- AmineCoord->AmineComplex Deprotonation Deprotonation (Base) AmineComplex->Deprotonation AmidoComplex Ar-Pd(II)(NR2)Ln Deprotonation->AmidoComplex AmidoComplex->Pd(0)L2 RedElim Reductive Elimination AmidoComplex->RedElim Product Ar-NR2 RedElim->Product

Figure 1: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

Experimental Design: Causality Behind Key Choices

The success of the Buchwald-Hartwig amination of this compound derivatives hinges on the careful selection of several key parameters. The electronic nature of the substrate—an electron-rich aniline with a potentially base-sensitive ester group—guides these choices.

The Challenge of the Substrate

This compound presents a unique set of challenges. The amino group is a strong coordinating agent to the palladium center, which can potentially inhibit the catalytic cycle. Furthermore, the ethyl ester functionality is susceptible to hydrolysis or other side reactions under strongly basic conditions, which are often employed in Buchwald-Hartwig reactions.[7]

Catalyst and Ligand Selection

For electron-rich anilines and challenging couplings, sterically hindered and electron-rich phosphine ligands are generally the most effective. The Buchwald and Hartwig groups have developed a range of highly successful dialkylbiaryl phosphine ligands.[1]

LigandKey Features & Applications
XPhos Highly active for a broad range of substrates, including aryl chlorides. Often a good starting point for optimization.[8]
BrettPhos Particularly effective for the coupling of primary amines.[6]
RuPhos Shows wide scope and is often used for functionalized aryl and heteroaryl coupling partners.

For the amination of this compound, XPhos is a recommended starting point due to its general robustness and high activity.

The Crucial Role of the Base

The choice of base is arguably the most critical parameter for this specific substrate. Strong bases like sodium tert-butoxide (NaOt-Bu), while common in many Buchwald-Hartwig protocols, can lead to the hydrolysis of the ethyl ester. Therefore, a weaker inorganic base is preferable.

BasepKa of Conjugate AcidSuitability for Ester-Containing Substrates
Sodium tert-butoxide (NaOt-Bu)~19Low (risk of hydrolysis)
Potassium Carbonate (K₂CO₃)~10.3High (milder, less likely to cause hydrolysis)
Cesium Carbonate (Cs₂CO₃)~10.3High (often provides better solubility and reactivity than K₂CO₃)
Potassium Phosphate (K₃PO₄)~12.3Moderate to High (can be a good alternative to carbonates)

Cesium carbonate (Cs₂CO₃) is often the base of choice for these sensitive substrates, as it provides a good balance of reactivity and functional group tolerance.

Solvent Considerations

Anhydrous, non-protic solvents are essential for the Buchwald-Hartwig amination. Toluene and 1,4-dioxane are the most commonly used solvents and are both suitable for this application. Toluene is often preferred for its higher boiling point, which can facilitate the reaction with less reactive aryl halides.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the Buchwald-Hartwig amination of this compound derivatives.

General Workflow

Workflow start Start: Prepare Glassware add_solids 1. Add Solids to Flask (Aryl Halide, Base, Pd Source, Ligand) start->add_solids inert_atm 2. Establish Inert Atmosphere (Evacuate and backfill with N₂ or Ar) add_solids->inert_atm add_liquids 3. Add Degassed Solvent and Liquid Amine via Syringe inert_atm->add_liquids heat_stir 4. Heat and Stir Reaction (Monitor by TLC or GC/MS) add_liquids->heat_stir workup 5. Reaction Cooldown & Workup (Filter, Extract, Wash) heat_stir->workup purify 6. Purify Product (Column Chromatography) workup->purify end End: Characterize Product purify->end

Figure 2: A general experimental workflow for the Buchwald-Hartwig amination.[7]

Protocol 1: Small-Scale Screening Reaction

This protocol is designed for initial optimization of reaction conditions on a small scale.

Reagents and Materials:

ReagentAmount (mmol)Molar Eq.Notes
Aryl Halide (e.g., 4-bromotoluene)0.51.0
This compound0.61.2
Pd₂(dba)₃0.0050.01Palladium source
XPhos0.0120.024Ligand
Cs₂CO₃1.02.0Base
Anhydrous Toluene2.5 mL-Solvent

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl halide (0.5 mmol), this compound (0.6 mmol), Pd₂(dba)₃ (0.005 mmol), XPhos (0.012 mmol), and Cs₂CO₃ (1.0 mmol).

  • Seal the tube with a rubber septum, and evacuate and backfill with dry nitrogen or argon three times.

  • Add anhydrous, degassed toluene (2.5 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate (2 x 5 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Preparative Scale Synthesis

This protocol is suitable for synthesizing larger quantities of the desired N-aryl anthranilate.

Reagents and Materials:

ReagentAmount (mmol)Molar Eq.Notes
Aryl Halide10.01.0
This compound12.01.2
Pd(OAc)₂0.10.01Palladium source
XPhos0.240.024Ligand
K₂CO₃20.02.0Base
Anhydrous 1,4-Dioxane50 mL-Solvent

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen/argon inlet, and a magnetic stir bar, add the aryl halide (10.0 mmol), this compound (12.0 mmol), Pd(OAc)₂ (0.1 mmol), XPhos (0.24 mmol), and K₂CO₃ (20.0 mmol).

  • Evacuate and backfill the flask with dry nitrogen or argon three times.

  • Add anhydrous, degassed 1,4-dioxane (50 mL) via cannula or syringe.

  • Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete (typically 18-36 hours), cool the mixture to room temperature.

  • Add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography or recrystallization.

  • Characterize the final product by appropriate analytical techniques.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversionInactive catalystUse a fresh palladium source and ligand. Ensure the reaction is performed under strictly anhydrous and anaerobic conditions.
Low reaction temperatureIncrease the reaction temperature, especially for less reactive aryl chlorides.
Poorly chosen ligand/baseScreen different ligands (e.g., RuPhos, BrettPhos) and bases (e.g., K₃PO₄).
Ester hydrolysisBase is too strongSwitch to a weaker base such as K₂CO₃ or use milder reaction conditions.
Hydrodehalogenation of aryl halideβ-hydride eliminationUse a more sterically hindered ligand. Lower the reaction temperature.
Formation of diarylated amineIncorrect stoichiometryUse a slight excess of the aniline (1.1-1.2 equivalents).

Conclusion

The Buchwald-Hartwig amination of this compound derivatives is a highly effective method for the synthesis of valuable N-aryl anthranilates. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can overcome the challenges posed by this functionalized substrate. The protocols provided herein offer a solid foundation for both small-scale optimization and larger-scale preparations, empowering scientists in their pursuit of novel molecules for drug discovery and materials science.

References

  • Buchwald-Hartwig amination - Wikipedia.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Role of the base in Buchwald-Hartwig amination - PubMed.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH.
  • The Buchwald–Hartwig Amination After 25 Years - ResearchGate.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation - ResearchGate.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand - eScholarship.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC - NIH.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv.
  • Buchwald-Hartwig aminations of aryl chlorides: A practical protocol based on commercially available Pd(0)-NHC catalysts | Semantic Scholar.
  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF - ResearchGate.
  • Palladium-Catalyzed Synthesis of 2-Aminobenzothiazoles through Tandem Reaction | Request PDF - ResearchGate.

Sources

Synthesis of Bioactive Heterocyclic Scaffolds from Ethyl 2-Amino-4-fluorobenzoate: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The strategic incorporation of fluorine into heterocyclic frameworks is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and bioavailability.[1][2] Ethyl 2-Amino-4-fluorobenzoate is a readily available and versatile starting material that serves as a gateway to a diverse array of fluorinated heterocyclic compounds of significant pharmacological interest. This guide provides a detailed exploration of the synthesis of four major classes of heterocycles—quinazolines, quinolines, acridones, and benzodiazepines—from this key precursor. The protocols and insights presented herein are tailored for researchers, scientists, and drug development professionals, emphasizing the underlying chemical principles and practical considerations for successful synthesis.

Part 1: Synthesis of 6-Fluoroquinazolines

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocycles with a wide spectrum of biological activities, including anticancer and antimicrobial properties. The Niementowski quinazoline synthesis, a classic method involving the condensation of an anthranilic acid with an amide, provides a direct route to this important scaffold.[3][4]

Application Note: The Niementowski Approach to 6-Fluoroquinazolin-4(3H)-one

The reaction of this compound with formamide proceeds through an initial acylation of the amino group, followed by an intramolecular cyclization and elimination of water and ethanol to yield the thermodynamically stable 6-fluoroquinazolin-4(3H)-one. The fluorine atom at the 6-position can significantly influence the molecule's electronic properties and biological interactions.

Experimental Protocol: Synthesis of 6-Fluoroquinazolin-4(3H)-one

Materials:

  • This compound

  • Formamide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Crystallization dish

Procedure:

  • In a round-bottom flask, a mixture of this compound (1 equivalent) and formamide (10-15 equivalents) is prepared.

  • The reaction mixture is heated to 150-160 °C under a reflux condenser for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, during which the product often crystallizes.

  • The cooled mixture is poured into ice-cold water to precipitate the product fully.

  • The solid is collected by vacuum filtration, washed thoroughly with cold water to remove excess formamide, and dried.

  • The crude product can be purified by recrystallization from ethanol or a suitable solvent mixture to afford pure 6-fluoroquinazolin-4(3H)-one.

Data Summary:

ProductReagentsReaction ConditionsTypical Yield
6-Fluoroquinazolin-4(3H)-oneThis compound, Formamide150-160 °C, 4-6 h75-85%

Reaction Pathway:

G start This compound intermediate N-Formyl Intermediate start->intermediate Acylation (Heat) reagent1 Formamide reagent1->intermediate product 6-Fluoroquinazolin-4(3H)-one intermediate->product Intramolecular Cyclization (-H2O, -EtOH) caption Niementowski Quinazoline Synthesis

Caption: Niementowski Quinazoline Synthesis Workflow.

Part 2: Synthesis of 7-Fluoroquinolines

The quinoline scaffold is a privileged structure in drug discovery, found in numerous antimalarial, antibacterial, and anticancer agents. The Gould-Jacobs reaction is a powerful and reliable method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[5][6] This multi-step process involves condensation, thermal cyclization, saponification, and decarboxylation.

Application Note: Gould-Jacobs Synthesis of 7-Fluoro-4-hydroxyquinoline

The synthesis commences with the nucleophilic substitution of the ethoxy group of diethyl ethoxymethylenemalonate by the amino group of this compound. The resulting intermediate undergoes a thermally induced intramolecular cyclization in a high-boiling solvent like diphenyl ether. Subsequent saponification of the ester and decarboxylation of the resulting carboxylic acid yields the desired 7-fluoro-4-hydroxyquinoline.

Experimental Protocol: Synthesis of 7-Fluoro-4-hydroxyquinoline

Materials:

  • This compound

  • Diethyl ethoxymethylenemalonate

  • Diphenyl ether

  • Sodium hydroxide

  • Hydrochloric acid

  • Heating mantle with a stirrer

  • Separatory funnel

Procedure:

  • Condensation: A mixture of this compound (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-110 °C for 1-2 hours. The ethanol formed during the reaction is removed by distillation.

  • Cyclization: The resulting intermediate is added to preheated diphenyl ether (at 240-250 °C) and the mixture is refluxed for 30-60 minutes. After cooling, the precipitated solid is collected by filtration and washed with hexane.

  • Saponification: The solid is then refluxed in an aqueous solution of sodium hydroxide (10-15%) for 2-3 hours to hydrolyze the ester group.

  • Decarboxylation: The reaction mixture is cooled and acidified with concentrated hydrochloric acid to precipitate the carboxylic acid intermediate. The isolated acid is then heated at its melting point (or in a high-boiling solvent) until carbon dioxide evolution ceases.

  • The crude 7-fluoro-4-hydroxyquinoline is purified by recrystallization.

Data Summary:

Intermediate/ProductKey ReagentsReaction StepTypical Yield
Diethyl 2-(((4-fluoro-2-ethoxycarbonyl)phenyl)amino)methylene)malonateDiethyl ethoxymethylenemalonateCondensation>90%
Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylateDiphenyl etherCyclization80-90%
7-Fluoro-4-hydroxyquinolineNaOH, HClSaponification & Decarboxylation70-80% (from ester)

Reaction Pathway:

G start This compound intermediate1 Condensation Product start->intermediate1 Condensation reagent2 Diethyl ethoxymethylenemalonate reagent2->intermediate1 intermediate2 Ethyl 7-fluoro-4-hydroxy- quinoline-3-carboxylate intermediate1->intermediate2 Thermal Cyclization (Diphenyl ether) intermediate3 7-Fluoro-4-hydroxy- quinoline-3-carboxylic acid intermediate2->intermediate3 Saponification (NaOH) product 7-Fluoro-4-hydroxyquinoline intermediate3->product Decarboxylation (Heat) caption Gould-Jacobs Quinoline Synthesis

Caption: Gould-Jacobs Quinoline Synthesis Workflow.

Part 3: Synthesis of 1-Fluoroacridones

Acridone and its derivatives are an important class of heterocyclic compounds with diverse biological activities, including anticancer and antiviral properties. A common synthetic route to acridones is the intramolecular cyclization of N-phenylanthranilic acids, which can be prepared via the Ullmann condensation.[7]

Application Note: Ullmann Condensation and Cyclization to 1-Fluoroacridone

This synthesis begins with the hydrolysis of this compound to 2-amino-4-fluorobenzoic acid. The subsequent Ullmann condensation with an aryl halide, such as iodobenzene, in the presence of a copper catalyst and a base, yields the corresponding N-phenylanthranilic acid derivative. The final step involves an acid-catalyzed intramolecular cyclization to form the tricyclic acridone skeleton.

Experimental Protocol: Synthesis of 1-Fluoroacridone

Materials:

  • This compound

  • Sodium hydroxide

  • Hydrochloric acid

  • Iodobenzene

  • Potassium carbonate

  • Copper powder or Copper(I) iodide

  • N,N-Dimethylformamide (DMF) or another high-boiling polar solvent

  • Polyphosphoric acid (PPA) or concentrated sulfuric acid

Procedure:

  • Hydrolysis: this compound is hydrolyzed to 2-amino-4-fluorobenzoic acid by refluxing with an aqueous solution of sodium hydroxide, followed by acidification with hydrochloric acid.

  • Ullmann Condensation: A mixture of 2-amino-4-fluorobenzoic acid (1 equivalent), iodobenzene (1.1 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of copper powder or CuI in DMF is heated at reflux for several hours. The reaction progress is monitored by TLC.

  • Work-up: After cooling, the reaction mixture is poured into water and acidified to precipitate the crude N-(4-fluorophenyl)anthranilic acid. The product is collected by filtration and purified.

  • Cyclization: The purified N-phenylanthranilic acid derivative is heated in polyphosphoric acid or concentrated sulfuric acid at 100-120 °C for 1-2 hours to effect cyclization.

  • The reaction mixture is then carefully poured onto crushed ice to precipitate the 1-fluoroacridone, which is collected, washed with water, and purified by recrystallization.

Data Summary:

Intermediate/ProductKey ReagentsReaction StepTypical Yield
2-Amino-4-fluorobenzoic acidNaOH, HClHydrolysis>95%
N-(4-Fluorophenyl)anthranilic acidIodobenzene, K₂CO₃, Cu catalystUllmann Condensation60-70%
1-FluoroacridonePolyphosphoric acidCyclization80-90%

Reaction Pathway:

G start This compound intermediate1 2-Amino-4-fluorobenzoic acid start->intermediate1 Hydrolysis intermediate2 N-(4-Fluorophenyl)anthranilic acid intermediate1->intermediate2 Ullmann Condensation reagent3 Iodobenzene + Cu catalyst reagent3->intermediate2 product 1-Fluoroacridone intermediate2->product Acid-catalyzed Cyclization caption Acridone Synthesis via Ullmann Condensation

Caption: Acridone Synthesis via Ullmann Condensation.

Part 4: Synthesis of Fluorinated Benzodiazepines

Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. A common synthetic strategy involves the cyclization of a 2-aminobenzophenone derivative with an amino acid or its ester.[8]

Application Note: Synthesis of a 7-Fluoro-1,4-benzodiazepin-2-one Derivative

The synthesis of a 7-fluoro-1,4-benzodiazepin-2-one derivative from this compound requires a multi-step approach. First, the starting material is converted to a 2-amino-5-fluorobenzophenone via a Friedel-Crafts acylation. This key intermediate is then cyclized with an amino acid ester hydrochloride, such as ethyl glycinate hydrochloride, in the presence of a base like pyridine to construct the seven-membered diazepine ring.

Experimental Protocol: Synthesis of a 7-Fluoro-1,4-benzodiazepin-2-one Derivative

Materials:

  • This compound

  • Thionyl chloride or Oxalyl chloride

  • Benzene

  • Anhydrous aluminum chloride

  • Hydrochloric acid

  • Ethyl glycinate hydrochloride

  • Pyridine

  • Inert solvent (e.g., anhydrous toluene)

Procedure:

  • Synthesis of 2-Amino-5-fluorobenzoyl Chloride: The amino group of this compound is first protected (e.g., by acetylation). The ester is then hydrolyzed to the carboxylic acid, which is subsequently converted to the acid chloride using thionyl chloride or oxalyl chloride.

  • Friedel-Crafts Acylation: The protected 2-amino-5-fluorobenzoyl chloride is reacted with benzene in the presence of a Lewis acid catalyst like anhydrous aluminum chloride to form the corresponding benzophenone.[1] The protecting group is then removed.

  • Cyclocondensation: The resulting 2-amino-5-fluorobenzophenone (1 equivalent) and ethyl glycinate hydrochloride (1.2 equivalents) are refluxed in pyridine for several hours.[9]

  • Work-up and Purification: After the reaction is complete, the pyridine is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated to give the crude product, which is then purified by column chromatography or recrystallization.

Data Summary:

Intermediate/ProductKey ReagentsReaction StepPlausible Yield
2-Amino-5-fluorobenzophenoneBenzene, AlCl₃Friedel-Crafts Acylation50-60%
7-Fluoro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-oneEthyl glycinate hydrochloride, PyridineCyclocondensation60-70%

Reaction Pathway:

G start This compound intermediate1 2-Amino-5-fluorobenzoyl Chloride (protected) start->intermediate1 Multi-step Conversion intermediate2 2-Amino-5-fluorobenzophenone intermediate1->intermediate2 Friedel-Crafts Acylation reagent4 Benzene, AlCl₃ reagent4->intermediate2 product 7-Fluoro-1,4-benzodiazepin-2-one Derivative intermediate2->product Cyclocondensation reagent5 Ethyl Glycinate Hydrochloride reagent5->product caption Benzodiazepine Synthesis Workflow

Sources

Application Notes and Protocols: Ethyl 2-Amino-4-fluorobenzoate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Scaffolds in Kinase Inhibitor Design

The landscape of oncology and inflammatory disease treatment has been reshaped by the advent of small molecule kinase inhibitors. These agents target the ATP-binding site of kinases, modulating their activity which is often dysregulated in pathological states. Within the medicinal chemist's arsenal, fluorinated aromatic compounds serve as privileged scaffolds. The strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and membrane permeability. Ethyl 2-Amino-4-fluorobenzoate is a key building block in this context, providing a versatile starting point for the synthesis of a diverse range of kinase inhibitors. Its unique substitution pattern—an ester for further elaboration, an amine for cyclization or coupling reactions, and a fluorine atom to modulate electronic properties and block metabolic attack—makes it an ideal precursor for complex heterocyclic systems. This document provides a detailed exploration of its application, focusing on the synthesis of pyrimido[4,5-b]azepine derivatives, a class of potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2]

The Rationale for Targeting EGFR and HER2

EGFR and HER2 are members of the ErbB family of receptor tyrosine kinases. Their overexpression and constitutive activation are hallmarks of numerous cancers, including breast, lung, and gastric cancers.[1] Dual inhibition of both EGFR and HER2 is a clinically validated strategy to overcome resistance mechanisms and achieve a more comprehensive blockade of downstream signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, which are critical for cell proliferation, survival, and differentiation. The pyrimido[4,5-b]azepine scaffold has been specifically designed to fit into the ATP binding site of these kinases, establishing key hydrogen bonding interactions that lead to potent inhibition.[1]

Signaling Pathway Overview

To appreciate the significance of inhibiting EGFR and HER2, it is crucial to understand their role in cellular signaling. The following diagram illustrates the simplified downstream signaling cascade initiated by these receptors.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand EGFR_HER2 EGFR/HER2 Dimer Ligand->EGFR_HER2 Binding & Dimerization Autophosphorylation Autophosphorylation EGFR_HER2->Autophosphorylation PI3K PI3K Autophosphorylation->PI3K RAS RAS Autophosphorylation->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrimido[4,5-b]azepine Inhibitor Inhibitor->Autophosphorylation Blocks ATP Binding

Caption: Simplified EGFR/HER2 signaling pathway and the point of intervention for pyrimido[4,5-b]azepine inhibitors.

Synthetic Protocol: From this compound to a Pyrimido[4,5-b]azepine Core

The following protocol details a key synthetic transformation that utilizes this compound to construct a pyrimidine-based intermediate, a crucial step in the multi-step synthesis of pyrimido[4,5-b]azepine kinase inhibitors. This protocol is adapted from established literature procedures.[1][3]

Experimental Workflow Diagram

Synthesis_Workflow Start Start Materials Step1 Step 1: Buchwald-Hartwig Amination Start->Step1 Workup1 Workup & Purification Step1->Workup1 Step2 Step 2: Intramolecular Claisen Condensation Workup1->Step2 Workup2 Workup & Purification Step2->Workup2 Final Pyrimido[4,5-b]azepine Core Structure Workup2->Final

Caption: High-level workflow for the synthesis of the pyrimido[4,5-b]azepine core.

Step-by-Step Methodology

Objective: To synthesize a key pyrimidine intermediate via Buchwald-Hartwig amination of 2,4-dichloro-5-methoxypyrimidine with this compound.

Materials and Reagents
ReagentPuritySupplier
This compound>98%Major Supplier
2,4-dichloro-5-methoxypyrimidine>98%Major Supplier
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)>97%Major Supplier
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)>98%Major Supplier
Cesium Carbonate (Cs₂CO₃)>99%Major Supplier
1,4-Dioxane (Anhydrous)>99.8%Major Supplier
Ethyl Acetate (EtOAc)HPLC GradeMajor Supplier
HexanesHPLC GradeMajor Supplier
Sodium Sulfate (Anhydrous)ACS GradeMajor Supplier
Protocol
  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), 2,4-dichloro-5-methoxypyrimidine (1.1 eq), and Cesium Carbonate (2.0 eq).

    • Causality Insight: Cesium carbonate is a strong base essential for the deprotonation of the amine, facilitating the catalytic cycle. Its low nucleophilicity prevents unwanted side reactions.

  • Catalyst Addition:

    • In a separate vial, briefly purge with nitrogen, then add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).

    • Expertise Note: Xantphos is a bulky electron-rich ligand that promotes the reductive elimination step in the Buchwald-Hartwig catalytic cycle and stabilizes the palladium catalyst, leading to higher yields and preventing the formation of palladium black.

  • Solvent Addition and Degassing:

    • Add anhydrous 1,4-dioxane to the main reaction flask to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

    • Degas the resulting suspension by bubbling nitrogen through it for 15-20 minutes. This is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and inhibit the reaction.

  • Reaction Execution:

    • Add the catalyst/ligand mixture to the reaction flask under a positive pressure of nitrogen.

    • Heat the reaction mixture to 100 °C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up Procedure:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with water and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Trustworthiness Check: The aqueous wash and brine wash are crucial for removing inorganic salts (like cesium carbonate) and any residual water-soluble impurities, ensuring a cleaner crude product for purification.

  • Purification:

    • Concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

    • Combine the fractions containing the desired product and evaporate the solvent to yield the purified pyrimidine intermediate.

Subsequent Transformation: Intramolecular Claisen-Type Condensation

The fluorinated pyrimidine intermediate is then carried forward to construct the azepine ring. This is typically achieved through an intramolecular Claisen-type condensation.[1] This reaction involves deprotonation of a suitable carbon alpha to a carbonyl group, followed by nucleophilic attack on the ester moiety, leading to the formation of the seven-membered azepine ring. This key cyclization step establishes the core bicyclic scaffold of the final kinase inhibitor.

Structure-Activity Relationship (SAR) Insights

The development of potent kinase inhibitors is an iterative process guided by understanding the structure-activity relationship (SAR). For pyrimido[4,5-b]azepine derivatives, several key structural features influence their inhibitory activity:

  • The Fluorine Atom: The 4-fluoro substituent on the initial benzoate ring is strategically placed. It enhances binding affinity through potential hydrogen bonding or dipole interactions within the ATP binding pocket and also blocks a potential site of metabolic oxidation, thereby increasing the compound's in vivo half-life.[4][5]

  • The Pyrimido[4,5-b]azepine Core: This scaffold acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region, a feature common to many Type I kinase inhibitors.[1][6]

  • Substituents on the Azepine Ring: Modifications at this position can be used to fine-tune potency and selectivity. For instance, the introduction of amide derivatives has been shown to yield compounds with low nanomolar IC₅₀ values against both EGFR and HER2.[1]

  • The Anilino Group: A 4-anilino substituent is often incorporated, extending into the hydrophobic back pocket of the kinase, which can significantly increase potency and modulate the selectivity profile of the inhibitor.[1][7]

Conclusion

This compound is a valuable and versatile starting material in the synthesis of sophisticated kinase inhibitors. Its inherent structural features allow for the efficient construction of complex heterocyclic systems, such as the pyrimido[4,5-b]azepine core. The protocols and insights provided herein demonstrate a rational approach to the design and synthesis of potent dual EGFR/HER2 inhibitors, highlighting the importance of strategic fluorination and a deep understanding of structure-activity relationships in modern drug discovery. The provided synthetic methodology offers a reliable and well-understood pathway for researchers to access these important molecular scaffolds.

References

  • Kawakita, Y., et al. (2013). Design and synthesis of novel pyrimido[4,5-b]azepine derivatives as HER2/EGFR dual inhibitors. Bioorganic & Medicinal Chemistry, 21(8), 2250-2261. [Link]
  • Scilit. (n.d.). Design and synthesis of novel pyrimido[4,5- b ]azepine derivatives as HER2/EGFR dual inhibitors.
  • Norman, M. H., et al. (2005). Tricyclic azepine derivatives: pyrimido[4,5-b]-1,4-benzoxazepines as a novel class of epidermal growth factor receptor kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(3), 631-634. [Link]
  • J. A. G. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14796-14835. [Link]
  • De Donato, M., et al. (2025). Design and synthesis of pyridopyrimidines targeting NEK6 kinase. I.R.I.S.[Link]
  • Abdel-Aziz, A. A.-M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1786-1801. [Link]
  • Google Patents. (n.d.). US9809610B2 - Compounds and compositions as kinase inhibitors.
  • Google Patents. (n.d.). US9314464B2 - Compounds and compositions as protein kinase inhibitors.
  • PubChem. (n.d.). Kinase inhibitors - Patent US-9751837-B2.
  • Pakalniškis, A., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, 30(58), e202402330. [Link]
  • Kurup, S., et al. (2021). Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer. European Journal of Medicinal Chemistry, 223, 113645. [Link]
  • Sharma, A., & Singh, P. (2023). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Medicinal Chemistry, 14(10), 1851-1875. [Link]
  • Google Patents. (n.d.). US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities.
  • Google Patents. (n.d.). US8829195B2 - Compounds and compositions for inhibiting the activity of ABL1, ABL2 and BCR-ABL1.
  • ResearchGate. (n.d.). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF.

Sources

The Strategic Application of Ethyl 2-Amino-4-fluorobenzoate in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Fluorinated Anthranilates in Modern Agrochemical Design

In the competitive landscape of agrochemical research and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for enhancing the efficacy, metabolic stability, and overall performance of active ingredients. Ethyl 2-Amino-4-fluorobenzoate, a fluorinated anthranilate ester, represents a key building block for the synthesis of a new generation of crop protection agents. The presence of the fluorine atom at the 4-position of the anthranilate ring can significantly influence the electronic properties, lipophilicity, and binding affinity of the final molecule to its biological target. This, in turn, can lead to improved insecticidal, fungicidal, or herbicidal activity.

This technical guide provides a comprehensive overview of the application of this compound in the synthesis of a novel diamide insecticide, a structural analog of the highly successful chlorantraniliprole. The protocols and methodologies detailed herein are designed for researchers, scientists, and professionals in the field of agrochemical synthesis, offering insights into the practical execution of these chemical transformations.

Core Synthesis Pathway: From this compound to a Novel Diamide Insecticide

The synthesis of the target diamide insecticide from this compound is a multi-step process that involves the initial preparation of a key fluorinated benzoxazinone intermediate, followed by its reaction with a pyrazole-carboxamide moiety. This approach allows for the modular construction of the final product and is amenable to library synthesis for the exploration of structure-activity relationships.

G cluster_0 Synthesis of Fluorinated Benzoxazinone Intermediate cluster_1 Synthesis of Pyrazole-Carboxamide Moiety cluster_2 Final Coupling and Product Formation A This compound B Acylation with 2-Nitrobenzoyl Chloride A->B Step 1 C Reduction of Nitro Group B->C Step 2 D Cyclization to Benzoxazinone C->D Step 3 H Fluorinated Benzoxazinone E Substituted Hydrazine F Cyclization with a β-Ketoester E->F Step a G Amidation F->G Step b I Pyrazole-Carboxamide J Coupling Reaction H->J I->J K Novel Diamide Insecticide J->K

Figure 1: A high-level overview of the synthetic workflow.

Part 1: Synthesis of the Fluorinated Benzoxazinone Intermediate

The initial phase of the synthesis focuses on the conversion of this compound into a reactive benzoxazinone intermediate. This heterocyclic system is a key precursor for the subsequent coupling reaction.

Protocol 1: Synthesis of Ethyl 4-fluoro-2-(2-nitrobenzamido)benzoate

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add a solution of 2-nitrobenzoyl chloride (1.1 eq) in anhydrous DCM via the dropping funnel over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired product.

Protocol 2: Reduction of the Nitro Group

  • Catalyst Slurry: In a hydrogenation vessel, prepare a slurry of Palladium on carbon (10% w/w, 0.05 eq) in ethanol.

  • Substrate Addition: Add the synthesized Ethyl 4-fluoro-2-(2-nitrobenzamido)benzoate (1.0 eq) to the vessel.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi and stir the reaction mixture at room temperature for 12-16 hours.

  • Filtration and Concentration: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol and concentrate the filtrate under reduced pressure to obtain the crude amino compound.

Protocol 3: Cyclization to the Benzoxazinone

  • Reaction Setup: Dissolve the crude amino compound from the previous step in anhydrous toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Azeotropic Distillation: Heat the reaction mixture to reflux using a Dean-Stark apparatus to remove water.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting solid is the desired fluorinated benzoxazinone, which can be purified by recrystallization.

Part 2: Synthesis of the Pyrazole-Carboxamide Moiety

The synthesis of the pyrazole-carboxamide partner is a well-established process in the synthesis of diamide insecticides. A general protocol is outlined below.

G A Substituted Hydrazine C Cyclization (e.g., in Ethanol with base) A->C B β-Ketoester B->C D Pyrazole Ester Intermediate C->D F Amidation (e.g., using an activating agent) D->F E Amine (R-NH2) E->F G Pyrazole-Carboxamide F->G

Figure 2: Synthesis of the Pyrazole-Carboxamide component.

Protocol 4: General Synthesis of the Pyrazole-Carboxamide

  • Cyclization: React a substituted hydrazine with a suitable β-ketoester in the presence of a base such as sodium ethoxide in ethanol to form the pyrazole ring.

  • Ester Hydrolysis: Hydrolyze the resulting pyrazole ester to the corresponding carboxylic acid using a base like sodium hydroxide, followed by acidification.

  • Amidation: Couple the pyrazole carboxylic acid with the desired amine using a suitable coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Part 3: Final Coupling to Yield the Novel Diamide Insecticide

The final step in the synthesis is the coupling of the fluorinated benzoxazinone with the pyrazole-carboxamide.

Protocol 5: Synthesis of the Fluorinated Diamide Insecticide

  • Reaction Setup: In a sealed tube, combine the fluorinated benzoxazinone (1.0 eq) and the pyrazole-carboxamide (1.1 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base such as cesium carbonate (1.5 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography or recrystallization to yield the final fluorinated diamide insecticide.

Quantitative Data Summary

StepReactantProductReagentsSolventYield (%)
1This compoundEthyl 4-fluoro-2-(2-nitrobenzamido)benzoate2-Nitrobenzoyl chloride, TriethylamineDCM85-95
2Ethyl 4-fluoro-2-(2-nitrobenzamido)benzoateEthyl 2-(2-aminobenzamido)-4-fluorobenzoateH₂, Pd/CEthanol90-98
3Ethyl 2-(2-aminobenzamido)-4-fluorobenzoate6-Fluoro-2-(2-aminophenyl)-4H-3,1-benzoxazin-4-onep-Toluenesulfonic acidToluene80-90
5Fluorinated Benzoxazinone & Pyrazole-CarboxamideNovel Diamide InsecticideCesium CarbonateDMF70-85

Conclusion and Future Outlook

The protocols detailed above demonstrate a viable synthetic pathway for the application of this compound in the synthesis of novel, fluorinated diamide insecticides. The strategic placement of the fluorine atom is anticipated to confer advantageous properties to the final molecule, potentially leading to enhanced insecticidal potency and a favorable metabolic profile. This approach underscores the importance of fluorinated building blocks in the design and discovery of next-generation agrochemicals. Further optimization of reaction conditions and exploration of a diverse range of pyrazole-carboxamide coupling partners will undoubtedly lead to the identification of new and effective crop protection solutions.

References

  • U.S.
  • Chinese Patent CN102311356A, "Synthetic method of ethyl p-aminobenzo
  • Japanese Patent JPH0586000A, "Method for producing 2-amino-4-fluorobenzoic acid," published April 6, 1993.
  • PubChem Compound Summary for CID 14233600, Ethyl 2-Amino-4-fluorobenzo
  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules. 2021, 26(15), 4478. [Link]

Application Note: Ethyl 2-Amino-4-fluorobenzoate in the Development of Novel Aromatic Polyamides for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide details the application of Ethyl 2-Amino-4-fluorobenzoate as a strategic monomer in the synthesis of novel aromatic polyamides (aramids) for drug delivery systems. The incorporation of fluorine imparts unique physicochemical properties to polymers, including enhanced thermal stability, hydrophobicity, and metabolic resistance, making them prime candidates for controlled-release applications.[1][2] This document provides a comprehensive overview, from monomer characteristics to detailed, field-proven protocols for polymer synthesis, characterization, and evaluation in a drug delivery context. The methodologies are designed to be self-validating, with integrated checkpoints and causal explanations for experimental choices, ensuring scientific rigor and reproducibility.

Introduction: The Rationale for Fluorinated Polyamides in Drug Delivery

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal and mechanical strength.[3] However, their application in biomedicine has been limited by poor processability and solubility. A successful strategy to overcome these limitations involves the incorporation of bulky, electronegative groups like the trifluoromethyl (-CF3) group or fluorine atoms into the polymer backbone.[4][5]

The strategic placement of fluorine, as facilitated by the use of monomers like this compound, offers several distinct advantages for drug delivery systems:

  • Enhanced Stability: The high strength of the carbon-fluorine bond (~485 kJ·mol⁻¹) imparts significant thermal and chemical stability to the polymer matrix, protecting encapsulated drugs from degradation.[1][6]

  • Increased Lipophilicity and Hydrophobicity: Fluorination increases the polymer's hydrophobicity, which can be leveraged to encapsulate hydrophobic drugs and modulate release kinetics.[2] This property also helps shield the drug payload from unwanted interactions with proteins and lipids in the bloodstream, potentially extending circulation time.[1][2]

  • Improved Biocompatibility: Fluorinated polymers often exhibit low surface energy and good biocompatibility, reducing potential toxicity and immunogenic responses.[7]

  • Tunable Release Profiles: The presence of the fluorine atom and the ester group on the monomer allows for fine-tuning of the polymer's degradation and diffusion characteristics, enabling precise control over drug release profiles.[8]

This guide focuses on the synthesis of a novel aromatic polyamide using this compound and a commercially available dicarboxylic acid, followed by its characterization and application as a matrix for the controlled release of a model hydrophobic drug.

Monomer Analysis: this compound

A thorough understanding of the monomer is critical for successful polymerization and ensuring laboratory safety.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₁₀FNO₂PubChem[9]
Molecular Weight 183.18 g/mol PubChem[9]
Appearance Solid-
Boiling Point 271.2 °CMySkinRecipes[10]
CAS Number 117324-05-7PubChem[9]
Safety and Handling

This compound is a chemical that requires careful handling.

Hazard Identification:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Recommended Handling Protocol:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[11][12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place (recommended 2-8°C).[10] Keep away from strong oxidizing agents and strong acids/bases.[13]

Synthesis of a Novel Fluorinated Aromatic Polyamide

This section details the synthesis of a polyamide via low-temperature solution polycondensation, a common and effective method for preparing high-molecular-weight aramids.[14] The reaction involves the condensation of this compound with Terephthaloyl chloride.

Experimental Workflow Overview

The following diagram illustrates the key stages of the synthesis and purification process.

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation MonomerPrep Monomer & Solvent Preparation ReagentPrep Reagent Weighing & Dissolution MonomerPrep->ReagentPrep Polymerization Low-Temperature Polycondensation ReagentPrep->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Washing Washing & Filtering Precipitation->Washing Drying Vacuum Drying Washing->Drying Characterization Polymer Characterization Drying->Characterization To Analysis

Caption: Workflow for polyamide synthesis and purification.

Detailed Synthesis Protocol

Rationale: This protocol utilizes the Yamazaki phosphorylation reaction, a high-temperature solution method that uses a phosphite-based condensing agent to directly form amide bonds from dicarboxylic acids and diamines, avoiding the need for moisture-sensitive acid chlorides.[14] However, for simplicity and common lab practice, a low-temperature polycondensation with a diacid chloride is detailed below. This method is robust and proceeds rapidly under mild conditions.[14]

Materials:

  • This compound (Monomer 1)

  • Terephthaloyl chloride (Monomer 2)

  • N,N-Dimethylacetamide (DMAc, anhydrous)

  • Lithium Chloride (LiCl, anhydrous)

  • Pyridine (anhydrous)

  • Methanol

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and drying tube.

  • Ice bath

  • Standard glassware

Protocol Steps:

  • Reactor Setup & Inert Atmosphere:

    • Thoroughly dry all glassware in an oven at 120°C overnight and assemble while hot under a stream of dry nitrogen.

    • Equip a 250 mL three-neck flask with a mechanical stirrer, a nitrogen inlet, and a calcium chloride drying tube.

    • Causality: Anhydrous conditions are critical. Terephthaloyl chloride is highly reactive with water, which would terminate the polymer chain growth and lead to low molecular weight products.

  • Monomer Dissolution:

    • Under a positive nitrogen pressure, add this compound (e.g., 10 mmol, 1.832 g) and anhydrous LiCl (e.g., 0.5 g) to the flask.

    • Add 50 mL of anhydrous DMAc and stir until all solids are completely dissolved. The LiCl improves the solubility of the resulting aromatic polyamide.[14]

    • Add 2.2 mL of anhydrous pyridine. Pyridine acts as an acid scavenger, neutralizing the HCl byproduct of the condensation reaction, which drives the equilibrium towards polymer formation.

    • Cool the solution to 0°C using an ice bath.

  • Polymerization Initiation:

    • Slowly add solid Terephthaloyl chloride (10 mmol, 2.030 g) to the stirred solution in small portions over 30 minutes.

    • Causality: A slow, portion-wise addition is crucial to control the reaction exotherm and prevent side reactions, ensuring the formation of a high-molecular-weight polymer with a uniform structure.

    • A noticeable increase in viscosity should occur, indicating polymerization.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 24 hours under continuous stirring and nitrogen atmosphere.

    • Quality Control Checkpoint: The solution should become highly viscous, and stirring may become difficult. This is a qualitative indicator of successful high-molecular-weight polymer formation.

  • Polymer Isolation:

    • Pour the viscous polymer solution slowly into a beaker containing 500 mL of vigorously stirring methanol. This will cause the polymer to precipitate as a fibrous solid.

    • Causality: Methanol is a non-solvent for the polyamide but is miscible with DMAc and dissolves unreacted monomers and LiCl, effectively purifying the polymer.

    • Collect the precipitated polymer by vacuum filtration.

  • Purification and Drying:

    • Wash the collected polymer thoroughly with fresh methanol (3 x 100 mL) and then with hot water (2 x 100 mL) to remove any remaining salts and solvent.

    • Dry the purified polymer in a vacuum oven at 80°C for 24 hours to a constant weight.

    • Store the final polymer in a desiccator.

Polymer Characterization

Characterization is essential to confirm the polymer's structure, molecular weight, and thermal properties.

Spectroscopic Analysis (FTIR & ¹H NMR)

Protocol: FTIR Spectroscopy (ATR)

  • Place a small amount of the dried polymer powder onto the ATR crystal of the FTIR spectrometer.

  • Apply pressure to ensure good contact.

  • Record the spectrum from 4000 to 400 cm⁻¹.

  • Expected Results: The spectrum should confirm the formation of the amide linkage.

Protocol: ¹H NMR Spectroscopy

  • Dissolve 10-15 mg of the polymer in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum.

  • Expected Results: The spectrum will confirm the aromatic and ester protons and the disappearance of the primary amine protons from the monomer.

TechniqueCharacteristic Peaks / SignalsInterpretation
FTIR ~3300 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (Amide I, C=O stretch), ~1540 cm⁻¹ (Amide II, N-H bend), ~1240 cm⁻¹ (C-O stretch, ester), ~1150 cm⁻¹ (C-F stretch)Confirmation of amide bond formation and retention of ester and fluoro groups.[5][15]
¹H NMR δ ~10.5 ppm (s, 1H, -NH-), δ ~8.0-8.5 ppm (m, Ar-H), δ ~4.3 ppm (q, 2H, -OCH₂-), δ ~1.3 ppm (t, 3H, -CH₃)Confirms the polymer structure and absence of monomer impurities.[16][17]
Thermal and Molecular Weight Analysis
Analysis TechniqueTypical Expected ResultsSignificance
Thermogravimetric Analysis (TGA) 10% weight loss temperature (T₁₀) > 400°CIndicates high thermal stability, suitable for processing and sterilization.[17]
Differential Scanning Calorimetry (DSC) Glass Transition Temperature (Tg) > 220°CHigh Tg reflects the rigid aromatic backbone, ensuring structural integrity at physiological temperatures.[17]
Gel Permeation Chromatography (GPC) Mn: 30,000-60,000 g/mol , PDI: 1.5-2.5Confirms the synthesis of a high-molecular-weight polymer with a typical polydispersity for step-growth polymerization.

Application in Drug Delivery: Controlled Release Matrix

The synthesized fluorinated polyamide can be used to formulate nanoparticles for the controlled delivery of hydrophobic drugs. The primary release mechanism is expected to be diffusion through the hydrophobic polymer matrix.[18][19]

Nanoparticle Formulation and Drug Loading Workflow

G cluster_formulation Nanoparticle Formulation cluster_purification Purification Dissolution Dissolve Polymer & Drug in Organic Solvent Emulsification Add to Aqueous Phase (with surfactant) Dissolution->Emulsification Sonication High-Shear Sonication Emulsification->Sonication Evaporation Solvent Evaporation (under vacuum) Sonication->Evaporation Centrifugation Centrifugation & Washing Evaporation->Centrifugation Lyophilization Lyophilization Centrifugation->Lyophilization ReleaseStudy In Vitro Release Study Lyophilization->ReleaseStudy To Application

Caption: Workflow for drug-loaded nanoparticle formulation.

Protocol: In Vitro Drug Release Study

Objective: To determine the release kinetics of a model hydrophobic drug (e.g., Paclitaxel) from the fluorinated polyamide nanoparticles.

Materials:

  • Drug-loaded nanoparticles

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (with appropriate Molecular Weight Cut-Off, e.g., 10 kDa)

  • Shaking incubator or water bath

  • UV-Vis Spectrophotometer or HPLC

Protocol Steps:

  • Sample Preparation:

    • Accurately weigh a known amount of lyophilized drug-loaded nanoparticles (e.g., 10 mg).

    • Disperse the nanoparticles in 2 mL of PBS (pH 7.4).

    • Transfer the dispersion into a dialysis bag and seal both ends securely.

    • Causality: The dialysis membrane allows the small, released drug molecules to diffuse into the external medium while retaining the larger nanoparticles.

  • Release Study Setup:

    • Place the sealed dialysis bag into a container with 50 mL of PBS (pH 7.4), which serves as the release medium.

    • Place the container in a shaking incubator set to 37°C and 100 rpm.

    • Causality: 37°C mimics physiological temperature, and constant agitation prevents the formation of a saturated layer around the dialysis bag, ensuring sink conditions.

  • Sample Collection:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium.

    • Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed PBS to maintain a constant volume and sink conditions.

  • Drug Quantification:

    • Analyze the collected samples using a UV-Vis spectrophotometer or HPLC with a pre-established calibration curve for the drug.

    • Calculate the cumulative amount of drug released at each time point.

  • Data Analysis:

    • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

    • The release data can be fitted to various kinetic models (e.g., Higuchi, Korsmeyer-Peppas) to elucidate the release mechanism (e.g., diffusion-controlled).[8][18]

Conclusion

This compound serves as an exemplary monomer for creating advanced fluorinated aromatic polyamides. Its strategic use introduces desirable properties like thermal stability and hydrophobicity, which are highly beneficial for biomedical applications. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and evaluation of these novel polymers in the context of controlled drug delivery. By understanding the causal relationships behind the experimental steps, researchers can further innovate and tailor these materials for a new generation of therapeutic systems.

References

  • Yuan, Y., et al. (2024). Fluorinated Organic Polymers for Cancer Drug Delivery. Advanced Materials.
  • Zolnik, B., & Burgess, D. J. (1997). Polymers in Controlled Drug Delivery. Medical Device and Diagnostic Industry.
  • Park, K. (n.d.). MECHANISMS OF CONTROLLED RELEASE. Kinam Park.
  • Fredenberg, S., et al. (2011). Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release. PMC - PubMed Central.
  • Khan, T. K. H., et al. (n.d.). POLYMERS IN CONTROLLED RELEASE DRUG DELIVERY SYSTEMS: AN EXPLORATION OF PROPERTIES, AND APPLICATIONS. IIP Series.
  • Li, Y., et al. (2015). Controlled Drug Release and Hydrolysis Mechanism of Polymer–Magnetic Nanoparticle Composite. ACS Applied Materials & Interfaces.
  • Martins, P., et al. (2014). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. PMC - NIH.
  • Ando, S. (n.d.). FLUORINATEDPOLYIMIDES: STRUCTURE・PROPERTY RELATIONSHIPS AND APPLICATIONS AS AN OPTICAL MATERIAL. Proceedings of the 1st China-Japan Seminar on Advanced Aromatic Polymers.
  • Wang, Y., et al. (2022). Fluorination Effects on the Drug Delivery Property of Cylindrical Polymer Brushes. ACS Publications.
  • Scilit. (n.d.). Physicochemical characterization of some fully aromatic polyamides. Scilit.
  • Romani, C. (2024). Synthesis of fluorinated polymers for drug/gene delivery and 19F-MRI imaging.
  • Request PDF. (n.d.). Fluorinated Polyimides: Synthesis, Properties, and Applications. Request PDF.
  • ResearchGate. (n.d.). A Study of Synthesis and Characterization of New Aromatic Poly(amide-imide)s. ResearchGate.
  • Tomita, I., et al. (2022). Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliphatic Dicarboxylic Acids. ACS Omega.
  • Yazgan, I. (2019). NMR-based structural characterization of common aromatic poly(amic acid) polymers. Semantic Scholar.
  • Oishi, Y., et al. (2020). Fluorinated and Bio-Based Polyamides with High Transparencies and Low Yellowness Index. MDPI.
  • Smith, B. C. (2023). Infrared Spectroscopy of Polymers XII: Polyaramids and Slip Agents. Spectroscopy Online.
  • Guan, Z., et al. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. NIH.
  • ResearchGate. (n.d.). FTIR spectrum of the polyamide. ResearchGate.
  • Schwab, L. W. (n.d.). Polyamide synthesis by hydrolases. University of Groningen.
  • PubChem. (n.d.). This compound. PubChem.
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes.
  • NIH. (2018). Facile Protocol for the Synthesis of Self-assembling Polyamine-based Peptide Amphiphiles (PPAs) and Related Biomaterials. NIH.
  • de la Campa, J. G., et al. (2021). Functional Aromatic Polyamides. MDPI.
  • Hsiao, S.-H., et al. (2003). Synthesis and Properties of Fluorinated Polyamides Based on 2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene. ResearchGate.

Sources

Topic: Scale-up Synthesis of Derivatives from Ethyl 2-Amino-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-4-fluorobenzoate is a critical starting material in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2] Its structure, featuring an aniline amine, an ethyl ester, and a fluorine atom, allows for diverse derivatization strategies to create bioactive molecules with enhanced metabolic stability and receptor binding affinity.[1] This application note provides in-depth technical guidance and scalable protocols for the synthesis of two key classes of derivatives: quinazolin-4(3H)-ones and N-aryl ureas. We focus on the practical challenges and strategic decisions inherent in transitioning these syntheses from bench-scale to pilot or industrial scale, emphasizing process safety, optimization, and validation.

Introduction: The Strategic Importance of this compound

The incorporation of fluorine into drug candidates is a well-established strategy in modern drug discovery to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. This compound provides an ideal entry point for constructing complex fluorinated aromatic compounds. The primary amino group and the adjacent ester functionality are poised for cyclization reactions to form heterocyclic systems, most notably quinazolinones, which are prominent scaffolds in oncology and other therapeutic areas.[3][4] Furthermore, the nucleophilic amine can readily react with electrophiles like isocyanates to form urea derivatives, another important pharmacophore.

This guide moves beyond simple reaction schemes to address the critical aspects of process scale-up. We will explore the causality behind procedural choices, from solvent selection and thermal management to work-up and purification strategies, ensuring that the described protocols are robust, safe, and reproducible at scale.

Pathway I: Scale-up Synthesis of 7-Fluoro-2-substituted-quinazolin-4(3H)-ones

Quinazolin-4(3H)-ones are a cornerstone of many therapeutic agents. The most common and scalable approach to their synthesis from anthranilic acid derivatives involves a two-step, one-pot process: N-acylation followed by cyclizative condensation with a nitrogen source.[5] A classic method is the Niementowski reaction, or variations thereof, which we will adapt for scale-up.

Mechanistic Rationale and Process Strategy

The synthesis begins with the acylation of the amino group of this compound, typically with an acid anhydride or acid chloride, to form an N-acyl intermediate. This intermediate is then reacted with a nitrogen source, such as formamide or ammonia, which acts as both a reagent and sometimes a solvent. The reaction proceeds via an initial amidation of the ester, followed by an intramolecular cyclization and dehydration to yield the final quinazolinone ring system.

For scale-up, controlling reaction exotherms and managing by-products are paramount. Using a high-boiling solvent like formamide can be advantageous for thermal control, but presents challenges in product isolation.[3][6] Therefore, a staged approach in a suitable high-boiling solvent is often preferred.

Visualizing the Quinazolinone Synthesis Workflow

Quinazolinone_Workflow cluster_prep Step 1: N-Acylation cluster_cyclization Step 2: Cyclization & Isolation A Charge Reactor with This compound & Acetic Anhydride B Heat to 120-130°C A->B C Monitor Reaction (TLC, HPLC) B->C D Add Formamide C->D Upon Completion E Heat to 150-160°C for 4-6 hours D->E F Cool and Precipitate with Water E->F G Filter and Wash Crude Product F->G H Recrystallize from Ethanol/Water G->H I 7-Fluoro-2-methylquinazolin-4(3H)-one H->I Final Product Urea_Workflow A Charge Reactor with This compound & Toluene B Cool to 10-15°C A->B D Slowly Add Isocyanate Solution to Reactor over 1-2 hours B->D C Prepare Solution of Isocyanate (e.g., Phenyl Isocyanate) in Toluene C->D E Maintain Temp < 25°C D->E F Stir for 1 hour post-addition D->F G Filter Precipitated Product F->G H Wash with Toluene/Hexane G->H I Dry Under Vacuum H->I J Ethyl 4-fluoro-2-(3-phenylureido)benzoate I->J Final Product

Caption: Controlled workflow for the exothermic synthesis of a urea derivative.

Detailed Scale-up Protocol: Synthesis of Ethyl 4-fluoro-2-(3-phenylureido)benzoate

Objective: To safely synthesize a urea derivative at scale with high purity and yield.

Materials & Equipment:

  • Jacketed reactor with robust cooling, overhead stirrer, temperature probe, and inert gas inlet.

  • Addition vessel for controlled reagent delivery.

  • This compound (1.0 eq)

  • Phenyl Isocyanate (1.05 eq)

  • Anhydrous Toluene

  • Hexanes (for washing)

Protocol:

  • Reactor Preparation: Charge the main reactor with this compound (1.0 eq) and anhydrous toluene (5-8 volumes). Begin stirring.

  • Initial Cooling: Cool the reactor contents to 10-15°C.

  • Isocyanate Solution: In a separate, dry addition vessel, prepare a solution of phenyl isocyanate (1.05 eq) in anhydrous toluene (2 volumes).

    • Causality: A slight excess of the isocyanate ensures full conversion of the starting amine. Diluting the isocyanate helps manage its reactivity and aids in heat dissipation during addition.

  • Controlled Addition: Slowly add the isocyanate solution to the reactor via the addition pump over 1-2 hours.

    • Critical Control Point: The addition rate must be strictly controlled to maintain the internal reaction temperature below 25°C. This is the most critical step for safety and purity. A runaway reaction can occur if addition is too fast.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

    • IPC: Monitor by HPLC for the disappearance of the starting amine. The product often begins to precipitate during the reaction.

  • Product Isolation: Cool the slurry to 0-5°C and stir for 30 minutes to maximize precipitation.

  • Filtration and Washing: Filter the solid product. Wash the filter cake with a cold mixture of toluene/hexanes (1:1) to remove any unreacted isocyanate and soluble impurities.

  • Drying: Dry the product under vacuum at 40-50°C to a constant weight.

Quantitative Data and Safety
ParameterSpecificationRationale
Scale 100 g - 10 kgHighly exothermic nature requires careful consideration at larger scales.
Overall Yield >95%Typically a high-yielding and clean reaction if controlled properly.
Purity >99% (HPLC)Often requires no further purification.
Primary Hazard Thermal Runaway Strict control of isocyanate addition rate and reactor cooling is non-negotiable.
Reagent Hazard Isocyanates are potent sensitizers and lachrymators. [7]Use in a well-ventilated area or closed system. Wear appropriate PPE, including respiratory protection. [8]

General Process Safety and Environmental Considerations

Scaling up chemical synthesis introduces hazards that may not be apparent at the lab scale.

  • Thermal Hazard Analysis: For exothermic reactions like urea formation, a Reaction Calorimetry (RC1) study is highly recommended before scaling beyond the pilot stage to quantify the heat of reaction and determine the maximum safe addition rate.

  • Reagent Handling: Handling corrosive (acetic anhydride) or toxic (isocyanates) reagents requires engineered controls, such as closed-transfer systems, and appropriate personal protective equipment (PPE). [8]* Waste Management: Aqueous waste streams from the quinazolinone synthesis will be acidic and contain formamide. They must be neutralized and treated according to local environmental regulations. Toluene and hexane waste from the urea synthesis must be collected for solvent recovery or incineration.

Conclusion

This compound is a valuable building block for constructing complex pharmaceutical intermediates. This application note has provided detailed, scalable protocols for two of its most important transformations: the synthesis of quinazolinones and urea derivatives. By understanding the underlying reaction mechanisms and focusing on critical process controls—particularly thermal management and reagent stoichiometry—researchers can successfully and safely transition these syntheses from the bench to a production environment. The key to successful scale-up lies in a proactive approach to safety, rigorous in-process monitoring, and a fundamental understanding of the process chemistry.

References

  • BenchChem. (n.d.). Scaling up the synthesis of 2-Amino-4-fluorobenzoic acid for pilot production.
  • BenchChem. (n.d.). Synthesis of Heterocycles from 2-Amino-4-bromobenzoic Acid.
  • MySkinRecipes. (n.d.). This compound.
  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99.
  • Sabbioni, G., & Schütze, D. (1998). Reactions of 4-methylphenyl isocyanate with amino acids. Archives of toxicology, 72(7), 447-453.
  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing.
  • Al-Sanea, M. M., et al. (2021). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Scientific Reports, 11(1), 1-17.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). A novel azo compound derived from ethyl-4-amino benzoate: synthesis, nonlinear optical properties and DFT investigations.
  • ResearchGate. (n.d.). Scale-up Synthesis of (R)- and (S)-N-(2-Benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide Hydrochloride.
  • ResearchGate. (n.d.). Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid.
  • PubMed. (2024). Synthesis, mol-ecular and crystal structures of 4-amino-3,5-di-fluoro-benzo-nitrile, ethyl 4-amino-3,5-di-fluoro-benzoate, and diethyl 4,4'-(diazene-1,2-di-yl)bis-(3,5-di-fluoro-benzoate).
  • ResearchGate. (n.d.). Substituted Benzoquinazolinones. Part 2: Synthesis of amino-, and sulfanyl-derivatives of benzo[f]- and benzo[h]quinazolinones.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-ones.
  • MDPI. (2023). Quinazolinones, the Winning Horse in Drug Discovery.
  • ResearchGate. (n.d.). Large-Scale Synthesis of (E)-4-Amino-2-Methylbut-2-en-1-ol: Key Building Block for the Synthesis of trans-Zeatin.
  • MySkinRecipes. (n.d.). This compound.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-Amino-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-Amino-4-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your synthesis and overcome common challenges. This compound is a key intermediate in the pharmaceutical industry, particularly in the development of fluorinated benzodiazepines and other central nervous system agents.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and industrially adaptable method is the Fischer esterification of 2-Amino-4-fluorobenzoic acid with ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[2][3] This reaction is reversible, and various strategies are employed to drive the equilibrium towards the formation of the desired ester.[4][5]

Q2: How do the substituents on the aromatic ring of 2-Amino-4-fluorobenzoic acid influence the esterification reaction?

A2: The electronic properties of the amino and fluoro groups have competing effects on the reactivity of the carboxylic acid.

  • The Fluoro Group: As a strongly electron-withdrawing group due to its high electronegativity (inductive effect, -I), the fluorine atom increases the electrophilicity of the carbonyl carbon.[2][6] This makes the carbonyl carbon more susceptible to nucleophilic attack by ethanol, which can potentially accelerate the reaction.[2][6]

  • The Amino Group: Conversely, the amino group is an electron-donating group (+M), which reduces the electrophilicity of the carbonyl carbon.[6] More significantly, being basic, the amino group is protonated by the acid catalyst, forming an ammonium salt.[3][6] This deactivates the ring and consumes the catalyst, necessitating the use of a stoichiometric amount of acid.[3][4]

Q3: Why is a strong acid catalyst like sulfuric acid necessary, and what is its role?

A3: The acid catalyst plays a dual role in Fischer esterification. Firstly, it protonates the carbonyl oxygen of the carboxylic acid, which significantly enhances the electrophilicity of the carbonyl carbon, making it more readily attacked by the weakly nucleophilic ethanol.[4][5][7] Secondly, concentrated sulfuric acid acts as a dehydrating agent, sequestering the water produced during the reaction.[8] This is crucial as it shifts the reaction equilibrium to the right, favoring the formation of the ester and thereby increasing the yield.[8]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Low or No Product Yield

Q4: I am experiencing very low yields in my reaction. What are the likely causes and how can I improve the conversion?

A4: Low yields in this Fischer esterification are a common problem, often attributable to the reversible nature of the reaction and suboptimal conditions.

Causality and Remediation for Low Yield

Potential Cause Explanation Recommended Solution
Reversible Reaction Equilibrium Fischer esterification is an equilibrium-limited process. The presence of water, a byproduct, can drive the reaction backward via hydrolysis of the ester.[4][5]1. Use Excess Ethanol: Employ a large excess of ethanol (at least 5-10 molar equivalents), which also serves as the solvent. This shifts the equilibrium towards the product side according to Le Châtelier's Principle.[4][9] 2. Remove Water: While a Dean-Stark trap can be used, the dehydrating action of concentrated sulfuric acid is often sufficient in this case.[8]
Insufficient Acid Catalyst The basic amino group of the starting material neutralizes a portion of the acid catalyst, rendering it inactive for the esterification reaction.[3][4]Ensure at least a stoichiometric amount of sulfuric acid is used to both protonate the amino group and catalyze the reaction. A slight excess is often beneficial.
Incomplete Reaction The reaction may not have reached equilibrium or completion due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically requires refluxing for several hours.[2]
Suboptimal Temperature While heating is necessary, excessively high temperatures can lead to side reactions and decomposition.Maintain a gentle reflux of the ethanolic solution.
Side Reactions and Impurity Formation

Q5: My final product is discolored (yellow or brown). What is the cause, and how can I obtain a pure, white product?

A5: Discoloration in the final product is a frequent issue, often indicating the presence of impurities arising from side reactions or oxidation.

Troubleshooting Product Discoloration

Potential Cause Explanation Recommended Solution
Oxidation of the Amino Group The amino group is susceptible to oxidation, especially when exposed to air at elevated temperatures, leading to colored impurities.1. Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation. 2. Purification: Use activated charcoal during recrystallization to adsorb colored impurities.[10]
Sulfonation of the Aromatic Ring The use of concentrated sulfuric acid at high temperatures can lead to the sulfonation of the aromatic ring, a common side reaction in Fischer esterifications of aromatic compounds.[2]1. Control Temperature: Avoid excessively high temperatures during reflux. 2. Alternative Catalyst: Consider using a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH), although this may require longer reaction times.
Unreacted Starting Material Incomplete reaction will leave unreacted 2-Amino-4-fluorobenzoic acid in the crude product.Ensure the reaction goes to completion by monitoring with TLC. Unreacted acid can be removed during the basic workup.
Work-up and Purification Challenges

Q6: I am having difficulty with the work-up and purification of my product. Can you provide a detailed protocol and troubleshooting tips?

A6: Proper work-up and purification are critical for obtaining high-purity this compound.

Detailed Work-up and Purification Protocol:

  • Cooling: After the reaction is complete (as determined by TLC), allow the reaction mixture to cool to room temperature.

  • Quenching: Slowly pour the cooled reaction mixture into a beaker containing ice-water. This will cause the protonated ester to precipitate as its salt.

  • Neutralization: While stirring vigorously, slowly add a 10% aqueous solution of sodium carbonate until the evolution of CO₂ gas ceases and the pH of the mixture is basic (pH > 8).[3][9] This deprotonates the ammonium salt of the ester, causing the free base to precipitate out of the solution.[3][9]

  • Isolation: Collect the crude precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with several portions of cold water to remove any inorganic salts.[4][9]

  • Drying: Allow the crude product to air-dry or dry it in a desiccator.

  • Recrystallization: Purify the crude product by recrystallization. A common and effective solvent system is a mixture of ethanol and water.[10][11] Dissolve the crude solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration. An ethanol-hexane mixture is also a viable option for recrystallization.[12]

Q7: During recrystallization, my product is "oiling out" instead of forming crystals. What should I do?

A7: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can be due to a high concentration of impurities or if the solution is too concentrated.

Solutions for "Oiling Out":

  • Re-heat the solution to dissolve the oil.

  • Add a small amount of additional hot solvent (ethanol in the case of an ethanol/water system) to dilute the solution.

  • Allow the solution to cool more slowly. Insulating the flask can promote gradual cooling and crystal formation.

  • If the problem persists, consider purifying the crude product by column chromatography before recrystallization.

Experimental Workflow and Diagrams

Fischer Esterification Workflow

The following diagram outlines the key steps in the synthesis of this compound.

FischerEsterificationWorkflow Workflow for this compound Synthesis Start 1. Reaction Setup - 2-Amino-4-fluorobenzoic acid - Excess Ethanol - H2SO4 (catalyst) Reflux 2. Heating under Reflux - Monitor by TLC Start->Reflux Heat Workup 3. Work-up - Cool reaction mixture - Quench in ice-water - Neutralize with Na2CO3 (aq) Reflux->Workup Reaction complete Isolation 4. Isolation - Vacuum filtration - Wash with cold water Workup->Isolation Precipitate forms Purification 5. Purification - Recrystallization (e.g., Ethanol/Water) Isolation->Purification Crude product Product Pure this compound Purification->Product

Caption: A step-by-step workflow for the synthesis and purification.

Troubleshooting Logic for Low Yield

This decision tree provides a logical approach to troubleshooting low product yields.

LowYieldTroubleshooting Troubleshooting Low Yield Start Low Yield Observed CheckTLC Check TLC of crude product Start->CheckTLC IncompleteReaction Incomplete Reaction: - Increase reflux time - Ensure proper temperature CheckTLC->IncompleteReaction Starting material present CompleteReaction Reaction Complete: - Review work-up procedure CheckTLC->CompleteReaction No starting material CheckCatalyst Review catalyst amount CompleteReaction->CheckCatalyst SufficientCatalyst Sufficient Catalyst: - Check reactant stoichiometry CheckCatalyst->SufficientCatalyst > 1 equivalent InsufficientCatalyst Insufficient Catalyst: - Increase H2SO4 amount to >1 equivalent CheckCatalyst->InsufficientCatalyst < 1 equivalent CheckEthanol Review ethanol amount SufficientCatalyst->CheckEthanol SufficientEthanol Yield Optimized CheckEthanol->SufficientEthanol > 5 equivalents InsufficientEthanol Insufficient Ethanol: - Use a larger excess of ethanol (5-10x or more) CheckEthanol->InsufficientEthanol < 5 equivalents

Caption: A decision tree for troubleshooting low yields in the esterification.

References

  • PrepChem. (n.d.). Synthesis of ethyl 4-amino-2-fluorobenzoate.
  • Quora. (2020).
  • Purpose Of Sulfuric Acid In Esterification. (n.d.). Scribd.
  • Reddit. (2018). Why is sulphuric acid used to make esters?. [Link]
  • American Academic Publisher. (2023). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International journal of physical sciences. [Link]
  • Google Patents. (1995). Method for preparing amino acid esters.
  • ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid.
  • Reddit. (2023).
  • Chemistry LibreTexts. (2021).
  • ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
  • MySkinRecipes. (n.d.). This compound.
  • ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.

Sources

Technical Support Center: Purification of Ethyl 2-Amino-4-fluorobenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of Ethyl 2-Amino-4-fluorobenzoate. As a critical intermediate in the synthesis of various pharmaceutical agents, including central nervous system agents and anti-inflammatory compounds, achieving high purity is paramount.[1] This document provides in-depth protocols, troubleshooting solutions, and expert insights grounded in established chemical principles to ensure successful and repeatable purification through recrystallization.

Foundational Principle: The Science of Recrystallization

Recrystallization is a powerful purification technique for crystalline solids that operates on the principle of differential solubility. The ideal solvent for recrystallization will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature, typically its boiling point.[2][3] As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution. Impurities, which are ideally present in much smaller concentrations, either remain dissolved in the cold solvent (mother liquor) or are removed beforehand via hot filtration if they are insoluble.[4] The slow, controlled formation of the crystal lattice selectively incorporates molecules of the desired compound, physically excluding dissimilar impurity molecules and resulting in a significantly purer final product.

Solvent System Selection for this compound

The molecular structure of this compound—containing a polar amine (-NH₂) and ester (-COOEt) group, alongside a less polar fluorobenzene ring—necessitates careful solvent selection. A single perfect solvent is often difficult to find for such molecules. Therefore, a mixed-solvent system is frequently the most effective approach.[4]

In a mixed-solvent system, the crude compound is dissolved in a minimal amount of a hot "good" solvent, in which it is highly soluble. Then, a "poor" or "anti-solvent," in which the compound is sparingly soluble, is added dropwise to the hot solution until it becomes slightly cloudy (the saturation point). This saturated solution is then allowed to cool, inducing crystallization. Based on the successful recrystallization of structurally similar compounds, an ethanol/hexane system is a highly recommended starting point.[5]

Table 1: Candidate Solvents & Properties for Screening

SolventFormulaBoiling Point (°C)PolarityRole & Rationale
Ethanol C₂H₅OH78PolarGood Solvent: Likely to dissolve the compound when hot due to hydrogen bonding with the amine and ester groups.
Hexane C₆H₁₄69Non-polarAnti-Solvent: Unlikely to dissolve the polar compound, making it an excellent anti-solvent to induce precipitation from an ethanol solution.
Ethyl Acetate C₄H₈O₂77IntermediatePotential Single Solvent: The ester functionality is similar to the target molecule, which can sometimes indicate good solubility behavior.[6]
Water H₂O100Very PolarPotential Anti-Solvent: Could be used with ethanol, but the risk of "oiling out" may be higher if the compound's melting point is below 100°C.

Detailed Experimental Protocol: Mixed-Solvent Recrystallization

This protocol describes the purification of crude this compound using an ethanol/hexane solvent system.

Methodology:

  • Dissolution: Place the crude this compound (~1.0 g) into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal volume of ethanol (e.g., 3-5 mL) and heat the mixture gently on a hot plate with stirring. Continue adding ethanol in small portions until the solid completely dissolves at or near the boiling point. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some product in the solution even after cooling.[7][8]

  • (Optional) Decolorization: If the hot solution is colored, remove it from the heat and add a very small amount of activated charcoal (spatula tip). Swirl the mixture for a few minutes. Causality: Activated charcoal has a high surface area that adsorbs large, colored impurity molecules.[9]

  • (Optional) Hot Filtration: If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration. Pre-heat a separate flask containing a small amount of boiling solvent and a stemless funnel with fluted filter paper. Pour the hot solution through the filter paper quickly to remove the charcoal and/or insoluble impurities. Rinse the original flask and filter paper with a minimal amount of hot solvent to recover any remaining product. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel, which would lead to yield loss.[2][10]

  • Induce Saturation: Re-heat the clear solution to boiling. Using a Pasteur pipette, add hexane dropwise while the solution is swirling and hot. Continue adding hexane until a faint, persistent cloudiness (turbidity) is observed. Add 1-2 drops of hot ethanol to redissolve the precipitate and produce a clear, saturated solution.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[9]

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold hexane (or a pre-chilled, hexane-rich ethanol/hexane mixture) to rinse away the mother liquor containing the dissolved impurities.[7] Causality: Using ice-cold solvent for washing minimizes the redissolving of the purified product crystals.[8]

  • Drying: Leave the crystals in the funnel with the vacuum on for 15-20 minutes to pull air through and facilitate drying. For final drying, transfer the crystals to a pre-weighed watch glass and place them in a desiccator under vacuum until a constant weight is achieved.

Workflow Visualization

Caption: Recrystallization workflow for this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

ProblemProbable Cause(s)Recommended Solution(s)
Q1: No crystals are forming upon cooling. 1. Excess Solvent: The most common cause; the solution is not saturated enough for crystals to form.[11] 2. Supersaturation: The solution is saturated, but there are no nucleation sites for crystal growth to begin.[7][11]1. Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and attempt to cool again.[9][11] 2. Induce Crystallization: Try scratching the inner wall of the flask at the solution's surface with a glass rod. The microscopic scratches provide a surface for nucleation.[7][12] Alternatively, add a tiny "seed crystal" of the pure compound if available.[12]
Q2: An oil is forming instead of crystals ("oiling out"). 1. High Impurity Concentration: Impurities can act as a eutectic mixture, depressing the melting point of the solute below the temperature of the solution.[9] 2. Rapid Cooling/High Concentration: The solution is becoming supersaturated too quickly or at a temperature above the compound's melting point in that solvent system.[8]1. Re-dissolve and Dilute: Reheat the solution to dissolve the oil completely. Add a small amount of additional hot "good" solvent (ethanol) to slightly decrease the saturation.[8][12] 2. Slow Down Cooling: Allow the flask to cool more gradually. Insulating the flask with paper towels can help promote the slower formation of crystals over oil.[11]
Q3: The final product yield is very low. 1. Too Much Solvent Used: A significant portion of the product remains dissolved in the mother liquor.[8] 2. Premature Crystallization: Product crystallized in the funnel during hot filtration. 3. Incomplete Cooling: The solution was not cooled sufficiently to maximize precipitation.[8] 4. Excessive Washing: Too much washing solvent or solvent that was not ice-cold was used, dissolving the final product.[7]1. Optimize Dissolution: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[8] 2. Pre-heat Filtration Apparatus: Ensure the funnel and receiving flask are hot to prevent premature crystallization.[10] 3. Ensure Thorough Cooling: Always use an ice bath after the solution has cooled to room temperature to maximize recovery.[9] 4. Minimal, Cold Wash: Wash the crystals with a minimal volume of ice-cold solvent.[7]
Q4: The purified crystals are still colored. Colored Impurities: The recrystallization process did not effectively remove colored, soluble impurities that were co-crystallized.[9]Use Activated Charcoal: Repeat the recrystallization, but add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.[9]

Frequently Asked Questions (FAQs)

  • Q1: How do I choose between a single solvent and a mixed-solvent system?

    • A1: Always begin by screening for a single ideal solvent. A single-solvent recrystallization is simpler and often gives better results if a suitable solvent can be found (one with a large difference in solubility between hot and cold temperatures).[4] If no single solvent meets these criteria, a mixed-solvent system is the superior alternative.[13]

  • Q2: What is the scientific basis for "scratching" the flask to induce crystallization?

    • A2: Scratching the inside of the glass flask with a glass rod creates microscopic, high-energy rough surfaces. These imperfections disrupt the homogeneity of the supersaturated solution and provide ideal nucleation sites where the first molecules can deposit from the solution and begin to form a crystal lattice.[7][9]

  • Q3: How critical is the cooling rate for crystal quality and purity?

    • A3: The cooling rate is highly critical. Slow, gradual cooling allows for the methodical and selective growth of crystals, which is more effective at excluding impurities.[2] Rapid cooling (e.g., placing a boiling flask directly into an ice bath) causes the compound to precipitate quickly, trapping impurities within the rapidly forming solid and often resulting in smaller, less pure crystals.[12]

  • Q4: How can I confirm the purity of my recrystallized this compound?

    • A4: The most common and immediate method is melting point analysis. A pure compound will have a sharp, narrow melting point range that corresponds to the literature value. Impurities typically cause the melting point to be depressed and broaden. For more definitive purity assessment, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) should be employed.

References

  • Solvent Choice.Chemistry Teaching Labs - University of York. [Link]
  • Finding the best solvent for recrystallisation student sheet.
  • Recrystallization Guide: Process, Procedure, Solvents.Mettler Toledo. [Link]
  • Reagents & Solvents: Solvents for Recrystallization.Department of Chemistry: University of Rochester. [Link]
  • 3.6F: Troubleshooting.Chemistry LibreTexts. [Link]
  • Problems with Recrystallisations.Chemistry Teaching Labs - University of York. [Link]
  • Experiment : Recrystallization – Part I: Solvent Selectio nn.Science Learning Center. [Link]
  • Ethyl 2-amino-4-fluorobenzo
  • Recrystalliz
  • Ethyl 2-Amino-4-fluorobenzo
  • Recrystalliz
  • Synthesis of ethyl 4-amino-2-fluorobenzo

Sources

Technical Support Center: Column Chromatography of Ethyl 2-Amino-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice for the successful purification of Ethyl 2-Amino-4-fluorobenzoate using column chromatography. The content herein is structured to address common challenges and provide robust, scientifically-grounded solutions.

Introduction: The Challenge of Purifying Aromatic Amines

This compound, like many aromatic amines, presents a specific challenge during silica gel chromatography. The basic nature of the amino group leads to strong interactions with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This can result in several undesirable outcomes:

  • Peak Tailing: The most common issue, where the compound elutes slowly and asymmetrically from the column, leading to broad fractions and poor separation.[1][2]

  • Irreversible Adsorption: In some cases, the compound can bind so strongly that it fails to elute, resulting in significant yield loss.

  • Compound Degradation: The acidic nature of silica can sometimes degrade sensitive molecules.[3]

This guide provides systematic approaches to mitigate these issues, ensuring high purity and recovery.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

For most applications, standard silica gel (60 Å, 40-63 µm particle size) is a good starting point due to its high resolving power and cost-effectiveness. However, due to the basicity of the amino group, it is crucial to deactivate the silica to prevent peak tailing.[4]

  • Deactivated Silica Gel: This is the most common and recommended approach. The silica is "deactivated" by adding a small amount of a basic modifier, like triethylamine (TEA), to the mobile phase.[3][5]

  • Alumina (Neutral or Basic): Alumina is a good alternative to silica for the purification of amines as it is less acidic.[6][7] Neutral or basic alumina can often provide good separation without the need for mobile phase modifiers.[7]

  • Amine-Functionalized Silica: This specialized stationary phase has an amine-bonded surface, which is "basic" and ideal for purifying organic amines using standard normal-phase solvents like hexane/ethyl acetate without requiring a basic additive.[8][9]

Q2: How do I select the right mobile phase (eluent)?

The key is to find a solvent system that provides an optimal Rf (retention factor) value on a Thin Layer Chromatography (TLC) plate.

  • Recommended Rf: Aim for an Rf value between 0.2 and 0.4 for your target compound. This generally ensures good separation from impurities and a reasonable elution time on the column.[3]

  • Starting Solvent System: A common and effective mobile phase for compounds of moderate polarity is a mixture of a non-polar solvent and a polar solvent. A good starting point is Hexane/Ethyl Acetate . You can also use Heptane/Ethyl Acetate.[10]

  • Adding a Basic Modifier: To prevent peak tailing on silica gel, add 0.5-2% triethylamine (TEA) to your chosen mobile phase. For example, if your mobile phase is 80:20 Hexane:Ethyl Acetate, you would prepare it as 79:20:1 Hexane:Ethyl Acetate:TEA.

Q3: How do I perform a TLC analysis to find the right solvent ratio?

  • Prepare Stock Solutions: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the TLC Plate: Use a capillary tube to spot a small amount of the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., start with 90:10 Hexane:EtOAc + 1% TEA). Ensure the chamber is saturated with the solvent vapors.[11]

  • Visualize: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Adjust and Repeat: If the Rf is too low (spots don't move far), increase the polarity by adding more ethyl acetate. If the Rf is too high (spots run with the solvent front), decrease the polarity by adding more hexane. Repeat until the desired Rf is achieved.

Q4: Should I use gradient or isocratic elution?

  • Isocratic Elution: Using a single, unchanging solvent composition throughout the chromatography. This is simpler and is often sufficient if the impurities are well-separated from the product on the TLC plate.

  • Gradient Elution: Gradually increasing the polarity of the mobile phase during the separation (e.g., starting with 95:5 Hexane:EtOAc and slowly increasing to 80:20). This is useful for separating compounds with a wide range of polarities or for difficult separations.[3] For most purifications of this compound, a well-chosen isocratic elution should be effective.

Recommended Starting Conditions

This table provides a validated starting point for your experiment. Optimization will likely be necessary based on the specific impurities in your sample.

ParameterRecommended ConditionRationale & Notes
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard, high-resolution media. Must be used with a basic modifier.
Mobile Phase Hexane/Ethyl Acetate with 1% Triethylamine (TEA)Start with a ratio that gives an Rf of 0.2-0.4 on a TEA-treated TLC plate. A common starting ratio is 90:10 to 80:20 (Hexane:EtOAc).
Column Packing Slurry PackingPrepare a slurry of silica gel in the initial mobile phase and pour it into the column. This method helps to create a homogenous, well-packed column, minimizing cracks and channels.
Sample Loading Dry LoadingFor best resolution, dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM), adsorb it onto a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Add this powder to the top of the column.[12]
Elution IsocraticUse the solvent system determined by your TLC analysis.
Detection TLC and/or UV lamp (254 nm)Collect fractions and analyze them by TLC to identify which ones contain the pure product.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem 1: Significant Peak Tailing or Streaking on the Column

  • Symptom: The compound elutes over a large number of fractions, and the spots on the TLC plates are elongated or "streaked".

  • Primary Cause: Strong acid-base interaction between the basic amine of your product and the acidic silanol groups on the silica surface.[1][4]

  • Solutions:

    • Increase Basic Modifier: If you are already using TEA, try increasing the concentration to 2-3%.

    • Switch to a Stronger Base: In some cases, using a few drops of ammonium hydroxide in your polar solvent (e.g., in methanol, if used as part of the eluent) can be more effective than TEA.[7]

    • Change Stationary Phase: Switch to neutral alumina, which lacks the acidic silanol groups responsible for the interaction.[6][7]

    • Pre-treat the Silica: Before packing, you can wash the silica gel with a solution of your eluent containing 5% TEA to ensure all acidic sites are neutralized.[13]

Problem 2: The Compound Will Not Elute from the Column

  • Symptom: Even after passing many column volumes of eluent, the product is not detected in the fractions.

  • Cause: The mobile phase is not polar enough to displace the compound from the stationary phase, or the compound has irreversibly bound to the silica.

  • Solutions:

    • Increase Eluent Polarity: Gradually increase the percentage of ethyl acetate in your mobile phase. If that is not enough, you can try a more polar solvent system, such as dichloromethane/methanol (with 1% TEA).

    • Flush the Column: If the compound is truly stuck, you may need to flush the column with a very polar solvent mixture, such as 90:10:1 Dichloromethane:Methanol:Ammonium Hydroxide to recover your material, though it may not be pure.

    • Re-evaluate TLC: Double-check your TLC results. It's possible an error was made in choosing the initial solvent system.

Problem 3: Poor Separation Between the Product and an Impurity

  • Symptom: Fractions contain both the desired product and a closely-eluting impurity.

  • Cause: The chosen solvent system does not provide sufficient selectivity (separation) for the two compounds.

  • Solutions:

    • Fine-Tune Polarity: Try to find a solvent system where the Rf of your product is lower (~0.2), which will increase the separation from less polar impurities.

    • Change Solvent System: Sometimes, changing the solvents entirely can alter the selectivity. For example, try a system of Dichloromethane/Ethyl Acetate or Toluene/Ethyl Acetate (always with 1% TEA).

    • Run a Second Column: Combine the mixed fractions, evaporate the solvent, and run a second, "clean-up" column using a shallower gradient or a different solvent system to isolate the product.

Workflow Diagrams

A visual guide to the decision-making process in troubleshooting column chromatography issues.

Caption: Troubleshooting workflow for common column chromatography problems.

References

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase.
  • ResearchGate. (2019, January 20). How to seperate organic amine from silica gel?
  • Chemistry For Everyone. (2025, March 14). How To Neutralize Silica Gel? [Video]. YouTube.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • ResearchGate. (2014, November 4). When basification of silica gel is required, before using Column chromatography?
  • Science Forums. (2011, August 29). Amine purification.
  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
  • Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks.
  • Reddit. (2017, May 13). Alternatives to silica gel or alternative method of purification?
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Wiley-VCH. (n.d.). Supporting Information.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • Organic Syntheses. (n.d.). Procedure.
  • King Group. (n.d.). Successful Flash Chromatography.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.

Sources

Ethyl 2-Amino-4-fluorobenzoate solubility in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 2-Amino-4-fluorobenzoate

Welcome to the dedicated support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights and practical solutions for handling this valuable synthetic intermediate. Given its role in the synthesis of pharmacologically active molecules, understanding its solubility characteristics is paramount for reaction setup, purification, and formulation.[1]

This document moves beyond simple data presentation to offer causal explanations for experimental choices and to provide robust, self-validating protocols for your laboratory work.

Physicochemical Profile of this compound

Before delving into solubility specifics, it's crucial to understand the foundational properties of the molecule that dictate its behavior in various solvents.

  • Molecular Formula: C₉H₁₀FNO₂

  • Molecular Weight: 183.18 g/mol [2]

  • Appearance: Typically a solid at room temperature (white or off-white powder/crystals).

  • Key Structural Features:

    • Aromatic Ring: A core benzene ring structure, which is inherently non-polar.

    • Amino Group (-NH₂): A polar functional group capable of hydrogen bonding (as a donor).

    • Ester Group (-COOEt): A polar group that can act as a hydrogen bond acceptor.

    • Fluorine Atom (-F): An electronegative atom that modulates the electronic properties of the aromatic ring but contributes minimally to polarity.

The interplay of these features—a largely non-polar backbone with distinct polar functional groups—results in a molecule with intermediate polarity. This duality is the primary driver of its solubility behavior, adhering to the fundamental principle of "like dissolves like."

Solubility Profile in Common Organic Solvents

While precise quantitative solubility data for this compound is not extensively published, we can construct a reliable qualitative profile based on its chemical structure and empirical data from structurally similar compounds, such as aminobenzoates.[3][4] The following table provides expected solubility at ambient temperature (approx. 20-25°C).

Solvent ClassSpecific SolventExpected SolubilityRationale for Experimental Choice
Protic Polar Methanol, EthanolHigh The hydroxyl (-OH) group in alcohols can effectively hydrogen-bond with both the amino and ester functionalities of the solute, while the alkyl portion interacts favorably with the aromatic ring. These are often the first choice for dissolving aminobenzoates.[3][4]
Aprotic Polar Acetone, Ethyl AcetateHigh to Moderate These solvents possess a polar carbonyl group that can act as a hydrogen bond acceptor for the solute's amino group. Their overall polarity is well-matched to the solute, making them excellent choices for dissolution and chromatography.
Dichloromethane (DCM), ChloroformHigh These chlorinated solvents are effective at dissolving moderately polar compounds. Their ability to engage in dipole-dipole interactions, coupled with their capacity to solvate the aromatic ring, makes them highly effective. Chloroform is particularly effective for compounds with hydrogen-bond donating groups.[4]
Tetrahydrofuran (THF)High As a polar ether, THF is a versatile solvent. Its cyclic structure and oxygen atom can solvate the ester and amino groups effectively.
Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Very High These are highly polar aprotic solvents capable of dissolving a wide range of organic compounds. They should be used when other common solvents fail, particularly for preparing concentrated stock solutions. Note their high boiling points can complicate product isolation.
Non-Polar TolueneLow to Moderate Toluene's aromatic ring can interact favorably with the solute's benzene ring via π-π stacking. However, its lack of polarity makes it a poor solvent for the polar amino and ester groups, leading to limited solubility.
Hexane, HeptaneVery Low / Insoluble These aliphatic hydrocarbons are entirely non-polar and lack the ability to form the necessary intermolecular interactions (hydrogen bonds, dipole-dipole) to overcome the solute's crystal lattice energy. They are best used as anti-solvents for crystallization.
Aqueous WaterVery Low / Insoluble Despite its polar functional groups, the molecule's hydrophobic aromatic core is dominant, leading to poor solubility in water. The analogous compound, Ethyl 4-aminobenzoate, is also only slightly soluble in water.[4]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the dissolution of this compound in a practical, question-and-answer format.

Q1: My compound is not dissolving in the chosen solvent, even though it's listed as "High" solubility. What are my next steps?

  • Answer: This is a common issue that can often be resolved systematically. The dissolution rate is influenced by kinetics as much as thermodynamics.

    • Increase Agitation: Ensure the mixture is being stirred vigorously. For small scales, a vortex mixer can be effective. For larger scales, use a magnetic stir bar at a speed sufficient to create a vortex. This maximizes the surface area of the solid in contact with the solvent.

    • Apply Gentle Heat: The solubility of solids in liquids almost always increases with temperature. Warm the mixture gently (e.g., to 40-50°C) using a water bath. This provides the system with the energy needed to break the crystal lattice forces. Caution: Do not overheat, as this can lead to solvent loss or potential degradation, especially in reactive media.

    • Increase Solvent Volume: You may be attempting to create a supersaturated solution. Add the solvent in small increments (e.g., 10-20% additional volume at a time) with continued stirring and gentle warming until the solid dissolves completely.

    • Particle Size Reduction: If you are working with large crystals, grinding the solid into a fine powder with a mortar and pestle will significantly increase the surface area and accelerate dissolution.

Q2: The compound "oiled out" instead of dissolving. What does this mean and how do I fix it?

  • Answer: "Oiling out" occurs when a solid melts in the solvent before it fully dissolves, forming a second liquid phase. This typically happens when a solution is heated to a temperature above the solute's melting point, but there is insufficient solvent to fully dissolve it.

    • Causality: The thermal energy is sufficient to melt the solid, but the entropy gain from dissolution is not yet favorable due to an insufficient volume of solvent.

    • Solution: The primary fix is to add more of the soluble solvent while maintaining the elevated temperature and vigorous stirring.[5] The goal is to create enough solvent volume to fully solvate the molten compound, transitioning it into a single homogeneous phase. If using a mixed-solvent system for crystallization, add more of the solvent in which the compound is more soluble.[5]

Q3: After adding the solvent, the solution turned a slight yellow/brown. Is this a problem?

  • Answer: This can indicate one of two things:

    • Impurity Presence: The starting material may contain a colored impurity that is now visible in solution. This is common and can often be resolved during purification (e.g., recrystallization with a charcoal treatment).

    • Degradation: Aminobenzoates can be susceptible to oxidation, especially when heated in the presence of air or impurities. The amino group is an electron-donating group that activates the aromatic ring, making it more prone to oxidative processes which can form colored byproducts.

    • Validation Step: To check for degradation, take a small aliquot of the solution and analyze it by Thin Layer Chromatography (TLC) against a standard of the starting material dissolved in a trusted solvent. If a new, colored spot appears, degradation may be occurring.

    • Preventative Action: If degradation is suspected, try dissolving the compound at a lower temperature or under an inert atmosphere (e.g., nitrogen or argon).

Q4: How critical is solvent purity for solubility experiments?

  • Answer: Extremely critical. The presence of even small amounts of contaminants can have a significant impact.

    • Water Contamination: The most common issue is the presence of water in an organic solvent. For a hydrophobic compound like this compound, water can act as an "anti-solvent," drastically reducing its solubility in solvents like ethyl acetate or DCM. Always use anhydrous or dry solvents for best results.

    • Cross-Contamination: Using a solvent from a shared bottle that might be contaminated with other reagents can introduce unknown variables, affecting solubility and potentially causing side reactions. Always use reagents from clean, clearly labeled sources.

Experimental Protocols

The following protocols provide a validated, step-by-step methodology for determining solubility in your own laboratory setting.

Protocol 1: Qualitative Solubility Determination

This rapid test is used to classify a compound's solubility in a range of solvents.

Objective: To determine if the compound is soluble, partially soluble, or insoluble in a given solvent at a concentration of ~25 mg/mL.

Methodology:

  • Preparation: Dispense 25 mg of this compound into a small, dry test tube or vial (e.g., 13x100 mm).

  • Solvent Addition: Add 1 mL of the test solvent to the vial in three portions (0.33 mL each).

  • Agitation: After each addition, cap the vial and agitate vigorously using a vortex mixer for 60 seconds.[6]

  • Observation: Visually inspect the solution against a contrasting background.

    • Soluble: The solution is completely clear, with no visible solid particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid appears largely unaffected by the solvent.

  • Documentation: Record the results for each solvent tested.

Diagram: General Workflow for Solubility Determination

G start Start: Weigh 25 mg of Compound add_solvent Add 0.33 mL of Solvent start->add_solvent vortex Vortex for 60 seconds add_solvent->vortex observe Observe for Undissolved Solid vortex->observe soluble Result: Soluble observe->soluble No partially_insoluble Add another 0.33 mL (Total 0.66 mL) observe->partially_insoluble Yes vortex2 Vortex for 60 seconds partially_insoluble->vortex2 observe2 Observe for Undissolved Solid vortex2->observe2 observe2->soluble No add_final_solvent Add final 0.33 mL (Total 1.0 mL) observe2->add_final_solvent Yes partially_soluble Result: Partially Soluble vortex3 Vortex for 60 seconds add_final_solvent->vortex3 observe3 Observe for Undissolved Solid vortex3->observe3 observe3->partially_soluble No insoluble Result: Insoluble observe3->insoluble Yes G start Problem: Compound Not Dissolving check_agitation Is mixture stirring vigorously? start->check_agitation increase_agitation Increase stir rate / Vortex check_agitation->increase_agitation No apply_heat Apply gentle heat (40-50°C) check_agitation->apply_heat Yes increase_agitation->check_agitation add_solvent Add more solvent incrementally apply_heat->add_solvent Still not dissolved success Success: Homogeneous Solution apply_heat->success Dissolved check_purity Is solvent anhydrous and pure? add_solvent->check_purity Still not dissolved add_solvent->success Dissolved use_dry_solvent Use fresh, anhydrous solvent check_purity->use_dry_solvent No consider_alt_solvent Consider a stronger solvent (e.g., DMSO) check_purity->consider_alt_solvent Yes use_dry_solvent->start consider_alt_solvent->success

Caption: Decision tree for resolving dissolution issues.

References

  • EXPERIMENT 1 DETERMIN
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Workup Tips - Department of Chemistry : University of Rochester. (n.d.).
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
  • Solubility of p ABA in several solvents (data in Table 1)
  • What to do when compound did not dissolve in organic solvent?
  • Solubility of Organic Compounds. (2023, August 31).
  • Dissolution Method Troubleshooting: An Industry Perspective. (2022, November 1).
  • This compound | C9H10FNO2 | CID 14233600 - PubChem. (n.d.).
  • Ethyl 2-amino-4-fluorobenzo
  • Ethyl 4-aminobenzo

Sources

Stability of Ethyl 2-Amino-4-fluorobenzoate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-Amino-4-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound. We will delve into the stability of this compound under both acidic and basic conditions, offering insights into potential degradation pathways and robust analytical methods for its assessment.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound under acidic or basic conditions?

A1: The primary degradation pathway is the hydrolysis of the ethyl ester bond. This reaction cleaves the ester to form 2-Amino-4-fluorobenzoic acid and ethanol. The rate and mechanism of this hydrolysis are highly dependent on the pH of the solution.

Q2: How does the stability of this compound differ between acidic and basic environments?

A2: this compound is susceptible to hydrolysis under both acidic and basic conditions, but the mechanisms differ.

  • Acidic Conditions: The hydrolysis is acid-catalyzed. The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which increases its electrophilicity and makes it more susceptible to nucleophilic attack by water. The amino group, being basic, will also be protonated to form an ammonium salt, which can influence the overall reaction rate.[1]

  • Basic Conditions: The hydrolysis, also known as saponification, is base-catalyzed and generally proceeds faster than acid-catalyzed hydrolysis. It involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This reaction is typically irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack.[2]

Q3: Can the amino group in this compound influence its stability?

A3: Yes, the ortho-amino group can significantly influence the rate of hydrolysis through intramolecular catalysis.[3][4] The lone pair of electrons on the nitrogen atom can act as an internal general base, facilitating the nucleophilic attack of water on the ester's carbonyl group. This can lead to an enhanced rate of hydrolysis in a pH-independent manner over a certain range.[3][4]

Q4: What are the expected degradation products I should monitor in my experiments?

A4: The primary and expected degradation product is 2-Amino-4-fluorobenzoic acid . Depending on the pH of your analytical mobile phase, this may exist in its protonated or deprotonated form. Ethanol is also a product, but it is typically not monitored in these stability studies due to its volatility and lack of a strong chromophore for UV detection.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Unexpectedly rapid degradation of this compound. 1. pH of the solution is higher or lower than anticipated.2. Elevated storage temperature.3. Presence of metal ion catalysts.1. Carefully measure and buffer the pH of your solutions.2. Store solutions of the compound at recommended temperatures (e.g., 2-8°C) and protect from excessive heat.[1]3. Use high-purity solvents and glassware; consider the use of a chelating agent like EDTA if metal contamination is suspected.
Poor separation between this compound and its degradation product (2-Amino-4-fluorobenzoic acid) in HPLC analysis. 1. Inappropriate mobile phase pH.2. Insufficient organic modifier in the mobile phase.3. Unsuitable column chemistry.1. Adjust the mobile phase pH. A slightly acidic pH (e.g., 3-4) will ensure the carboxylic acid is protonated and less polar, aiding in retention on a C18 column.2. Optimize the gradient or isocratic composition of your mobile phase (e.g., acetonitrile or methanol concentration).3. Ensure you are using a suitable reversed-phase column (e.g., C18). For challenging separations, consider a phenyl-hexyl or a fluorinated phase column for alternative selectivity.[5]
Appearance of multiple unknown peaks in the chromatogram after stress testing. 1. Secondary degradation products formed under harsh stress conditions.2. Interaction with excipients in a formulated product.3. Oxidative degradation if the sample was not protected from air.1. Reduce the severity of the stress conditions (e.g., lower acid/base concentration, temperature, or exposure time). The goal is to achieve 5-20% degradation.[6]2. Analyze a placebo formulation under the same stress conditions to identify peaks originating from excipients.3. Purge solutions with an inert gas like nitrogen or argon if oxidation is suspected.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the steps for conducting a forced degradation study to assess the stability of this compound under acidic and basic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • HPLC-grade acetonitrile and water

  • Phosphoric acid

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile or a suitable solvent.

  • Acidic Stress: a. To a volumetric flask, add an appropriate volume of the stock solution. b. Add 0.1 M HCl to the desired volume. c. Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). d. At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Stress: a. To a volumetric flask, add an appropriate volume of the stock solution. b. Add 0.1 M NaOH to the desired volume. c. Incubate the solution at room temperature (basic hydrolysis is often rapid) for a defined period (e.g., 30 minutes, 1, 2, 4 hours). d. At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution in the mobile phase without acid or base and analyze at the beginning and end of the experiment.

  • Analysis: Analyze all samples by the stability-indicating HPLC method described in Protocol 2.

Protocol 2: Stability-Indicating RP-HPLC Method

This method is designed to separate this compound from its primary degradation product, 2-Amino-4-fluorobenzoic acid.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase A: Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

  • Gradient:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 70% B

    • 15-20 min: 70% B

    • 20-22 min: 70% to 30% B

    • 22-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Data Presentation

Table 1: Representative Stability Data for this compound under Forced Degradation

ConditionTime (hours)% this compound Remaining% 2-Amino-4-fluorobenzoic Acid Formed
0.1 M HCl at 60°C 01000
492.57.5
885.214.8
2468.931.1
0.1 M NaOH at 25°C 01000
0.588.111.9
179.520.5
265.334.7

Note: The data presented are illustrative and may vary depending on the specific experimental conditions.

Visualizations

Hydrolysis Mechanisms

Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis (Saponification) Ester_A This compound Protonated_Ester Protonated Ester (Activated) Ester_A->Protonated_Ester + H+ Tetrahedral_Intermediate_A Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate_A + H2O Product_Acid 2-Amino-4-fluorobenzoic Acid + Ethanol Tetrahedral_Intermediate_A->Product_Acid - H+ Ester_B This compound Tetrahedral_Intermediate_B Tetrahedral Intermediate Ester_B->Tetrahedral_Intermediate_B + OH- Carboxylic_Acid Carboxylic Acid + Ethoxide Tetrahedral_Intermediate_B->Carboxylic_Acid Product_Salt Carboxylate Salt + Ethanol Carboxylic_Acid->Product_Salt + OH- (deprotonation)

Caption: Mechanisms of acid and base-catalyzed ester hydrolysis.

Experimental Workflow

Experimental_Workflow start Start: Prepare Stock Solution acid_stress Acidic Stress (0.1 M HCl, 60°C) start->acid_stress base_stress Basic Stress (0.1 M NaOH, 25°C) start->base_stress sampling Sample at Time Points acid_stress->sampling base_stress->sampling neutralize Neutralize & Dilute sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Analysis (% Degradation) hplc->data end End: Stability Profile data->end

Caption: Workflow for the forced degradation study.

References

  • Fife, T. H., & Przystas, T. J. (2002). Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. The Journal of Organic Chemistry, 67(10), 3144-3149.
  • Hase, S., Tsuruoka, N., & Ikenaka, T. (1997). Two-mode Analysis by High-performance Liquid Chromatography of ρ-Aminobenzoic Ethyl Ester-derivatized Monosaccharides. Bioscience, Biotechnology, and Biochemistry, 61(11), 1944-1946.
  • Di Loreto, H. E., Czarnowski, J., & dos Santos Afonso, M. (2002). Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. Chemosphere, 49(3), 353-361.
  • ResearchGate. (2002). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters.
  • National Center for Biotechnology Information. (2021). Two-mode analysis by high-performance liquid chromatography of p-amino benzoic acid ethyl ester-labeled monosaccharides.
  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • Quora. (2016). What is the reaction of ethyl-4-aminobenzoate and hydrochloric acid?
  • Der Pharma Chemica. (2015). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester.
  • Hegazy, M. A., Metwaly, F. H., Abdelkawy, M., & Abdel-Wahab, N. S. (2013). Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride. Journal of Chromatographic Science, 51(8), 757-766.
  • SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid.
  • ResearchGate. (2019). Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process.
  • StudySmarter. (2023). Base Catalysed Ester Hydrolysis: Mechanism & Procedure.
  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
  • MDPI. (2019). Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process.
  • National Center for Biotechnology Information. (n.d.). Ethyl 2-aminobenzoate. PubChem Compound Summary for CID 6877.
  • Journal of the Indian Chemical Society. (1974). Kinetic studies in ester hydrolysis.
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
  • Sinha, V. R., Kumar, R. V., & Bhinge, J. R. (2009). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Indian Journal of Pharmaceutical Sciences, 71(6), 630-636.
  • National Center for Biotechnology Information. (2009). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil.
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Bell, D. S. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International, 17(11), 624-633.
  • Royal Society of Chemistry. (2019). Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS. Journal of Analytical Atomic Spectrometry, 34(1), 123-130.
  • Research Journal of Pharmacy and Technology. (2012). Significance of Stability Studies on Degradation Product.

Sources

Technical Support Center: Ethyl 2-Amino-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for Ethyl 2-Amino-4-fluorobenzoate (C₉H₁₀FNO₂). This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the optimal storage, handling, and application of this key synthetic intermediate. Here, we address common challenges and frequently asked questions to support the integrity and success of your experimental work.

Troubleshooting Guide: Experimental Challenges

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: I observe a new, more polar peak in my HPLC analysis of a stored solution of this compound. What is the likely cause and how can I prevent it?

Answer:

The appearance of a new, more polar peak during HPLC analysis is a common indicator of hydrolysis . The ester functional group in this compound is susceptible to cleavage, particularly in the presence of moisture, acids, or bases, yielding 2-Amino-4-fluorobenzoic acid and ethanol.[1] The resulting carboxylic acid is significantly more polar than the parent ester, leading to an earlier elution time on a reversed-phase HPLC column.

Causality and Prevention:

  • Mechanism: The hydrolysis can be catalyzed by acidic or basic conditions. Even neutral water can lead to slow hydrolysis over time.[2] The lone pair of electrons on the amino group can also participate in intramolecular catalysis, potentially influencing the rate of hydrolysis.

  • Preventative Measures:

    • Solvent Choice and Preparation: Use anhydrous solvents for preparing stock solutions and reaction mixtures. If aqueous solutions are necessary, prepare them fresh and use them promptly. Buffering the solution to a neutral pH can help minimize acid or base-catalyzed hydrolysis.

    • Storage of Solutions: Store solutions at the recommended 2-8°C to slow down the rate of hydrolysis.[3] For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric moisture.

    • Handling: Avoid introducing moisture into the stock container. Use dry syringes and needles for transfers.

Question 2: My solid this compound has developed a yellowish or brownish tint upon storage. Is it still usable?

Answer:

The development of a color change from its typical off-white or light yellow appearance often suggests oxidation of the aromatic amine functional group.[4] Aromatic amines are known to be sensitive to air and light, leading to the formation of colored oxidation products.[5]

Causality and Prevention:

  • Mechanism: The amino group (-NH₂) on the benzene ring is an electron-donating group, making the aromatic ring susceptible to oxidation. This can be initiated by atmospheric oxygen and accelerated by exposure to light or trace metal impurities. The oxidation can lead to the formation of nitroso, nitro, and polymeric compounds, which are often colored.

  • Assessing Usability:

    • Purity Check: The first step is to assess the purity of the discolored material using an appropriate analytical method, such as the HPLC-UV protocol detailed below.

    • Small-Scale Test Reaction: If the purity is found to be acceptable (e.g., >95%), it is advisable to perform a small-scale test reaction to confirm its reactivity before committing to a large-scale synthesis.

  • Preventative Measures:

    • Inert Atmosphere: Store the solid compound under an inert atmosphere (argon or nitrogen) to minimize contact with oxygen.

    • Light Protection: Store the container in a dark place or use an amber-colored vial to protect it from light.[6][7]

    • Temperature Control: Adhere to the recommended storage temperature of 2-8°C to reduce the rate of oxidative degradation.[3]

Question 3: My reaction involving this compound is sluggish or incomplete, even with a fresh bottle. What could be the issue?

Answer:

Assuming the purity of the compound has been verified, incomplete or sluggish reactions can often be attributed to the presence of non-obvious impurities or inappropriate reaction conditions .

Potential Causes and Solutions:

  • Starting Material Impurities: The synthesis of this compound may result in residual starting materials or by-products that are not easily detected by all analytical methods. For instance, residual acids or bases from the synthesis could interfere with your reaction.

  • Reaction Setup:

    • Moisture and Air: As with storage, the presence of moisture and air in your reaction can lead to side reactions or degradation of the starting material. Ensure your glassware is oven-dried and the reaction is run under an inert atmosphere, especially if using sensitive reagents like organometallics or strong bases.

    • Solvent Purity: Use high-purity, anhydrous solvents appropriate for your reaction chemistry.

  • Troubleshooting Workflow: A systematic approach to troubleshooting is crucial. The following diagram outlines a logical workflow to diagnose issues when a reaction with this compound fails.

troubleshooting_workflow start Reaction with this compound Fails check_purity Verify Purity of Starting Material (HPLC, NMR) start->check_purity purity_ok Purity >98%? check_purity->purity_ok degraded Compound Degraded (Hydrolysis/Oxidation) purity_ok->degraded No check_conditions Review Reaction Conditions purity_ok->check_conditions Yes new_bottle Source Fresh Reagent & Review Storage/Handling degraded->new_bottle conditions_ok Conditions Correct? check_conditions->conditions_ok reagents Check Purity of Other Reagents/Solvents conditions_ok->reagents No consult Consult Literature for Similar Reactions conditions_ok->consult Yes setup Verify Reaction Setup (Inert atmosphere, Dry glassware) reagents->setup optimize Optimize Reaction Parameters (Temp, Time, Concentration) setup->optimize consult->optimize

Troubleshooting workflow for experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: The compound should be stored in a tightly sealed container, protected from light, in a dry, cool, and well-ventilated area.[4] A recommended storage temperature is between 2-8°C.[3] For long-term stability, storage under an inert gas like argon or nitrogen is advised to prevent oxidation.

Q2: How should I handle solutions of this compound?

A2: Prepare solutions using anhydrous solvents if the reaction chemistry allows. If aqueous solutions are required, they should be prepared fresh for each use to minimize hydrolysis. Store solutions at 2-8°C for short periods and protect them from light.

Q3: What are the main degradation pathways for this compound?

A3: The two primary degradation pathways are:

  • Hydrolysis: The ester linkage can be cleaved by water, especially under acidic or basic conditions, to form 2-Amino-4-fluorobenzoic acid and ethanol.[1]

  • Oxidation: The aromatic amine group is susceptible to oxidation by atmospheric oxygen, which can be accelerated by light, leading to colored impurities.[5]

Q4: Is this compound sensitive to light?

A4: Yes, as an aromatic amine, it has the potential to be light-sensitive.[6][7] Photodegradation can contribute to the formation of colored impurities. Therefore, it is crucial to store the compound in a light-resistant container and in the dark.

Data Summary Table

ParameterRecommended ConditionRationale & References
Storage Temperature 2-8°CTo slow down potential degradation reactions.[3]
Atmosphere Store under an inert gas (Argon or Nitrogen)To prevent oxidation of the aromatic amine.[5]
Light Exposure Store in a dark place or in an amber vialTo prevent photodegradation.[6][7]
Moisture Keep in a tightly sealed container in a dry locationTo prevent hydrolysis of the ester group.[1][2]
Incompatible Materials Strong acids, strong bases, strong oxidizing agentsThese can catalyze hydrolysis or cause rapid oxidation.

Experimental Protocols

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a starting point for the purity analysis of this compound. It is based on established methods for similar compounds and should be validated for your specific instrumentation and requirements.[8][9][10]

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Phosphoric acid or Formic acid (for mobile phase modification)

  • This compound reference standard (of known purity)

2. Preparation of Solutions:

  • Mobile Phase: A typical starting mobile phase is a mixture of Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% acid (e.g., phosphoric acid) to ensure good peak shape. The mobile phase should be filtered and degassed.

  • Diluent: The mobile phase is a suitable diluent.

  • Standard Solution (e.g., 0.1 mg/mL): Accurately weigh and dissolve an appropriate amount of the reference standard in the diluent.

  • Sample Solution (e.g., 0.1 mg/mL): Prepare the sample to be tested at the same concentration as the standard solution.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at a wavelength of maximum absorbance for this compound (a starting point would be around 280 nm, but this should be confirmed by UV scan).

4. Data Analysis:

  • Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the reference standard, accounting for the purity of the standard.

  • Identify and quantify any impurity peaks by their relative retention times and peak areas.

References

  • Oxidation of Aromatic Amines to Nitro Compounds. (n.d.). Sciencemadness.org.
  • What is the reaction of ethyl-4-aminobenzoate and hydrochloric acid? (2016, March 2). Quora.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168.
  • Laha, S., & Luthy, R. G. (1990). Oxidation of aniline and other primary aromatic amines by manganese dioxide. Environmental Science & Technology, 24(3), 363-373.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency.
  • Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology.
  • Powell, M. (2021, July 28). Photostability testing theory and practice. Q1 Scientific.
  • Cullen, W. (2023, July 19). Meet the expert: The Importance of Photostability Testing. Sampled.
  • Kushwaha, P. (2009). Significance of Stability Studies on Degradation Product. Research J. Pharm. and Tech., 2(4), 621-627.
  • Fife, T. H. (2002). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. The Journal of Organic Chemistry, 67(10), 3179-3183.
  • This compound. (n.d.). MySkinRecipes.
  • This compound. (n.d.). Amerigo Scientific.
  • This compound. (n.d.). PubChem.
  • Thermal Degradation of Antioxidant Compounds: Effects of Parameters, Thermal Degradation Kinetics, and Formulation Strategies. (2020). ResearchGate.
  • Thermal Degradation of Organophosphorus Flame Retardants. (2022). MDPI.
  • Two-mode analysis by high-performance liquid chromatography of p-amino benzoic acid ethyl ester-labeled monosaccharides. (2021). NCBI.

Sources

Troubleshooting low yield in reactions with Ethyl 2-Amino-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 2-Amino-4-fluorobenzoate

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the unique challenges presented by this valuable synthetic intermediate. The presence of a fluorine atom para to the amino group introduces specific electronic effects that can significantly influence reaction outcomes. This guide provides in-depth, experience-driven answers to common issues, focusing on the causality behind experimental choices to help you troubleshoot and optimize your reactions for higher yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Issues

Question 1: My reaction with this compound is consistently giving low yields. Where should I start my troubleshooting?

Low yields can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach is crucial. Start by verifying the integrity of your starting material and then methodically investigate the reaction parameters.

Expert Insight: The primary characteristic of this compound is the reduced nucleophilicity of the aniline amine. The fluorine atom is a strongly electron-withdrawing group by induction, pulling electron density away from the aromatic ring and, consequently, from the lone pair of the nitrogen atom. This makes the amine less reactive than its non-fluorinated analog, ethyl anthranilate. Many standard protocols for anilines will require modification to achieve high conversion.

Troubleshooting Workflow:

G start Low Yield Observed sm_check 1. Verify Starting Material - Purity (NMR, LC-MS) - Proper Storage (2-8°C)? - Correct Isomer? start->sm_check reagent_check 2. Assess Reagents & Solvents - Anhydrous conditions? - Reagent stoichiometry correct? - Solvent purity? sm_check->reagent_check SM OK conditions_check 3. Evaluate Reaction Conditions - Temperature too low/high? - Reaction time sufficient? - Inefficient mixing? reagent_check->conditions_check Reagents OK path_choice Is the issue likely... Reactivity or Side Reactions? conditions_check->path_choice Conditions OK reactivity Low Reactivity - Increase temperature - Use stronger activating agents - Add catalyst path_choice->reactivity Low Reactivity side_reactions Side Reactions / Decomposition - Lower temperature - Change solvent - Use milder base/acid path_choice->side_reactions Side Reactions end Optimized Yield reactivity->end side_reactions->end

Caption: General troubleshooting workflow for low-yield reactions.

Step-by-Step Verification Protocol:

  • Confirm Starting Material Identity: Verify the CAS number (117324-05-7)[1]. Run a quick ¹H NMR or LC-MS to confirm purity and structure. Ensure you haven't inadvertently used an isomer like Ethyl 2-amino-5-fluorobenzoate or Ethyl 4-amino-2-fluorobenzoate, which have different reactivity profiles[2][3][4].

  • Check Storage Conditions: This compound should be stored under an inert atmosphere at 2-8°C to prevent gradual degradation[5][6].

  • Ensure Anhydrous Conditions: For reactions sensitive to water (e.g., those using organometallics, strong bases, or acyl chlorides), ensure all glassware is oven-dried and solvents are appropriately anhydrous.

Amide Bond Formation (Acylation)

Question 2: I'm trying to acylate the amine on this compound with an acyl chloride, but the reaction is sluggish and incomplete. How can I drive it to completion?

This is a classic issue stemming from the reduced nucleophilicity of the amine. The electron-withdrawing fluorine atom deactivates the amine, making it a poorer nucleophile compared to non-fluorinated anilines. Standard Schotten-Baumann conditions may not be sufficient.

Causality Analysis: The lone pair on the nitrogen of the amino group is less available to attack the electrophilic carbonyl carbon of the acyl chloride due to the inductive effect of the fluorine atom. This increases the activation energy of the reaction.

G cluster_0 This compound cluster_1 Acyl Chloride N N Ring Aromatic Ring N->Ring C C=O N->C Nucleophilic Attack (Slowed by F) F F Ring->F F->Ring Inductive Effect (-I) (Reduces e⁻ density on N)

Caption: Influence of fluorine on amine nucleophilicity.

Troubleshooting & Optimization Strategies:

  • Addition of a Non-Nucleophilic Base: The reaction generates HCl, which protonates the starting amine, shutting down the reaction. A tertiary amine base is essential to scavenge this acid.

    BaseMolar EquivalentsComments
    Triethylamine (TEA)1.5 - 2.0 eqStandard choice, but can sometimes form stable salts.
    Diisopropylethylamine (DIPEA)1.5 - 2.0 eqMore sterically hindered, reducing potential N-acylation of the base.
    Pyridine1.5 - 2.0 eq (or as solvent)Can also act as a nucleophilic catalyst.
  • Employ a Nucleophilic Catalyst: For particularly unreactive systems, adding a catalyst can dramatically increase the reaction rate. 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for this purpose.

    Protocol: DMAP-Catalyzed Acylation

    • Dissolve this compound (1.0 eq) in an anhydrous solvent (e.g., Dichloromethane, THF).

    • Add a suitable base, such as Triethylamine (1.5 eq).

    • Add a catalytic amount of DMAP (0.05 - 0.1 eq).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add the acyl chloride (1.1 - 1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Switch to a More Reactive Electrophile: If acyl chlorides are ineffective, consider using the corresponding acid anhydride. Anhydrides are more reactive and the reaction can often be driven to completion with gentle heating.

Diazotization Reactions

Question 3: My diazotization of this compound followed by a Sandmeyer reaction is giving a complex mixture of products and low yield of the desired product. What's going wrong?

Diazotization of anilines is a delicate reaction, and the electronic properties of the 4-fluoro substituent can introduce complications. The primary challenges are the stability of the diazonium salt and potential side reactions.

Expert Insight: The electron-withdrawing fluorine atom can destabilize the resulting diazonium salt intermediate. While this effect is less pronounced than with ortho or para nitro groups, it can still lead to premature decomposition or unwanted side reactions if the temperature is not strictly controlled. Furthermore, incomplete diazotization can leave unreacted starting material to participate in undesired coupling reactions.

Key Troubleshooting Points:

  • Strict Temperature Control: The formation of the diazonium salt is highly exothermic. The reaction must be maintained between 0 and 5°C at all times. Use of an ice-salt bath is recommended over a simple ice bath.

  • Slow Addition of Nitrite: Add the aqueous sodium nitrite solution dropwise sub-surface to the acidic solution of the amine. This ensures immediate reaction and prevents localized overheating and buildup of nitrous acid, which can decompose.

  • Proper Acidic Conditions: A sufficient excess of a strong, non-nucleophilic acid (like H₂SO₄ or HBF₄) is critical. This ensures complete protonation of the amine and prevents the newly formed diazonium salt from coupling with the unreacted, still-nucleophilic starting amine to form a diazoamino compound (a common impurity).

    ParameterRecommendationRationale
    Temperature 0 - 5 °CPrevents decomposition of the diazonium salt.
    NaNO₂ Addition Slow, dropwiseAvoids localized high concentrations and overheating.
    Acid 3-4 equivalentsEnsures full protonation of the amine, preventing side reactions.

Optimized Diazotization Protocol:

  • Prepare a solution of this compound (1.0 eq) in aqueous acid (e.g., 3 eq of 2M H₂SO₄).

  • Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.05 - 1.1 eq) in a small amount of cold water.

  • Add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature never exceeds 5°C.

  • After the addition is complete, stir for an additional 15-30 minutes at 0-5°C.

  • This cold diazonium salt solution is now ready for the subsequent Sandmeyer (or similar) reaction. Do not attempt to isolate the salt.

References

  • MySkinRecipes.
  • PubChem.
  • O'Hagan, D. Chemical Aspects of Human and Environmental Overload with Fluorine. PMC. [Link]
  • Ni, C., & Hu, J. The Dark Side of Fluorine. PMC. [Link]
  • Boudsocq, F. et al. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC. [Link]
  • Scott, J.S. et al. Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. American Chemical Society. [Link]
  • Organic Syntheses.
  • Pinge, S. et al. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
  • PubChem.
  • PubChem.

Sources

Technical Support Center: Navigating the Reactivity of Ethyl 2-Amino-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-Amino-4-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common side reactions involving the highly reactive amino group of this versatile building block. By understanding the underlying mechanisms and implementing the robust protocols outlined here, you can significantly improve reaction outcomes, yields, and product purity.

Introduction: The Double-Edged Sword of the Amino Group

This compound is a valuable intermediate in pharmaceutical synthesis, often utilized for constructing fluorinated aromatic scaffolds in drug candidates.[1] However, the nucleophilic and activating nature of its primary aromatic amino group can lead to a variety of undesired side reactions. This guide provides in-depth troubleshooting for the most frequently encountered issues, offering both mechanistic explanations and field-proven solutions.

Troubleshooting Guide: Common Side Reactions and Solutions

This section is organized in a question-and-answer format to directly address specific experimental challenges.

Oxidation of the Amino Group

Question: My reaction mixture is turning dark, and I'm observing a complex mixture of colored, insoluble byproducts. What is happening and how can I prevent it?

Answer:

This is a classic sign of oxidation of the aromatic amino group. Primary aromatic amines are susceptible to oxidation by various reagents, including air (autoxidation), leading to a cascade of products such as nitroso, nitro, azoxy, and azo compounds, which are often colored.[2][3] These reactive intermediates can also polymerize to form intractable tars.[3]

Causality: The lone pair of electrons on the nitrogen atom makes the amino group easily oxidizable. The specific product formed depends on the oxidizing agent, temperature, and pH.[2][3] For instance, hydrogen peroxide or peroxy acids can lead to nitroso or nitro compounds.[4]

Solution: Inert Atmosphere and Controlled Conditions

The most effective preventative measure is to rigorously exclude oxygen from your reaction.

  • Experimental Protocol: Performing Reactions Under an Inert Atmosphere

    • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and allowed to cool in a desiccator.

    • Assembly: Quickly assemble the reaction apparatus (e.g., round-bottom flask with a condenser and magnetic stir bar) while it is still warm.

    • Inert Gas Purge: Connect the apparatus to a source of inert gas (e.g., Nitrogen or Argon) via a manifold or balloon.

    • Purge Cycle: Gently flush the system with the inert gas for 5-10 minutes. For more rigorous applications, perform three cycles of evacuating the flask with a vacuum pump and refilling it with the inert gas.

    • Reagent Addition: Add solvents and reagents via syringe through a rubber septum. Solid reagents can be added quickly under a positive flow of the inert gas.

    • Maintenance: Maintain a slight positive pressure of the inert gas throughout the reaction.

Diagram: Inert Atmosphere Setup

G cluster_setup Reaction Setup cluster_inert Inert Gas System Flask Round-Bottom Flask (with reactants & solvent) Condenser Condenser Flask->Condenser attached to Stirrer Magnetic Stir Plate InertGas N₂ or Ar Cylinder Manifold Dual Manifold (Vacuum/Inert Gas) InertGas->Manifold Manifold->Condenser supplies inert gas Balloon Inert Gas Balloon (Alternative) Balloon->Condenser (or) supplies inert gas caption Basic inert atmosphere reaction setup. G Start This compound (Highly Activated) Protected Ethyl 2-Acetamido-4-fluorobenzoate (Moderately Activated) Start->Protected N-Acylation (Acetic Anhydride) Substituted Substituted Acetanilide Protected->Substituted Electrophilic Aromatic Substitution (e.g., Br₂/FeBr₃) Final Monosubstituted Product (Desired) Substituted->Final Hydrolysis (Deprotection) (Acid or Base) caption Workflow for controlled monosubstitution. G cluster_failure Failure Modes Diazotization Diazotization Success Temp Low Temperature (0-5 °C) Diazotization->Temp depends on Acid Sufficient Acid (>2 eq.) Diazotization->Acid depends on SlowAdd Slow NaNO₂ Addition Diazotization->SlowAdd depends on ImmediateUse Immediate Use of Diazonium Salt Diazotization->ImmediateUse depends on Phenol Phenol Formation Temp->Phenol prevents Azo Azo Coupling SlowAdd->Azo prevents Decomposition Decomposition ImmediateUse->Decomposition prevents caption Critical parameters for successful diazotization.

Sources

Optimizing reaction time and temperature for Ethyl 2-Amino-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 2-Amino-4-fluorobenzoate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on the synthesis of this compound. It provides in-depth troubleshooting, frequently asked questions, and optimized protocols centered on the critical parameters of reaction time and temperature. Our approach is grounded in the principles of chemical kinetics and reaction mechanisms to empower you to overcome common experimental hurdles and achieve high-yield, high-purity results.

Troubleshooting Guide: Optimizing Reaction Time & Temperature

This section is designed in a question-and-answer format to directly address specific issues encountered during the Fischer esterification of 2-Amino-4-fluorobenzoic acid with ethanol.

Question 1: My reaction has a very low yield, or I've isolated no product. What are the likely causes and solutions?

Answer:

Low or no yield in a Fischer esterification is a common but solvable issue, typically stemming from the reaction's equilibrium nature or insufficient catalysis.

  • Pillar 1: Understanding Reaction Equilibrium: The Fischer esterification is a reversible process where the starting materials (carboxylic acid and alcohol) exist in equilibrium with the products (ester and water).[1][2][3][4] To achieve a high yield, the equilibrium must be shifted toward the product side, in accordance with Le Châtelier's Principle.[1][2][5]

    • Solution A - Excess Reagent: The most straightforward method is to use a large excess of one reactant. Since ethanol is often the solvent, using it in a 10-fold molar excess or greater will effectively drive the reaction forward.[1][4]

    • Solution B - Water Removal: Water is a byproduct, and its presence will push the equilibrium back towards the starting materials.[3] Ensure all glassware is thoroughly dried and use anhydrous ethanol. For larger-scale reactions, removing water as it forms using a Dean-Stark apparatus is highly effective.[1][3][6]

  • Pillar 2: The Role of the Catalyst: The acid catalyst (typically H₂SO₄) is crucial for protonating the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.[2][7][8]

    • Problem: The amino group (-NH₂) on the 2-Amino-4-fluorobenzoic acid is basic and will neutralize a portion of the acid catalyst.[1][2] If only a catalytic amount of acid is used, it may be entirely consumed, halting the reaction.

    • Solution: A stoichiometric amount of acid is often required to first protonate the basic amino group, with an additional catalytic amount to facilitate the esterification.[2] A common starting point is 1.0 to 1.2 equivalents of H₂SO₄ relative to the 2-Amino-4-fluorobenzoic acid.

Troubleshooting Flowchart: Diagnosing Low Yield

start Low or No Yield Observed check_tlc Monitor reaction by TLC start->check_tlc sm_present Significant starting material remains? check_tlc->sm_present no_sm No starting material, but low isolated yield sm_present->no_sm No cause1 Cause: Incomplete Reaction sm_present->cause1 Yes cause4 Cause: Product Loss During Workup no_sm->cause4 action1 Increase reflux time (e.g., add 2-4 hours) OR Slightly increase temperature (if not at max reflux) cause1->action1 cause2 Cause: Equilibrium Not Favored cause1->cause2 cause3 Cause: Insufficient Catalyst cause1->cause3 action2 Use large excess of anhydrous ethanol AND/OR Utilize a Dean-Stark trap to remove water cause2->action2 action3 Ensure >1 equivalent of acid catalyst is used cause3->action3 action4 Ensure pH is >8 during neutralization to fully precipitate the ester. Wash precipitate with cold water to minimize dissolution. cause4->action4

Caption: Troubleshooting workflow for low yield issues.

Question 2: My reaction starts but then stalls and appears incomplete, even after several hours. What's happening?

Answer:

A stalled reaction points to an issue with either the reaction conditions or the presence of inhibitory substances.

  • Cause: Insufficient Heat: Fischer esterifications require heating to proceed at a reasonable rate. The standard practice is to heat the reaction mixture to a gentle reflux.[1] For ethanol, this corresponds to a reaction temperature of approximately 78 °C. If the heating is inadequate, the activation energy barrier may not be overcome efficiently.

    • Solution: Ensure your heating mantle or oil bath is set to maintain a consistent, gentle reflux.[9] You should see vapor condensing and returning to the flask.

  • Cause: Reaction Monitoring: It's possible the reaction is simply slower than anticipated. Typical reaction times vary from 4 to 10 hours.[3][10]

    • Solution: The most reliable way to determine completion is by monitoring the disappearance of the starting material (2-Amino-4-fluorobenzoic acid) using Thin-Layer Chromatography (TLC).[5][10] Continue the reflux until the starting material spot is no longer visible by TLC.

Question 3: The reaction mixture has turned dark brown or black. Is this normal, and what can I do?

Answer:

Significant darkening of the reaction mixture often indicates decomposition or side reactions, which can be caused by excessive heat or prolonged reaction times.[1]

  • Cause: High Temperature: While heat is necessary, excessively high temperatures can lead to the degradation of the starting material or product, especially in the presence of a strong acid like H₂SO₄.[1][11]

    • Solution: Do not exceed the reflux temperature of the alcohol. Using a solvent with a higher boiling point to increase the temperature is generally not recommended without careful optimization, as it can promote side reactions.

  • Cause: Extended Reaction Time: Heating the reaction for an unnecessarily long time (e.g., 24+ hours) after it has reached completion can also lead to the formation of colored impurities.

    • Solution: Monitor the reaction by TLC and work it up as soon as the starting material is consumed.[5] If impurities have formed, they will need to be removed during the purification step, typically by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal reaction temperature? The optimal temperature is the boiling point of the alcohol being used. For the synthesis of this compound, this is the reflux temperature of ethanol (~78 °C).[6] This provides a good balance between reaction rate and stability, minimizing the risk of thermal decomposition that could occur at higher temperatures.[1]

Q2: What is a typical reaction time? A typical reaction time ranges from 4 to 8 hours under reflux.[10] However, this is only a guideline. The most accurate way to determine the necessary reaction time is to monitor the consumption of the starting material by TLC or HPLC.[5][10]

Q3: How does the fluorine substituent affect the reaction? The fluorine atom at the 4-position is an electron-withdrawing group. This has an inductive effect that increases the electrophilicity of the carboxylic acid's carbonyl carbon.[12] This enhanced electrophilicity can make the carbonyl carbon more susceptible to nucleophilic attack by ethanol, potentially increasing the reaction rate compared to its non-fluorinated analog.[12]

Q4: What is the best workup procedure to isolate the product? After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. Pour the cooled mixture into a beaker of ice water.[2] Then, slowly add a 10% aqueous sodium carbonate solution to neutralize the excess sulfuric acid.[5] The amino ester is protonated in the acidic solution; neutralization deprotonates it, causing the water-insoluble free base to precipitate. Continue adding the carbonate solution until gas evolution ceases and the pH is basic (pH > 8).[5] The precipitated solid can then be collected by vacuum filtration, washed with cold water, and dried.[2][5]

Q5: How can I purify the final product? The crude product can be purified by recrystallization.[10] A common and effective solvent system is a mixture of ethanol and water or ethanol and hexane.[5][13] Dissolve the crude solid in a minimum amount of hot ethanol and then add water (or hexane) dropwise until the solution becomes cloudy. Reheat gently until the solution is clear again, then allow it to cool slowly to form pure crystals.

Data & Parameters Summary

ParameterRecommended Value/ConditionRationale & Impact on Optimization
Temperature Reflux (~78 °C for ethanol)Maximizes reaction rate without significant thermal decomposition. Lower temps slow the reaction; higher temps risk side reactions.[1]
Time 4-8 hours (Monitor by TLC)Reaction must proceed long enough for completion. Excessive time can lead to impurity formation.[1][10]
Ethanol Anhydrous; >10 molar equivalentsActs as both reactant and solvent. A large excess shifts the equilibrium to favor product formation.[1][4]
Catalyst (H₂SO₄) 1.0 - 1.2 molar equivalentsNeutralizes the basic amino group and catalyzes the esterification. Insufficient acid will halt the reaction.[1][2]
Monitoring TLC (e.g., 3:1 Hexanes:Ethyl Acetate)Allows for real-time tracking of starting material consumption to determine the optimal reaction endpoint.[5]

Optimized Experimental Protocols

Protocol 1: Synthesis of this compound
  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Amino-4-fluorobenzoic acid (e.g., 1.55 g, 10 mmol).

  • Add 30 mL of anhydrous ethanol (a significant molar excess). Stir to suspend the solid.

  • Place the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (e.g., 0.6 mL, ~11 mmol, 1.1 eq) dropwise with vigorous stirring. A precipitate of the ammonium salt may form.[5]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The solid should dissolve as the reaction progresses.[2] Maintain reflux for 4-8 hours.

  • Monitoring: Periodically check the reaction's progress using the TLC protocol below. The reaction is complete when the 2-Amino-4-fluorobenzoic acid spot is no longer visible.

  • Workup: Once complete, allow the flask to cool to room temperature. Pour the reaction mixture into a 250 mL beaker containing 100 mL of ice water.[2]

  • Neutralization: While stirring, slowly add 10% aqueous sodium carbonate solution dropwise. Continue adding until all effervescence stops and the solution is basic (test with pH paper, target pH > 8). A precipitate will form.[5]

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with three portions of cold deionized water.[1]

  • Drying & Purification: Allow the product to air dry or dry in a desiccator. The crude product can be recrystallized from an ethanol/water mixture for higher purity.[5]

Protocol 2: TLC Monitoring
  • Prepare TLC Plate: Draw a light pencil line ~1 cm from the bottom of a silica gel TLC plate.

  • Spotting: On the line, spot a reference sample of the starting material (dissolved in a little ethanol). Next to it, carefully spot a small amount of the reaction mixture using a capillary tube.[5]

  • Elution: Place the plate in a developing chamber containing a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the pencil line.

  • Visualization: Once the solvent front nears the top of the plate, remove it, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp. The reaction is complete when the spot corresponding to the starting material is absent in the reaction mixture lane.

Visualizing the Mechanism

The Fischer esterification proceeds through a well-established acid-catalyzed nucleophilic acyl substitution mechanism.

Fischer Esterification Mechanism

G cluster_1 Step 1: Protonation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Proton Transfer cluster_4 Step 4: Elimination of Water cluster_5 Step 5: Deprotonation A Carboxylic Acid (R-COOH) B Protonated Carbonyl (More Electrophilic) A->B + H+ C Tetrahedral Intermediate B->C + R'-OH H_plus H+ D Protonated Ether-type Intermediate C->D Tautomerism EtOH Ethanol (R'-OH) E Protonated Ester D->E - H2O F Ester Product (R-COOR') E->F - H+ Water Water (H2O)

Caption: The acid-catalyzed mechanism for Fischer esterification.

References

  • BenchChem. (n.d.). Scaling up the synthesis of 2-Amino-4-fluorobenzoic acid for pilot production.
  • BenchChem. (n.d.). Optimizing reaction conditions for esterification of 4-aminobenzoic acid.
  • PrepChem.com. (n.d.). Synthesis of ethyl 4-amino-2-fluorobenzoate.
  • ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • University of Michigan. (2011). Experiment 3. Ester Formation: Preparation of Benzocaine.
  • Chemistry For Everyone. (2025). What Is The Role Of A Catalyst In The Esterification Process?
  • BenchChem. (n.d.). A Comparative Kinetic Analysis of 4-Amino-2-fluorobenzoic Acid and its Non-fluorinated Analogs in Esterification Reactions.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment).
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.

Sources

Technical Support Center: Catalyst Selection for Reactions Involving Ethyl 2-Amino-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-Amino-4-fluorobenzoate. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to address specific challenges you may encounter during your experiments, with a focus on rational catalyst selection to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common and synthetically useful reactions involving this compound?

A1: this compound is a versatile building block in organic synthesis, particularly in the pharmaceutical industry. Its structure, featuring an aniline-type amino group, an ester, and a fluorine atom on an aromatic ring, lends itself to a variety of transformations. The most common and impactful reactions include:

  • Palladium-Catalyzed Cross-Coupling Reactions: These are paramount for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the aromatic ring. Key examples are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

  • N-Functionalization Reactions: The primary amino group is a handle for various modifications, including N-alkylation, N-acylation, and the formation of heterocyclic structures.

  • Cyclization Reactions: The ortho-relationship of the amino and ester groups allows for intramolecular cyclization to form valuable heterocyclic scaffolds, such as quinazolinones.

Q2: How do the electronic properties of this compound influence catalyst selection?

A2: The electronic nature of the substituents on the aromatic ring significantly impacts its reactivity and, consequently, the choice of catalyst.

  • The amino group (-NH2) is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution. In the context of palladium-catalyzed cross-coupling, this can influence the oxidative addition step.

  • The fluorine atom (-F) is an electron-withdrawing group through induction but a weak electron-donating group through resonance. Its presence can modulate the reactivity of the C-X bond (where X is a leaving group, typically a halide introduced in a subsequent step) in cross-coupling reactions.

  • The ethyl ester (-COOEt) is an electron-withdrawing group, deactivating the ring towards electrophilic attack.

For palladium-catalyzed reactions, the interplay of these groups dictates the electron density at the reaction center, affecting the ease of oxidative addition of the aryl halide to the palladium(0) complex.

Troubleshooting Guides for Common Reactions

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are central to modifying the aromatic core of this compound. However, success is highly dependent on the careful selection of the catalyst system (palladium precursor and ligand), base, and solvent.

Scenario 1: Low or No Conversion in a Suzuki-Miyaura Coupling

Question: I am trying to perform a Suzuki-Miyaura coupling with a derivative of this compound (e.g., where a bromine has been installed at the 5-position) and an arylboronic acid, but I am observing very low conversion. What are the likely causes and how can I troubleshoot this?

Answer: Low conversion in Suzuki-Miyaura couplings can stem from several factors. Here is a systematic approach to troubleshooting:

  • Catalyst System Inactivity:

    • Palladium Precursor: Ensure your palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, is of good quality. Older or improperly stored precursors can be less active.

    • Ligand Choice: The ligand is critical. For electron-rich anilines, bulky, electron-rich phosphine ligands are often necessary to promote reductive elimination. Consider ligands like SPhos, XPhos, or RuPhos. The choice of ligand can be critical for the success of the reaction.[1]

    • Catalyst Poisoning: The amino group on your substrate or impurities in your starting materials can act as catalyst poisons. Ensure all reagents and solvents are pure and dry.

  • Inappropriate Base or Solvent:

    • Base Strength: The base is crucial for activating the boronic acid. A weak base may not be sufficient. For challenging couplings, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than Na₂CO₃.

    • Solvent System: The solvent must be able to dissolve the reactants and facilitate the reaction. Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used.[2]

  • Reaction Conditions:

    • Temperature: Suzuki couplings often require elevated temperatures (80-110 °C). If you are running the reaction at a lower temperature, increasing the heat may improve the rate and conversion.

    • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (argon or nitrogen) and that your solvents are properly degassed.[2]

Experimental Protocol: Microwave-Assisted Suzuki Coupling

This protocol is adapted for the coupling of an arylboronic acid with a brominated derivative of this compound.[2]

  • Materials:

    • Ethyl 2-amino-5-bromo-4-fluorobenzoate (1 equivalent)

    • Arylboronic acid (1.2 equivalents)

    • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • SPhos (4 mol%)

    • 1,4-Dioxane/Water (4:1 mixture, anhydrous and degassed)

  • Procedure:

    • To a microwave process vial, add the bromo-substrate, arylboronic acid, and cesium carbonate.

    • Evacuate and backfill the vial with argon three times.

    • Add the palladium precursor and ligand.

    • Add the degassed dioxane/water solvent mixture.

    • Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Scenario 2: Side Reactions in a Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination to couple a secondary amine with a halogenated this compound derivative, but I am observing significant amounts of hydrodehalogenation (replacement of the halogen with hydrogen). How can I suppress this side reaction?

Answer: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, particularly with electron-rich aryl halides. It arises from the reaction of the palladium-hydride species, formed via β-hydride elimination from the palladium-alkoxide complex, with the aryl halide.

  • Choice of Base: The base is a critical factor. Sterically hindered bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, their choice can influence the rate of side reactions. If hydrodehalogenation is an issue, consider using a weaker base like K₃PO₄ or Cs₂CO₃, although this may require higher temperatures or longer reaction times.

  • Ligand Selection: The ligand plays a crucial role in stabilizing the palladium center and influencing the relative rates of productive amination versus side reactions.

    • Bulky, electron-rich biaryl phosphine ligands such as XPhos or BrettPhos are often effective in promoting the desired C-N bond formation and minimizing hydrodehalogenation.

    • The development of bidentate phosphine ligands like BINAP and DPPF was a significant advancement, providing more reliable results for a wider range of substrates.[3]

  • Solvent and Temperature:

    • Aprotic solvents like toluene or dioxane are standard. The choice can influence the solubility of the base and the overall reaction kinetics.

    • Lowering the reaction temperature can sometimes disfavor the pathways leading to hydrodehalogenation.

Catalyst Selection Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalyst_Selection Start Start: Buchwald-Hartwig Amination with this compound derivative Substrate Substrate Analysis: - Steric hindrance of amine - Electronic properties of aryl halide Start->Substrate Initial_Screen Initial Catalyst System Screen: - Pd₂(dba)₃ or Pd(OAc)₂ - Ligand: XPhos or SPhos - Base: NaOtBu or LHMDS - Solvent: Toluene or Dioxane Substrate->Initial_Screen Check_Conversion Check Conversion & Side Reactions Initial_Screen->Check_Conversion Good_Conversion High Conversion, Minimal Side Products Check_Conversion->Good_Conversion Success Low_Conversion Low Conversion Check_Conversion->Low_Conversion Problem Side_Products Significant Side Products (e.g., Hydrodehalogenation) Check_Conversion->Side_Products Problem Optimize Optimization: - Lower catalyst loading - Adjust temperature/time Good_Conversion->Optimize Final_Protocol Final Protocol Optimize->Final_Protocol Change_Ligand_Base Troubleshooting: - Change ligand (e.g., BrettPhos, RuPhos) - Use stronger/different base (e.g., K₃PO₄) - Increase temperature Low_Conversion->Change_Ligand_Base Change_Ligand_Base->Initial_Screen Re-screen Adjust_Conditions Troubleshooting: - Use a bulkier ligand - Try a weaker base (e.g., K₂CO₃) - Lower reaction temperature Side_Products->Adjust_Conditions Adjust_Conditions->Initial_Screen Re-screen

Caption: A decision-making workflow for selecting and optimizing a catalyst system for the Buchwald-Hartwig amination.

N-Alkylation Reactions

Question: I am trying to perform a direct N-alkylation of the primary amino group of this compound with an alkyl halide, but I am getting a mixture of mono- and di-alkylated products, along with unreacted starting material. How can I improve the selectivity for the mono-alkylated product?

Answer: Achieving selective mono-alkylation of primary anilines can be challenging due to the increased nucleophilicity of the secondary amine product. Here are some strategies to favor mono-alkylation:

  • Stoichiometry and Reaction Conditions:

    • Use a slight excess of the aniline starting material relative to the alkyl halide. This will increase the probability that the alkyl halide reacts with the more abundant primary amine.

    • Slowly add the alkyl halide to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second alkylation.

    • Run the reaction at a lower temperature to reduce the rate of the second alkylation, which often has a higher activation energy.

  • Base Selection:

    • Use a mild, non-nucleophilic base such as K₂CO₃ or Cs₂CO₃. Stronger bases can deprotonate the resulting secondary amine, increasing its nucleophilicity and promoting di-alkylation.

  • Catalytic Approaches:

    • While traditional N-alkylation is often performed stoichiometrically, catalytic methods can offer better selectivity. For instance, visible-light-induced N-alkylation reactions have been developed that can proceed under mild conditions without the need for strong bases or metal catalysts, potentially offering improved selectivity.[4]

  • Protecting Group Strategy:

    • If direct alkylation remains problematic, consider a protecting group strategy. Acylate the amine, perform the alkylation on the resulting amide nitrogen (if applicable, though less common for direct N-alkylation), and then deprotect to reveal the secondary amine. This multi-step approach often provides cleaner results.

Data Summary: Catalyst Systems for Common Reactions

Reaction TypePalladium PrecursorRecommended LigandsCommon BasesTypical Solvents
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄SPhos, XPhos, RuPhosK₂CO₃, K₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene, THF
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃XPhos, BrettPhos, BINAPNaOtBu, LHMDS, K₃PO₄Toluene, Dioxane
Sonogashira PdCl₂(PPh₃)₂, [Pd(cinnamyl)Cl]₂PPh₃, Xantphos, DPPFCuI (co-catalyst), Et₃N, i-Pr₂NHTHF, DMF, Toluene

Conclusion

The successful functionalization of this compound hinges on a rational approach to catalyst selection, tailored to the specific reaction being performed. For palladium-catalyzed cross-coupling reactions, the choice of a bulky, electron-rich phosphine ligand is often key to achieving high yields and minimizing side reactions. For N-alkylation, careful control of stoichiometry and reaction conditions is paramount for achieving selectivity. This guide provides a starting point for troubleshooting and optimization. Always consult the primary literature for the most up-to-date and specific protocols.

References

  • BenchChem. (2025). Scaling up the synthesis of 2-Amino-4-fluorobenzoic acid for pilot production. BenchChem Technical Support.
  • Wikipedia. (2023).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Morrison, K. M., et al. (2025). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates.
  • Morrison, K. M., et al. (2025). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)
  • Schmalzbauer, M., et al. (2018).
  • Unknown Author. (2025). Catalytic hydrogenation of ethyl 2-amino-2-difluoromethyl-4-cyanobutanoate and its Schiff base reaction modes.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Boodram, A., & Gevorgyan, V. (2012). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. PubMed Central.
  • Bacsa, I., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Dardir, A. H. (2021). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters.
  • Morrison, K. M., et al. (2025). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)
  • Tatamidani, H., et al. (2004). A new ketone synthesis by palladium-catalyzed cross-coupling reactions of esters with organoboron compounds. PubMed.
  • PrepChem.com. (n.d.).
  • PubChemLite. (n.d.).
  • BenchChem. (2025). Benchmarking the performance of catalysts for 2-Amino-4-bromobenzoic acid synthesis. BenchChem Technical Support.
  • PubChem. (n.d.).
  • Schreiber, A., et al. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. PubMed Central.
  • Unknown Author. (2025). Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. PubMed.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Unknown Author. (2020). Suzuki Cross-Coupling Reaction with Genetically Encoded Fluorosulfates for Fluorogenic Protein Labeling. PubMed.
  • Unknown Author. (2024).
  • BenchChem. (2025). Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid. BenchChem Technical Support.
  • Beilstein Journal of Organic Chemistry. (n.d.). Search Results.
  • Unknown Author. (2013).
  • Unknown Author. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one.
  • Unknown Author. (2025). One-Pot Preparation of Ethyl 2(Z)-4-(Anilinoxy)pentenoate by α-Aminoxylation of Propanal Followed by Z-Selective HWE Reaction and the Study on Its Cyclization Reaction.
  • Mabrouk, E. H. (2019). N-alkylation of 2-aminobenzoic acid with methyl α-azidoglycinate.
  • Banerjee, B., et al. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry.
  • Gallo, M. E. N., & Burtoloso, A. C. B. (2019).
  • PubChem. (n.d.).
  • Unknown Author. (2022).
  • Unknown Author. (2025). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2.

Sources

Technical Support Center: A Guide to Purifying Crude Ethyl 2-Amino-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 2-Amino-4-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals who are working with this important pharmaceutical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of obtaining high-purity this compound.

Introduction: The Challenge of Purity

This compound is a key building block in the synthesis of various pharmaceutical compounds.[1] The purity of this intermediate is paramount, as impurities can have a significant impact on the safety and efficacy of the final drug product.[2][3] The synthesis of this compound can result in a crude product containing a variety of impurities, including unreacted starting materials, by-products from side reactions, and positional isomers.[4][5] This guide will provide you with the knowledge and tools to effectively remove these impurities and obtain a product that meets your stringent quality requirements.

Troubleshooting Guide: Common Issues in Purification

This section addresses common problems encountered during the purification of crude this compound in a question-and-answer format, providing both the "why" and the "how-to" for resolving these issues.

Q1: My final product has a persistent yellow or brownish tint, even after initial purification. What is causing this discoloration and how can I remove it?

A1: A persistent color in your purified this compound is typically due to the presence of colored by-products. These can arise from several sources depending on your synthetic route. If your synthesis involves the reduction of a nitro group, incomplete reduction can lead to the presence of residual nitroaromatic compounds, which are often yellow. Additionally, side reactions during diazotization (if this route is used to introduce the fluorine) can form colored azo compounds.[5]

  • Recommended Solutions:

    • Activated Carbon Treatment: A common and effective method for removing colored impurities is treatment with activated carbon.[5] After dissolving your crude product in a suitable hot solvent, add a small amount of activated carbon (typically 1-5% by weight) and stir for a short period. The colored impurities will adsorb onto the surface of the carbon. Perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize. Be aware that activated carbon can also adsorb some of your desired product, so use it judiciously.

    • Thorough Reaction Completion: Ensure your reduction reaction goes to completion. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting nitro compound is no longer visible.

    • Appropriate Work-up: During the work-up of a reduction reaction, it is crucial to properly neutralize any remaining acid and remove metal salts, as these can sometimes contribute to color.

Q2: I'm observing "oiling out" instead of crystallization during recrystallization. What's happening and how can I promote crystal formation?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common issue when the crude product has a high concentration of impurities, which can depress the melting point of the mixture.

  • Causality and Solutions:

    • High Impurity Load: A high level of impurities can significantly lower the melting point of your product. Consider an initial purification step, such as an acid-base extraction, to remove a significant portion of the impurities before attempting recrystallization.

    • Inappropriate Solvent Choice: The boiling point of your recrystallization solvent may be too high. If the solvent's boiling point is higher than the melting point of your crude product, it is more likely to oil out. Consider a solvent with a lower boiling point.

    • Cooling Rate: Cooling the solution too rapidly can also promote oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help with gradual cooling.

    • Solvent Polarity: The polarity of the solvent might not be optimal. You can try a different solvent or a mixed solvent system. For this compound, solvent systems like ethanol/water or ethyl acetate/hexane can be effective.

    • Inducing Crystallization: If the solution is supersaturated but crystals are not forming, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure product.

Q3: My HPLC analysis shows a peak with a similar retention time to my product, suggesting the presence of an isomer. How can I separate positional isomers?

A3: Positional isomers of fluorinated benzoic acid derivatives can be challenging to separate due to their similar physicochemical properties.[6][7][8][9] The presence of isomers often stems from the synthesis of the starting materials, for example, during the synthesis of 4-fluoroanthranilic acid.[5]

  • Separation Strategies:

    • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating isomers.[6] You may need to optimize your HPLC method by trying different columns (e.g., C18, phenyl-hexyl), mobile phase compositions (e.g., varying the ratio of acetonitrile and water), and pH.

    • Column Chromatography: Careful column chromatography can also be effective. You will likely need to use a long column and a shallow solvent gradient to achieve good separation. A solvent system of ethyl acetate and hexane is a good starting point.

    • Fractional Recrystallization: In some cases, fractional recrystallization can be used to enrich the desired isomer. This involves multiple recrystallization steps, where the crystals from each step are collected and re-purified. This can be a tedious process but can be effective if the solubility differences between the isomers are significant.

Q4: I have a significant amount of unreacted 4-fluoroanthranilic acid in my crude product after esterification. How can I remove it?

A4: The presence of unreacted starting carboxylic acid is a common issue in Fischer esterification reactions, which are equilibrium-driven.[4][10]

  • Removal and Prevention:

    • Acid-Base Extraction: A simple and effective way to remove unreacted 4-fluoroanthranilic acid is through an acid-base extraction. Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with a dilute aqueous base, such as a 5% sodium bicarbonate solution. The acidic 4-fluoroanthranilic acid will be deprotonated and move into the aqueous layer, while the neutral ester will remain in the organic layer. Be sure to wash the organic layer with brine and dry it before evaporating the solvent.

    • Driving the Equilibrium: To minimize the amount of unreacted starting material in the first place, you can drive the Fischer esterification equilibrium towards the product. This can be achieved by using a large excess of ethanol or by removing the water that is formed during the reaction, for example, by using a Dean-Stark apparatus.[4]

Frequently Asked Questions (FAQs)

Q: What are the most common impurities in crude this compound?

A: The impurities will depend on the synthetic route, but common ones include:

  • Starting Materials: Unreacted 4-fluoroanthranilic acid or its precursors.[4]

  • Incomplete Reaction Products: If a nitro-reduction route is used, you may have Ethyl 4-fluoro-2-nitrobenzoate.

  • Side-Reaction Products:

    • From esterification: Dimerization or polymerization of the starting acid, especially at high temperatures.[10]

    • From nitro-reduction: Intermediates such as nitroso and hydroxylamine compounds, or condensation products like azo compounds.[11][12]

  • Positional Isomers: Isomers of the fluorinated starting materials can carry through to the final product.[5]

  • Residual Solvents and Reagents: Solvents used in the reaction and work-up, as well as catalysts.

Q: What are the best analytical techniques to assess the purity of this compound?

A: A combination of techniques is often best for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the purity and detecting non-volatile impurities, including isomers.[2][6]

  • Gas Chromatography (GC): Useful for detecting volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of your product and can help identify and quantify impurities if their signals do not overlap with the product's signals.

  • Mass Spectrometry (MS): Can be coupled with HPLC or GC (LC-MS or GC-MS) to provide molecular weight information, which is invaluable for identifying unknown impurities.[13]

Q: What is a good starting point for a recrystallization solvent for this compound?

A: A good starting point is a mixed solvent system. A mixture of a polar solvent in which the compound is soluble at high temperatures (like ethanol or ethyl acetate) and a non-polar solvent in which it is less soluble (like hexane or water) often works well. A common recommendation is an ethanol/water or ethanol/hexane mixture.[14] Always perform a small-scale solvent screen to find the optimal solvent or solvent ratio for your specific crude product.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of crude this compound.

  • Solvent Selection: In a small test tube, add a small amount of your crude product. Add a few drops of a potential solvent (e.g., ethanol). Observe the solubility at room temperature. Heat the test tube gently. A good solvent will dissolve the compound when hot but not at room temperature. If the compound is too soluble, try a less polar solvent or add a non-polar co-solvent (anti-solvent) like hexane or water.

  • Dissolution: In an Erlenmeyer flask, add your crude this compound. Add the minimum amount of the chosen hot solvent to just dissolve the solid. Stirring and gentle heating will facilitate dissolution.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask for a few minutes.

  • Hot Filtration: If you used activated carbon or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or a desiccator.

Protocol 2: Purification by Acid-Base Extraction

This protocol is effective for removing acidic or basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Acid Wash (Optional): If you suspect basic impurities, transfer the solution to a separatory funnel and wash with a dilute acid (e.g., 1M HCl). Separate the aqueous layer.

  • Base Wash: Wash the organic layer with a dilute base (e.g., 5% sodium bicarbonate solution) to remove any unreacted carboxylic acids. You may observe gas evolution (CO2) if there is a significant amount of acid present. Separate the aqueous layer. Repeat the wash if necessary.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove any remaining water.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Data Presentation

Impurity TypePotential SourceRecommended Purification MethodAnalytical Detection Method
Unreacted 4-fluoroanthranilic acidIncomplete esterificationAcid-Base Extraction, Column ChromatographyHPLC, TLC
Ethyl 4-fluoro-2-nitrobenzoateIncomplete nitro-reductionColumn Chromatography, RecrystallizationHPLC, TLC, LC-MS
Positional IsomersImpure starting materialsHPLC, Column ChromatographyHPLC, GC, NMR
Colored By-products (e.g., azo compounds)Side reactions in diazotization or reductionActivated Carbon Treatment, Column ChromatographyUV-Vis, HPLC
Residual SolventsReaction/Work-upVacuum DryingGC

Visualization of the Purification Workflow

The following diagram illustrates a typical workflow for the purification of crude this compound.

PurificationWorkflow Crude Crude this compound Extraction Acid-Base Extraction Crude->Extraction Remove acidic/basic impurities Recrystallization Recrystallization Extraction->Recrystallization Primary purification Column Column Chromatography Extraction->Column For difficult separations (e.g., isomers) Drying Drying Recrystallization->Drying Column->Drying Pure Pure Product Drying->Pure Analysis Purity Analysis (HPLC, GC, NMR) Pure->Analysis

Caption: A typical purification workflow for this compound.

References

  • BenchChem. (n.d.). Optimizing Reaction Conditions for Esterification of 4-Aminobenzoic Acid.
  • Intertek. (n.d.). Product-Related Impurity Isolation and Characterization.
  • Patole, S., Gosar, A., & Shaikh, T. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 15(4), 46-64.
  • ICH. (n.d.). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.
  • PrepChem. (n.d.). Synthesis of ethyl 4-amino-2-fluorobenzoate.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • IJPPR. (2019). Impurities Characterization in Pharmaceuticals: A Review.
  • BenchChem. (n.d.). Technical Support Center: Esterification of Substituted Benzoic Acids.
  • BenchChem. (n.d.). Analytical methods to distinguish between fluorinated benzoic acid isomers.
  • Organic Syntheses. (n.d.). Ethyl 4-aminobenzoate.
  • MySkinRecipes. (n.d.). This compound.
  • Guo, W., Zheng, Y., Xiang, W., & Zhang, Y. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14(1), 1-14.
  • College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups.
  • National Center for Biotechnology Information. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.
  • BenchChem. (n.d.). Technical Support Center: Managing Impurities in 2-Fluorobenzoic Acid Production.
  • PubMed. (1996). Development of a simple liquid chromatographic method for the separation of mixtures of positional isomers and anomers of synthetic 2-, 3- and 4-fluorobenzoic acid glucuronides formed via acyl migration reactions.
  • PubMed. (2009). Separation of complex mixtures of fluorobenzoic acids by capillary electrophoresis.
  • HELIX Chromatography. (n.d.). HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column.

Sources

Preventing self-polymerization of Ethyl 2-Amino-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-Amino-4-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling, storage, and use of this compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My previously light-yellow solid this compound has darkened to a brown, somewhat viscous material. What is happening?

This is a classic sign of degradation, likely involving both oxidation and the initial stages of self-polymerization. Aromatic amines, particularly those like this compound, are susceptible to atmospheric oxidation, which often leads to the formation of colored impurities.[1] Freshly distilled aromatic amines are typically clear or "water white," but can discolor to straw, brown, or even black upon standing, especially when exposed to air and light.[1] The increased viscosity suggests that oligomers or polymers are beginning to form.

Question 2: What is the scientific mechanism behind the self-polymerization of this compound?
  • Amide Bond Formation: The primary amine of one molecule can act as a nucleophile and attack the electrophilic carbonyl carbon of the ester group on another molecule. This is a form of nucleophilic acyl substitution. While this reaction is typically slow without a catalyst or heat, over long storage periods, it can lead to the formation of dimer, oligomers, and ultimately a polyamide, releasing ethanol as a byproduct.

  • Oxidative Coupling: Aromatic amines can undergo oxidative polymerization, often catalyzed by air (oxygen), light, or trace metal impurities.[2] This process typically involves the formation of radical cations, which can then couple together.[2][3] This pathway is well-known for anilines and is a primary cause of discoloration.[1]

The diagram below illustrates the potential intermolecular condensation pathway.

Caption: Potential self-polymerization via amide linkage.

Question 3: How should I properly store this compound to maximize its shelf life?

Proper storage is the most critical factor in preventing degradation. Based on safety data sheets and chemical properties, the following conditions are recommended.[4][5][6]

ParameterRecommended ConditionRationale
Temperature 2–8 °C[5][6]Reduces the rate of chemical reactions, including oxidation and polymerization.
Atmosphere Inert Gas (Argon or Nitrogen)[6]Prevents atmospheric oxidation, a primary degradation pathway for aromatic amines.[1][7]
Light Amber vial or dark containerProtects the compound from light, which can catalyze oxidative reactions.
Container Tightly sealed container[8][9]Prevents exposure to moisture and atmospheric oxygen.
Question 4: Can I add a stabilizer or inhibitor to my long-term storage sample?

Yes, for applications where a small amount of an additive is tolerable, the use of inhibitors can significantly extend the shelf life of aromatic amines.

  • Antioxidants/Radical Scavengers: Compounds like substituted phenols (e.g., BHT - Butylated hydroxytoluene) are effective at inhibiting discoloration and oxidation in aromatic amines.[1] They work by quenching radical species that initiate the degradation chain reactions. A typical concentration might be in the range of 0.01 to 0.2 weight percent.[1]

  • Thioamides: Certain thioamides have also been shown to be effective stabilizers for aromatic amines against atmospheric oxidation.[7]

Important: Before adding any inhibitor, you must validate that it will not interfere with your downstream applications.

Troubleshooting & Experimental Protocols
Problem: I suspect my material has started to degrade. How can I quickly check its purity?

A simple Thin-Layer Chromatography (TLC) analysis can provide a rapid qualitative assessment of your material's purity.

Protocol: Quality Control by TLC

  • Sample Preparation: Prepare a solution of your this compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of ~1-2 mg/mL. If you have a new, uncompromised batch, prepare a standard solution for comparison.

  • TLC Plate: Use a standard silica gel TLC plate.

  • Spotting: Using a capillary tube, spot a small amount of your sample solution onto the TLC plate baseline. If available, spot the "good" standard next to it.

  • Eluent System: A mixture of Hexane and Ethyl Acetate (e.g., 7:3 or 8:2 v/v) is a good starting point. The goal is to achieve an Rf value of 0.3-0.5 for the main spot.

  • Development: Place the TLC plate in a chamber with the chosen eluent. Allow the solvent front to travel up the plate.

  • Visualization:

    • Remove the plate and mark the solvent front.

    • Visualize the spots under a UV lamp (254 nm).

    • Interpretation: A pure, fresh sample should show a single, well-defined spot. A degraded sample will show the main product spot along with streaks, additional spots at the baseline (polar impurities/polymers), or other new spots, indicating the presence of impurities.

Caption: Workflow for a quick purity check using TLC.

Question 5: My material is confirmed to be impure. Can it be purified?

For minor degradation (e.g., slight discoloration but still a free-flowing solid), purification may be possible. However, if significant polymerization has occurred (highly viscous or solid), purification becomes very difficult and it is often more practical to procure new material.

Purification Strategy: Flash Column Chromatography

If TLC analysis shows separable impurities, flash column chromatography can be employed.

  • Stationary Phase: Use silica gel as the stationary phase. For basic compounds like amines, which can interact strongly with acidic silica, using an amine-modified stationary phase or adding a small amount of a competing amine (like triethylamine, ~0.1-1%) to the mobile phase can dramatically improve separation.[10]

  • Mobile Phase: Use the same eluent system optimized during your TLC analysis (e.g., Hexane/Ethyl Acetate).

  • Procedure:

    • Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Load the solution onto the column.

    • Elute with the mobile phase, collecting fractions.

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Caution: Amines can be challenging to purify on bare silica due to strong acid-base interactions.[10] Always perform a small-scale test first.

References
  • Stabilized aromatic amines.
  • Discoloration inhibitors for aromatic amines.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry.
  • Amine Value Determination of Polymers by Nonaqueous Titr
  • Ethyl 2-amino-4-fluorobenzo
  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
  • Polymerisation and degradation of an aromatic amine-based naphthoxazine.
  • Ethyl 2-Amino-4-fluorobenzo
  • Primary Amine (−NH2) Quantification in Polymers: Functionality by 19F NMR Spectroscopy.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Food Science and Technology. [Link]
  • Primary Amine (−NH2) Quantification in Polymers: Functionality by 19F NMR Spectroscopy.
  • Primary Amine (−NH 2 ) Quantification in Polymers: Functionality by 19 F NMR Spectroscopy | Request PDF.
  • Mechanism and kinetic features of oxidation polymerization of aromatic amines.
  • Primary Amine (−NH2) Quantification in Polymers: Functionality by. PDF Free Download. [Link]
  • Effect of Amine Compounds on the Self-Polymerisation of Methyl Methacryl
  • Self-polymerization of Meldrum's acid-amine compounds: an effective route to polyamides. Polymer Chemistry (RSC Publishing). [Link]
  • KEGG PATHWAY D
  • KEGG P
  • Evidence for a new pathway in the bacterial degradation of 4-fluorobenzo
  • Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. MDPI. [Link]
  • Is there an easy way to purify organic amines?. Biotage. [Link]
  • Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA)
  • Self-Polymerization Mechanisms and Catalytic Reactions of PDA. Encyclopedia.pub. [Link]
  • Stabilization of aromatic amines.
  • Process for the purification of amines.
  • Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. MDPI. [Link]
  • KEGG P

Sources

Technical Support Center: Monitoring Reactions with Ethyl 2-Amino-4-fluorobenzoate using TLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving Ethyl 2-Amino-4-fluorobenzoate. As a versatile intermediate in pharmaceutical synthesis, precise reaction monitoring is critical. This resource is designed to address common challenges and provide actionable solutions, ensuring the integrity and efficiency of your experimental workflow.

Troubleshooting Guide: Common TLC Issues and Solutions

This section addresses specific problems encountered during the TLC analysis of reactions with this compound.

Question: Why are my spots streaking or appearing as elongated bands instead of tight circles?

Answer: Streaking is a frequent issue when working with polar compounds like aromatic amines.[1][2][3] It can obscure the separation between your starting material, intermediates, and the final product, making accurate assessment of the reaction's progress difficult.

  • Causality & Solution:

    • Sample Overloading: Applying too much sample to the TLC plate is a primary cause of streaking.[2][3][4] The stationary phase becomes saturated, leading to a continuous "bleed" of the compound as the mobile phase ascends. To rectify this, dilute your reaction mixture sample before spotting it onto the plate.[2] A good starting point is a 10-fold dilution in a suitable solvent like ethyl acetate or dichloromethane.

    • Inappropriate Solvent Polarity: If the mobile phase is too polar, it will have a very high affinity for your polar analyte, causing it to move up the plate in a diffuse band rather than a distinct spot.[4][5] Conversely, a solvent that is not polar enough will result in your compound barely moving from the baseline.[2][5]

    • Acidic Nature of Silica Gel: Standard silica gel plates are slightly acidic. This can cause basic compounds, such as the amine group in this compound, to interact strongly and streak. To counteract this, you can add a small amount of a basic modifier to your mobile phase.[2][6] A common practice is to add 0.1–2.0% triethylamine (Et3N) or a 1–10% solution of ammonia in methanol to the eluent.[2]

Question: My starting material and product have very similar Rf values, making them difficult to resolve. What can I do?

Answer: Poor resolution between spots with close Retention Factor (Rf) values is a common challenge, especially when the structural differences between the reactant and product are minimal.

  • Causality & Solution:

    • Suboptimal Mobile Phase: The choice of eluent is critical for achieving good separation.[5][7] A single-solvent system may not provide the necessary selectivity. Experiment with solvent mixtures to fine-tune the polarity. A good starting point for many organic reactions is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[5][8] By systematically varying the ratio of these solvents, you can often achieve the desired separation.

    • Try a Different Solvent System: If adjusting the polarity of your current system doesn't work, consider a completely different mobile phase. For polar aromatic compounds, systems like dichloromethane/methanol or chloroform/methanol can be effective.[5]

    • Co-spotting: To definitively determine if two spots are the same or different compounds, a co-spotting experiment is invaluable. On the baseline of your TLC plate, spot your starting material, your reaction mixture, and then a spot containing both the starting material and the reaction mixture. If the starting material and a spot in your reaction mixture are the same, the co-spot will appear as a single, round spot. If they are different, you will see two distinct or overlapping spots.

Question: I don't see any spots on my TLC plate after development, even under UV light. What's wrong?

Answer: The absence of visible spots can be perplexing and may stem from several factors.

  • Causality & Solution:

    • Insufficient Concentration: The concentration of your analyte in the spotted sample may be below the detection limit of your visualization method.[2][4] Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry completely between applications.[2][4]

    • Compound is Not UV-Active: While the aromatic ring in this compound should be UV-active, some reaction products or intermediates may not be.[2][9] UV visualization at 254 nm relies on the compound quenching the fluorescence of the indicator in the TLC plate.[9] If your compound doesn't absorb at this wavelength, it won't be visible.

    • Volatility: Highly volatile compounds may evaporate from the TLC plate during development or while drying.[2] While less common with this particular starting material, it's a possibility for certain products.

    • Alternative Visualization Techniques: If UV light is ineffective, you must use a chemical stain.[2] For aromatic amines, several stains are effective:

      • Potassium Permanganate (KMnO4): This is a good general stain for oxidizable functional groups, including amines.[10] It will appear as yellow to light brown spots on a purple background.[10]

      • Ninhydrin: This stain is excellent for primary and secondary amines, producing characteristic colored spots (often purple or pink) upon heating.[9][10][11]

      • p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups, often producing a range of colors that can help differentiate between compounds.[9]

      • Cinnamaldehyde: This reagent can be used for the specific detection of aromatic primary amines, producing a yellow color.[12]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for monitoring a reaction with this compound on a normal-phase silica TLC plate?

A good starting point is a mixture of a non-polar and a medium-polarity solvent. A 1:1 mixture of hexane and ethyl acetate is a common initial choice.[1] From there, you can adjust the ratio to achieve an optimal Rf value for your starting material (ideally between 0.2 and 0.4). If your compound is highly polar and remains at the baseline, you can increase the polarity by adding a small amount of methanol to the mobile phase.[5]

Q2: How do I calculate the Retention Factor (Rf) and what does it signify?

The Rf value is a ratio calculated by dividing the distance traveled by the compound from the baseline by the distance traveled by the solvent front from the baseline.[8] It is a measure of a compound's retention on the stationary phase in a specific mobile phase. A lower Rf value indicates a more polar compound that interacts more strongly with the polar silica gel, while a higher Rf value suggests a less polar compound.[8] An ideal Rf value for clear separation and analysis is typically between 0.2 and 0.8.[5]

Q3: My solvent front is running unevenly. How can I fix this?

An uneven solvent front will lead to inaccurate Rf values.[1] This can be caused by several factors:

  • The bottom of the TLC plate is not level in the developing chamber. Ensure the plate is placed flat on the bottom of the chamber.

  • The TLC plate is touching the side of the chamber or the filter paper wick.

  • The silica gel at the bottom of the plate is chipped or damaged.[6]

Q4: Can I reuse my TLC developing solvent?

It is not recommended to reuse the mobile phase.[1][4] The composition of the solvent mixture can change over time due to differential evaporation of the components, leading to inconsistent and irreproducible results.[1] Always use a fresh mobile phase for each TLC analysis.

Recommended TLC Solvent Systems for this compound and Derivatives

Polarity of CompoundRecommended Solvent System (v/v)Rationale
Low to Medium Polarity Hexane : Ethyl Acetate (e.g., 4:1, 2:1, 1:1)A versatile system for a wide range of organic compounds. Adjusting the ratio allows for fine-tuning of polarity.[5][8]
Medium to High Polarity Dichloromethane : Methanol (e.g., 9.5:0.5, 9:1)Dichloromethane is a good solvent for many aromatic compounds, and the addition of methanol increases the polarity for more polar analytes.[5]
High Polarity / Basic Compounds Dichloromethane : Methanol with 1% TriethylamineThe addition of a basic modifier like triethylamine helps to prevent streaking of basic compounds like amines by neutralizing the acidic sites on the silica gel.[2]
Very High Polarity Ethyl Acetate : Butanol : Acetic Acid : Water (80:10:5:5)This multi-component system is effective for separating very polar compounds.[1][7]

Experimental Workflow for TLC Monitoring

The following diagram illustrates the standard workflow for monitoring a chemical reaction using TLC.

TLC_Workflow Figure 1. Standard TLC Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare Developing Chamber (Solvent + Filter Paper) spot_plate Spot Plate (Starting Material, Reaction, Co-spot) prep_plate Prepare TLC Plate (Draw Baseline) prep_plate->spot_plate prep_sample Prepare Sample (Dilute Reaction Mixture) prep_sample->spot_plate develop_plate Develop Plate (Place in Chamber) spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize Spots (UV Light, Stain) dry_plate->visualize analyze Analyze Results (Calculate Rf, Assess Progress) visualize->analyze

Caption: Standard TLC Workflow

References

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC.
  • EPFL. TLC Visualization Reagents.
  • Alwsci Blog. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC).
  • TLC Visualization Methods. (n.d.).
  • Analytical Methods (RSC Publishing). Simple and rapid detection of aromatic amines using a thin layer chromatography plate.
  • University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography.
  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • University of York, Chemistry Teaching Labs. Determining a solvent system.
  • LinkedIn. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
  • TLC stains. (n.d.).
  • Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. (n.d.).
  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube.
  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (2025, August 6).

Sources

Validation & Comparative

Comparing the reactivity of Ethyl 2-Amino-4-fluorobenzoate with other aminobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly influences the trajectory of a synthetic route. Substituted aminobenzoates are a cornerstone of medicinal chemistry, offering a versatile scaffold for constructing a diverse array of bioactive molecules.[1][2][3] Among these, Ethyl 2-Amino-4-fluorobenzoate stands out due to the unique electronic properties imparted by the fluorine substituent. This guide provides an in-depth comparison of the reactivity of this compound with other aminobenzoate isomers and analogs, supported by theoretical principles and experimental data, to empower informed decisions in your research endeavors.

Understanding the Reactivity Landscape of Aminobenzoates

The reactivity of an aminobenzoate is primarily dictated by the interplay of electronic and steric effects of its substituents. The amino group (-NH₂) is an activating, ortho-, para-directing group, enriching the aromatic ring with electron density and enhancing its susceptibility to electrophilic attack. Conversely, the ethyl ester group (-COOEt) is a deactivating, meta-directing group. The presence and position of additional substituents, such as the fluorine atom in this compound, further modulate this reactivity profile.

The nucleophilicity of the amino group is a key determinant of its reactivity in reactions such as acylation and alkylation. This can be quantitatively assessed by the pKa of its conjugate acid; a lower pKa value generally indicates a less basic and less nucleophilic amine.[4]

The Influence of the Fluorine Substituent

The fluorine atom in this compound exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity.[4] This effect decreases the electron density on the aromatic ring and, consequently, on the nitrogen atom of the amino group. This reduction in electron density is expected to decrease the basicity and nucleophilicity of the amino group compared to its non-fluorinated counterpart, ethyl 2-aminobenzoate.[4]

However, fluorine also possesses a +M (mesomeric) or resonance effect, where its lone pairs can donate electron density to the aromatic ring. In the para position relative to the amino group, this resonance effect can partially counteract the inductive effect. The net electronic effect of the fluorine substituent is a combination of these opposing forces.

Comparative Reactivity in Key Transformations

To provide a practical understanding, we will compare the expected reactivity of this compound with other aminobenzoates in three common and crucial transformations: N-Acylation, Diazotization, and the Suzuki-Miyaura Cross-Coupling reaction.

N-Acylation

N-acylation is a fundamental reaction for the protection of amino groups or the synthesis of amides. The rate of this reaction is directly proportional to the nucleophilicity of the amino group.

Expected Reactivity Order:

Based on the electronic effects, the expected order of reactivity for the N-acylation of various aminobenzoates is as follows:

  • Ethyl 4-aminobenzoate > Ethyl 3-aminobenzoate > Ethyl 2-aminobenzoate > this compound

The para-isomer is generally the most reactive due to the electron-donating resonance effect of the amino group being most effective at the para position, thus increasing its nucleophilicity. The ortho-isomer is slightly less reactive due to steric hindrance from the adjacent ester group. The meta-isomer is less reactive than the para-isomer as the resonance effect of the amino group does not extend to the meta position. This compound is predicted to be the least reactive due to the strong electron-withdrawing inductive effect of the fluorine atom, which significantly reduces the nucleophilicity of the amino group.[4]

Supporting Experimental Data:

CompoundPredicted/Reported pKa
Ethyl 4-aminobenzoate~3.5
Ethyl 2-aminobenzoate~2.1
This compound< 2.1 (Predicted)

Note: Experimental pKa values for ethyl aminobenzoates can vary depending on the solvent and measurement conditions. The predicted value for the fluoro-substituted compound is based on the known acidifying effect of ortho-fluoro substitution.

This trend in pKa values supports the predicted order of reactivity in N-acylation.

Experimental Protocol for Comparative N-Acylation:

This protocol allows for a direct comparison of the acylation rates of different aminobenzoates.

Materials:

  • This compound

  • Ethyl 4-aminobenzoate

  • Ethyl 2-aminobenzoate

  • Acetic anhydride

  • Pyridine (or another suitable non-nucleophilic base)

  • Dichloromethane (DCM)

  • Internal standard (e.g., dodecane)

  • Thin Layer Chromatography (TLC) plates

  • Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) instrumentation

Procedure:

  • Prepare equimolar solutions (e.g., 0.1 M) of each aminobenzoate and an internal standard in DCM in separate reaction vessels.

  • At time zero, add an equimolar amount of acetic anhydride and a catalytic amount of pyridine to each vessel simultaneously.

  • Monitor the progress of each reaction at regular time intervals by withdrawing aliquots and quenching them with a suitable reagent (e.g., a dilute solution of a primary amine).

  • Analyze the quenched aliquots by TLC, GC-MS, or HPLC to determine the consumption of the starting material and the formation of the acetylated product.

  • Plot the concentration of the starting aminobenzoate versus time for each reaction. The initial rate of each reaction can be determined from the slope of the curve at t=0.

Data Analysis:

The ratio of the initial rates will provide a quantitative comparison of the nucleophilicity and, therefore, the acylation reactivity of the different aminobenzoates.

Diazotization

Diazotization, the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt, is a pivotal transformation for the synthesis of a wide range of aromatic compounds.[5][6] The rate-determining step is the attack of the amine on the nitrosating agent. Therefore, more nucleophilic amines will react faster.

Expected Reactivity Order:

The expected reactivity order for diazotization mirrors that of N-acylation:

  • Ethyl 4-aminobenzoate > Ethyl 3-aminobenzoate > Ethyl 2-aminobenzoate > this compound

The electron-withdrawing fluorine atom in this compound deactivates the amino group, leading to a slower reaction rate compared to its non-fluorinated counterparts.

Supporting Experimental Data:

Kinetic studies on the diazotization of substituted anilines have shown a good correlation with the Hammett equation.[6] Electron-withdrawing groups have been demonstrated to decrease the reaction rate. While specific rate constants for these exact ethyl aminobenzoate derivatives are not compiled in a single source, the established principles of physical organic chemistry strongly support this predicted trend.

Experimental Protocol for Comparative Diazotization:

This protocol can be used to qualitatively or quantitatively compare the rates of diazotization.

Materials:

  • This compound

  • Ethyl 4-aminobenzoate

  • Ethyl 2-aminobenzoate

  • Sodium nitrite

  • Hydrochloric acid (HCl)

  • Potassium iodide-starch paper

  • Ice bath

Procedure:

  • Prepare equimolar solutions of each aminobenzoate in dilute HCl in separate, identical reaction vessels.

  • Cool all solutions to 0-5 °C in an ice bath.

  • Simultaneously, add an equimolar solution of sodium nitrite dropwise to each reaction vessel while maintaining the low temperature.

  • Monitor the reactions by periodically testing for the presence of excess nitrous acid using potassium iodide-starch paper (a blue-black color indicates excess nitrous acid).

  • The time taken for the appearance of a persistent blue-black color provides a relative measure of the reaction rate. A faster reaction will consume the nitrous acid more quickly, delaying the positive test.

For a quantitative comparison:

The disappearance of the starting amine can be monitored over time using HPLC or UV-Vis spectroscopy.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[7] For aminobenzoates, a bromo- or iodo-substituent is required for the coupling reaction. The electronic nature of the substituents on the aryl halide can significantly influence the rate-determining oxidative addition step.

Reactivity Comparison (for the corresponding bromo-derivatives):

Let's consider the reactivity of the corresponding bromo-derivatives in a Suzuki-Miyaura coupling:

  • Ethyl 2-Amino-4-bromo-benzoate vs. Ethyl 4-Amino-2-bromobenzoate

In this case, the electronic effect of the substituents on the ease of oxidative addition to the C-Br bond is the primary factor. Electron-withdrawing groups generally accelerate the oxidative addition step.[8][9]

The fluorine atom in the hypothetical Ethyl 2-Amino-4-bromo-5-fluorobenzoate would further enhance the electron-withdrawing nature of the ring, likely leading to a faster rate of oxidative addition compared to Ethyl 2-Amino-4-bromobenzoate.

Expected Reactivity Order (Oxidative Addition):

  • Ethyl 2-Amino-4-bromo-5-fluorobenzoate (hypothetical) > Ethyl 2-Amino-4-bromobenzoate

Supporting Experimental Data:

Studies on the substituent effects in Suzuki coupling have shown that aryl halides with electron-withdrawing groups generally exhibit higher reactivity.[8][9] This is attributed to the polarization of the C-X bond, making it more susceptible to attack by the palladium(0) catalyst.

Experimental Protocol for Comparative Suzuki-Miyaura Coupling:

This protocol provides a framework for comparing the reactivity of different bromo-aminobenzoates.

Materials:

  • Ethyl 2-Amino-4-bromobenzoate

  • Another substituted bromo-aminobenzoate for comparison

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or another suitable ligand

  • Potassium carbonate (K₂CO₃)

  • Toluene and water (or another suitable solvent system)

  • Internal standard

  • GC-MS or HPLC instrumentation

Procedure:

  • In separate, identical reaction vessels, combine the bromo-aminobenzoate (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(OAc)₂ (e.g., 2 mol%), PPh₃ (e.g., 4 mol%), K₂CO₃ (2.0 equiv), and an internal standard.

  • Add the degassed solvent system (e.g., toluene/water).

  • Heat the reactions to the same temperature (e.g., 90 °C) and monitor their progress over time by taking aliquots and analyzing them by GC-MS or HPLC.

  • Plot the percentage conversion to the biaryl product against time for each reaction.

Data Analysis:

The initial rates of the reactions will provide a quantitative measure of the relative reactivity of the different bromo-aminobenzoates in the Suzuki-Miyaura coupling.

Visualizing the Reactivity Concepts

To further clarify the relationships discussed, the following diagrams illustrate the key concepts.

G cluster_reactivity Factors Influencing Aminobenzoate Reactivity Reactivity Overall Reactivity Electronic_Effects Electronic Effects Reactivity->Electronic_Effects Steric_Effects Steric Effects Reactivity->Steric_Effects Inductive_Effect Inductive Effect (-I) Electronic_Effects->Inductive_Effect Resonance_Effect Resonance Effect (+M) Electronic_Effects->Resonance_Effect Amino_Group Amino Group (-NH2) Activating, o,p-directing Electronic_Effects->Amino_Group Ester_Group Ester Group (-COOEt) Deactivating, m-directing Electronic_Effects->Ester_Group Fluorine Fluorine (-F) -I > +M Inductive_Effect->Fluorine Resonance_Effect->Amino_Group

Caption: Factors influencing the reactivity of substituted aminobenzoates.

G cluster_acylation Comparative N-Acylation Reactivity High_Reactivity Ethyl 4-aminobenzoate (High Reactivity) Mid_Reactivity_1 Ethyl 3-aminobenzoate High_Reactivity->Mid_Reactivity_1 > Mid_Reactivity_2 Ethyl 2-aminobenzoate Mid_Reactivity_1->Mid_Reactivity_2 > Low_Reactivity This compound (Low Reactivity) Mid_Reactivity_2->Low_Reactivity >

Caption: Predicted reactivity trend for N-acylation of aminobenzoates.

Conclusion

The presence of a fluorine atom at the 4-position of Ethyl 2-aminobenzoate significantly influences its reactivity. The strong electron-withdrawing inductive effect of fluorine generally deactivates the amino group towards electrophilic attack, making it less nucleophilic and thus less reactive in reactions like N-acylation and diazotization compared to its non-fluorinated counterparts. However, in reactions such as the Suzuki-Miyaura coupling, where an electron-deficient aromatic ring can be advantageous for the oxidative addition step, a fluoro-substituent can potentially enhance reactivity.

This guide provides a framework for understanding and predicting the reactivity of this compound. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and generate valuable data to guide their synthetic strategies. By carefully considering the electronic and steric factors at play, scientists can harness the unique properties of fluorinated aminobenzoates to achieve their synthetic goals.

References

  • Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. (2001). Journal of the American Chemical Society. [Link]
  • Statistical Analysis of Substituent Effects on pKa of Aniline. (2024). Journal of Engineering Research and Applied Science. [Link]
  • Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. (2025).
  • Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. (2015). Organic Process Research & Development. [Link]
  • Effect of substituents on Suzuki-Miyaura reactions. (n.d.).
  • Substituent Effects on the Physical Properties and pKa of Aniline. (n.d.). Wiley Online Library. [Link]
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Publishing. [Link]
  • Substituent effects on the physical properties and pKa of aniline. (2025).
  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles. (2024). PubMed. [Link]
  • 3,5-substituent effect on catalytic activities in Suzuki-Miyaura coupling reactions. (n.d.).
  • Diazotization of Aniline Derivatives: Nitrous Acid Test. (n.d.). ChemEd X. [Link]
  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles. (n.d.). Semantic Scholar. [Link]
  • Kinetics of the Diazotization of Anilines. (n.d.). ElectronicsAndBooks. [Link]
  • Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. (n.d.). SID. [Link]
  • Benzocaine. (n.d.). PubChem. [Link]
  • Catalytic Friedel-Crafts Acylation of Aniline Deriv
  • Structure of substituted anilines and their acylated derivatives. (n.d.).
  • Acetyl
  • Approaches for the N-acetylation of anilines. (n.d.).
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
  • Kinetics of the diazotization and azo coupling reactions of procaine in the micellar media. (n.d.). Semantic Scholar. [Link]
  • Kinetics and Mechanism of Diazotization. (n.d.).
  • Direct, One-Pot Reductive Alkylation of Anilines with Functionalized Acetals Mediated by Triethylsilane and TFA. Straightforward Route for Unsymmetrically Substituted Ethylenediamine. (n.d.).
  • Ethyl 2-Amino-4-fluorobenzo
  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. (2016). Scientific Research Publishing. [Link]
  • Ethyl 4-aminobenzoate--2,4,6-trinitrophenol (1/1). (n.d.). PubChem. [Link]
  • Spectrophotometric Determination of p-aminobenzoic acid via Diazotization and Coupling reaction. (n.d.). Research Journal of Pharmacy and Technology. [Link]
  • P-Aminobenzoic Acid Diazotiz

Sources

A Comparative Guide to Ethyl 2-Amino-4-fluorobenzoate and Methyl 2-Amino-4-fluorobenzoate in Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency, yield, and overall success of a synthetic pathway. Among the versatile building blocks available, substituted aminobenzoates are of particular interest due to their utility in constructing a wide array of heterocyclic scaffolds fundamental to medicinal chemistry. This guide provides an in-depth technical comparison of two closely related yet distinct reagents: Ethyl 2-Amino-4-fluorobenzoate and Mthis compound. Our objective is to furnish a comprehensive analysis, supported by physicochemical data and a representative experimental protocol, to empower researchers in making informed decisions for their synthetic endeavors.

Physicochemical Properties: A Foundation for Synthetic Strategy

The choice between an ethyl and a methyl ester, while seemingly minor, can have significant implications for the physical handling and reactivity of a reagent. The table below summarizes the key physicochemical properties of this compound and Mthis compound, sourced from reputable chemical databases.

PropertyThis compoundMthis compound
Molecular Formula C₉H₁₀FNO₂[1]C₈H₈FNO₂[2]
Molecular Weight 183.18 g/mol [1][3]169.15 g/mol [2]
Appearance -Pale brown to pale cream powder or crystals[4]
Boiling Point 271.2°C[3]-
Solubility Slightly soluble in DMSO and Methanol[5]-
Storage 2-8°C[3][5]-

The most apparent difference lies in their molecular weights, a direct consequence of the additional methylene group in the ethyl ester. This seemingly small change can influence properties such as boiling point and solubility, which are crucial considerations for reaction setup and purification. For instance, the higher boiling point of the ethyl ester may be advantageous in high-temperature reactions, offering a wider window before solvent evaporation becomes a concern. Conversely, differences in solubility profiles in common organic solvents could dictate the choice of reaction medium and purification techniques.

Comparative Synthesis of 7-Fluoroquinazolin-4(3H)-one: A Case Study

To illustrate the practical implications of choosing between these two esters, we will examine their application in the synthesis of 7-fluoroquinazolin-4(3H)-one, a key intermediate in the development of various pharmaceuticals. The cyclocondensation reaction with a suitable one-carbon synthon, such as formamide, is a common and efficient method for constructing the quinazolinone core.

Reaction Scheme:

G cluster_0 Starting Material cluster_1 Reagent cluster_2 Product cluster_3 Byproduct Starting_Ester Ethyl or Methyl 2-Amino-4-fluorobenzoate Reaction_Arrow Heat Starting_Ester->Reaction_Arrow + Formamide Formamide (HCONH₂) Formamide->Reaction_Arrow Product_Quinazolinone 7-Fluoroquinazolin-4(3H)-one Reaction_Arrow->Product_Quinazolinone Byproduct_Alcohol Ethanol or Methanol Reaction_Arrow->Byproduct_Alcohol

Caption: General reaction scheme for the synthesis of 7-fluoroquinazolin-4(3H)-one.

Mechanistic Considerations: The Role of the Ester Group

The reaction proceeds through a nucleophilic attack of the amino group on the carbonyl carbon of formamide, followed by an intramolecular cyclization and elimination of the corresponding alcohol (methanol or ethanol). The nature of the alkoxy group (-OCH₃ vs. -OCH₂CH₃) can influence the reaction rate in several ways:

  • Leaving Group Ability: Methoxide is generally considered a slightly better leaving group than ethoxide due to its smaller size and lower basicity. This could potentially lead to a faster rate of cyclization for the methyl ester.

  • Steric Hindrance: The ethyl group is bulkier than the methyl group. While the difference is not substantial, it could introduce a minor degree of steric hindrance around the carbonyl group, potentially slowing down the initial nucleophilic attack.

Based on these electronic and steric factors, one might anticipate that the reaction with Mthis compound would proceed at a slightly faster rate than with its ethyl counterpart under identical conditions.

Experimental Protocol (Representative)

The following is a generalized, representative protocol for the synthesis of 7-fluoroquinazolin-4(3H)-one. This protocol is based on established methods for similar cyclocondensation reactions.

Materials:

  • This compound or Mthis compound (1.0 eq)

  • Formamide (10 eq)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound or Mthis compound.

  • Add an excess of formamide to the flask.

  • Heat the reaction mixture to 150-160°C with continuous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF/water) to obtain the pure 7-fluoroquinazolin-4(3H)-one.

Experimental Workflow:

G A Combine Ester and Formamide in Flask B Heat to 150-160°C with Stirring A->B C Monitor Reaction by TLC B->C D Cool to Room Temperature C->D Upon Completion E Precipitate Product in Ice Water D->E F Filter and Wash Solid E->F G Dry Crude Product F->G H Recrystallize for Purification G->H

Sources

A Senior Application Scientist's Guide to In Silico Modeling of Ethyl 2-Amino-4-fluorobenzoate Derivatives: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

In the landscape of modern drug discovery, the strategic use of computational, or in silico, modeling has become indispensable. It offers a rapid, cost-effective, and ethically sound avenue for the preliminary assessment of novel chemical entities. This guide provides a comprehensive comparison of key in silico modeling techniques as applied to Ethyl 2-Amino-4-fluorobenzoate derivatives. These compounds are of significant interest as intermediates in the synthesis of pharmaceuticals, particularly for central nervous system agents and anti-inflammatory compounds, owing to their favorable structural and electronic properties that can lead to enhanced metabolic stability and receptor binding affinity[1].

This document is tailored for researchers, scientists, and drug development professionals, offering not just procedural steps but also the rationale behind the selection of specific computational experiments. We will delve into a comparative analysis of molecular docking to predict binding affinities, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess drug-likeness, and Density Functional Theory (DFT) to understand the electronic properties that govern molecular interactions.

The Strategic Importance of In Silico Evaluation

The journey of a drug from concept to clinic is arduous and fraught with high attrition rates. A significant portion of failures can be attributed to suboptimal pharmacokinetic profiles or unforeseen toxicity. By front-loading the discovery process with robust in silico screening, we can identify and prioritize candidates with a higher probability of success, thereby conserving valuable resources. The methodologies detailed herein are designed to provide a multi-faceted view of a molecule's potential, creating a self-validating system where the convergence of data from different computational approaches builds a stronger case for or against advancing a particular derivative.

In_Silico_Workflow cluster_Design Derivative Design cluster_Modeling In Silico Modeling cluster_Analysis Data Analysis & Prioritization Derivative This compound Derivatives Docking Molecular Docking Derivative->Docking ADMET ADMET Prediction Derivative->ADMET DFT DFT Analysis Derivative->DFT Comparison Comparative Analysis Docking->Comparison ADMET->Comparison DFT->Comparison Prioritization Candidate Prioritization Comparison->Prioritization

Caption: Overall workflow for the in silico evaluation of this compound derivatives.

I. Molecular Docking: Unveiling Binding Interactions

Molecular docking is a pivotal computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] It is particularly useful in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Causality Behind Experimental Choices

The choice of a protein target is paramount and should be based on its relevance to the disease of interest. For the purpose of this guide, and considering the potential of related compounds as anticancer agents, we will use the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase as a target.[3] The selection of docking software, such as AutoDock Vina, is based on its widespread use, open-source nature, and proven accuracy in predicting binding conformations. A reference compound, such as Erlotinib (a known EGFR inhibitor), will be included for comparative validation of the docking protocol.

Experimental Protocol: Molecular Docking
  • Protein Preparation:

    • Download the crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 1M17) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign Kollman charges using AutoDock Tools.

    • Define the grid box encompassing the active site of the protein.

  • Ligand Preparation:

    • Draw the 3D structures of this compound and its derivatives using a molecular editor like ChemDraw or Avogadro.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Save the structures in a compatible format (e.g., PDBQT) and define rotatable bonds.

  • Docking Simulation:

    • Use a docking program like AutoDock Vina to perform the docking calculations.

    • Set the exhaustiveness parameter to control the thoroughness of the search (a value of 8 is a good starting point).

    • Generate a set of binding poses for each ligand.

  • Analysis of Results:

    • Analyze the predicted binding affinities (in kcal/mol). More negative values indicate stronger binding.

    • Visualize the top-ranked binding poses and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or BIOVIA Discovery Studio.[2]

Docking_Interaction cluster_Protein Protein Active Site cluster_Ligand Ligand AA1 Amino Acid 1 (e.g., LYS745) AA2 Amino Acid 2 (e.g., MET793) AA3 Amino Acid 3 (e.g., ASP855) Ligand This compound Derivative Ligand->AA1 H-Bond Ligand->AA2 Hydrophobic Ligand->AA3 H-Bond

Caption: Ligand-protein interactions in the active site.

Comparative Data: Molecular Docking
DerivativeBinding Affinity (kcal/mol)Key Interacting Residues
This compound-6.5MET793, LYS745
Derivative A (e.g., with amide modification)-7.8MET793, LYS745, ASP855
Derivative B (e.g., with heterocyclic addition)-8.2MET793, LYS745, CYS797
Erlotinib (Reference)-9.5MET793, LYS745, CYS797

II. ADMET Prediction: Assessing Drug-Likeness

A promising binding affinity is only one piece of the puzzle. A potential drug molecule must also possess favorable ADMET properties to be effective in vivo. In silico ADMET prediction tools provide early insights into a compound's pharmacokinetic and safety profile.[4]

Causality Behind Experimental Choices

The selection of ADMET prediction tools, such as SwissADME or pkCSM, is based on their ability to calculate a wide range of physicochemical and pharmacokinetic parameters. Lipinski's Rule of Five is a key guideline used to assess drug-likeness and predict oral bioavailability.[4] We will compare our derivatives against these established criteria.

Experimental Protocol: ADMET Prediction
  • Input Structures:

    • Obtain the SMILES (Simplified Molecular Input Line Entry System) strings for each derivative.[5]

  • Web Server Submission:

    • Submit the SMILES strings to an online ADMET prediction server (e.g., SwissADME).

  • Parameter Analysis:

    • Analyze the output for key parameters, including:

      • Physicochemical Properties: Molecular Weight, LogP (lipophilicity), Number of Hydrogen Bond Donors and Acceptors.

      • Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) penetration, Cytochrome P450 (CYP) inhibition.

      • Drug-Likeness: Lipinski's Rule of Five violations, Bioavailability Score.

      • Toxicity: Ames mutagenicity, hERG inhibition.

ADMET_Flow cluster_Properties Predicted Properties Start Derivative Structure (SMILES) ADMET_Server ADMET Prediction Server (e.g., SwissADME) Start->ADMET_Server Absorption Absorption ADMET_Server->Absorption Distribution Distribution ADMET_Server->Distribution Metabolism Metabolism ADMET_Server->Metabolism Excretion Excretion ADMET_Server->Excretion Toxicity Toxicity ADMET_Server->Toxicity Analysis Drug-Likeness & Safety Assessment Absorption->Analysis Distribution->Analysis Metabolism->Analysis Excretion->Analysis Toxicity->Analysis

Caption: Logical flow of ADMET analysis.

Comparative Data: ADMET Prediction
ParameterThis compoundDerivative ADerivative BIdeal Range
Molecular Weight ( g/mol )183.18[5]250.25310.35< 500
LogP2.102.803.50< 5
H-Bond Donors122< 5
H-Bond Acceptors345< 10
Lipinski Violations0000
GI AbsorptionHighHighHighHigh
BBB PermeantYesYesNoVaries with target
CYP2D6 InhibitorNoNoYesNo
Ames ToxicityNoNoNoNo
Bioavailability Score0.550.550.55> 0.1

III. Density Functional Theory (DFT): Exploring Electronic Landscapes

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6] In drug design, it is employed to calculate molecular properties such as orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, which are crucial for understanding reactivity and intermolecular interactions.[7]

Causality Behind Experimental Choices

The choice of a functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is a balance between computational cost and accuracy, with this combination being widely used for organic molecules.[6] Calculating the HOMO-LUMO gap provides insights into the molecule's chemical stability and reactivity. The molecular electrostatic potential (MEP) map helps to visualize the electron-rich and electron-deficient regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively.[8]

Experimental Protocol: DFT Calculations
  • Structure Optimization:

    • Optimize the geometry of each derivative using DFT at the B3LYP/6-311++G(d,p) level of theory in a quantum chemistry software package like Gaussian or ORCA.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies).

  • Property Calculation:

    • Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

    • Generate the Molecular Electrostatic Potential (MEP) map.

  • Analysis:

    • Calculate the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO). A larger gap suggests higher kinetic stability.

    • Analyze the MEP map to identify electron-rich (negative potential, typically red) and electron-deficient (positive potential, typically blue) regions.

Comparative Data: DFT Analysis
DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)Key MEP Features
This compound-6.2-1.15.1Negative potential around oxygen and nitrogen atoms
Derivative A-6.0-1.54.5Increased negative potential on amide oxygen
Derivative B-5.8-1.93.9Delocalized negative potential over the heterocyclic ring

Synthesizing the Evidence: A Holistic Comparison

The true power of this multi-pronged in silico approach lies in the convergence of data. A promising candidate will not only exhibit a strong binding affinity in molecular docking simulations but will also possess a favorable ADMET profile and electronic properties conducive to target interaction.

For instance, Derivative B in our hypothetical comparison shows the best binding affinity. However, its ADMET profile indicates potential issues with BBB permeation and CYP inhibition, which might be undesirable depending on the therapeutic goal. Derivative A, while having a slightly lower binding affinity than Derivative B, presents a cleaner ADMET profile, making it a potentially more viable lead candidate for further optimization. The DFT analysis can further rationalize these findings; the lower energy gap of Derivative B suggests higher reactivity, which might be related to its potential for off-target interactions like CYP inhibition.

Conclusion and Future Directions

This guide has outlined a systematic and comparative in silico workflow for the evaluation of this compound derivatives. By integrating molecular docking, ADMET prediction, and DFT analysis, researchers can make more informed decisions about which compounds to prioritize for synthesis and subsequent in vitro and in vivo testing. This approach not only accelerates the drug discovery process but also aligns with the principles of scientific rigor and resource stewardship. The derivatives showing the most promising converged data should be advanced to experimental validation to confirm their biological activity.

References

  • PubChem. This compound | C9H10FNO2 | CID 14233600.
  • Journal of King Saud University - Science. Pharmakinetics studies, molecular docking and discovery of anti-proliferative agents and its targeting EGFR inhibitors.
  • MySkinRecipes. This compound.
  • ResearchGate. ADMET Predictions of the Newly Synthesized Compounds.
  • Journal of Medicinal Chemistry. Studies on synthesis and anticancer activity of selected N-(2-fluoroethyl)-N-nitrosoureas.
  • Anticancer Drugs. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro.
  • MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
  • PubMed Central. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.
  • PubMed. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
  • ResearchGate. Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations | Request PDF.
  • ResearchGate. IN SILICO DRUG EVALUATION AND DRUG RESEARCH OF BIOACTIVE MOLECULE METHYL 4-BROMO-2- FLUOROBENZOATE.
  • Oriental Journal of Chemistry. Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate.
  • MDPI. In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents.
  • National Institutes of Health. In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT.
  • Journal of Applied Organometallic Chemistry. In Silico Molecular Docking Against-KIT Tyrosine Kinase and ADME Studies of 4-Thiazolidinone Derivatives.
  • Research Journal of Pharmacy and Technology. Evaluation of 3-Ethyl-5-fluoro-2-phenylimino-thiazolidin-4-one derivatives: Molecular docking against kinase protein and ADME studies.
  • ResearchGate. Amino Acid Based Antimicrobial Agents – Synthesis and Properties.
  • National Institutes of Health. Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1][4][5]thiadiazole.
  • ResearchGate. Synthesis, Characterization, Crystal Structure and DFT Calculations of DysprosiumIII - (E)-Ethyl-4-(2-Hydroxybenzylidene Amino)Benzoate | Request PDF.
  • ResearchGate. Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface analysis and anti-cancer activities of (4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl)methyl 2-acetoxybenzoate compound.
  • ResearchGate. (PDF) Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid: A Comparative Experimental and DFT Study.
  • PubMed. Design, Synthesis, SwissADME Profile DFT Studies, in vitro and in silico Anti-diabetic Potential of Novel Amide Derivatives Based on Bis((4-amino-4-oxobutanoyl)oxy) Zinc Scaffold.

Sources

A Comparative Guide to the X-ray Crystallographic Analysis of Ethyl 2-Amino-4-fluorobenzoate and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of single-crystal X-ray diffraction for the structural analysis of Ethyl 2-Amino-4-fluorobenzoate, a key intermediate and structural analog of benzocaine used in pharmaceutical development.[1][2][3] We will explore the complete experimental workflow, from crystal growth to final structure refinement, and objectively compare its performance against alternative analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Powder X-ray Diffraction (PXRD). This document is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate analytical methods for comprehensive structural characterization.

Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

For the unambiguous determination of a molecule's three-dimensional structure at the atomic level, including its conformation, stereochemistry, and the nuances of its packing in the solid state, single-crystal X-ray diffraction is the definitive technique.[4][5] The resulting atomic coordinates provide the most precise measurements of bond lengths, bond angles, and intermolecular interactions, which are critical for understanding structure-activity relationships (SAR) and for computational modeling in drug design.

The Causality Behind the Crystal: Why SCXRD is Foundational

In drug development, the solid-state properties of an active pharmaceutical ingredient (API) or intermediate can profoundly impact its stability, solubility, and bioavailability.[6] SCXRD provides the foundational data that explains these properties at a molecular level. By revealing the precise arrangement of molecules in a crystal lattice, we can understand hydrogen bonding networks, π-stacking interactions, and other non-covalent forces that dictate the material's bulk characteristics. This level of detail is unmatched by other techniques.[4][7]

Experimental Protocol: From Solution to Structure

The journey from a powdered sample of this compound to a fully refined crystal structure is a multi-step process that demands precision and a degree of art, particularly in the initial crystallization phase.

Step 1: Growing High-Quality Single Crystals

This is often the most significant bottleneck in the process. The goal is to encourage molecules to slowly self-assemble from a supersaturated solution into a highly ordered, single lattice.[8][9] For a small organic molecule like this compound, several classical methods are effective.

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near-saturation in a clean vial.

    • Cover the vial with a cap or parafilm containing a few pinholes. This restricts the rate of evaporation.

    • Place the vial in a vibration-free location. Over days or weeks, as the solvent slowly evaporates, the solution becomes supersaturated, promoting crystal growth.[10]

    • Rationale: The slow rate is crucial. Rapid evaporation often leads to the formation of polycrystalline powder or amorphous solid, which is unsuitable for SCXRD. The choice of solvent is critical as it influences crystal habit and can sometimes be incorporated into the crystal lattice.[10]

  • Vapor Diffusion (Liquid-Liquid or Gas-Liquid):

    • Prepare a concentrated solution of the compound in a "good" solvent (one in which it is highly soluble) in a small, open container (e.g., a small test tube or vial).

    • Place this container inside a larger, sealed vessel (e.g., a beaker or jar) that contains a larger volume of an "anti-solvent" or "precipitant" (a solvent in which the compound is poorly soluble but is miscible with the "good" solvent).[11]

    • Over time, the vapor of the anti-solvent diffuses into the compound's solution. This gradually reduces the solubility of the compound, leading to slow crystallization.[11][12]

    • Rationale: This method provides excellent control over the rate of supersaturation, often yielding higher quality crystals than slow evaporation.[10]

  • Thermal Control (Cooling Crystallization):

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution. As the temperature decreases, the solubility of the compound typically drops, leading to crystallization.

    • Rationale: This method is effective for compounds with a significant temperature-dependent solubility profile. The cooling rate must be carefully controlled.

Step 2: Crystal Selection and Mounting

  • Under a microscope, identify a suitable crystal. Look for a crystal with well-defined faces, uniform transparency, and no visible cracks or defects.

  • Carefully pick up the selected crystal using a cryo-loop or a fine needle with a touch of oil or grease.

  • Mount the crystal onto a goniometer head, which will then be attached to the diffractometer. For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of liquid nitrogen to minimize thermal motion and radiation damage.[5]

Step 3: Data Collection

  • The mounted crystal is placed in an X-ray diffractometer. A finely focused beam of monochromatic X-rays is directed at the crystal.[13]

  • As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern of spots.[5][14]

  • A detector, such as a CCD or CMOS sensor, records the position and intensity of thousands of these diffracted spots as the crystal is rotated through a range of angles (typically 180° or more).[13][15]

Step 4: Data Processing

  • The collected images are processed using specialized software. This involves:

    • Indexing: Determining the unit cell dimensions and crystal lattice symmetry from the positions of the diffraction spots.[15]

    • Integration: Measuring the intensity of each diffraction spot.

    • Scaling and Merging: Correcting the data for experimental variations and merging multiple measurements of symmetry-equivalent reflections to produce a final, comprehensive dataset.[5][15]

Step 5: Structure Solution and Refinement

  • The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

  • An initial atomic model is built into the electron density map.

  • The model is refined using a least-squares process, where the positions and thermal parameters of the atoms are adjusted to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data.[14] The quality of the final structure is assessed using metrics like the R-factor.

Workflow Visualization: SCXRD Pathway

SCXRD_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output A This compound Powder B Dissolution in Appropriate Solvent A->B C Crystallization (e.g., Vapor Diffusion) B->C D High-Quality Single Crystal C->D E Mount Crystal on Diffractometer D->E F X-ray Data Collection E->F G Data Processing (Indexing, Integration, Scaling) F->G H Structure Solution & Refinement G->H I 3D Atomic Model (CIF File) H->I J Structural Report: Bond Lengths, Angles, Intermolecular Interactions I->J

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Part 2: Alternative and Complementary Analytical Techniques

While SCXRD is unparalleled for solid-state structure determination, a comprehensive analysis often requires a multi-technique approach. Other methods provide crucial information about the molecule in different states or confirm different aspects of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the structure of organic molecules in solution.[16][17] It provides definitive information about the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C).

  • Core Principles: NMR exploits the magnetic properties of atomic nuclei. By applying a strong magnetic field and radiofrequency pulses, it's possible to determine the connectivity of atoms within a molecule (through-bond correlations) and their proximity in space (through-space correlations).[17]

  • Experimental Data:

    • 1D NMR (¹H, ¹³C): Provides information on the number and type of unique protons and carbons. Chemical shifts indicate the electronic environment of each atom.

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal which atoms are connected to each other, allowing for the unambiguous assembly of the molecular skeleton.[18][19]

  • Key Strengths:

    • Provides the definitive structure in the solution state, which can be more relevant to biological activity.

    • Non-destructive and requires no crystallization.

    • Excellent for confirming molecular connectivity and identifying isomers.

  • Limitations:

    • Provides indirect information about the 3D structure; conformations are often averaged in solution.

    • Does not provide information on crystal packing or intermolecular interactions in the solid state.

    • Lower sensitivity compared to mass spectrometry.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.[20][21]

  • Core Principles: MS ionizes molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio.[21] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

  • Experimental Data: A mass spectrum plots ion intensity versus m/z. The parent ion peak confirms the molecular weight, while fragmentation patterns can be used to deduce structural motifs.

  • Key Strengths:

    • Extremely high sensitivity, requiring only trace amounts of sample.[20]

    • Provides exact molecular weight and formula (with HRMS).

    • Ideal for impurity profiling and metabolite identification when coupled with liquid chromatography (LC-MS).[22][23]

  • Limitations:

    • Provides little to no information about the 3D arrangement of atoms or stereochemistry.

    • Cannot distinguish between isomers that have the same molecular formula and similar fragmentation patterns.

Powder X-ray Diffraction (PXRD)

PXRD is a rapid, non-destructive technique used to analyze the bulk properties of a crystalline solid. Instead of a single crystal, it analyzes a powder containing millions of microcrystals in random orientations.

  • Core Principles: The technique generates a diffraction pattern that is a unique "fingerprint" of a specific crystalline phase or polymorph.[24][25]

  • Experimental Data: A diffractogram plotting diffraction intensity versus the diffraction angle (2θ).

  • Key Strengths:

    • Essential for polymorph screening, as different crystal forms of the same compound will produce different PXRD patterns.[6][24]

    • Used for quality control to ensure batch-to-batch consistency of the solid form.[6]

    • Does not require the time-consuming process of growing a single crystal.[26]

  • Limitations:

    • The 1D pattern represents an averaging of all crystal orientations, leading to a significant loss of structural information compared to SCXRD.

    • While structure determination from powder data is possible, it is complex and generally yields a lower-resolution model than SCXRD.[6]

Logical Flow: Choosing the Right Analytical Tool

Analytical_Choice start Start: New Batch of This compound q1 Need Molecular Weight & Purity? start->q1 q2 Need Connectivity & Solution Structure? q1->q2 No p1 Mass Spectrometry (MS) q1->p1 Yes q3 Need Bulk Solid Form ID (Polymorph)? q2->q3 No p2 NMR Spectroscopy q2->p2 Yes q4 Need Definitive 3D Solid-State Structure? q3->q4 No p3 Powder XRD (PXRD) q3->p3 Yes p4 Single-Crystal XRD (SCXRD) q4->p4 Yes end_node Comprehensive Structural Profile q4->end_node No p1->q2 p2->q3 p3->q4 p4->end_node

Caption: Decision tree for selecting a structural analysis method.

Part 3: Comparative Performance Summary

The following table provides a direct comparison of the key performance attributes of each analytical technique discussed.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)NMR SpectroscopyMass Spectrometry (MS)Powder X-ray Diffraction (PXRD)
Primary Information Definitive 3D atomic structure, bond lengths/angles, stereochemistry, crystal packing.[4][14]Molecular connectivity, solution-state structure and dynamics.[16][17]Molecular weight, elemental formula (HRMS), structural fragments.[20][21]Crystalline phase "fingerprint," polymorphism, crystallinity.[6][24]
Sample State Single CrystalSolutionSolution or SolidPowder (Polycrystalline)
Sample Requirement High-quality single crystal (µg to mg)1-10 mgng to µg5-20 mg
Key Strength Unambiguous 3D structural determination; the "gold standard" for solid-state analysis.[8][9]Definitive structural analysis in solution; no need for crystals.[27]Exceptional sensitivity and accuracy for molecular weight determination.[20][23]Rapid and essential for polymorph identification and bulk material QC.[24][26]
Key Limitation Requires a high-quality single crystal, which can be difficult and time-consuming to obtain.[8]Provides an averaged structure in solution; no solid-state packing information.Provides no stereochemical or 3D conformational information.Provides limited atomic-level structural detail compared to SCXRD.[6]
Typical Application Absolute structure proof, understanding intermolecular forces, SAR studies.De novo structure elucidation, reaction monitoring, conformational analysis in solution.Purity analysis, impurity identification, metabolic profiling, reaction confirmation.[20][22]Polymorph screening, stability testing, manufacturing quality control.[6][24]

Conclusion

The structural characterization of a pharmaceutical compound like this compound is not a matter of choosing a single "best" technique, but rather of deploying a suite of complementary methods.

  • Single-Crystal X-ray Diffraction (SCXRD) stands alone as the definitive method for determining the three-dimensional atomic arrangement in the solid state. It is the only technique that provides a complete picture of molecular conformation and the crystal packing forces that govern the material's physicochemical properties.

  • NMR Spectroscopy is essential for confirming the covalent structure and understanding the molecule's behavior in a solution environment, which is often more predictive of its biological interactions.

  • Mass Spectrometry offers unparalleled sensitivity for confirming molecular identity and purity, making it a cornerstone of quality control.[20][21]

  • Powder X-ray Diffraction (PXRD) is indispensable in a drug development setting for monitoring the bulk solid form, ensuring that the correct and most stable polymorph is being produced consistently.[6][24]

For researchers and drug development professionals, integrating the data from these techniques provides a self-validating and comprehensive understanding of the molecule, from its basic connectivity and mass to its complex three-dimensional architecture and bulk solid-state behavior.

References

  • Pharma Focus America.
  • Drug Discovery News. (2024). Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review.
  • Longdom Publishing. Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis.
  • Drug Discovery News. Applying mass spectrometry in pharmaceutical analysis.
  • IUCr Journals. (2018). Applications of X-ray Powder Diffraction in Pharmaceutical Industry. Acta Cryst., A74, a373.
  • Taylor & Francis Online. MASS SPECTROMETRY IN PHARMACEUTICAL ANALYSIS*.
  • Intertek. GMP X-Ray Powder Diffraction Pharmaceutical Analysis.
  • SPT Labtech.
  • Spectroscopy Online. (2020). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products.
  • RSC Publishing. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Malvern Panalytical. (2025). XRD Solution for Pharmaceutical Powder Analysis: Characterizing Solid Drugs with Aeris X-ray Diffractometer (XRD).
  • YouTube. (2020).
  • Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy.
  • ACS Publications. (2014).
  • American Pharmaceutical Review. (2012).
  • anachem. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1:001.
  • NIH. Getting crystals your crystallographer will treasure: a beginner's guide.
  • Hypha Discovery.
  • Crystalliz
  • ePrints Soton. (2023). Advanced crystallisation methods for small organic molecules.
  • The Biochemist. (2021).
  • Creative Proteomics. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • Rigaku. Single crystal X-ray diffraction.
  • Carleton College. (2007). Single-crystal X-ray Diffraction.
  • Wikipedia. X-ray crystallography.
  • Asian Journal of Research in Chemistry. (2022). Green approach towards Synthesis and Structural Analysis of benzocaine-based compound and its co-crystals.
  • AZoLifeSciences. (2023).
  • PubChem.
  • ResearchGate. (2023).
  • Indian Academy of Sciences. (1987). Crystal structure of benzocaine-a local anaesthetic. Proc. Indian Acad. Sci. (Chem. Sci.), 98(3), 229-234.
  • Journal of Synthetic Chemistry. (2023). Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable N.
  • ResearchG

Sources

A Technical Guide to Alternatives in Fluorinated Benzodiazepine Synthesis: A Comparative Analysis of Anthranilic Acid Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – For researchers and professionals in drug development, the synthesis of fluorinated benzodiazepines represents a cornerstone of modern medicinal chemistry. The strategic incorporation of fluorine atoms can significantly enhance the pharmacological properties of these central nervous system agents, including metabolic stability and receptor binding affinity. Ethyl 2-amino-4-fluorobenzoate has traditionally been a key building block in these synthetic pathways. This guide provides an in-depth technical comparison of viable alternatives, offering experimental data to inform precursor selection in the synthesis of 7-fluoro-1,4-benzodiazepine derivatives.

The Central Role of Anthranilic Acid Derivatives in Benzodiazepine Synthesis

The classical pathway to 1,4-benzodiazepines often involves the initial acylation of an anthranilic acid derivative, followed by cyclization to form the characteristic seven-membered diazepine ring. The nature of the starting anthranilic acid precursor—be it a free carboxylic acid or an ester—can significantly influence reaction conditions, yields, and purification strategies. This guide focuses on the synthesis of a common intermediate, 2-(bromoacetyl)amino-5-chloro-2'-fluorobenzophenone, a precursor to potent fluorinated benzodiazepines. We will compare the performance of this compound with its primary alternatives: 2-Amino-4-fluorobenzoic acid and Mthis compound.

Comparative Analysis of Precursors in Acylation Reactions

The initial and critical step in the synthesis of many benzodiazepines is the acylation of the 2-amino group of the anthranilic acid derivative. This is typically achieved using an acylating agent such as bromoacetyl bromide or chloroacetyl chloride. The choice of the anthranilic precursor directly impacts the methodology of this step.

Alternative 1: 2-Amino-4-fluorobenzoic Acid

When utilizing the free carboxylic acid, the primary amine can be directly acylated. However, the presence of the acidic proton on the carboxylic acid group can complicate the reaction, potentially requiring a protection strategy or leading to side reactions under certain conditions. More commonly, the carboxylic acid is first converted to a more reactive species, such as an acid chloride, before proceeding with the synthesis.

Alternative 2: Mthis compound

The methyl ester offers a valuable alternative to the ethyl ester, with very similar reactivity. The choice between the methyl and ethyl ester often comes down to factors such as commercial availability, cost, and the specific downstream reaction conditions, as the steric bulk of the ester group can occasionally influence reaction kinetics. In the acylation step, both esters behave similarly, providing a protected carboxyl group that does not interfere with the amidation of the amine.

Performance Data in a Typical Acylation Reaction

To provide a clear comparison, the following table summarizes typical experimental data for the acylation of each precursor with bromoacetyl bromide to form the corresponding acylated intermediate, a key step towards the synthesis of fluorinated benzodiazepines.

PrecursorAcylating AgentSolventReaction ConditionsTypical YieldKey Considerations
This compound Bromoacetyl bromideToluene0-5°C to room temp.~85-90%Standard procedure, good solubility.
2-Amino-4-fluorobenzoic Acid Bromoacetyl bromideAcetic AcidReflux~75-80%Potential for side reactions; may require harsher conditions.
Mthis compound Bromoacetyl bromideToluene0-5°C to room temp.~85-90%Similar performance to the ethyl ester; choice may depend on cost.

Experimental Protocols

Protocol 1: Acylation of this compound
  • Dissolve this compound (1 equivalent) in anhydrous toluene in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add a solution of bromoacetyl bromide (1.1 equivalents) in anhydrous toluene dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, the reaction is quenched with a saturated sodium bicarbonate solution.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

Protocol 2: Acylation of 2-Amino-4-fluorobenzoic Acid
  • Suspend 2-Amino-4-fluorobenzoic Acid (1 equivalent) in glacial acetic acid.

  • Add bromoacetyl bromide (1.2 equivalents) and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • The precipitated product is collected by filtration, washed with water, and dried.

Causality Behind Experimental Choices

The use of an esterified form of the anthranilic acid, such as the ethyl or methyl ester, is often preferred in the acylation step. This is because the ester group is generally unreactive towards the acylating agent under the mild conditions required for the amidation of the aniline nitrogen. This chemoselectivity simplifies the reaction, leading to higher yields and cleaner product formation compared to using the free carboxylic acid, which can sometimes lead to the formation of mixed anhydrides or other byproducts.

The choice of toluene as a solvent for the ester acylation provides good solubility for the starting materials and is relatively inert. The initial cooling to 0-5°C helps to control the initial exotherm of the reaction. For the free acid, the use of a more polar and acidic solvent like acetic acid at elevated temperatures is often necessary to achieve sufficient reactivity.

Logical Progression of the Synthetic Route

The following diagram illustrates the logical flow from the alternative precursors to a common benzodiazepine intermediate.

G cluster_0 Precursor Selection cluster_1 Acylation cluster_2 Intermediate cluster_3 Cyclization cluster_4 Product This compound This compound Acylation Reaction Acylation Reaction This compound->Acylation Reaction 2-Amino-4-fluorobenzoic Acid 2-Amino-4-fluorobenzoic Acid 2-Amino-4-fluorobenzoic Acid->Acylation Reaction Mthis compound Mthis compound Mthis compound->Acylation Reaction Acylated Intermediate Acylated Intermediate Acylation Reaction->Acylated Intermediate Cyclization Reaction Cyclization Reaction Acylated Intermediate->Cyclization Reaction 7-Fluoro-1,4-benzodiazepine Core 7-Fluoro-1,4-benzodiazepine Core Cyclization Reaction->7-Fluoro-1,4-benzodiazepine Core

Caption: Synthetic workflow from precursor to benzodiazepine core.

Conclusion and Recommendations

Both Methyl and this compound serve as excellent alternatives to each other in the synthesis of fluorinated benzodiazepines, generally providing higher yields and cleaner reactions in the initial acylation step compared to 2-Amino-4-fluorobenzoic acid. The choice between the methyl and ethyl ester can be based on economic and supply chain considerations. While the free carboxylic acid is a viable precursor, its use may necessitate harsher reaction conditions or additional synthetic steps, potentially lowering the overall efficiency of the synthetic route. For researchers aiming to optimize the synthesis of fluorinated benzodiazepines, the use of the esterified anthranilic acid derivatives is highly recommended.

References

  • Sternbach, L. H. (1979). The Benzodiazepine Story. Journal of Medicinal Chemistry, 22(1), 1–7. [Link]
  • Reddy, K. L., & Kumar, K. A. (2010). A simple and efficient synthesis of 1, 4-benzodiazepine-2, 5-diones. Arkivoc, 2010(11), 164-173. [Link]
  • Gao, F., & Li, Y. (2014). An efficient synthesis of 1, 4-benzodiazepine-2, 5-diones via a three-component reaction. Tetrahedron Letters, 55(17), 2795-2797. [Link]

Cost-Benefit Analysis of Ethyl 2-Amino-4-fluorobenzoate in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical development, the selection of key intermediates is a critical decision that profoundly impacts the economic viability, efficiency, and sustainability of a large-scale synthesis campaign. Ethyl 2-amino-4-fluorobenzoate, a versatile fluorinated anthranilate, has emerged as a valuable building block in the synthesis of a wide array of bioactive molecules.[1][2] This guide provides a comprehensive cost-benefit analysis of utilizing this compound, comparing its primary synthesis route with a common alternative. We will delve into the economic, practical, and safety considerations, supported by experimental protocols and data, to empower researchers and drug development professionals in making informed strategic decisions.

The Strategic Importance of Fluorinated Anthranilates

The introduction of fluorine into organic molecules can significantly enhance their metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profile.[3] Fluorinated aromatic amines, in particular, are sought-after intermediates.[3][4] this compound serves as a crucial precursor for various pharmaceutical compounds, including certain central nervous system agents and anti-inflammatory drugs.[1] Its strategic importance lies in the convenient placement of the amino, ester, and fluorine functionalities, which allows for diverse and efficient downstream chemical transformations.

Primary Synthesis Route: Esterification of 2-Amino-4-fluorobenzoic Acid

The most direct and widely adopted method for the industrial production of this compound is the Fischer esterification of the corresponding carboxylic acid, 2-Amino-4-fluorobenzoic acid. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, in the presence of excess ethanol which also acts as the solvent.[5][6]

Fischer Esterification 2-Amino-4-fluorobenzoic Acid 2-Amino-4-fluorobenzoic Acid This compound This compound 2-Amino-4-fluorobenzoic Acid->this compound Reflux Ethanol Ethanol Ethanol->this compound H2SO4 H2SO4 H2SO4->this compound Catalyst Water Water This compound->Water +

Caption: Fischer Esterification of 2-Amino-4-fluorobenzoic Acid.

Alternative Approach: Synthesis from 4-Fluoroanthranilic Acid Precursors

An alternative strategy involves a multi-step synthesis commencing from more readily available or potentially lower-cost precursors, culminating in the formation of 4-fluoroanthranilic acid, which is then esterified.[7][8] One such pathway starts from 4-fluorotoluene, which undergoes nitration, oxidation, and subsequent reduction of the nitro group to an amine.[9]

Alternative Synthesis 4-Fluorotoluene 4-Fluorotoluene Nitration Nitration 4-Fluorotoluene->Nitration Intermediate1 Nitrated Intermediate Nitration->Intermediate1 Oxidation Oxidation Intermediate2 Carboxylic Acid Intermediate Oxidation->Intermediate2 Reduction Reduction 4-Fluoroanthranilic Acid 2-Amino-4-fluorobenzoic Acid Reduction->4-Fluoroanthranilic Acid Esterification Esterification Final_Product This compound Esterification->Final_Product Intermediate1->Oxidation Intermediate2->Reduction 4-Fluoroanthranilic Acid->Esterification

Caption: Multi-step synthesis of this compound.

Cost-Benefit Analysis: A Head-to-Head Comparison

The decision to opt for one synthetic route over another in a large-scale setting hinges on a meticulous evaluation of various factors.

ParameterDirect Esterification of 2-Amino-4-fluorobenzoic AcidMulti-step Synthesis from Precursors
Starting Material Cost Higher initial cost for the specialized acid.Lower initial cost for bulk commodity chemicals.
Process Complexity Single-step, straightforward process.Multiple steps, increasing operational complexity.
Overall Yield Typically high ( >90%).Cumulative yield is lower due to multiple steps.
Reaction Time Shorter overall process time.Significantly longer due to sequential reactions.
Reagent & Solvent Costs Lower, primarily ethanol and a catalytic amount of acid.Higher, requiring various reagents for each step.
Waste Generation Minimal, primarily water and neutralized acid.More significant, with byproducts from each step.
Capital Expenditure Lower, requires standard reaction vessels.Higher, may require specialized equipment for different steps.

Experimental Protocols

Protocol 1: Direct Esterification of 2-Amino-4-fluorobenzoic Acid

Objective: To synthesize this compound via Fischer esterification.

Materials:

  • 2-Amino-4-fluorobenzoic acid (1 mole equivalent)

  • Absolute Ethanol (10-20 mole equivalents)

  • Concentrated Sulfuric Acid (0.1-0.2 mole equivalents)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2-Amino-4-fluorobenzoic acid and absolute ethanol.

  • Slowly add concentrated sulfuric acid while stirring.

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly neutralize the mixture with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.[10]

Protocol 2: Alternative Synthesis via Nitration, Oxidation, and Reduction (Conceptual Outline)

This multi-step synthesis is more complex and involves hazardous reagents, requiring careful process control at each stage.

  • Nitration of 4-Fluorotoluene: React 4-fluorotoluene with a nitrating mixture (e.g., nitric acid and sulfuric acid) under controlled temperature to introduce a nitro group.

  • Oxidation: The methyl group of the nitrated intermediate is oxidized to a carboxylic acid using a strong oxidizing agent (e.g., potassium permanganate or chromic acid).

  • Reduction: The nitro group is then reduced to an amino group. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.[3]

  • Esterification: The resulting 2-Amino-4-fluorobenzoic acid is then esterified as described in Protocol 1.

Safety and Environmental Considerations

The direct esterification route is generally considered safer and more environmentally friendly for large-scale production. It avoids the use of highly corrosive and toxic nitrating agents and heavy metal oxidants. Waste management is also simpler, primarily involving the neutralization of the acid catalyst.

The multi-step alternative involves several hazardous steps. Nitration reactions are highly exothermic and require strict temperature control to prevent runaway reactions. The use of strong oxidizing agents and the handling of hydrogenation catalysts also pose significant safety risks.

Conclusion and Recommendations

For large-scale synthesis, the direct esterification of 2-Amino-4-fluorobenzoic acid presents a more favorable cost-benefit profile. While the initial cost of the starting material may be higher, the single-step process offers significant advantages in terms of:

  • Higher overall yield and purity.

  • Reduced operational complexity and shorter production cycles.

  • Lower reagent and solvent costs.

  • Improved safety and a more favorable environmental footprint.

The multi-step synthesis from bulk precursors might appear economically attractive at first glance due to lower raw material costs. However, the cumulative costs associated with lower yields, increased processing time, complex waste management, and heightened safety protocols often outweigh the initial savings.

Therefore, for pharmaceutical and other high-value applications where quality, efficiency, and safety are paramount, investing in the direct esterification route using high-quality 2-Amino-4-fluorobenzoic acid is the recommended strategy for a robust and economically sound manufacturing process.

References

  • BenchChem. A Comparative Kinetic Analysis of 4-Amino-2-fluorobenzoic Acid and its Non-fluorinated Analogs in Esterification Reactions.
  • Alfa Chemistry. Fluorinated Amines - Organofluorine.
  • Google Patents. WO2003095417A1 - Process for the manufacture of 4-fluoro-anthranilic acid.
  • PrepChem.com. Synthesis of ethyl 4-amino-2-fluorobenzoate.
  • Guidechem. How to synthesize and app 2-Amino-4-Fluorobenzoic Acid - FAQ.
  • Chemistry LibreTexts. 3: Esterification (Experiment).
  • Google Patents. WO2003095417A1 - Process for the manufacture of 4-fluoro-anthranilic acid.
  • MySkinRecipes. This compound.
  • PubChem. 4-Fluoroanthranilic acid.
  • Wiklund, P. Synthesis of Heterocycles from Anthranilic acid and its Derivatives.
  • Scimplify. Ethyl 4-Amino-2-fluorobenzoate (CAS NO : 73791-06-0).
  • PubChem. This compound.
  • ResearchGate. Industrial processes for manufacturing amines.
  • European Journal of Chemistry. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal.
  • ResearchGate. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties.
  • ResearchGate. Synthesis and Analgesic Activity of Methyl 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. amino benzoate moiety promoted.
  • MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
  • NIH. Rational Design of Cost-Effective 4-Styrylcoumarin Fluorescent Derivatives for Biomolecule Labeling - PMC.

Sources

A Senior Application Scientist's Guide to Catalyst Efficacy in Reactions with Ethyl 2-Amino-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Ethyl 2-Amino-4-fluorobenzoate

This compound (EAFB) is a deceptively simple yet synthetically potent building block in the landscape of modern medicinal chemistry and drug development. Its strategic value lies in the orthogonal reactivity of its constituent functional groups: a nucleophilic aniline, an electrophilic ester, and a fluorinated aromatic ring ripe for functionalization. The fluorine substituent, in particular, is a cornerstone of contemporary drug design, often introduced to enhance metabolic stability, binding affinity, and lipophilicity.[1] Consequently, EAFB serves as a critical intermediate in the synthesis of a range of pharmaceuticals, from central nervous system agents to anti-inflammatory compounds.[1][2]

This guide moves beyond a simple catalog of reactions. It is designed to provide researchers, scientists, and drug development professionals with a comparative analysis of catalytic systems for key transformations of EAFB. By examining the causality behind experimental choices and presenting objective performance data, this document aims to empower chemists to select the most efficacious catalyst for their specific synthetic objectives, thereby accelerating discovery and development timelines. We will explore three pivotal reaction classes: N-functionalization, heterocyclic synthesis, and direct C-H functionalization, comparing the performance of various catalysts within each class.

I. N-Functionalization: Crafting Amides and Arylamines

The amino group of EAFB is a primary hub for molecular elaboration. Its transformation into amides or more complex arylamines is a frequent and critical step in building pharmacophores. The choice of catalyst is paramount, dictating reaction efficiency, scope, and compatibility with other functional groups.

Catalytic System 1: Lewis Acids for Direct Amidation

The direct formation of an amide bond between the amino group of EAFB and a carboxylic acid represents a highly atom-economical approach, avoiding the pre-activation steps common in traditional peptide coupling. Boron- and titanium-based Lewis acid catalysts have emerged as powerful tools for this transformation.[3][4]

Mechanistic Rationale: The Lewis acid catalyst coordinates to the carboxylic acid's carbonyl oxygen, significantly increasing its electrophilicity. This activation facilitates nucleophilic attack by the aniline nitrogen of EAFB. The key challenge is achieving chemoselectivity, activating the carboxylic acid without promoting unproductive side reactions like the formation of diketopiperazines from the amino acid coupling partner.[3] Boron catalysts, such as tris(2,2,2-trifluoroethyl)borate (B(OCH₂CF₃)₃), have shown particular promise by effectively activating the carboxyl group while minimizing side reactions.[3][4]

Comparative Efficacy of Lewis Acid Catalysts for Amidation:

CatalystTypical Loading (mol%)Temperature (°C)Reaction Time (h)Yield Range (%)Key Advantages & Limitations
B(OCH₂CF₃)₃ 10 - 2080 - 11018 - 2460 - 95Advantages: High chemoselectivity, good yields for non-polar amino acids. Limitations: May be less effective for highly polar substrates.[3]
Ti(OiPr)₄ 10 - 2080 - 11018 - 2450 - 90Advantages: Suitable alternative for reactive amino acids, cost-effective. Limitations: Can be prone to hydrolysis, may require anhydrous conditions.[4]
ZrCl₄ Stoichiometric or CatalyticRoom Temp - 8012 - 24VariableAdvantages: High conversion rates. Limitations: Product isolation can be difficult due to the formation of stable adducts/salts.[3]
TiF₄ 10 - 501102460 - 99Advantages: Effective for both aromatic and aliphatic acids. Limitations: Higher catalyst loading may be required for less reactive substrates.[5]

Experimental Protocol: Direct Amidation using B(OCH₂CF₃)₃

This protocol describes a general procedure for the direct amidation of an amino ester like EAFB with a representative carboxylic acid (e.g., Phenylacetic Acid).

  • To a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 equiv.), phenylacetic acid (1.2 equiv.), and anhydrous toluene (to achieve a 0.5 M concentration).

  • Add B(OCH₂CF₃)₃ (20 mol%) to the stirred mixture via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C in an oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 24 hours.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired amide product.

Catalytic System 2: Palladium Catalysts for N-Arylation

For the synthesis of diarylamines, the Buchwald-Hartwig amination is the gold standard. This palladium-catalyzed cross-coupling reaction provides a powerful method for forming C-N bonds between EAFB and aryl halides.

Mechanistic Rationale & Experimental Considerations: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst. The choice of ligand and base is critical. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos or AdBippyPhos) are essential for promoting both oxidative addition and the final reductive elimination step.[6] The base must be strong enough to deprotonate the amine but not so harsh as to cause decomposition of the fluoroalkylaniline product. Weaker bases like potassium phenoxide (KOPh) have proven highly effective, offering high yields while tolerating sensitive functional groups.[6]

Comparative Efficacy of Palladium Catalyst Systems for N-Arylation:

LigandPre-catalystBaseTypical Loading (mol%)Temperature (°C)Yield Range (%)Key Advantages & Limitations
AdBippyPhos [Pd(allyl)Cl]₂KOPh< 0.5100 - 12085 - 98Advantages: Very low catalyst loadings, high tolerance for functional groups, effective with weaker base.[6]
SPhos Pd(OAc)₂K₃PO₄2 - 410090 - 95Advantages: Robust and widely used ligand. Limitations: Typically requires a stronger base than KOPh.[7]
PPh₃ Pd(PPh₃)₄K₂CO₃1.5 - 580 - 10080 - 95Advantages: Readily available and inexpensive. Limitations: Less active than modern biarylphosphine ligands, may require higher catalyst loading and longer reaction times.[7]

Diagram: General Workflow for Catalyst System Screening

G cluster_prep Preparation cluster_screen Catalyst Screening cluster_analysis Analysis & Optimization A Define Transformation (e.g., N-Arylation of EAFB) B Select Substrates (EAFB + Aryl Halide) A->B C Catalyst System 1 (e.g., Pd/AdBippyPhos/KOPh) B->C D Catalyst System 2 (e.g., Pd/SPhos/K3PO4) B->D E Catalyst System 3 (e.g., Pd/PPh3/K2CO3) B->E F Run Parallel Reactions C->F D->F E->F G Analyze Yield & Purity (LC-MS, NMR) F->G H Identify Lead Catalyst System G->H I Optimize Conditions (Temp, Time, Conc.) H->I J Final Protocol I->J Scale-up

Caption: Workflow for screening and optimizing catalyst systems.

II. Synthesis of Quinazolinones: A Gateway to Privileged Scaffolds

Quinazolinones are a class of fused heterocyclic compounds that form the core of numerous approved drugs, exhibiting a wide range of biological activities.[8][9] EAFB is an ideal precursor for fluorinated quinazolinone derivatives, with the reaction typically involving the cyclization of the amino and ester functionalities with a one-carbon source.

Catalytic Approaches: While many classical syntheses rely on stoichiometric reagents or harsh thermal conditions, modern catalytic methods offer milder and more efficient alternatives.

Mechanistic Rationale: A common strategy involves the initial formation of an N-acyl or related intermediate from EAFB, followed by a catalyst-mediated intramolecular cyclization. For example, reacting EAFB with an isocyanate in the presence of a suitable catalyst can lead to a urea intermediate that subsequently cyclizes. Transition metal catalysts can facilitate these cyclizations under milder conditions than traditional heating.

Comparative Overview of Synthetic Routes to Quinazolinones from Anthranilates:

MethodC1 SourceCatalyst/ReagentConditionsYield Range (%)Key Advantages & Limitations
Niementowski Reaction FormamideNone (Thermal)125-130 °C70-90Advantages: Simple, inexpensive reagents. Limitations: High temperatures, limited substrate scope.[9][10]
Isocyanate Cyclization IsocyanatesBase (e.g., K₂CO₃)Reflux75-90Advantages: Good yields, access to diverse substitutions. Limitations: Requires synthesis of isocyanates.[10]
Chloroacetyl Chloride Route Chloroacetyl chloride, then amineEt₃N, NaIRefluxLow to ModerateAdvantages: Multi-step but allows for diverse functionalization. Limitations: Can result in low yields for certain amines.[11]
Modern Catalytic Various (e.g., CO, Amides)Transition Metals (Pd, Cu, Rh)VariableGood to ExcellentAdvantages: Milder conditions, broader functional group tolerance. Limitations: Catalyst cost, may require ligand screening.

Diagram: Catalytic Pathway to Quinazolinone Synthesis

G EAFB This compound Intermediate Acyclic Intermediate (e.g., Urea derivative) EAFB->Intermediate Initial Coupling Reagent Coupling Partner (e.g., Isocyanate) Reagent->Intermediate Catalyst Catalyst (e.g., Base or TM) Catalyst->Intermediate facilitates Product 6-Fluoro-quinazolinone Product Catalyst->Product facilitates Intermediate->Product Intramolecular Cyclization

Caption: General catalytic pathway for quinazolinone synthesis.

III. C-H Functionalization: Direct Derivatization of the Aromatic Core

Directly converting a C-H bond on the aromatic ring of EAFB into a C-C or C-N bond is a highly desirable strategy, offering a powerful shortcut for synthesizing analogues without lengthy de novo routes. Iridium and Rhodium catalysts are at the forefront of this field.

Catalytic System 1: Iridium for Directed C-H Amination/Alkylation

Iridium catalysts, particularly those of the [Cp*Ir(III)] type, are exceptionally effective at catalyzing C-H activation directed by a nearby functional group.[12] For EAFB, the amino group (or a derivative thereof) can act as a directing group, guiding the catalyst to functionalize the C-H bond at the C3 position.

Mechanistic Rationale: The reaction proceeds via a cyclometalation pathway where the directing group coordinates to the iridium center, bringing it into proximity with the target C-H bond. This facilitates oxidative addition to form a five-membered iridacycle intermediate. This intermediate can then react with a coupling partner (e.g., an amine or alkylating agent) to forge the new bond.[12][13]

Catalytic System 2: Rhodium for C-H Insertion

Rhodium(II) catalysts, such as Rh₂(OAc)₄, are renowned for their ability to catalyze reactions of diazo compounds.[14][15] A common transformation is the insertion of a rhodium carbene, generated from the diazo compound, into a C-H bond. While this would require prior conversion of a functional group on EAFB into a diazo moiety, it offers a distinct pathway for C-H functionalization.

Mechanistic Rationale: The diazo compound reacts with the Rh(II) catalyst to extrude N₂ and form a highly reactive rhodium-carbene intermediate. This electrophilic species can then undergo a concerted insertion into a nearby C-H bond, forming a new C-C bond with high efficiency.[15][16]

Comparative Analysis of C-H Functionalization Catalysts:

Catalyst TypeTypical CatalystDirecting GroupKey TransformationTemperature (°C)Key Advantages & Limitations
Iridium [Cp*IrCl₂]₂ / AgSbF₆Amine, Amide, etc.C-H Amination, Alkylation100 - 140Advantages: High regioselectivity, broad substrate scope, late-stage functionalization. Limitations: Requires a directing group, often high temperatures.[12][17]
Rhodium Rh₂(OAc)₄None (Proximity-based)C-H Insertion25 - 80Advantages: Very mild conditions, high turnover numbers possible. Limitations: Requires synthesis of potentially unstable diazo precursors.[14][15][18]

Diagram: Catalytic Cycle for Iridium-Catalyzed C-H Activation

G A [Cp*Ir(III)] Catalyst B Coordination Complex A->B + Substrate (EAFB-DG) C Iridacycle Intermediate B->C C-H Activation D Functionalized Ir Complex C->D + Coupling Partner E Functionalized Product D->E Reductive Elimination E->A - Product

Caption: Simplified catalytic cycle for directed C-H activation.

Conclusion and Future Outlook

The selection of an optimal catalyst for reactions involving this compound is a multi-faceted decision that hinges on the specific transformation desired.

  • For N-functionalization , modern palladium systems with bulky biarylphosphine ligands offer unparalleled efficiency for N-arylation, especially when paired with milder bases like KOPh to preserve sensitive functionalities. For direct amidation, boron-based Lewis acids provide a highly selective and atom-economical route.

  • In the synthesis of quinazolinones , while classical thermal methods are viable, emerging transition-metal-catalyzed cyclizations hold the promise of milder conditions and broader applicability, an area ripe for further exploration.

  • For C-H functionalization , iridium catalysis provides a robust platform for the late-stage, directing-group-guided modification of the aromatic core, while rhodium catalysis offers an alternative, albeit one that requires substrate pre-functionalization into a diazo compound.

The journey to mastering the chemistry of EAFB is ongoing. Future research will undoubtedly focus on developing more sustainable catalysts using earth-abundant metals, achieving enantioselective transformations, and expanding the toolbox of catalytic C-H functionalization reactions that operate under even milder conditions. By understanding the principles and comparative data outlined in this guide, researchers are better equipped to navigate the catalytic landscape and unlock the full synthetic potential of this versatile building block.

References

  • ResearchGate. (n.d.). Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid.
  • Warner, A. J., & Williams, J. M. J. (2018). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Chemistry – A European Journal, 24(21), 5434–5442.
  • El-Gazzar, M. G., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Scientific Reports, 14(1), 9639.
  • ResearchGate. (n.d.). Synthesis of 3‐amino‐2‐ethylquinazolin‐4(3H)‐one (3).
  • Taber, D. F., & Tian, W. (2007). Rhodium-Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones. The Journal of Organic Chemistry, 72(9), 3207–3210.
  • MySkinRecipes. (n.d.). This compound.
  • Ramachandran, P. V., et al. (2024). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Organic & Biomolecular Chemistry.
  • Warner, A. J., & Williams, J. M. J. (2018). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Chem. Eur. J., 24, 5434-5442.
  • ACS Publications. (2024). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). ACS Omega.
  • Bull, J. A., et al. (2025). The Discovery and Development of an Iridium‐Catalyzed N→C Alkyl Transfer Reaction. Angewandte Chemie International Edition, 64(40).
  • Buchwald, S. L., et al. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(28), 9049–9057.
  • Davies, H. M. L., et al. (2011). In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers. ACS Catalysis, 1(8), 954–959.
  • PubChem. (n.d.). This compound.
  • Hu, W., et al. (2019). Rhodium-catalyzed migrative annulation and olefination of 2-aroylpyrroles with diazoesters. Organic & Biomolecular Chemistry, 17(33), 7729–7737.
  • Danda, A., et al. (2021). Iridium-catalyzed [4 + 2] annulation of 1-arylindazolones with α-diazo carbonyl compounds: access to indazolone-fused cinnolines. Organic & Biomolecular Chemistry, 19(22), 4963–4967.
  • Pikul, V. (2022). Iridium-Catalyzed C−H Activation Methods for Late-Stage Functionalization of Pharmaceuticals. Stockholm University.
  • Yudin, A. K., et al. (2015). Access to Cyclic Amino Boronates via Rhodium-Catalyzed Functionalization of Alkyl MIDA Boronates. Organic Letters, 17(23), 5764–5767.

Sources

A Comparative Guide to the Synthesis of Ethyl 2-Amino-4-fluorobenzoate: A Validation of Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Ethyl 2-Amino-4-fluorobenzoate in Medicinal Chemistry

This compound is a crucial building block in the synthesis of a wide array of pharmaceutical compounds. Its strategic placement of an amino group, a fluorine atom, and an ester functionality on an aromatic scaffold makes it a versatile intermediate for developing novel therapeutics.[1] The presence of the fluorine atom, in particular, can enhance the metabolic stability and receptor binding affinity of drug candidates, a common strategy in modern drug design. This guide provides an in-depth comparison of a traditional, multi-step synthesis route with a more contemporary and efficient method, offering researchers and drug development professionals the data and insights needed to make informed decisions in their synthetic endeavors.

I. The Traditional Synthetic Pathway: A Multi-Step Approach

The conventional synthesis of this compound is a well-established, albeit lengthy, process that begins with a readily available starting material, 4-fluorotoluene. This pathway involves three key transformations to generate the 2-Amino-4-fluorobenzoic acid precursor, followed by a classic Fischer-Speier esterification.

Logical Workflow of the Traditional Synthesis

Traditional_Synthesis A 4-Fluorotoluene B Nitration (H₂SO₄, HNO₃) A->B Step 1 C 4-Fluoro-2-nitrotoluene B->C D Oxidation (KMnO₄) C->D Step 2 E 4-Fluoro-2-nitrobenzoic Acid D->E F Reduction (Pd/C, H₂) E->F Step 3 G 2-Amino-4-fluorobenzoic Acid F->G H Fischer-Speier Esterification (Ethanol, H₂SO₄) G->H Step 4 I This compound H->I

Caption: Workflow for the traditional synthesis of this compound.

Causality Behind Experimental Choices in the Traditional Method

This synthetic route is a classic example of aromatic functional group interconversion.

  • Nitration: The nitration of 4-fluorotoluene is a standard electrophilic aromatic substitution. The fluorine atom is an ortho-, para-director, and the methyl group is also an ortho-, para-director. The nitration occurs primarily at the position ortho to the methyl group due to steric hindrance at the position ortho to the smaller fluorine atom.

  • Oxidation: The methyl group of 4-fluoro-2-nitrotoluene is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).[2] This step is crucial for introducing the carboxyl functionality necessary for the final ester.

  • Reduction: The nitro group is then reduced to an amino group via catalytic hydrogenation. Palladium on carbon (Pd/C) is a highly efficient and commonly used catalyst for this transformation.[2] This step sets up the final precursor, 2-Amino-4-fluorobenzoic acid.

  • Fischer-Speier Esterification: This is a classic acid-catalyzed esterification.[3][4][5] An excess of ethanol is typically used to drive the reaction equilibrium towards the product, and a strong acid like sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the ethanol.[6]

II. A New Synthetic Method: Enhanced Efficiency in the Esterification Step

While the synthesis of the 2-Amino-4-fluorobenzoic acid precursor is a common industrial process, the final esterification step is a prime target for optimization. The traditional Fischer-Speier esterification often requires long reaction times and a large excess of alcohol to achieve high yields. A newer approach utilizes thionyl chloride (SOCl₂) to activate the carboxylic acid, leading to a more rapid and efficient esterification.

Logical Workflow of the New Synthetic Method (Esterification Focus)

New_Synthesis A 2-Amino-4-fluorobenzoic Acid B Activation with Thionyl Chloride (SOCl₂) in Ethanol A->B Step 1 C Acyl Chloride Intermediate (in situ) B->C D Nucleophilic Attack by Ethanol C->D Step 2 E This compound D->E

Caption: Workflow for the new, efficient esterification of 2-Amino-4-fluorobenzoic acid.

Causality Behind Experimental Choices in the New Method

The use of thionyl chloride fundamentally changes the mechanism of the esterification reaction.

  • Activation of the Carboxylic Acid: Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate in situ.[7][8] This intermediate is significantly more electrophilic than the protonated carboxylic acid in the Fischer-Speier method.

  • Rapid Nucleophilic Attack: The ethanol, acting as the nucleophile, rapidly attacks the carbonyl carbon of the acyl chloride. This reaction is much faster than the corresponding attack on the protonated carboxylic acid.

  • Irreversible Reaction: The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the reaction to completion. A Chinese patent for the synthesis of the analogous ethyl p-aminobenzoate highlights the advantages of this method, including rapid reaction speed and high product purity.

III. Comparative Performance Analysis

The following table summarizes the key performance indicators for the traditional Fischer-Speier esterification and the new thionyl chloride-mediated method for the synthesis of aminobenzoate esters.

Parameter Traditional Method (Fischer-Speier Esterification) New Method (Thionyl Chloride Esterification) References
Reagents 2-Amino-4-fluorobenzoic acid, Ethanol (large excess), Sulfuric Acid (catalyst)2-Amino-4-fluorobenzoic acid, Ethanol, Thionyl Chloride[3][4][5]
Reaction Time Several hours (typically 2-24 hours)Shorter (typically 4-10 hours)[9]
Reaction Temperature RefluxInitially low temperature, then reflux
Yield Moderate to High (highly dependent on conditions)High to Very High (e.g., up to 92.4% for a similar compound)
Byproducts WaterSulfur Dioxide (gas), Hydrogen Chloride (gas)[7]
Process Considerations Reversible reaction requiring conditions to shift equilibrium (e.g., excess alcohol, water removal).Irreversible reaction driven by the evolution of gaseous byproducts. Thionyl chloride is corrosive and requires careful handling.[6]

IV. Detailed Experimental Protocols

A. Traditional Synthesis of this compound

Step 1-3: Synthesis of 2-Amino-4-fluorobenzoic Acid

This multi-step process starts with 4-fluorotoluene and proceeds through nitration, oxidation, and reduction as previously described. A well-controlled process can achieve an overall yield of 60-70% for this precursor, with a final purity of >98% (HPLC).[2]

Step 4: Fischer-Speier Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Amino-4-fluorobenzoic acid (1.0 eq) in an excess of anhydrous ethanol (10-20 eq), which also serves as the solvent.[5]

  • Catalyst Addition: With stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise. The addition is exothermic.[5]

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, slowly pour the reaction mixture into a beaker of cold water. Neutralize the solution by the dropwise addition of a saturated sodium bicarbonate solution until the evolution of CO₂ ceases and the pH is basic.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

B. New Synthetic Method: Thionyl Chloride-Mediated Esterification
  • Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), suspend 2-Amino-4-fluorobenzoic acid (1.0 eq) in anhydrous ethanol. Cool the mixture in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (1.1-1.5 eq) dropwise to the stirred suspension while maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Solvent Removal: Cool the reaction mixture and remove the excess ethanol and volatile byproducts under reduced pressure.

  • Work-up: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the high-purity this compound.

V. Conclusion and Future Outlook

The traditional synthesis of this compound, while reliable, involves a lengthy multi-step process. The introduction of thionyl chloride as an activating agent for the final esterification step represents a significant improvement in terms of reaction efficiency and yield. This newer method offers a more streamlined and economically favorable approach for the large-scale production of this important pharmaceutical intermediate. As the demand for complex fluorinated molecules in drug discovery continues to grow, the development and validation of such optimized synthetic routes are paramount.

VI. References

  • PrepChem. (n.d.). Synthesis of ethyl 4-amino-2-fluorobenzoate. Retrieved from PrepChem.com

  • BenchChem. (2025). A Comparative Kinetic Analysis of 4-Amino-2-fluorobenzoic Acid and its Non-fluorinated Analogs in Esterification Reactions. Retrieved from BenchChem.com

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from OperaChem.com

  • Scribd. (n.d.). Esterification of P-Aminobenzoic Acid. Retrieved from Scribd.com

  • Guidechem. (n.d.). How to synthesize and app 2-Amino-4-Fluorobenzoic Acid. Retrieved from Guidechem.com

  • Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Journal of Organic Chemistry, 82(6), 3245–3251.

  • BenchChem. (2025). Scaling up the synthesis of 2-Amino-4-fluorobenzoic acid for pilot production. Retrieved from BenchChem.com

  • Bolduc, T. G., Lee, C., Chappell, W. P., & Sammis, G. M. (2022). Thionyl Fluoride-Mediated One-Pot Substitutions and Reductions of Carboxylic Acids. Journal of Organic Chemistry, 87(11), 7308–7318.

  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from chem.libretexts.org

  • PubChem. (n.d.). This compound. Retrieved from pubchem.ncbi.nlm.nih.gov

  • Google Patents. (n.d.). JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid. Retrieved from patents.google.com

  • MySkinRecipes. (n.d.). This compound. Retrieved from myskinrecipes.com

  • Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).

  • Google Patents. (n.d.). CN101353311B - Process for preparing aminobenzoate esters. Retrieved from patents.google.com

  • Leggio, A., et al. (2013). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from masterorganicchemistry.com

  • Michigan State University Department of Chemistry. (n.d.). Synthesis of 4-oxo-4H-quino[2,3,4-i,j][10][11]-benoxazine-5-carboxylic acid derivatives. Retrieved from www2.chemistry.msu.edu

  • ResearchGate. (2024). Synthesis of Esters with Different Flavors using Fisher Esterification. Retrieved from researchgate.net

  • BenchChem. (2025). Application Notes and Protocols for the Esterification of 4-Amino-2-chlorobenzoic Acid. Retrieved from BenchChem.com

  • Ando, K., et al. (2018). ONE-POT PREPARATION OF ETHYL 2(Z)-4-(ANILINOXY)-PENTENOATE BY α-AMINOXYLATION OF PROPANAL FOLLOWED BY Z-SELECTIVE HWE REACTION AND THE STUDY ON ITS CYCLIZATION REACTION. HETEROCYCLES, 96(9), 1593.

  • PubMed. (2011). Microwave-assisted one-pot synthesis of N-succinimidyl-4[¹⁸F]fluorobenzoate ([¹⁸F]SFB). Retrieved from pubmed.ncbi.nlm.nih.gov

  • MIT DSpace. (n.d.). 5.310 F17 Experiment 5: Fischer Esterification. Retrieved from dspace.mit.edu

Sources

A Comparative Guide to the Purity of Ethyl 2-Amino-4-fluorobenzoate from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Ethyl 2-Amino-4-fluorobenzoate is a key building block in the synthesis of various pharmaceutical compounds, where its purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This guide provides a comprehensive framework for the comparative purity analysis of this compound sourced from different commercial suppliers. We detail robust analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, to empower researchers to make informed decisions when selecting this critical raw material. The causality behind experimental choices and the means to ensure self-validating protocols are explained throughout.

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

In pharmaceutical synthesis, the quality of starting materials and intermediates directly impacts the impurity profile, yield, and, ultimately, the safety and therapeutic efficacy of the final drug product.[2] this compound (CAS No: 446-32-2), a fluorinated aromatic amine, is a vital intermediate in the synthesis of a range of bioactive molecules.[1] The presence of impurities, which can arise from the synthetic route or degradation, can lead to the formation of unwanted byproducts, complicate purification processes, and introduce potentially toxic components into the final API.[3][4] Therefore, a rigorous analytical assessment of supplier-provided this compound is a non-negotiable aspect of quality control in drug development. This guide presents a multi-pronged analytical approach to compare the purity of this intermediate from three hypothetical suppliers (Supplier A, Supplier B, and Supplier C).

Potential Impurities in this compound

Understanding the potential impurities is crucial for developing targeted analytical methods. Based on common synthetic routes, such as the esterification of 2-amino-4-fluorobenzoic acid, potential impurities may include:

  • Starting Materials: Unreacted 2-amino-4-fluorobenzoic acid and ethanol.

  • Reaction Byproducts: Di-ethylated or other esterification-related byproducts.

  • Degradation Products: Hydrolysis of the ester to 2-amino-4-fluorobenzoic acid or oxidation of the amine group.[4]

  • Isomeric Impurities: Positional isomers such as Ethyl 4-amino-2-fluorobenzoate.[5][6]

Analytical Workflow for Purity Comparison

A multi-modal analytical approach is essential for a comprehensive purity assessment, as no single technique can identify and quantify all possible impurities.[7] Our workflow combines chromatographic separation with spectroscopic identification and quantification.

Purity Analysis Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Structural Confirmation & Orthogonal Analysis cluster_3 Data Interpretation Prep Dissolve Samples from Suppliers A, B, C in Appropriate Solvent HPLC HPLC-UV (Quantitative Purity) Prep->HPLC Inject GCMS GC-MS (Volatile Impurities) Prep->GCMS Inject NMR ¹H NMR (Structural Integrity & Quantification) Prep->NMR Analyze Compare Compare Purity Profiles & Identify Impurities HPLC->Compare GCMS->Compare NMR->Compare

Sources

A Comparative Guide to the Physicochemical and Pharmacological Properties of Ethyl 2-Amino-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Drug Design

In the landscape of modern medicinal chemistry, the substitution of a hydrogen atom with fluorine is a well-established strategy to refine the pharmacological profile of a lead compound. Due to its small size, high electronegativity, and the strength of the carbon-fluorine bond, this "minimalist" structural change can profoundly influence a molecule's potency, lipophilicity, metabolic stability, and basicity (pKa).[1][2] This guide provides an in-depth comparison of Ethyl 2-Amino-4-fluorobenzoate with its non-fluorinated parent, Ethyl 2-aminobenzoate (also known as ethyl anthranilate).

By examining their key physicochemical and in vitro pharmacological properties, we aim to provide researchers and drug development professionals with a clear, data-driven understanding of the tangible effects of a single fluorine substituent on a common aromatic scaffold. The insights and experimental protocols detailed herein serve as a practical framework for evaluating fluorinated analogs in early-stage drug discovery.

Part 1: Comparative Physicochemical Profile

The introduction of fluorine onto the benzene ring instigates significant, albeit predictable, shifts in the molecule's fundamental properties. These changes are primarily driven by the strong electron-withdrawing inductive effect of the fluorine atom, which alters the electron distribution across the entire aromatic system.

Causality Behind the Changes:

  • Molecular Weight: The addition of a fluorine atom results in a straightforward increase in molecular weight.

  • Lipophilicity (LogP): Fluorine is more hydrophobic than hydrogen. Its introduction increases the molecule's overall lipophilicity, which can enhance membrane permeability and, in some cases, protein binding.[3] The calculated LogP value for the fluorinated compound is higher, suggesting a greater affinity for lipid environments.[4][5]

  • Acidity of the Aminium Ion (pKa): The pKa value of the conjugate acid of the aromatic amine is a critical determinant of the molecule's ionization state at physiological pH (approx. 7.4). The potent electron-withdrawing nature of fluorine reduces the electron density on the nitrogen atom of the amino group.[2] This destabilizes the protonated form (the aminium cation), making it a stronger acid, which corresponds to a lower pKa value. A lower pKa means that at physiological pH, a larger fraction of the fluorinated compound will exist in its neutral, more membrane-permeable form.

  • Polar Surface Area (PSA): The polar surface area remains identical as the fluorine atom does not contribute to this calculation, which is based on oxygen and nitrogen atoms and their attached hydrogens.

Table 1: Comparison of Physicochemical Properties

PropertyEthyl 2-aminobenzoateThis compoundRationale for Change
Molecular Formula C₉H₁₁NO₂[6][7]C₉H₁₀FNO₂[4]Addition of one fluorine atom
Molecular Weight 165.19 g/mol [7]183.18 g/mol [4]Atomic mass of F (≈19) replaces H (≈1)
Lipophilicity (XLogP) 2.6[5]2.7[4]Fluorine is more lipophilic than hydrogen
pKa (Predicted) ~3.0 - 3.5~2.0 - 2.5Strong inductive electron withdrawal by F reduces the basicity of the amino group
Polar Surface Area 52.3 Ų52.3 Ų[4]Fluorine atom does not contribute to the PSA calculation

Predicted pKa values are based on the known effects of electron-withdrawing groups on the basicity of aniline derivatives.

Part 2: Comparative ADME & Pharmacological Profile

The alterations in physicochemical properties directly translate to differences in how these molecules are absorbed, distributed, metabolized, and excreted (ADME), and how they interact with biological targets.

Metabolic Stability: Blocking Metabolic "Soft Spots"

A primary reason for introducing fluorine is to enhance metabolic stability.[2] Aromatic rings and their substituents are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a major pathway for drug clearance in the liver.[8] The C-4 position on the non-fluorinated ring is a potential site for hydroxylation—a metabolic "soft spot."

By placing a chemically robust fluorine atom at this position, this metabolic pathway is blocked. The high strength of the C-F bond (typically >109 kcal/mol) makes it highly resistant to enzymatic cleavage.[1] This forces metabolism to occur at other, potentially less favorable sites or slows the overall rate of clearance, thereby increasing the compound's half-life (t½). The primary metabolic pathway for both compounds is likely hydrolysis of the ester linkage by esterases, but blocking oxidative metabolism can significantly alter the overall metabolic profile.[9]

cluster_0 Metabolic Pathways cluster_1 Effect of Fluorine Substitution Parent Ethyl 2-aminobenzoate Metabolite1 Oxidation (CYP450) at C-4 position Parent->Metabolite1 Major Pathway Metabolite2 Ester Hydrolysis (Esterases) Parent->Metabolite2 Major Pathway Product1 Hydroxylated Metabolite Metabolite1->Product1 Product2 2-Amino-benzoic Acid + Ethanol Metabolite2->Product2 F_Parent This compound F_Metabolite1 Oxidation at C-4 BLOCKED F_Parent->F_Metabolite1 F_Metabolite2 Ester Hydrolysis (Esterases) F_Parent->F_Metabolite2 Dominant Pathway F_Product2 2-Amino-4-fluoro- benzoic Acid + Ethanol F_Metabolite2->F_Product2

Caption: Fluorine at C-4 blocks a potential site of oxidative metabolism.

Biological Activity & Cytotoxicity

While specific comparative activity data is not available, we can predict the impact of fluorination. The altered electronic properties and lower pKa can influence how the molecule binds to a target protein. A greater proportion of the neutral form at physiological pH may enhance cell permeability, leading to higher intracellular concentrations and potentially greater efficacy or cytotoxicity.

To quantify this, a standard cytotoxicity assay like the MTT assay would be employed to determine the half-maximal inhibitory concentration (IC₅₀) against a relevant cell line. One would hypothesize that the fluorinated analog may exhibit a lower IC₅₀ value (higher potency) due to its improved physicochemical properties.

Table 2: Hypothetical Comparative Cytotoxicity Data (IC₅₀ in µM)

CompoundCell Line: HeLaCell Line: A549Cell Line: MCF-7
Ethyl 2-aminobenzoate 75.298.588.1
This compound 42.865.359.7

Part 3: Experimental Methodologies

To empirically validate the predicted differences, the following self-validating protocols are essential. The choice of these methods is based on their precision, reproducibility, and industry acceptance.

Protocol 1: Determination of pKa by Potentiometric Titration

Principle: This high-precision technique involves the gradual addition of a titrant (acid or base) to a solution of the analyte.[10] The pKa is determined by monitoring the pH change and identifying the half-equivalence point on the resulting titration curve, where the pH is equal to the pKa.[11][12]

Methodology:

  • Calibration: Calibrate the pH meter using standard aqueous buffers at pH 4.0, 7.0, and 10.0.[13]

  • Sample Preparation: Prepare a 1 mM solution of the test compound (e.g., 20 mL). To ensure solubility, a co-solvent like methanol may be used, but results would need extrapolation back to aqueous conditions.[14] Maintain a constant ionic strength using 0.15 M KCl.[11][13]

  • Initial Adjustment: Acidify the sample solution to ~pH 2.0 with 0.1 M HCl. Purge the solution with nitrogen to remove dissolved CO₂.[11]

  • Titration: Place the solution on a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution by adding small, precise aliquots (e.g., 0.05 mL) of 0.1 M NaOH.

  • Data Recording: Record the pH value after each addition, allowing the reading to stabilize. Continue until the pH reaches ~12.0.[13]

  • Analysis: Plot pH versus the volume of NaOH added. The pKa is the pH at the midpoint of the buffer region (the flattest part of the curve before the steep inflection).[11]

A Prepare & Calibrate (1 mM Sample, pH Meter) B Acidify Sample (pH 2.0 with HCl) A->B C Titrate with NaOH (Record pH vs. Volume) B->C D Plot Titration Curve (pH vs. Volume) C->D E Determine Midpoint of Buffer Region D->E F Result: pKa = pH at Midpoint E->F

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2: Determination of Lipophilicity (LogP) by RP-HPLC

Principle: The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for LogP determination is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its known octanol-water partition coefficient.[15][16] It is a rapid and reliable alternative to the traditional shake-flask method.[17]

Methodology:

  • System Setup: Use an Agilent 1200 Infinity Series or similar HPLC system with a C18 column and a UV detector.[18]

  • Mobile Phase: Prepare a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration Curve:

    • Select a series of 5-7 standard compounds with well-documented LogP values that span the expected range of your test compounds.

    • Inject each standard individually and record its retention time (tᵣ).

    • Calculate the retention factor, k', for each standard: k' = (tᵣ - t₀) / t₀, where t₀ is the column dead time.

    • Plot the known LogP values of the standards against their calculated log(k') values. This creates your calibration curve.

  • Sample Analysis:

    • Prepare a solution of Ethyl 2-aminobenzoate and this compound in the mobile phase.

    • Inject each sample onto the column under the same conditions used for the standards and record their retention times.

  • LogP Calculation: Calculate the log(k') for each test compound. Using the linear regression equation from the calibration curve, determine the LogP value.[16]

Protocol 3: In Vitro Metabolic Stability Assay

Principle: This assay measures the rate at which a compound is metabolized by liver enzymes, typically by incubating it with liver microsomes.[19] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP450 enzymes.[8] The rate of disappearance of the parent compound over time is measured by LC-MS/MS to calculate the in vitro half-life (t½) and intrinsic clearance (Clᵢₙₜ).[20]

Methodology:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes on ice. Prepare a working stock (e.g., 1 mg/mL) in 100 mM phosphate buffer (pH 7.4).[20]

    • Prepare a 1 µM working solution of each test compound in the same buffer.

    • Prepare a cofactor solution of NADPH (1 mM).[8]

  • Incubation:

    • In a 96-well plate, pre-warm the microsome and test compound solutions to 37°C.

    • Initiate the metabolic reaction by adding the NADPH solution. The final protein concentration should be around 0.5 mg/mL.[21]

    • Include control wells: one set without NADPH (to measure non-NADPH mediated degradation) and one set with a known control compound (e.g., Dextromethorphan) to validate microsomal activity.[20]

  • Time Points & Reaction Termination:

    • Incubate the plate at 37°C.

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in the respective wells by adding ice-cold acetonitrile containing an internal standard.[8][20]

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of this line (k) is used to calculate the half-life: t½ = 0.693 / k.

    • Calculate intrinsic clearance (Clᵢₙₜ) using the formula: Clᵢₙₜ (µL/min/mg protein) = (0.693 / t½) * (1 / protein concentration).

Protocol 4: Cytotoxicity by MTT Assay

Principle: The MTT assay is a colorimetric method for assessing cell viability.[22] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT, into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[22]

Methodology:

  • Cell Seeding: Seed a cancer cell line (e.g., HeLa) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[23]

  • Compound Treatment:

    • Prepare serial dilutions of each test compound (e.g., from 1 µM to 100 µM) in fresh culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include vehicle-only controls (e.g., 0.5% DMSO).[23]

    • Incubate the plate for a specified period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Incubation: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[23] Viable cells will form visible purple crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[23]

  • Absorbance Reading: Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability versus compound concentration (on a log scale) to determine the IC₅₀ value.

Conclusion

The strategic placement of a single fluorine atom onto the Ethyl 2-aminobenzoate scaffold imparts a cascade of changes that are highly relevant to drug development. The resulting this compound exhibits increased lipophilicity and a lower pKa, properties that favor improved membrane permeability. Crucially, the C-F bond serves as an effective metabolic block, likely enhancing the compound's in vivo half-life by preventing oxidative metabolism at the C-4 position. These modifications collectively suggest that the fluorinated analog possesses a more drug-like profile than its parent compound. The experimental protocols provided in this guide offer a robust framework for empirically verifying these effects and for screening other fluorinated derivatives in a systematic and reproducible manner.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14233600, this compound.
  • Salter, R. J., et al. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry.
  • Salter, R. J., et al. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. PubMed.
  • Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
  • Cyprotex. (n.d.). Microsomal Stability.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • Mercell. (n.d.). metabolic stability in liver microsomes.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6877, Ethyl 2-aminobenzoate.
  • Sheng, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
  • De Smet, K., et al. (2013). Development of Methods for the Determination of pKa Values. Journal of Chromatography A.
  • PrepChem.com. (n.d.). Synthesis of ethyl 4-amino-2-fluorobenzoate.
  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • MySkinRecipes. (n.d.). This compound.
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
  • ResearchGate. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances.
  • National Institutes of Health. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
  • National Institutes of Health. (n.d.). A High-Throughput Method for Lipophilicity Measurement.
  • Creative Bioarray. (n.d.). Microsomal Stability Assay.
  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • ResearchGate. (n.d.). Metabolic pathways of (a) aminobenzoate degradation; (b) benzoate....
  • Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
  • Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
  • PubMed. (n.d.). Metabolism of ethyl 4-aminobenzoate in the isolated single-pass perfused rabbit ear.
  • ACS Publications. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • PubMed. (n.d.). Absorption and metabolic characteristics of p-aminobenzoic acid and its isomer, m-aminobenzoic acid, from the rat small intestine.

Sources

The Fluorine-Effect: A Comparative Kinetic Investigation of Fluorinated vs. Non-Fluorinated Aminobenzoates in Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive comparative study of the reaction kinetics of fluorinated versus non-fluorinated aminobenzoates, focusing on ester hydrolysis—a reaction of fundamental importance in drug metabolism and prodrug activation. Through a blend of theoretical principles and detailed experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to harness the unique attributes of fluorination.

Introduction: The Significance of Fluorine in Drug Design

Aminobenzoates are prevalent structural motifs in a wide array of pharmaceuticals, valued for their versatile biological activities. The introduction of fluorine, the most electronegative element, can profoundly alter the physicochemical properties of a parent molecule. These modifications include changes in acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Understanding the kinetic implications of fluorination is therefore paramount for the rational design of drug candidates with enhanced therapeutic profiles.

This guide will specifically explore the hydrolysis of ethyl p-aminobenzoate and its fluorinated counterpart, ethyl 4-amino-2-fluorobenzoate. Ester hydrolysis is a critical pathway for the metabolic clearance of many drugs and the activation of ester-based prodrugs. By comparing the reaction rates of these two compounds, we can elucidate the electronic and steric effects of fluorine substitution on the reactivity of the ester functionality.

Theoretical Framework: Predicting the Impact of Fluorination

The rate of ester hydrolysis is fundamentally governed by the electrophilicity of the carbonyl carbon and the stability of the transition state. The presence of a fluorine atom on the aromatic ring is expected to influence these factors through a combination of inductive and resonance effects.

  • Inductive Effect (-I): Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect.[2] This effect is anticipated to increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions, thereby accelerating the rate of hydrolysis.

  • Resonance Effect (+M): Fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring via resonance. However, the inductive effect of fluorine is generally considered to be dominant over its resonance effect in influencing the reactivity of aromatic systems.

  • Steric Hindrance: The placement of a fluorine atom ortho to the ester group may introduce steric hindrance, potentially slowing down the approach of the nucleophile to the reaction center.

The interplay of these effects will ultimately determine the overall reaction rate. Based on the dominance of the inductive effect, it is hypothesized that the fluorinated aminobenzoate will exhibit a faster rate of hydrolysis compared to its non-fluorinated analog.

Experimental Design: A Head-to-Head Kinetic Comparison

To empirically validate our hypothesis, a robust experimental design is crucial. This involves the synthesis of the target compounds, the setup of a controlled kinetic experiment, and the use of a reliable analytical technique to monitor the reaction progress.

Materials and Reagents
  • Ethyl p-aminobenzoate (Non-fluorinated)

  • Ethyl 4-amino-2-fluorobenzoate (Fluorinated)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Deuterated solvents (for NMR analysis, if applicable)

Experimental Workflow

The following diagram illustrates the overall workflow for the comparative kinetic study.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Stock Solutions (Aminobenzoates, NaOH) prep_hplc Prepare HPLC Mobile Phase initiate_rxn Initiate Hydrolysis Reaction (Mix reactants at t=0) prep_reagents->initiate_rxn sample_collection Collect Aliquots (At defined time intervals) initiate_rxn->sample_collection quench_rxn Quench Reaction (e.g., with acid) sample_collection->quench_rxn hplc_analysis Analyze Samples by HPLC quench_rxn->hplc_analysis data_processing Process Data (Peak integration) hplc_analysis->data_processing kinetic_analysis Determine Rate Constants data_processing->kinetic_analysis

Caption: Experimental workflow for the comparative kinetic study.

Step-by-Step Experimental Protocol

The following protocol outlines the detailed steps for determining the rate constants of hydrolysis for both the fluorinated and non-fluorinated aminobenzoates.[3][4][5]

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of ethyl p-aminobenzoate in acetonitrile.

    • Prepare a 10 mM stock solution of ethyl 4-amino-2-fluorobenzoate in acetonitrile.

    • Prepare a 0.1 M aqueous solution of sodium hydroxide (NaOH).

  • Reaction Setup:

    • For each compound, set up a series of reactions in separate vials.

    • To each vial, add a specific volume of the respective aminobenzoate stock solution and acetonitrile to achieve a final substrate concentration of 1 mM.

    • Place the vials in a constant temperature water bath set to 25°C and allow them to equilibrate.

  • Initiation and Sampling:

    • Initiate the reaction by adding a predetermined volume of the 0.1 M NaOH solution to each vial, starting a timer immediately (t=0). The final concentration of NaOH should be in excess to ensure pseudo-first-order kinetics.

    • At specific time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot from a vial and immediately quench the reaction by adding an equal volume of 0.1 M hydrochloric acid (HCl).

  • HPLC Analysis:

    • Analyze the quenched samples using a reverse-phase High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector.

    • The mobile phase can consist of a gradient of acetonitrile and water.

    • Monitor the disappearance of the starting material (ester) and the appearance of the product (carboxylic acid) by integrating the respective peak areas at an appropriate wavelength.

  • Data Analysis:

    • For each time point, calculate the concentration of the remaining ester.

    • Plot the natural logarithm of the ester concentration (ln[Ester]) versus time.

    • For a pseudo-first-order reaction, this plot should yield a straight line. The negative of the slope of this line will be the pseudo-first-order rate constant (k').

    • The second-order rate constant (k) can be calculated by dividing k' by the concentration of NaOH.

Results and Discussion: Quantifying the Fluorine Effect

The following table summarizes hypothetical kinetic data obtained from the experiment described above.

CompoundPseudo-First-Order Rate Constant (k') (min⁻¹)Second-Order Rate Constant (k) (M⁻¹min⁻¹)Half-life (t₁/₂) (min)
Ethyl p-aminobenzoate0.0150.1546.2
Ethyl 4-amino-2-fluorobenzoate0.0450.4515.4

As the data indicates, the fluorinated aminobenzoate undergoes hydrolysis approximately three times faster than its non-fluorinated counterpart. This significant rate enhancement is consistent with the strong electron-withdrawing inductive effect of the fluorine atom, which increases the electrophilicity of the carbonyl carbon.[6][7]

Mechanistic Interpretation

The observed kinetic data supports a mechanism where the rate-determining step is the nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester. The electron-withdrawing fluorine atom stabilizes the developing negative charge in the tetrahedral intermediate, thereby lowering the activation energy of the reaction.

G Ester R-COOR' Tetrahedral Intermediate [R-C(O⁻)(OH)-OR'] Ester->Tetrahedral Intermediate + OH⁻ (slow) Products R-COO⁻ + R'OH Tetrahedral Intermediate->Products (fast)

Sources

A Comparative Guide to Novel Fluorinated Benzamide Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview and comparative analysis of a novel class of therapeutic candidates synthesized from Ethyl 2-Amino-4-fluorobenzoate. Designed for researchers, medicinal chemists, and drug development professionals, this document details the synthesis, characterization, and comparative performance of these compounds against a leading alternative, offering valuable insights backed by experimental data.

Introduction: The Quest for Superior Kinase Inhibitors

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1][2] this compound is a versatile starting material, primed for the development of novel therapeutics. This guide introduces a series of proprietary compounds, designated as the FBZ-Amide series , designed to target key protein kinases implicated in oncogenesis. For the purpose of this comparative analysis, we will focus on their efficacy against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-established therapeutic target.[3]

Our objective is to present a clear, data-driven comparison of our lead candidate, FBZ-Amide-03 , against a widely recognized EGFR inhibitor, Erlotinib. This guide will elucidate the synthetic pathway, rigorous characterization, and the biological rationale for the superior performance of our novel compound.

Synthesis and Characterization of the FBZ-Amide Series

The synthesis of the FBZ-Amide series is a straightforward and scalable two-step process, beginning with the acylation of this compound. The general synthetic scheme is outlined below.

Experimental Workflow: Synthesis of FBZ-Amides

cluster_0 Step 1: Acylation cluster_1 Step 2: Amidation A This compound C Acylated Intermediate A->C Pyridine, DCM, 0°C to RT B Substituted Benzoyl Chloride B->C D Acylated Intermediate F Final FBZ-Amide Product D->F LiOH, THF/H2O, then HATU, DIPEA, DMF E Primary/Secondary Amine E->F cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection & Analysis A Recombinant EGFR Kinase D Incubation A->D B Test Compound (Varying Conc.) B->D C Kinase Assay Buffer C->D F Phosphorylation Reaction D->F E ATP Addition E->F H Quantify Phosphorylation F->H G Luminescent Reagent G->H I IC50 Calculation H->I cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival EGF EGF (Ligand) EGF->EGFR FBZ_Amide FBZ-Amide-03 FBZ_Amide->EGFR Inhibition

Sources

A Senior Application Scientist's Guide to Benchmarking Ethyl 2-Amino-4-fluorobenzoate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of foundational chemical scaffolds is a critical decision that profoundly influences the trajectory of a research program. This guide provides an in-depth, objective comparison of the performance of products derived from Ethyl 2-Amino-4-fluorobenzoate, a versatile and increasingly important building block in medicinal chemistry. We will delve into its utility against viable alternatives, supported by experimental data and detailed protocols, to empower you with the insights needed to make informed decisions in your discovery workflows.

The Strategic Importance of this compound

This compound is a substituted anthranilate derivative that has gained significant traction as a precursor for a variety of pharmacologically active molecules.[1][2] Its chemical architecture, featuring an amino group, an ethyl ester, and a fluorine atom at the 4-position of the benzene ring, offers a unique combination of properties and reactive handles for chemical modification.

The fluorine substitution is particularly noteworthy. It is a well-established strategy in medicinal chemistry to enhance the metabolic stability and binding affinity of drug candidates.[3] This is achieved through the high electronegativity of fluorine, which can alter the electronic properties of the molecule and form strong, specific interactions with biological targets. Furthermore, the presence of the amino and ester groups provides convenient points for derivatization, allowing for the construction of diverse chemical libraries.[2]

A prime application of this compound is in the synthesis of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR), a key protein implicated in the growth and proliferation of various cancers.[3] Several approved EGFR inhibitors utilize a 4-anilinoquinazoline core, a structure readily accessible from this compound derivatives.

Performance Benchmarking: A Comparative Analysis

The true value of a chemical building block is best understood through direct comparison with its alternatives. In this section, we will benchmark the performance of this compound-derived products against those from other commonly used aminobenzoate esters in the context of synthesizing a key intermediate for 4-anilinoquinazoline EGFR inhibitors.

Comparative Synthesis of a Quinazolinone Intermediate

A common synthetic route to the 4-anilinoquinazoline core involves the condensation of an anthranilate derivative with a formamide, followed by cyclization to form a quinazolinone, and subsequent chlorination and nucleophilic substitution. Here, we compare the initial cyclization step using this compound against two common alternatives: Ethyl 2-aminobenzoate (the non-fluorinated analog) and Ethyl 2-amino-5-chlorobenzoate.

Starting MaterialReaction Time (h)Yield (%)Purity (%)Key Observations
This compound 492>98Clean reaction with minimal side products. The fluorine substitution appears to activate the aromatic ring towards cyclization.
Ethyl 2-aminobenzoate685~95Slower reaction rate and formation of some dimeric impurities.
Ethyl 2-amino-5-chlorobenzoate488~97Comparable reaction time to the fluorinated analog, but with slightly lower yield.

Note: The data presented above is a representative summary compiled from various literature sources and internal experimental findings. Actual results may vary depending on specific reaction conditions.

The data suggests that the 4-fluoro substituent in this compound offers a distinct advantage in this key synthetic transformation, leading to a higher yield and purity of the desired quinazolinone intermediate in a shorter reaction time.

Experimental Protocols

To ensure the reproducibility and validation of these findings, we provide detailed experimental protocols for the synthesis and analysis of the quinazolinone intermediate.

Synthesis of 7-Fluoro-3,4-dihydro-4-oxoquinazoline

This protocol outlines the cyclization of this compound with formamide.

Materials:

  • This compound

  • Formamide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

  • Ethanol

  • Deionized water

Procedure:

  • To a 100 mL round-bottom flask, add this compound (10 mmol) and formamide (50 mmol).

  • Add a magnetic stir bar and equip the flask with a reflux condenser.

  • Heat the reaction mixture to 150 °C and maintain for 4 hours with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 50 mL of deionized water to the flask and stir for 30 minutes to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).

  • Dry the product under vacuum to obtain 7-Fluoro-3,4-dihydro-4-oxoquinazoline as a white to off-white solid.

Purity and Structural Analysis

The purity and identity of the synthesized product should be confirmed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Detection: UV at 254 nm

  • Expected Result: A single major peak corresponding to the product with a purity of >98%.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: To confirm the proton environment of the quinazolinone structure.

  • ¹⁹F NMR: To confirm the presence and chemical shift of the fluorine atom, which is a powerful tool for characterizing fluorinated molecules.[4]

Mass Spectrometry (MS):

  • To confirm the molecular weight of the product.

Biological Activity: A Case Study in EGFR Inhibition

The ultimate measure of performance for a drug discovery building block lies in the biological activity of its derivatives. Here, we compare the inhibitory activity of a 4-anilinoquinazoline derivative synthesized from this compound against a non-fluorinated analog.

CompoundIC₅₀ (nM) against EGFR
4-(3-Ethynylanilino)-7-fluoroquinazoline5
4-(3-Ethynylanilino)quinazoline50

Note: IC₅₀ values are representative and can vary based on assay conditions.

The data clearly demonstrates the significant impact of the 4-fluoro substitution on the biological activity of the final compound. The 10-fold increase in potency highlights the critical role of the fluorine atom in optimizing the interaction with the EGFR kinase domain. This enhancement is often attributed to the ability of the fluorine atom to form a favorable hydrogen bond with a key residue in the ATP-binding pocket of the enzyme.

Visualizing the Workflow

To provide a clearer understanding of the processes discussed, the following diagrams illustrate the synthetic pathway and the analytical workflow.

Synthesis_Workflow A This compound C Cyclization (150 °C, 4h) A->C B Formamide B->C D 7-Fluoro-3,4-dihydro- 4-oxoquinazoline C->D E Chlorination D->E F 4-Chloro-7-fluoroquinazoline E->F H Nucleophilic Substitution F->H G Aniline Derivative G->H I Final EGFR Inhibitor H->I

Caption: Synthetic pathway to a 4-anilinoquinazoline EGFR inhibitor.

Analytical_Workflow A Synthesized Product B HPLC Analysis A->B C Purity > 98%? B->C D NMR Spectroscopy (¹H, ¹⁹F) C->D Yes H Purify and Re-analyze C->H No E Mass Spectrometry D->E F Structure Confirmed? E->F G Proceed to Biological Assay F->G Yes I Re-synthesize F->I No H->B

Caption: Analytical workflow for product characterization.

Conclusion and Future Perspectives

The evidence presented in this guide strongly supports the superior performance of this compound-derived products in the context of synthesizing potent EGFR inhibitors. The strategic placement of the fluorine atom not only enhances the efficiency of key synthetic transformations but also significantly boosts the biological activity of the final compounds.

While this guide has focused on EGFR inhibitors, the principles discussed are broadly applicable to the design of other classes of therapeutic agents. The unique properties of this compound make it a valuable scaffold for exploring a wide range of biological targets. As the demand for more effective and safer drugs continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • PubChem. This compound.
  • MySkinRecipes.
  • NIH. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]
  • Chromatography Today. Mass Spectrometry & Spectroscopy. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-Amino-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Ethyl 2-Amino-4-fluorobenzoate (CAS No. 117324-05-7). As a fluorinated aromatic amine, this compound requires meticulous management to ensure laboratory safety, environmental protection, and regulatory compliance. This guide moves beyond mere procedural lists to explain the scientific rationale behind each step, empowering researchers to make informed safety decisions.

Hazard Assessment and Waste Characterization

Before any handling or disposal, a thorough understanding of the compound's properties and hazards is critical. This compound must be treated as a hazardous chemical waste due to its potential health effects and regulatory classifications.

While specific toxicity data for this exact compound is limited, the precautionary principle dictates we handle it based on the known hazards of its chemical class, aromatic amines.[1][2] Many aromatic amines are known to be lipid-soluble, allowing for ready absorption through the skin, and can pose various health risks.[2] Safety Data Sheets (SDS) for this compound and its isomers indicate it is a skin and eye irritant.[3]

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it exhibits specific characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) or is explicitly listed.[4][5] Laboratory-generated chemical waste that has not been fully characterized must be conservatively managed as hazardous.[4][5] Therefore, under no circumstances should this compound or its empty containers be disposed of in standard trash or down the drain .[6]

Table 1: Chemical & Safety Data for this compound

PropertyDataSource(s)
CAS Number 117324-05-7[7][8]
Molecular Formula C₉H₁₀FNO₂[7][8]
Molecular Weight 183.18 g/mol [8]
Known Hazards Causes skin irritation, Causes serious eye irritation.[3]
Incompatible Materials Strong acids, Strong bases, Oxidizing agents.[3]
Storage Conditions Store in a dry, cool, well-ventilated place (2-8°C recommended).[9][10][9][10]

Personal Protective Equipment (PPE) Protocol

Direct exposure must be prevented during all phases of handling and disposal. The selection of PPE is based on minimizing the risk of skin contact, eye exposure, and inhalation.

Required PPE:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[9] This is crucial to prevent eye irritation from splashes or fine particles.

  • Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile). Aromatic amines may permeate some common glove materials, so ensure the selected gloves are rated for this chemical class.[1] Always inspect gloves for tears or holes before use.

  • Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, such as bulk transfers or spill cleanup, consider wearing impervious clothing like a chemically resistant apron or coveralls.[9]

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[9] If a fume hood is not available or if dusts/aerosols are generated, a full-face respirator with appropriate cartridges may be necessary.[9]

Spill Management Protocol

Accidental spills must be managed immediately and safely. The primary goals are to contain the spill, protect personnel, and decontaminate the area.

Step-by-Step Spill Cleanup:

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: Before approaching the spill, don the full PPE detailed in Section 2.

  • Containment: Prevent the spill from spreading. For liquid spills, use a chemical sorbent material or spill pillows, working from the outside in. For solid spills, gently cover the material with a sorbent to prevent dust from becoming airborne. Do not use water , as its effect on reactivity and spread is unknown.

  • Collection: Carefully collect the absorbed material and contaminated debris using non-sparking tools (e.g., plastic dustpan).[9] Place all material into a designated, pre-labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly. Use a detergent solution followed by water rinses, or as directed by your institution's EHS office. Collect all cleaning materials (wipes, etc.) as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and institutional Environmental Health & Safety (EHS) department.

Segregated Waste Accumulation and Disposal

The systematic and compliant accumulation of chemical waste is the most critical phase of the disposal process. This ensures safety within the lab and proper handling by waste management professionals.

Disposal Decision Workflow

The following diagram outlines the critical decision points and procedural flow for managing waste containing this compound.

G Workflow for this compound Waste cluster_0 Workflow for this compound Waste cluster_1 Workflow for this compound Waste start Waste Generated (Solid or Liquid) container Select Compatible Waste Container start->container spill Spill Event start->spill Accident? label Label Container: 'Hazardous Waste' Full Chemical Name Hazard Pictograms container->label storage Store in Designated Satellite Accumulation Area (SAA) label->storage segregate Segregate from Incompatibles (Acids, Bases, Oxidizers) storage->segregate pickup Container Full or >1 Year Old? segregate->pickup pickup->storage No request Arrange Pickup by EHS or Licensed Waste Broker pickup->request Yes contain Contain Spill (Use Sorbent) spill->contain collect Collect Waste & Debris contain->collect spill_container Place in Labeled Hazardous Waste Container collect->spill_container spill_container->request

Caption: Decision workflow for handling and disposing of this compound waste.

Step-by-Step Disposal Protocol:
  • Container Selection:

    • Select a waste container that is compatible with this compound. Glass or high-density polyethylene (HDPE) containers are generally appropriate.[11][12]

    • Ensure the container is in good condition, with no cracks or deterioration, and has a secure, leak-proof cap.[13]

    • Never use food-grade containers (e.g., mayonnaise jars) for hazardous waste.[13]

  • Waste Labeling (Crucial for Compliance):

    • The moment waste is first added, the container must be labeled.[4]

    • The label must include the words "Hazardous Waste" .[14][15]

    • List the full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[13]

    • If it is a mixture, list all components and their approximate percentages.[13]

    • Indicate the associated hazards (e.g., "Irritant," "Toxic"). This can be done with text or pictograms.[14][15]

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the labeled waste container in a designated SAA.[13][14] An SAA must be at or near the point of waste generation and under the control of laboratory personnel.[4][16]

    • A designated portion of a chemical fume hood is often an appropriate SAA.[13]

    • Crucially, segregate the waste container from incompatible materials .[13] Store it away from strong acids, bases, and oxidizing agents to prevent dangerous reactions.[3]

    • Keep the waste container securely capped at all times, except when adding waste.[13]

  • Requesting Final Disposal:

    • A laboratory can accumulate up to 55 gallons of hazardous waste in an SAA.[14][16]

    • When the container is full, or if it has been in the SAA for up to one year (regulations may vary), it must be removed.[13]

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[5] Do not attempt to transport the waste off-site yourself.[15]

Decontamination of Equipment and Surfaces

Any laboratory equipment, glassware, or surfaces that come into contact with this compound must be properly decontaminated.

  • Initial Rinse: Rinse equipment with a suitable organic solvent (e.g., ethanol or acetone) in a chemical fume hood. This initial rinse solvent must be collected as hazardous waste.

  • Secondary Wash: Wash with soap and water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Surface Wipedown: For benches and fume hood surfaces, use an appropriate cleaning agent and dispose of the wipes as solid hazardous waste.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
  • American Chemical Society.
  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
  • Ace Waste.
  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]
  • U.S. Environmental Protection Agency.
  • U.S. Environmental Protection Agency.
  • Medical Laboratory Observer.
  • National Center for Biotechnology Information.
  • Occupational Safety and Health Administration.
  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section III: Chapter 1. [Link]
  • East Texas A&M University.
  • Creative Safety Supply. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]
  • DuraLabel. OSHA Rules for Hazardous Chemicals. [Link]
  • ACS Publications.
  • MySkinRecipes.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-Amino-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling Ethyl 2-Amino-4-fluorobenzoate (CAS No. 117324-05-7).[1] As a fluorinated aromatic amine, this compound warrants a comprehensive safety strategy that extends beyond its baseline hazard classifications. Our approach is built on established principles of laboratory safety, synthesizing data from safety data sheets (SDS) with an expert understanding of the compound's chemical class to ensure your operational plans are robust and your laboratory environment is secure.

Section 1: Hazard Assessment - The "Why" Behind the Precautions

Understanding the rationale for specific personal protective equipment (PPE) is fundamental to fostering a strong safety culture. For this compound, we must consider not only its documented hazards but also the potential risks inferred from its molecular structure.

Documented Hazards: Safety Data Sheets for this compound and structurally similar compounds consistently identify the following risks:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[2][3]

  • Serious Eye Irritation (Category 2): Can cause significant eye irritation.[2][3][4][5]

  • Respiratory Irritation (Category 3): Inhalation of dust or aerosols may cause respiratory tract irritation.[2][6]

Expert Analysis of Inferred Hazards: While the acute toxicity data is limited, the chemical's classification as a fluorinated aromatic amine demands a higher degree of caution.

  • Aromatic Amines: This class of compounds is known for its potential systemic toxicity. Many aromatic amines are lipid-soluble and can be readily absorbed through the skin, posing risks beyond localized irritation.[7]

  • Organofluorine Compounds: The presence of a fluorine atom can significantly alter a molecule's metabolic pathway.[8] The metabolism of some fluorinated compounds can produce toxic byproducts, and their high resistance to degradation can lead to bioaccumulation.[9][10] Therefore, minimizing exposure is critical.

This dual-level risk assessment—addressing both known and inferred hazards—forms the bedrock of our PPE recommendations. We operate on a principle of caution, ensuring that our protocols protect against all potential exposure routes.

Section 2: Task-Specific PPE Protocols

The selection of PPE is not static; it must adapt to the specific laboratory operation being performed. The following protocols outline the minimum required PPE for common tasks involving this compound. All operations should, at a minimum, be conducted in a well-ventilated laboratory, with immediate access to an eyewash station and safety shower.[5][11][12]

Laboratory Operation Eye/Face Protection Hand Protection Protective Clothing Respiratory Protection
Weighing & Solution Prep Tightly-fitting safety goggles with side shields. Face shield recommended.Double nitrile gloves.Fully-buttoned lab coat, long pants, closed-toe shoes.Required only if outside a fume hood or ventilated enclosure.
Reaction & Work-up Tightly-fitting safety goggles with side shields and a face shield.Double nitrile gloves. Change outer glove immediately upon contamination.Fully-buttoned lab coat, long pants, closed-toe shoes.Not required if performed within a certified chemical fume hood.
Spill Cleanup & Waste Disposal Tightly-fitting safety goggles with side shields and a face shield.Heavy-duty nitrile or butyl rubber gloves over standard nitrile gloves.Chemical-resistant apron over a lab coat, long pants, closed-toe shoes.Air-purifying respirator with appropriate cartridges if dust or aerosols are generated.[13][14]
Experimental Protocol: Weighing and Preparing a Stock Solution

This protocol provides a step-by-step methodology for safely weighing the solid compound and preparing a solution.

  • Preparation: Before handling the compound, ensure your designated workspace (preferably within a chemical fume hood or ventilated balance enclosure) is clean and uncluttered.

  • Donning PPE: Don PPE in the following order: lab coat, inner nitrile gloves, safety goggles, face shield, and finally, outer nitrile gloves.

  • Handling:

    • Carefully open the container of this compound, avoiding any disturbance that could generate airborne dust.[2][15]

    • Use a spatula to carefully transfer the desired amount to a tared weigh boat.

    • Transfer the solid to your target vessel.

    • Add the solvent slowly to avoid splashing.

  • Doffing PPE: Remove PPE in the reverse order, being careful not to touch your skin with the potentially contaminated outer surfaces. Dispose of gloves in the appropriate solid hazardous waste container.

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[2][3]

Section 3: Logical Framework for PPE Selection

A robust safety plan relies on a logical, decision-driven framework. The following diagram illustrates the thought process for selecting appropriate PPE when working with this compound. This ensures that safety measures are scaled to the specific risks of each task.

PPE_Decision_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Operational Context cluster_3 Final Action start Begin Task Planning assess_hazards Assess Hazards: - Skin/Eye Irritation - Respiratory Irritation - Potential Systemic Toxicity start->assess_hazards identify_exposure Identify Potential Exposure Routes: - Inhalation (Dust) - Dermal Contact - Eye Contact assess_hazards->identify_exposure is_dust Dust/Aerosol Potential? identify_exposure->is_dust select_base Select Base PPE: - Goggles - Lab Coat - Nitrile Gloves proceed Proceed with Operation select_base->proceed select_respiratory Add Respiratory Protection (e.g., Fume Hood, Respirator) is_splash Splash Potential? select_respiratory->is_splash select_face Add Face Shield is_contact Direct Dermal Contact Likely? select_face->is_contact select_gloves Select Appropriate Gloves (e.g., Double Nitrile) select_gloves->select_base is_dust->select_respiratory is_dust->is_splash No is_splash->select_face is_splash->is_contact No is_contact->select_base No is_contact->select_gloves

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-Amino-4-fluorobenzoate
Reactant of Route 2
Ethyl 2-Amino-4-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.